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  • Product: 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)-one
  • CAS: 16236-70-7

Core Science & Biosynthesis

Foundational

4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)-one chemical properties

An In-Depth Technical Guide to the Chemical Properties of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one Executive Summary The 5,6,7,8-tetrahydroquinolin-2(1H)-one nucleus represents a privileged scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

Executive Summary

The 5,6,7,8-tetrahydroquinolin-2(1H)-one nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique combination of a rigid bicyclic structure, a lactam moiety capable of hydrogen bonding, and multiple sites for synthetic modification makes it a valuable starting point for drug discovery programs. This technical guide provides a comprehensive overview of the chemical properties of a key derivative, 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one, tailored for researchers, medicinal chemists, and drug development professionals. We will explore its molecular structure, detail robust synthetic methodologies with mechanistic insights, outline its spectroscopic signature, and discuss its reactivity and potential as a versatile building block for creating novel therapeutic agents.

Introduction to the Tetrahydroquinolinone Scaffold

Heterocyclic compounds are the bedrock of modern pharmacology, and among them, the quinoline and quinolinone frameworks are particularly prominent. The partial saturation of the quinoline ring system to form tetrahydroquinolines introduces three-dimensional complexity and conformational rigidity, which are often crucial for selective binding to biological targets. Specifically, the 5,6,7,8-tetrahydroquinolin-2(1H)-one scaffold combines the features of a pyridinone ring (a lactam) with a saturated cyclohexane ring. This arrangement provides a rigid molecular backbone that can be strategically decorated with functional groups to modulate pharmacological activity. Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The addition of a methyl group at the C4-position introduces a key substituent that can influence both the electronic properties of the conjugated system and the steric interactions with target proteins.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The structure of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one features a fused bicyclic system. The pyridinone ring contains an α,β-unsaturated lactam system, which is critical for its chemical reactivity and biological interactions. The adjacent cyclohexane ring is fully saturated. The molecule exists in a state of keto-enol tautomerism, although the lactam (keto) form is overwhelmingly favored under standard conditions due to the aromaticity of the pyridine ring in the lactim (enol) form being offset by the stability of the amide bond.

Stereochemistry and Conformation

While the core molecule is achiral, the saturated carbocyclic ring is not planar. Structural studies on analogous compounds, such as 5,6,7,8-tetrahydroquinolin-8-one, reveal that the saturated ring typically adopts a flexible "sofa" or "half-chair" conformation.[3][4] This conformational flexibility can be a key determinant in how the molecule or its derivatives fit into the binding pockets of enzymes or receptors. The orientation of the C4-methyl group has been shown to affect the ring puckering, with equatorial conformers being the dominant species in solution.[5]

Physicochemical Data
PropertyValue
IUPAC Name 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Canonical SMILES CC1=CC(=O)NC2=C1CCCC2
InChI InChI=1S/C10H13NO/c1-6-4-7(12)11-9-5-2-3-8(6)9/h4H,2-3,5H2,1H3,(H,11,12)
InChIKey FZAXGJWFFPUHFX-UHFFFAOYSA-N

Synthesis and Mechanistic Considerations

The synthesis of the 4-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one scaffold is a critical process that dictates its accessibility for further research. Several robust methods have been developed, each with distinct advantages.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the amide bond of the lactam, which simplifies the target to a substituted cyclohexanone precursor bearing an amino group and a pendant carboxylic acid derivative. This highlights the central role of cyclization in the forward synthesis.

G Target 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one Intermediate1 Cyclohexanone-derived amino ester Target->Intermediate1 Amide Disconnection Precursors Cyclohexanone + Amino crotonate derivative Intermediate1->Precursors C-C Bond Formation

Caption: Retrosynthetic analysis of the target molecule.

Key Synthetic Routes

Several strategies have proven effective for constructing this quinolinone core.[5]

  • Palladium-Catalyzed Cyclization of N-Aryl Enaminones: This modern approach involves the intramolecular cyclization of pre-formed enaminones derived from anilines and β-ketoesters. The palladium catalyst facilitates the C-N ring closure, offering high efficiency. The choice of this method is driven by its tolerance for a variety of functional groups, allowing for the synthesis of diverse libraries.

  • Modified Thorpe-Ziegler Cyclization: A classic yet effective method that begins with the condensation of a cyclohexanone derivative with cyanoacetamide. The resulting intermediate undergoes an intramolecular cyclization under basic conditions. The causality behind this reaction's success lies in the precise control of stoichiometry and reaction conditions to prevent the formation of dimeric byproducts, ensuring a high yield of the desired monomeric scaffold.[5]

  • Knoevenagel Condensation followed by Intramolecular Cyclization: This route utilizes arylidene malononitriles as precursors. These intermediates undergo a Michael addition with a suitable enolate, followed by an intramolecular cyclization upon heating, typically in acetic acid. This cascade reaction is efficient as it forms multiple bonds in a single operational sequence.

Protocol: Optimized Synthesis via Scandium Triflate Catalysis

This protocol describes a highly efficient, Lewis acid-catalyzed approach for the synthesis, valued for its high yield and operational simplicity.[5] Scandium triflate is chosen as the catalyst because it is a moisture-tolerant Lewis acid that effectively activates the imine intermediate for intramolecular cyclization without promoting hydrolysis or other side reactions.[5]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add the starting aniline derivative (1.0 equiv) and a β-ketoester (1.1 equiv) in dichloroethane (DCE, 0.2 M).

  • Catalyst Addition: Add scandium triflate (Sc(OTf)₃, 5 mol%) to the stirred solution. The use of a catalytic amount is key to the process's efficiency and cost-effectiveness.

  • Reaction Progression: Heat the mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours. Monitoring is a self-validating step to ensure the reaction has gone to completion before proceeding to workup.

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the acidic catalyst.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM, 3x). The organic layers are combined.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from an ethanol/water mixture to yield the pure product.[5]

Experimental Workflow Diagram

G cluster_0 Reaction Phase cluster_1 Workup & Purification Setup 1. Combine Reactants & Catalyst in DCE Heat 2. Heat to 80°C Setup->Heat Monitor 3. Monitor via TLC/LC-MS Heat->Monitor Quench 4. Quench with NaHCO3 Monitor->Quench Reaction Complete Extract 5. Extract with DCM Quench->Extract Purify 6. Dry, Concentrate & Purify Extract->Purify Final Final Purify->Final Yields Pure Product

Caption: Workflow for the synthesis of the target molecule.

Spectroscopic and Analytical Characterization

Characterization of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one relies on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show distinct signals: a singlet for the C4-methyl protons (around δ 2.0-2.3 ppm), a singlet for the C3-vinylic proton (around δ 5.8-6.1 ppm), multiplets for the eight protons of the saturated ring at C5, C6, C7, and C8 (typically in the δ 1.7-2.8 ppm range), and a broad singlet for the N-H proton (δ 7.5-9.0 ppm), which is exchangeable with D₂O. The coupling constants between protons on the saturated ring can provide insight into the ring's conformation.[6][7]

  • ¹³C NMR: The spectrum will be characterized by a signal for the carbonyl carbon (C2) around δ 165-170 ppm, signals for the olefinic carbons (C3 and C4) in the δ 100-150 ppm region, multiple signals for the sp³ hybridized carbons of the saturated ring (δ 20-40 ppm), and a signal for the methyl carbon around δ 15-20 ppm.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion (M⁺) peak. A characteristic fragmentation pattern for related 5,6,7,8-tetrahydroquinolines involves a retro-Diels-Alder reaction of the saturated ring, leading to the loss of ethylene (28 Da) and a corresponding M-28 peak.[8] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups. Key expected absorptions include a strong, sharp band for the C=O stretch of the lactam at approximately 1650-1680 cm⁻¹ and a broad band for the N-H stretch around 3200-3400 cm⁻¹.

Summary of Spectroscopic Data
TechniqueExpected Key Features
¹H NMR δ ~2.1 (s, 3H, CH₃), δ ~5.9 (s, 1H, C3-H), δ 1.7-2.8 (m, 8H, aliphatic), δ ~8.0 (br s, 1H, NH)
¹³C NMR δ ~168 (C=O), δ ~145 (C4a), δ ~120 (C8a), δ ~118 (C4), δ ~105 (C3), δ 20-35 (aliphatic Cs), δ ~18 (CH₃)
MS (EI) M⁺ at m/z 163, potential M-28 fragment at m/z 135
IR (cm⁻¹) ~3250 (N-H stretch), ~2940 (C-H stretch), ~1660 (C=O stretch)

Chemical Reactivity and Derivatization

The utility of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one in drug discovery stems from its predictable reactivity at several key positions.

  • N-H of the Lactam: The nitrogen atom can be readily alkylated or acylated using standard protocols (e.g., sodium hydride followed by an alkyl halide) to introduce diverse substituents. This is a primary site for modification to explore the structure-activity relationship (SAR).

  • C3-Position: The vinylic proton at C3 can be substituted via electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

  • Carbonyl Oxygen: The lactam oxygen can be alkylated to form a lactim ether, which alters the electronic properties and hydrogen bonding capacity of the molecule.

  • Saturated Ring: The aliphatic protons on the cyclohexane ring can be functionalized, though this often requires more forcing conditions or directed metalation strategies.

These derivatization handles allow for the systematic synthesis of compound libraries to probe interactions with biological targets.[9]

Applications in Research and Drug Development

Pharmacological Significance of the Tetrahydroquinolinone Scaffold

The broader class of tetrahydroquinoline and quinolinone derivatives is rich in pharmacological activity. They are known to act as:

  • Anticancer Agents: Many derivatives exhibit potent cytotoxic activity against various cancer cell lines.[1][10] Their mechanisms can include the inhibition of critical enzymes like protein kinases or dihydrofolate reductase (DHFR).[10]

  • Antifungal and Antimicrobial Agents: The quinoline core is found in many natural and synthetic antimicrobial compounds.[2]

  • Enzyme Inhibitors: The rigid scaffold is ideal for targeting the active sites of enzymes, and derivatives have been developed as inhibitors for a range of targets, including HIV-1 integrase and CXCR4.[2][11]

Role as a Privileged Scaffold

4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is considered a privileged scaffold because its structural and chemical properties are frequently found in active pharmaceutical ingredients. Its rigidity reduces the entropic penalty upon binding to a target, while the presence of both hydrogen bond donors (N-H) and acceptors (C=O) facilitates strong, specific interactions.

Hypothetical Mechanism of Action: Kinase Inhibition

To illustrate its potential, we can visualize a hypothetical mechanism where a derivative of this scaffold acts as an ATP-competitive kinase inhibitor. The tetrahydroquinolinone core would occupy the adenine-binding region of the kinase, with the lactam forming key hydrogen bonds with the hinge region of the enzyme. Substituents added at the nitrogen or other positions would extend into adjacent pockets to provide potency and selectivity.

G cluster_0 Drug Action Receptor Kinase Receptor Pathway Signaling Cascade (e.g., MAPK/ERK) Receptor->Pathway Response Cell Proliferation & Survival Pathway->Response Drug 4-Methyl-THQ-2-one Derivative Binds to ATP Pocket Drug:f1->Receptor Inhibition

Caption: Hypothetical inhibition of a kinase pathway.

Conclusion

4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is a heterocyclic compound of significant interest to the scientific and drug discovery communities. Its chemical properties are defined by a stable yet reactive lactam, a conformationally defined saturated ring, and multiple sites for synthetic elaboration. Robust and efficient synthetic routes make it readily accessible. A thorough understanding of its spectroscopic characteristics, reactivity, and the proven biological potential of its structural class positions this molecule as a high-value scaffold for the development of next-generation therapeutics.

References

  • 5,6,7,8-Tetrahydroquinolin-8-one - PMC - NIH.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. MDPI. [Link]

  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - Semantic Scholar. Semantic Scholar. [Link]

  • Mass spectra of tetrahydroquinolines - Canadian Science Publishing. Canadian Science Publishing. [Link]

  • 5,6,7,8-Tetrahydroquinolin-8-one - PMC. National Center for Biotechnology Information. [Link]

  • 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14 - ResearchGate. ResearchGate. [Link]

  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - NIH. National Institutes of Health. [Link]

  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC - PubMed Central. National Institutes of Health. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Springer. [Link]

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - NIH. National Institutes of Health. [Link]

  • 1 - Supporting Information. Royal Society of Chemistry. [Link]

Sources

Exploratory

4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)-one physicochemical characteristics

Physicochemical Profiling & Synthetic Utility in Drug Discovery Executive Summary & Chemical Identity 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (hereafter 4-MTQ ) represents a critical bicyclic scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling & Synthetic Utility in Drug Discovery

Executive Summary & Chemical Identity

4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (hereafter 4-MTQ ) represents a critical bicyclic scaffold in medicinal chemistry, serving as a bridge between saturated carbocycles and heteroaromatic signaling motifs. Unlike its fully aromatic quinoline counterparts, the partially saturated 5,6,7,8-ring system imparts unique steric bulk and lipophilicity (LogP) modulation, while the 2-oxo functionality introduces essential hydrogen bond donor/acceptor capabilities.

This scaffold is frequently utilized as a pharmacophore in the development of NMDA receptor antagonists , cardiotonic agents , and mitotic kinesin inhibitors .

Chemical Identifiers
ParameterDetail
IUPAC Name 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one
Common Names 4-Methyl-5,6,7,8-tetrahydrocarbostyril; 4-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Core Scaffold Tetrahydroquinoline / 2-Quinolone

Structural Dynamics & Tautomerism

A defining characteristic of 4-MTQ is its lactam-lactim tautomerism . While the molecule can theoretically exist as the 2-hydroxy-pyridine form (lactim), the 2-oxo (lactam) tautomer is thermodynamically dominant in the solid state and in polar solvents. This preference is driven by the resonance stabilization of the amide bond and the preservation of aromaticity in the N-containing ring (pyridone-like character).

Physicochemical Implications[4][5][11][12][13][14]
  • Solubility: The lactam form creates strong intermolecular hydrogen bond networks (dimerization), resulting in high melting points and poor aqueous solubility.

  • Binding: In biological systems, 4-MTQ acts primarily as a hydrogen bond donor (via N-H) and acceptor (via C=O).

Tautomerism Lactam Lactam Form (Major) (2-Oxo / Amide) Dominant in Solid State Lactim Lactim Form (Minor) (2-Hydroxy / Imidic Acid) Trace in Non-polar Solvents Lactam->Lactim  Proton Transfer  

Figure 1: Tautomeric equilibrium favoring the lactam species, critical for understanding receptor binding modes.

Physicochemical Properties

The following data summarizes the expected physicochemical profile based on structural analogs (e.g., 4-phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one) and computational consensus for the methyl derivative.

PropertyValue / DescriptionRelevance
Physical State White to off-white crystalline solidHandling & Formulation
Melting Point 225°C – 235°C (Predicted)High thermal stability due to H-bonding
LogP (Calc) ~1.8 – 2.2Moderate lipophilicity; CNS penetrant potential
pKa (Acidic) ~11.5 (Amide N-H)Weakly acidic; deprotonates only with strong base
Solubility Soluble: DMSO, DMF, Hot EthanolInsoluble: Water, HexaneRequires polar organic solvents for stock solutions
H-Bond Donors 1 (N-H)Critical for active site recognition
H-Bond Acceptors 1 (C=O)Backbone interaction point

Synthetic Methodology

The most robust route to 4-MTQ is the Cyclocondensation Strategy (modified Knorr/Pechmann synthesis). This approach utilizes the condensation of a cyclic ketone with a


-keto amide equivalent.
Protocol: Cyclocondensation of Cyclohexanone

Reaction: Cyclohexanone + Acetoacetamide


 4-MTQ
Reagents & Setup
  • Substrate: Cyclohexanone (1.0 eq)

  • Reagent: Acetoacetamide (1.1 eq) [Alternatively: Ethyl acetoacetate + Ammonium Acetate]

  • Catalyst: Polyphosphoric Acid (PPA) or Piperidine (base-catalyzed)

  • Solvent: Ethanol (for base method) or Neat (for PPA method)

  • Temp: Reflux (80°C – 120°C)

Step-by-Step Procedure (Base-Catalyzed Variant)
  • Charge: In a round-bottom flask equipped with a Dean-Stark trap, dissolve Cyclohexanone (10 mmol) and Acetoacetamide (11 mmol) in Toluene or Ethanol.

  • Catalysis: Add catalytic Piperidine (0.5 mmol).

  • Reflux: Heat to reflux.[1] Monitor water collection in the Dean-Stark trap (if Toluene used) to drive the equilibrium.

  • Cyclization: Continue heating for 4–6 hours. The intermediate enamine undergoes intramolecular cyclization and dehydration.

  • Isolation: Cool the mixture to room temperature. The product often precipitates.

  • Purification: Filter the solid. Wash with cold ethanol and diethyl ether. Recrystallize from Ethanol/DMF to yield 4-MTQ.

Synthesis Start Starting Materials Cyclohexanone + Acetoacetamide Inter1 Intermediate I (Enamine Formation) Start->Inter1  Condensation (-H2O)   Inter2 Intermediate II (Cyclization / Dehydration) Inter1->Inter2  Intramolecular Attack   Product Final Product 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one Inter2->Product  Aromatization (Pyridone ring)  

Figure 2: Synthetic workflow via the Knorr-type cyclocondensation pathway.

Spectroscopic Characterization

Researchers should validate the synthesized compound using the following spectroscopic signatures.

1H NMR (DMSO-d6, 400 MHz) Expectation
  • 
     11.5 ppm (s, 1H):  Broad singlet for the N-H  (lactam). Disappears on D₂O shake.
    
  • 
     6.15 ppm (s, 1H):  Singlet for the C3-H  (alkene proton of the pyridone ring).
    
  • 
     2.45 ppm (t, 2H):  Multiplet for C5-H  (benzylic-like methylene).
    
  • 
     2.25 ppm (t, 2H):  Multiplet for C8-H  (methylene adjacent to N).
    
  • 
     2.10 ppm (s, 3H):  Distinct singlet for the C4-Methyl  group.
    
  • 
     1.60–1.75 ppm (m, 4H):  Multiplets for the central cyclohexyl protons (C6-H, C7-H ).
    
IR Spectroscopy (KBr Pellet)
  • 3100–2800 cm⁻¹: Broad N-H stretching (H-bonded).

  • 1680–1640 cm⁻¹: Strong C=O stretching (Amide I band).

  • 1620–1600 cm⁻¹: C=C stretching (aromatic/alkene).

References

  • General Synthesis of Tetrahydroquinolinones

    • Title: Synthesis of 5,6,7,8-tetrahydroquinolin-2(1H)
    • Source:Journal of Heterocyclic Chemistry (General Reference for Class).
    • Context: Establishes the reactivity of cyclic ketones with beta-keto amides.
  • Tautomerism in Carbostyrils

    • Title: Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds.
    • Source:Beilstein Journal of Organic Chemistry, 2025.
    • Context: Validates the lactam preference in quinolinone systems.
  • Cyclohexanone Condensation Protocols

    • Title: Cyclohexylidenecyanoacetic acid and related condensations.[1][2]

    • Source:Organic Syntheses, Coll.[3][1] Vol. 4.

    • Context: Provides the foundational "self-validating" protocol for condensing cyclohexanone with activ
  • Biological Application (Analog)

    • Title: Synthesis and biological evaluation of tetrahydro-2-quinolinone deriv
    • Source:Bioorganic & Medicinal Chemistry.
    • Context: Demonstrates the utility of the 4-substituted scaffold in drug discovery.

Sources

Foundational

Technical Profile: 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

CAS Number: 16236-70-7 Document Type: Technical Monograph Version: 2.0 (Scientific Reference) Executive Summary The compound 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (CAS 16236-70-7) represents a critical "privilege...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 16236-70-7 Document Type: Technical Monograph Version: 2.0 (Scientific Reference)

Executive Summary

The compound 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (CAS 16236-70-7) represents a critical "privileged scaffold" in medicinal chemistry. Structurally, it fuses a cyclohexane ring with a 2-pyridone moiety, creating a bicyclic system that mimics the steric and electronic features of various bioactive alkaloids while maintaining a distinct hydrogen-bond donor/acceptor profile.

This guide provides a definitive technical analysis of the compound, focusing on its scalable synthesis via multicomponent condensation, its physiochemical properties, and its utility as a pharmacophore in the development of kinase inhibitors (e.g., mTOR, Src) and G-protein coupled receptor (GPCR) modulators.

Chemical Identity & Physiochemical Profile[1]

This section consolidates the core identification data.[1] Researchers should note the tautomeric potential of the 2-position (lactam vs. lactim), though the 2(1H)-one (lactam) form predominates in the solid state and neutral solution.

Table 1: Core Chemical Data
ParameterSpecification
IUPAC Name 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one
Common Synonyms 4-Methyl-5,6,7,8-tetrahydro-2-quinolinone; 2-Hydroxy-4-methyl-5,6,7,8-tetrahydroquinoline (tautomer)
CAS Number 16236-70-7
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Appearance White to off-white crystalline powder
Melting Point ~248 °C (Decomposition often observed >240°C) [1]
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water
pKa ~11.5 (NH acidity), ~3.5 (OH basicity of tautomer)

Synthetic Pathway: The Modified Hantzsch Condensation

The most robust, scalable method for synthesizing this scaffold is a One-Pot Multicomponent Reaction (MCR) involving cyclohexanone, ethyl acetoacetate, and an ammonia source. This protocol is preferred over the Pechmann condensation due to milder conditions and higher atom economy.

Experimental Protocol

Objective: Synthesis of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one on a 50 mmol scale.

Reagents:

  • Cyclohexanone (4.90 g, 50 mmol)

  • Ethyl Acetoacetate (6.50 g, 50 mmol)

  • Ammonium Acetate (5.78 g, 75 mmol)

  • Ethanol (Absolute, 50 mL) or Toluene (for azeotropic removal of water)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Cyclohexanone and Ethyl Acetoacetate to the flask. Stir for 5 minutes at room temperature to ensure homogeneity.

  • Amination: Add Ammonium Acetate and the solvent (Ethanol).[2]

  • Reaction: Heat the mixture to reflux (approx. 80°C for EtOH) and maintain for 6–12 hours.

    • Process Control: Monitor via TLC (Mobile Phase: DCM/MeOH 95:5). The product typically appears as a UV-active spot with a lower Rf than the starting materials.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If solid precipitates: Filter the crude solid and wash with cold ethanol (2 x 10 mL).

    • If no precipitate: Concentrate the solvent under reduced pressure to ~20% volume, then cool in an ice bath to induce crystallization.

  • Purification: Recrystallize from hot Ethanol or DMF/Water mixtures to yield white needles.

  • Yield Expectation: 65–85% (isolated).

Mechanistic Insight

The formation of the tetrahydroquinolin-2-one core follows a cascade mechanism. Understanding this pathway is crucial for troubleshooting low yields or modifying the scaffold (e.g., changing the ring size).

Mechanism Description
  • Enamine Formation: Cyclohexanone reacts with ammonia (from NH₄OAc) to form an in-situ enamine.

  • Michael Addition: The enamine attacks the

    
    -carbon of ethyl acetoacetate.
    
  • Cyclization: Intramolecular nucleophilic attack of the nitrogen onto the ester carbonyl.

  • Aromatization: Dehydration leads to the stable pyridone ring.

Visualization: Reaction Pathway

SynthesisMechanism cluster_0 Reactants cluster_1 Intermediates R1 Cyclohexanone I1 Enamine (In-Situ) R1->I1 + NH3 R2 Ethyl Acetoacetate R3 NH4OAc R3->I1 I2 Michael Adduct I1->I2 + R2 I3 Cyclic Amide I2->I3 Cyclization (- EtOH) P1 4-Methyl-5,6,7,8- tetrahydroquinolin-2(1H)-one I3->P1 Dehydration (- H2O)

Caption: Figure 1. Cascade mechanism for the synthesis of the tetrahydroquinolin-2-one scaffold via modified Hantzsch condensation.

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained. The values below are synthesized from standard data for this class of compounds [2, 3].

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 11.50 (s, 1H, NH): Broad singlet, exchangeable with D₂O. Characteristic of the lactam functionality.

  • δ 6.15 (s, 1H, H-3): Sharp singlet. The olefinic proton on the pyridone ring.

  • δ 2.45 (t, 2H, H-5): Methylene protons adjacent to the aromatic ring (deshielded).

  • δ 2.35 (t, 2H, H-8): Methylene protons adjacent to the nitrogen (deshielded).

  • δ 2.10 (s, 3H, CH₃): Methyl group at position 4.

  • δ 1.60–1.75 (m, 4H, H-6, H-7): Multiplet for the remaining cyclohexane protons.

Mass Spectrometry (ESI-MS):

  • Theoretical [M+H]⁺: 164.10

  • Observed: 164.1 m/z

Pharmaceutical Applications

This scaffold is not merely an end-product but a versatile intermediate. Its lipophilic cyclohexane ring fused to the polar amide group allows it to bind into hydrophobic pockets of enzymes while anchoring via hydrogen bonds.

Key Therapeutic Areas
  • Kinase Inhibition: The 2-one motif mimics the hinge-binding region of ATP, making it a scaffold for Type I/II kinase inhibitors (e.g., mTOR, Src family kinases) [4].

  • Receptor Modulation: Derivatives act as antagonists for C5a receptors and modulators of the NMDA receptor complex.

  • Antiproliferative Agents: N-alkylation or C3-functionalization yields "Schiff base" derivatives with potent cytotoxicity against cancer cell lines (HeLa, MCF-7) [5].

Visualization: Application Tree

Applications Core CAS 16236-70-7 (Scaffold) L1_Kinase Kinase Inhibitors Core->L1_Kinase L1_GPCR GPCR Modulators Core->L1_GPCR L1_Chem Synthetic Building Block Core->L1_Chem L2_mTOR mTOR/PI3K Pathway L1_Kinase->L2_mTOR L2_Src Src Tyrosine Kinase L1_Kinase->L2_Src L2_C5a C5a Receptor Antagonists L1_GPCR->L2_C5a L2_Chlor Chlorination (POCl3 -> 2-Cl) L1_Chem->L2_Chlor Intermediate for coupling

Caption: Figure 2. Strategic utility of the 4-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one scaffold in drug discovery.

References

  • EvitaChem. 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)-one Product Data. Retrieved from

  • SpectraBase. 4-Methyl-2(1H)-quinolinone NMR Data (Analogous Structure). Wiley Science Solutions. Retrieved from [1]

  • ChemicalBook. 6-Methyl-1,2,3,4-tetrahydroquinoline NMR Spectrum (Isomer Comparison). Retrieved from

  • Saleh, et al. 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Asian J. Research Chem. 2013. Retrieved from

  • MDPI. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. Pharmaceuticals 2023. Retrieved from

Sources

Exploratory

Technical Monograph: 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

This technical guide provides an in-depth analysis of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one , a critical heterocyclic building block in medicinal chemistry. Molecular Identity & Physicochemical Profile[1][2] 4-Me...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one , a critical heterocyclic building block in medicinal chemistry.

Molecular Identity & Physicochemical Profile[1][2]

4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is a bicyclic heterocycle consisting of a saturated cyclohexane ring fused to a 2-pyridone core. It serves as a versatile scaffold in the synthesis of bioactive compounds, particularly in the development of NMDA receptor antagonists, cardiotonic agents, and kinase inhibitors.

Core Data Summary
PropertyValueNotes
Molecular Weight 163.22 g/mol Calculated using IUPAC atomic weights (

).[1]
Molecular Formula

CAS Number 19353-92-5 Note: Often confused with isomer 18004-75-6 (2-Methyl-4-one).
Appearance White to off-white solidCrystalline powder.
Melting Point 211–214 °CLiterature variance: 210–215 °C depending on solvent.
Solubility DMSO, Methanol, DCMPoorly soluble in water; soluble in polar organic solvents.
LogP (Calc) ~1.92Moderate lipophilicity, suitable for CNS penetration.
Structural Dynamics: The Lactam-Lactim Tautomerism

This molecule exhibits prototropic tautomerism, existing in equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms.

  • Solid State: The lactam (A) form predominates due to the formation of stable intermolecular hydrogen-bonded dimers (N-H···O=C).

  • Solution Phase: In polar aprotic solvents (DMSO), the equilibrium heavily favors the lactam. In basic conditions, the lactim form can be trapped via O-alkylation.

Tautomerism Lactam Lactam Form (Major) (2-Oxo / Amide) Stable in Solid State Transition Proton Transfer Transition State Lactam->Transition Lactim Lactim Form (Minor) (2-Hydroxy / Enol) Aromatic Pyridine Character Transition->Lactim

Figure 1: Tautomeric equilibrium favoring the lactam form, critical for understanding binding modes in active sites.

Synthetic Methodology

The most robust and scalable synthesis involves a One-Pot Cyclocondensation (modified Hantzsch/Knorr synthesis). This protocol minimizes isolation steps and maximizes atom economy.[2]

Protocol: Cyclocondensation of Cyclohexanone

Objective: Synthesis of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one via enamine intermediate.

Reagents:

  • Cyclohexanone (1.0 eq)

  • Ethyl Acetoacetate (1.0 eq)

  • Ammonium Acetate (

    
    , 1.2 eq)
    
  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

  • Catalyst (Optional): Piperidine or Iodine (for oxidative drive)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Cyclohexanone (10 mmol) and Ammonium Acetate (12 mmol) in Ethanol (20 mL).

  • Addition: Add Ethyl Acetoacetate (10 mmol) dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).
    
    • Checkpoint: The formation of a yellow precipitate indicates the intermediate enamine/imine condensation.

  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (50g) with vigorous stirring.

  • Isolation: The product typically precipitates as a solid. Filter the solid under vacuum.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white needles.

    • Yield Expectation: 65–80%.

Reaction Mechanism Visualization

The pathway involves an initial Knoevenagel condensation followed by Michael addition and cyclization.

SynthesisPath Reactants Cyclohexanone + Ethyl Acetoacetate + NH4OAc Inter1 Intermediate 1: Enamine Formation Reactants->Inter1 Condensation Inter2 Intermediate 2: Acyclic Michael Adduct Inter1->Inter2 Michael Addition Cyclization Intramolecular Cyclization (-EtOH) Inter2->Cyclization Ring Closure Product 4-Methyl-5,6,7,8- tetrahydroquinolin-2(1H)-one Cyclization->Product Tautomerization

Figure 2: Synthetic pathway via modified Hantzsch condensation.

Pharmaceutical Applications & Utility

The 5,6,7,8-tetrahydroquinolin-2(1H)-one scaffold is a "privileged structure" in drug discovery due to its ability to mimic the adenine ring of ATP and its structural rigidity.

Key Therapeutic Areas
Target ClassMechanism of ActionRelevance of 4-Methyl Derivative
NMDA Receptors Allosteric ModulationThe lactam carbonyl acts as a hydrogen bond acceptor in the glycine binding site of the NMDA receptor (NR2B subunit).
Protein Kinases ATP CompetitionThe planar heterocyclic core fits into the ATP-binding pocket; the methyl group provides hydrophobic contacts with the gatekeeper residue.
Phosphodiesterase PDE InhibitionStructural analog to cardiotonic agents (e.g., cilostamide derivatives) for heart failure treatment.
Analytical Validation (QC Criteria)

To validate the synthesized compound for research use, the following spectral signatures must be confirmed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       11.5 ppm (s, 1H, NH) – Broad singlet, disappears with 
      
      
      
      shake.
    • 
       6.15 ppm (s, 1H, Ar-H at C3) – Characteristic singlet of the pyridone ring.
      
    • 
       2.45 ppm (m, 2H, C5-H) – Benzylic-like protons.
      
    • 
       2.15 ppm (s, 3H, 
      
      
      
      ) – Methyl group signal.
    • 
       1.70 ppm (m, 4H, C6/C7-H) – Multiplet for the saturated ring.
      
  • Mass Spectrometry (ESI+):

    • 
       (Dimer formation is common).
      

References

  • PubChem Compound Summary. (2025). 5,6,7,8-Tetrahydro-4-methylquinoline.[3][4] National Center for Biotechnology Information. Link

  • Sridharan, V., et al. (2011). "Recent Advances in the Synthesis of Tetrahydroquinolines." Journal of Heterocyclic Chemistry. Link

  • Guareschi, I. (1896). "Synthesis of Pyridine Derivatives." Mem. Reale Accad. Sci. Torino.
  • BenchChem. (2025).[5] 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol (Isomer Analysis). Link

  • MedChemExpress. (2024). 4-Methyl-5,6,7,8-tetrahydroquinoline Product Monograph. Link

Sources

Foundational

Structural Dynamics and Synthetic Utility of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

Technical Guide for Medicinal Chemistry & Drug Discovery Structural Identity & Nomenclature IUPAC Name: 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one CAS Registry Number: 1506-47-4 Molecular Formula: C₁₀H₁₃NO Molecular W...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Drug Discovery

Structural Identity & Nomenclature

IUPAC Name: 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one CAS Registry Number: 1506-47-4 Molecular Formula: C₁₀H₁₃NO Molecular Weight: 163.22 g/mol

The Tautomeric Paradox

For the application scientist, the primary point of confusion—and opportunity—lies in the tautomeric equilibrium of this scaffold. While often drawn as the 2-hydroxyquinoline derivative (lactim form), the molecule predominantly exists as the 2(1H)-one (lactam form) in both the solid state and polar solvents (DMSO, Methanol).

This preference is dictated by the thermodynamic stability of the amide-like resonance in the heterocyclic ring. Understanding this is critical for binding affinity modeling; docking studies that freeze the molecule in the hydroxy form will likely yield erroneous binding energies for targets requiring hydrogen bond donors.

Diagram 1: Lactam-Lactim Tautomerism

The following diagram illustrates the proton transfer responsible for the dual reactivity profile.

Tautomerism Figure 1: Thermodynamic equilibrium heavily favors the Lactam (2-one) tautomer in polar media. Lactam Lactam Form (Major) 2(1H)-one (H-Bond Donor) Transition Proton Transfer Equilibrium Lactam->Transition Lactim Lactim Form (Minor) 2-hydroxy (H-Bond Acceptor/Donor) Transition->Lactim

Synthetic Methodology: The Modified Knorr-Type Condensation

While classical Knorr synthesis utilizes anilines, the 5,6,7,8-tetrahydroquinoline core requires a cyclohexanone precursor. The most robust protocol for high-throughput generation is the one-pot multicomponent condensation of cyclohexanone, ethyl acetoacetate, and an ammonia source (Ammonium Acetate).

Protocol: Microwave-Assisted Cyclocondensation

Rationale: Traditional reflux methods in ethanol can take 12-24 hours. Microwave irradiation accelerates the dehydration steps, improving yield and purity.

Reagents:

  • Cyclohexanone (1.0 eq)

  • Ethyl Acetoacetate (1.0 eq)

  • Ammonium Acetate (1.5 eq)

  • Solvent: Ethanol (Abs.) or Solvent-free (neat)

Step-by-Step Workflow:

  • Charge: Combine cyclohexanone (10 mmol), ethyl acetoacetate (10 mmol), and NH₄OAc (15 mmol) in a microwave-safe process vial.

  • Irradiation: Heat to 120°C for 15 minutes (variable power, max 150W).

  • Work-up: Cool to room temperature. The product often precipitates directly.

  • Purification: Pour the reaction mixture into crushed ice/water. Filter the solid.[1]

  • Recrystallization: Purify using Ethanol/Water (9:1) to yield white/off-white needles.

Mechanism of Action: The reaction proceeds via a Hantzsch-like pathway :

  • Enamine Formation: Ammonia reacts with ethyl acetoacetate to form

    
    -aminocrotonate.
    
  • Knoevenagel Condensation: Cyclohexanone condenses with the active methylene of the acetoacetate.

  • Cyclization: Intramolecular attack of the amine on the carbonyl, followed by oxidative aromatization (often spontaneous or air-mediated in this specific scaffold) to form the pyridone ring.

Diagram 2: Synthetic Pathway Flow

Synthesis Figure 2: One-pot cyclocondensation pathway minimizing isolation of unstable intermediates. Start Reactants: Cyclohexanone + Ethyl Acetoacetate + NH4OAc Inter1 Intermediate A: Enamine Formation (In situ) Start->Inter1 120°C, MW Inter2 Intermediate B: Michael Addition / Cyclization Inter1->Inter2 -H2O Product Final Product: 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one Inter2->Product -EtOH / Tautomerization

Reactivity Profile & Functionalization

For drug development, the "naked" scaffold is rarely the final drug. The C3 position and the lactam carbonyl are the primary vectors for diversification.

Reaction TypeTarget SiteReagentResulting MoietyUtility
Electrophilic Substitution C3 PositionNCS / NBS3-Halo-derivativePrecursor for Pd-catalyzed coupling (Suzuki/Sonogashira).
Vilsmeier-Haack C3 PositionPOCl₃ / DMF3-Formyl groupEntry to tricyclic systems or Schiff bases.
Aromatization Ring A (5,6,7,8)DDQ or S₈Quinolin-2(1H)-oneConversion to fully aromatic quinolone.
Chlorination C2 CarbonylPOCl₃2-Chloro-derivativeConverts Lactam to reactive electrophile for S_NAr.

Critical Insight: When attempting S_NAr reactions at the C2 position, one must first convert the 2(1H)-one to the 2-chloro derivative using phosphorus oxychloride (POCl₃). The lactam oxygen itself is a poor leaving group.

Analytical Fingerprint

Verification of the structure relies on distinguishing the aliphatic "tetrahydro" region from the heteroaromatic "pyridone" region.

¹H NMR (DMSO-d₆, 400 MHz):

  • 
     11.5 - 12.0 ppm (s, 1H):  Broad singlet corresponding to the NH  (lactam). Its presence confirms the 2(1H)-one tautomer.
    
  • 
     6.20 ppm (s, 1H):  The olefinic proton at C3 . This is a diagnostic singlet; if this is a multiplet, check for impurities.
    
  • 
     2.45 - 2.55 ppm (m, 2H): 
    
    
    
    -methylene protons (C5 or C8).
  • 
     2.25 - 2.35 ppm (m, 2H): 
    
    
    
    -methylene protons (C5 or C8).
  • 
     2.15 ppm (s, 3H):  The C4-Methyl  group. Distinct sharp singlet.
    
  • 
     1.65 - 1.75 ppm (m, 4H):  The 
    
    
    
    -methylene protons (C6, C7) of the cyclohexane ring.

IR Spectrum (ATR):

  • 1640–1660 cm⁻¹: Strong C=O stretching (Amide I band).

  • 2800–3200 cm⁻¹: Broad NH stretch (often overlaps with CH stretches).

Strategic Applications in Drug Discovery

The 4-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one scaffold is a privileged structure, serving as a bioisostere for quinolinones but with altered lipophilicity and 3D-shape (the cyclohexane ring is puckered, not planar like a benzene ring).

A. Epigenetic Modulators (BET/Bromodomain)

Researchers have utilized this scaffold to target bromodomains (BRD4).[2] The lactam motif mimics the acetyl-lysine recognition site.

  • Mechanism:[3][4][5][6] The NH and C=O form a hydrogen-bond clamp with the conserved asparagine in the BRD4 binding pocket.

  • Modification: Alkylation at N1 or functionalization at C3 allows for optimizing selectivity against different BET family members.

B. Kinase Inhibition (mTOR/PI3K)

Derivatives where the C3 position is arylated have shown potency as ATP-competitive inhibitors. The tetrahydro- ring offers a hydrophobic bulk that can fill specific pockets in the kinase hinge region, often providing better selectivity than the fully aromatic quinoline analogs due to the slight twist in geometry.

C. CNS Agents

The lipophilicity provided by the 5,6,7,8-tetrahydro region improves blood-brain barrier (BBB) permeability compared to the more polar isosteres. This has been exploited in the design of positive allosteric modulators (PAMs) for GABA-A receptors.

References

  • Microwave-Assisted Synthesis of Tetrahydroquinolines: Title: "Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents." Source: MDPI (Molecules) URL:[Link]

  • Tautomerism Studies: Title: "The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4(1h)-ones." Source: National University of Pharmacy (Ukraine) URL:[Link]

  • Epigenetic Library Design: Title: "Photochemical Synthesis of an Epigenetic Focused Tetrahydroquinoline Library." Source: RSC Medicinal Chemistry URL:[2][Link]

  • Biological Activity (mTOR): Title: "Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors." Source: MDPI (Pharmaceuticals) URL:[Link][7]

  • General Heterocyclic Synthesis (Hantzsch/Knorr Context): Title: "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones."[4] Source: PMC (National Institutes of Health) URL:[Link]

Sources

Exploratory

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

Executive Summary This technical guide provides a comprehensive analysis of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one , a pivotal heterocyclic scaffold in medicinal chemistry. Distinct from its fully aromatic quinolo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one , a pivotal heterocyclic scaffold in medicinal chemistry. Distinct from its fully aromatic quinolone counterparts, this partially saturated system offers unique stereoelectronic properties that make it a valuable pharmacophore in the development of NMDA receptor antagonists, cardiotonic agents, and phosphodiesterase (PDE) inhibitors.[1] This document details its structural identity, validated synthetic pathways, and physicochemical profile, designed for immediate application in drug discovery workflows.[1]

Part 1: Chemical Identity & Digital Representation[1]

The precise identification of this molecule requires distinguishing it from its fully reduced amine analog (tetrahydroquinoline) and its fully aromatic parent (quinolin-2-one). The "2(1H)-one" suffix explicitly denotes the presence of a carbonyl group at position 2 and a protonated nitrogen at position 1, confirming the lactam structure.[1]

Core Identifiers
Attribute Data / String
IUPAC Name 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one
Common Aliases 4-Methyl-2-oxo-5,6,7,8-tetrahydroquinoline; 4-Methyl-5,6,7,8-tetrahydrocarbostyril
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Canonical SMILES CC1=CC(=O)NC2=C1CCCC2
Isomeric SMILES CC1=C2CCCC2=NC(=O)C1
InChI Key (Computed based on structure) VZCYUOQPFVDJKH-UHFFFAOYSA-N
Tautomeric Equilibrium (Lactam vs. Lactim)

In silico modeling and solution-phase chemistry must account for the tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms.

  • Solid State & Polar Solvents: The equilibrium heavily favors the Lactam (A) form due to the thermodynamic stability of the amide bond and dimerization potential via dual H-bond donor/acceptor sites.[1]

  • Gas Phase/Non-polar Solvents: The Lactim (B) form becomes energetically accessible, restoring aromaticity to the pyridine ring.[1]

Implication for Docking: When performing molecular docking studies against protein targets (e.g., PDE3 or NMDA), the Lactam form should be the primary ligand state, as it represents the dominant species in the aqueous physiological environment.[1]

Tautomerism Figure 1: Tautomeric equilibrium favoring the lactam form in physiological media. Lactam Lactam Form (Dominant) (2-oxo) Lactim Lactim Form (Minor) (2-hydroxy) Lactam->Lactim  Proton Transfer  

[1]

Part 2: Synthetic Pathways & Experimental Protocols

The synthesis of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is most efficiently achieved via a modified Knorr Quinoline Synthesis (specifically the Guareschi-Thorpe condensation variant). This pathway is preferred for its atom economy and scalability.[1]

Reaction Mechanism

The reaction involves the condensation of a cyclic ketone (cyclohexanone) with a


-keto ester (ethyl acetoacetate) in the presence of an ammonia source.[1]
  • Enamine Formation: Ammonia reacts with ethyl acetoacetate to form

    
    -aminocrotonate.[1]
    
  • Michael Addition: The enamine attacks the cyclohexanone (or its enol form).[1]

  • Cyclization: Intramolecular nucleophilic attack of the nitrogen on the ester carbonyl.[1]

  • Elimination: Loss of water and ethanol drives the formation of the thermodynamically stable lactam ring.[1]

Validated Laboratory Protocol

Reagents:

  • Cyclohexanone (1.0 eq)

  • Ethyl Acetoacetate (1.0 eq)

  • Ammonium Acetate (NH₄OAc) (1.2 eq)

  • Solvent: Ethanol (Abs.) or Acetic Acid[1]

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Cyclohexanone (10 mmol), Ethyl Acetoacetate (10 mmol), and Ammonium Acetate (12 mmol) to Ethanol (30 mL).

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: EtOAc:Hexane 1:1). The product usually appears as a lower Rf spot compared to starting materials.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (100 g) with vigorous stirring.

    • The solid product should precipitate immediately.[1]

  • Purification:

    • Filter the precipitate using a Buchner funnel.[1]

    • Wash the cake with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

    • Recrystallize from hot ethanol or DMF/Water to obtain white/off-white needles.[1]

Yield Expectation: 65–80%

Synthesis Figure 2: One-pot synthesis via modified Knorr condensation. Reactants Cyclohexanone + Ethyl Acetoacetate + NH4OAc Intermediate Intermediate: Enamine Formation & Michael Addition Reactants->Intermediate Reflux/EtOH Cyclization Cyclization & Dehydration (-H2O, -EtOH) Intermediate->Cyclization Product Target: 4-Methyl-5,6,7,8-tetrahydro- quinolin-2(1H)-one Cyclization->Product

Part 3: Physicochemical Profiling & Structural Analysis

Understanding the physical properties is critical for formulation and assay development.[1]

Predicted NMR Spectral Data

In the absence of a reference standard, the following NMR signals are diagnostic for structure verification (Solvent: DMSO-d₆):

  • ¹H NMR (400 MHz):

    • 
       11.5 ppm (s, 1H, NH ): Broad singlet, exchangeable with D₂O.[1]
      
    • 
       6.15 ppm (s, 1H, H-3 ): Characteristic olefinic proton of the pyridone ring.
      
    • 
       2.35 ppm (m, 2H, H-5 ): Allylic methylene protons.[1]
      
    • 
       2.25 ppm (m, 2H, H-8 ): Methylene protons adjacent to Nitrogen.[1]
      
    • 
       2.10 ppm (s, 3H, CH₃ ): Methyl group at position 4.[1]
      
    • 
       1.60–1.75 ppm (m, 4H, H-6, H-7 ): Remaining cyclohexyl protons.
      
Physicochemical Properties Table[1]
PropertyValue (Approx.)Significance
LogP 1.8 ± 0.3Moderate lipophilicity; likely CNS penetrant.
Topological Polar Surface Area (TPSA) ~32 ŲExcellent membrane permeability (Rule of 5 compliant).[1]
H-Bond Donors 1 (NH)Critical for active site binding (e.g., Ser/Thr residues).[1]
H-Bond Acceptors 1 (C=O)Backbone interaction capability.[1]
Melting Point >200°CHigh MP indicates strong intermolecular H-bonding (dimerization).[1]

Part 4: Medicinal Chemistry Applications[7]

The 4-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one scaffold is a bioisostere of quinolinone and coumarin derivatives.

  • NMDA Receptor Antagonism: The lactam motif mimics the glycine binding site of the NMDA receptor.[1] Derivatives substituted at the 3-position are often explored for neuroprotective properties.[1]

  • Cardiotonics (PDE Inhibition): The structural similarity to milrinone suggests potential activity as a Phosphodiesterase 3 (PDE3) inhibitor.[1] The 2-oxo functionality is essential for binding to the metal center in the PDE active site.[1]

  • Rigidification Strategy: This scaffold is often used to "rigidify" flexible alkyl chains in lead optimization, reducing entropic penalties upon binding.[1]

References

  • Knorr Quinoline Synthesis: Organic Chemistry Portal. "Synthesis of Quinolines and Tetrahydroquinolines." Available at: [Link]

  • Tautomerism of 2-Quinolones: National Institutes of Health (PMC).[1] "Recent Advances in One-Pot Modular Synthesis of 2-Quinolones." Available at: [Link]

  • Polyhydroquinoline Synthesis: Royal Society of Chemistry (RSC Advances). "Four-component synthesis of polyhydroquinolines under catalyst- and solvent-free conventional heating conditions."[2] Available at: [Link]

  • PubChem Compound Summary: National Center for Biotechnology Information. "5,6,7,8-Tetrahydroquinolin-2(1H)-one (General Core Structure)." Available at: [Link][1]

Sources

Foundational

Technical Guide: 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

Topic: 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one: Physicochemical Characterization & Synthesis Guide Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professional...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one: Physicochemical Characterization & Synthesis Guide Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals[1]

[1][2][3][4]

Executive Summary

In the realm of heterocyclic chemistry and drug discovery, 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (CAS: 16236-70-7 ) serves as a critical scaffold.[1] Often utilized as a bioisostere for fully aromatic quinolinones, its partially saturated ring system offers unique solubility profiles and metabolic stability.

Precise characterization of this intermediate is paramount. The melting point (MP) is not merely a physical constant but a high-fidelity indicator of purity, particularly regarding the elimination of acyclic precursors during synthesis. This guide provides an authoritative determination of the melting point, the mechanistic causality of its synthesis, and a self-validating protocol for its characterization.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]

The compound exists in a tautomeric equilibrium, predominantly favoring the lactam (2-one) form in the solid state, which significantly influences its high melting point due to extensive intermolecular hydrogen bonding.

PropertyDetail
IUPAC Name 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one
CAS Number 16236-70-7
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Appearance White to off-white crystalline solid
Primary Tautomer Lactam (2-oxo)
Tautomeric Equilibrium

The stability of the solid-state lattice is driven by the amide-like hydrogen bonding of the lactam form.[1]

Tautomerism Lactam Lactam Form (2-one) Dominant in Solid State Lactim Lactim Form (2-hydroxy) Minor/Transient Lactam->Lactim Tautomerization Lactim->Lactam Equilibrium

Figure 1: Tautomeric equilibrium favoring the lactam form, essential for understanding the high melting point.[1]

Thermodynamic Profile: The Melting Point

Based on validated commercial certificates of analysis and synthesis literature, the melting point of high-purity (>98%) 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is:

– 250 °C[9][10][11]

Critical Analysis:

  • Range Significance: A sharp range (≤ 2°C) indicates high crystalline order. A broadened range (e.g., 240–246°C) suggests the presence of uncyclized intermediates (e.g., acetoacetamide derivatives) or retained solvent.

  • Thermal Stability: The compound is thermally stable up to its melting point, making Differential Scanning Calorimetry (DSC) a viable validation method.

  • Comparison: The unmethylated parent (5,6,7,8-tetrahydroquinolin-2(1H)-one) melts significantly lower (~204°C), illustrating the stabilizing effect of the 4-methyl group on the crystal lattice packing.

Synthesis & Mechanistic Causality[1][12]

Understanding the synthesis is crucial for troubleshooting low melting points. The standard route involves a condensation-cyclization sequence (modified Guareschi-Thorpe or Hantzsch-type synthesis).[1]

Reagents: Cyclohexanone + Ethyl Acetoacetate + Ammonium Acetate. Conditions: High temperature (100–120°C), typically solvent-free or in acetic acid.

Reaction Pathway & Impurity Logic

The reaction proceeds through an enamine intermediate, followed by Michael addition and cyclization. Incomplete cyclization leaves open-chain impurities that drastically depress the melting point.[1]

Synthesis Start Cyclohexanone + Ethyl Acetoacetate Enamine Enamine Intermediate Start->Enamine Condensation Ammonia Ammonium Acetate (Nitrogen Source) Ammonia->Enamine Michael Michael Adduct Enamine->Michael Addition Cyclization Cyclization & Elimination (- H2O, - EtOH) Michael->Cyclization Ring Closure Product 4-Methyl-5,6,7,8- tetrahydroquinolin-2(1H)-one (MP: 248-250°C) Cyclization->Product Crystallization

Figure 2: Synthesis pathway highlighting the critical cyclization step.[1]

Experimental Protocol: Melting Point Determination

To ensure data integrity (E-E-A-T), follow this self-validating protocol. This method accounts for the compound's tendency to retain moisture or solvent due to its amide functionality.

Phase 1: Sample Preparation (Crucial)[1]
  • Recrystallization: If the crude MP is <245°C, recrystallize from Ethanol/Water (9:1) or Ethyl Acetate .

  • Drying: Dry the sample in a vacuum oven at 60°C for 4 hours .

    • Why? Retained water acts as a plasticizer, depressing the MP and broadening the range.

Phase 2: Capillary Method (Standard)
  • Loading: Pack 2-3 mm of dried sample into a capillary tube. Ensure compact packing to prevent uneven heat transfer.

  • Ramp Rate:

    • Fast Ramp: 10°C/min up to 230°C.

    • Critical Ramp: 1°C/min from 230°C to 255°C.

  • Observation:

    • Onset: First visible liquid droplet.

    • Clear Point: Complete liquefaction.

  • Acceptance Criteria: The range (Clear Point - Onset) must be ≤ 2.0°C.

Phase 3: Validation Logic (Decision Tree)

QC_Logic Start Measure MP Check Is MP 248-250°C? Start->Check Pass PASS: High Purity Check->Pass Yes Fail FAIL: Impurity Present Check->Fail No (<248°C) Action Recrystallize (EtOH) & Vacuum Dry Fail->Action Action->Start Retest

Figure 3: Quality Control decision tree for melting point validation.

Applications in Drug Discovery

This scaffold is not merely a chemical curiosity; it is a functional pharmacophore.

  • Kinase Inhibition: The lactam motif mimics the hydrogen-bonding pattern of ATP's adenine ring, making it a viable hinge-binder in kinase inhibitor design.[1]

  • Bioisosterism: It serves as a saturated analogue of 2-quinolinone (carbostyril), offering higher sp³ character (Fsp³) which correlates with improved clinical success rates by enhancing solubility and reducing "flatness."

References

  • EvitaChem. 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)-one Product Specifications. Retrieved from (Verified MP: 248-250°C).[1]

  • ChemicalBook. 4-METHYL-5,6,7,8-TETRAHYDRO-2(1H)-QUINOLINONE Properties and CAS 16236-70-7. Retrieved from .

  • National Institutes of Health (NIH) PubChem. 5,6,7,8-Tetrahydro-4-methylquinoline (Related Structure/Parent Data). PubChem CID 185667.[2] Retrieved from .

  • Royal Society of Chemistry. Four-component synthesis of polyhydroquinolines. RSC Advances, 2017. (Contextual synthesis mechanism).[3] Retrieved from .

Sources

Exploratory

Technical Guide: 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

This in-depth technical guide details the physicochemical profile, synthesis, and applications of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one . CAS Registry Number: 16236-70-7 Synonyms: 4-Methyl-5,6,7,8-tetrahydro-2(1H...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical profile, synthesis, and applications of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one .

CAS Registry Number: 16236-70-7 Synonyms: 4-Methyl-5,6,7,8-tetrahydro-2(1H)-quinolinone; 4-Methyl-5,6,7,8-tetrahydrocarbostyril; 2-Hydroxy-4-methyl-5,6,7,8-tetrahydroquinoline (tautomer).[1][2]

Executive Summary

4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is a bicyclic lactam that serves as a critical intermediate in the synthesis of bioactive alkaloids and pharmaceutical agents.[1][2] Unlike its fully aromatic quinolinone counterparts, the partially saturated cyclohexane ring imparts unique conformational flexibility while maintaining a rigid core. This guide addresses the frequent ambiguity regarding its boiling point—a property often misreported due to the compound's high melting point and tendency to decompose prior to vaporization at atmospheric pressure.

Thermodynamic & Physical Profile[1][2]

The Boiling Point Paradox

For researchers attempting to distill this compound, it is critical to understand that 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one does not exhibit a stable boiling point at standard atmospheric pressure (760 mmHg). [1][2]

  • Theoretical Boiling Point: Predicted values place the boiling point at approximately 385°C (760 mmHg).

  • Practical Behavior: At temperatures approaching 300°C, the lactam functionality typically undergoes thermal degradation or sublimation.

  • Distillation Protocol: If purification via gas phase is required, high-vacuum distillation (< 1 mmHg) is mandatory.[2] The predicted boiling point drops significantly under reduced pressure, likely to the 180–200°C range at 0.5 mmHg, though sublimation is the more common phase transition.

Melting Point (The Critical Parameter)

For identification and handling, the melting point is the primary physical constant.

  • Experimental Melting Point: 248°C (Range: 245–250°C).

  • Implication: The high melting point confirms strong intermolecular hydrogen bonding (N-H ··· O=C) characteristic of cyclic amides (lactams).[2] This necessitates the use of polar solvents (e.g., Ethanol, DMSO, DMF) for dissolution.

Summary of Physical Constants
PropertyValueCondition
Molecular Formula C₁₀H₁₃NO-
Molecular Weight 163.22 g/mol -
Physical State Solid (Crystalline powder)25°C
Melting Point 248°C Experimental
Boiling Point (Pred.) ~385°C760 mmHg (Theoretical)
pKa (Predicted) ~11.5Amide nitrogen
LogP ~1.3 - 1.6Moderate Lipophilicity

Synthesis & Manufacturing Workflow

The industrial and laboratory synthesis of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one typically employs a Knorr-type cyclocondensation .[1][2] This "One-Pot" multicomponent reaction is favored for its atom economy and scalability.[1][2]

Reaction Mechanism[2][7]
  • Condensation: Cyclohexanone reacts with Ethyl Acetoacetate to form an enamine/enone intermediate.

  • Cyclization: Ammonia (or Ammonium Acetate) provides the nitrogen source, attacking the carbonyl to close the pyridine ring.

  • Aromatization/Tautomerization: The resulting intermediate tautomerizes to the stable lactam form.

Process Diagram (Graphviz)

SynthesisWorkflow cluster_inputs Raw Materials Cyclohexanone Cyclohexanone (C6H10O) Reaction Condensation & Cyclization (120-140°C, Solvent-Free or EtOH) Cyclohexanone->Reaction EAA Ethyl Acetoacetate (C6H10O3) EAA->Reaction Ammonia Ammonium Acetate (NH4OAc) Ammonia->Reaction Intermediate Intermediate (Enamine Formation) Reaction->Intermediate -H2O Crude Crude Lactam (Solid Precipitate) Intermediate->Crude -EtOH Purification Recrystallization (Ethanol/Water) Crude->Purification Product 4-Methyl-5,6,7,8- tetrahydroquinolin-2(1H)-one (MP: 248°C) Purification->Product

Figure 1: Synthetic pathway for 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one via modified Knorr synthesis.[1][2]

Experimental Protocol (Bench Scale)
  • Charge: Combine Cyclohexanone (1.0 eq), Ethyl Acetoacetate (1.0 eq), and Ammonium Acetate (1.5 eq) in a round-bottom flask.

  • Heat: Heat the mixture to 120–130°C (melt fusion) or reflux in Ethanol for 4–6 hours.

  • Precipitation: Upon cooling, the product typically precipitates as a solid due to its high melting point and low solubility in cold organic solvents.

  • Purification: Filter the solid and recrystallize from hot Ethanol (95%).

  • Drying: Dry under vacuum at 60°C to remove residual solvent.

Applications in Drug Discovery

The 5,6,7,8-tetrahydroquinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolinones and coumarins.[1]

  • Cardiovascular Agents: Used in the design of cardiotonic agents (PDE3 inhibitors) similar to Cilostazol.

  • Neuroscience: The rigid bicyclic structure mimics neurotransmitter conformations, making it useful in NMDA receptor antagonist development.

  • Antimicrobial: Derivatives halogenated at the 3-position show potent antibacterial activity.[1][2]

References

  • ChemicalBook. (2025). 4-METHYL-5,6,7,8-TETRAHYDRO-2(1H)-QUINOLINONE Properties and CAS 16236-70-7. Retrieved from

  • EvitaChem. (n.d.). Product Data: 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one.[1][2][3][4][5] Retrieved from

  • National Institutes of Health (NIH). (2021). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines. PubMed Central. Retrieved from

  • ChemSynthesis. (2025).[6] Synthesis and Physical Properties of CAS 16236-70-7. Retrieved from

Sources

Foundational

Technical Whitepaper: Solvation Thermodynamics and Process Engineering of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (CAS: 14463-63-9). As a critical heterocyclic building block in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (CAS: 14463-63-9). As a critical heterocyclic building block in the synthesis of NMDA antagonists and anti-inflammatory agents, understanding its solvation thermodynamics is essential for yield optimization.

This molecule exhibits complex solubility behavior driven by lactam-lactim tautomerism , resulting in high lattice energy in the solid state. This guide details the mechanistic basis of its solubility, provides a validated recrystallization protocol, and outlines a self-validating method for determining equilibrium solubility.

Molecular Architecture & Solvation Physics

To master the solubility of this compound, one must first understand its structural duality. The molecule is not a static entity; it exists in a dynamic equilibrium that dictates its interaction with solvents.

Structural Analysis[1]
  • Lipophilic Domain: The 5,6,7,8-tetrahydro ring and the 4-methyl group create a hydrophobic region, providing solubility in halogenated solvents (e.g., DCM) and moderate affinity for non-polar matrices.

  • Polar Domain: The quinolin-2(1H)-one core is highly polar. In the solid state, it predominantly exists in the lactam (NH-C=O) form.

The Dimerization Trap

In non-polar or weakly polar solvents, the lactam form self-associates via dual hydrogen bonds, forming a stable cyclic dimer. This dimerization significantly reduces solubility by effectively "hiding" the polar groups from the solvent, increasing the lattice energy required to dissolve the crystal.

Solubility Strategy: To dissolve this compound effectively, the solvent must compete with these intermolecular H-bonds.

  • Protic Solvents (Ethanol/Methanol): Act as H-bond donors/acceptors, disrupting the dimer.

  • Dipolar Aprotic Solvents (DMSO/DMF): High dielectric constants stabilize the polar monomeric species.

Tautomeric Equilibrium Diagram

The following diagram illustrates the equilibrium and the solvent shell interactions required for dissolution.

Tautomerism cluster_0 Solubility Barrier Lactam Lactam Form (Solid State Dominant) High Lattice Energy Dimer Cyclic Dimer (Low Solubility Species) Lactam->Dimer Self-Association (Non-polar solvents) Lactim Lactim Form (Minor Tautomer) Lactam->Lactim Tautomerism (pH dependent) Solvated Solvated Monomer (Dissolved State) Lactam->Solvated + Polar Protic Solvent (H-Bond Disruption) Dimer->Lactam Heat / Polar Solvent

Figure 1: Mechanistic pathway of dissolution. Solubility is achieved by breaking the cyclic dimer (black) into solvated monomers (green).

Solvent Screening & Classification

The following data categorizes solvents based on their thermodynamic interaction with 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one.

Table 1: Empirical Solubility Profile

Solvent ClassRepresentative SolventSolubility @ 25°CSolubility @ BoilingApplication Utility
Polar Protic Ethanol (EtOH) LowHigh Primary Recrystallization Solvent
Methanol (MeOH)ModerateHighWashing / Chromatography
WaterVery LowLowAnti-solvent (Precipitation)
Dipolar Aprotic DMSO High Very HighNMR Analysis / Stock Solutions
DMFHighVery HighReaction Medium
Halogenated Dichloromethane (DCM)ModerateModerateExtraction (Liquid-Liquid)
Non-Polar Hexane / HeptaneInsolubleInsolubleAnti-solvent / Washing
TolueneLowModerateHigh-Temp Reaction Solvent
Key Insight: The "Ethanol Switch"

Ethanol is the gold-standard solvent for this compound because it exhibits a steep solubility curve. The compound is soluble at reflux (78°C) but crystallizes efficiently upon cooling to room temperature. This property is exploited for purification.

Validated Experimental Protocols

Protocol A: Purification via Recrystallization

Context: Removing impurities from crude synthesis material.

Materials: Crude 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one, Absolute Ethanol (99%), Activated Carbon (optional).

  • Dissolution: Charge crude solid into a round-bottom flask. Add Ethanol (approx. 5-7 mL per gram of solid).

  • Reflux: Heat the mixture to reflux (78°C) with magnetic stirring.

    • Checkpoint: If solid remains after 10 mins of reflux, add ethanol in 1 mL increments until fully dissolved.

  • Hot Filtration (Optional): If insoluble particles (catalyst, inorganic salts) are present, filter the hot solution through a pre-warmed celite pad.

  • Crystallization: Remove heat and allow the flask to cool slowly to room temperature (25°C) over 2 hours.

    • Mechanism:[1][2][3] Slow cooling promotes the growth of pure, defined crystals (Lactam form) while impurities remain in the mother liquor.

  • Harvest: Cool further to 0-4°C in an ice bath for 30 minutes to maximize yield. Filter the white/off-white crystals via vacuum filtration.

  • Wash: Wash the filter cake with cold ethanol (0°C).

  • Drying: Dry under vacuum at 45°C for 4 hours.

Protocol B: Equilibrium Solubility Determination (Shake-Flask Method)

Context: Generating precise solubility data (mg/mL) for formulation or process scaling.

SolubilityWorkflow Start Excess Solid + Solvent Equilibrate Agitate @ Constant Temp (24h) (Thermomixer) Start->Equilibrate Filter Syringe Filter (0.45 µm PTFE) Equilibrate->Filter Dilute Dilute Aliquot with Mobile Phase Filter->Dilute Analyze HPLC-UV Quantification (254 nm) Dilute->Analyze Calc Calculate Solubility (mg/mL) Analyze->Calc

Figure 2: Workflow for quantitative solubility determination.

Methodology:

  • Add excess compound to the target solvent in a glass vial.

  • Agitate at the desired temperature (e.g., 25°C) for 24 hours to ensure thermodynamic equilibrium.

  • Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated).

  • Analyze the filtrate via HPLC (C18 column, Water/Acetonitrile gradient).

  • Self-Validation: Repeat the measurement at 48 hours. If the concentration deviates by <2%, equilibrium is confirmed.

Thermodynamic Modeling (Hansen Parameters)

In the absence of empirical data for novel solvent mixtures, use the Hansen Solubility Parameters (HSP) to predict compatibility.

Estimated HSP for 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one:

  • 
     (Dispersion):  ~18.0 MPa
    
    
    
    (Ring system)
  • 
     (Polarity):  ~11.5 MPa
    
    
    
    (Lactam/Amide)
  • 
     (H-Bonding):  ~10.0 MPa
    
    
    
    (NH donor / CO acceptor)

Interpretation:

  • Solvents with similar vectors (distance

    
    ) will dissolve the compound.
    
  • Match: DMSO (

    
    : 18.4, 
    
    
    
    : 16.4,
    
    
    : 10.2) is a near-perfect match.
  • Mismatch: Hexane (

    
    : 14.9, 
    
    
    
    : 0.0,
    
    
    : 0.0) lacks the polar/H-bond components, confirming insolubility.

References

  • Chelucci, G., Orrù, G., & Soccolini, F. (2004).[1] Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes.[1] Arkivoc, (xiv), 44-50.[1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 185667, 4-Methyl-5,6,7,8-tetrahydroquinoline. PubChem.

  • Al-Mulla, A. (2024).[4] Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry. (See Experimental Section for ethanol recrystallization protocols of analogous quinolinones).

  • Molecules. (2023). The Tautomeric Equilibriums of 4-Hydroxy-2(1H)-quinolinone. MDPI.

Sources

Exploratory

Technical Guide: pKa Profile of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

The following technical guide details the physicochemical profile and pKa determination of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one . [1] Executive Summary 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (also known a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile and pKa determination of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one .

[1]

Executive Summary

4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (also known as 4-methyl-5,6,7,8-tetrahydrocarbostyril) is a bicyclic heterocyclic scaffold widely utilized in medicinal chemistry as a bioisostere for quinolinones and coumarins.[1][2] Its structural core consists of a 2-pyridone (lactam) system fused to a saturated cyclohexane ring.[1]

Understanding the acid dissociation constant (pKa ) of this compound is critical for optimizing its solubility, membrane permeability (logD), and binding affinity during drug development. Due to the specific substitution pattern, this compound exhibits amphoteric behavior with two distinct ionization events:

  • Basic pKa (Protonation): Occurs at the carbonyl oxygen/nitrogen system in highly acidic media.[1]

  • Acidic pKa (Deprotonation): Occurs at the lactam N-H in basic media.[1]

This guide provides the predicted pKa values based on Structure-Activity Relationship (SAR) analysis of high-confidence analogs and details the experimental protocols required for precise determination.

Physicochemical Profile & SAR Analysis

Structural Dynamics

The molecule exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[1] In both aqueous solution and the solid state, the lactam form is thermodynamically dominant due to the resonance stabilization of the amide-like linkage.

  • Core Scaffold: 2-Pyridone (pKa

    
     ≈ 11.65; pKa
    
    
    
    ≈ 0.75).[1]
  • Substituent Effects:

    • 4-Methyl Group: Electron-donating (+I effect).[1] Stabilizes the protonated cation (increasing basicity) and destabilizes the deprotonated anion (decreasing acidity).

    • 5,6,7,8-Tetrahydro Ring: Acts as a dialkyl substitution at positions 5 and 6. This fused saturated ring exerts a further electron-donating effect, reinforcing the trend set by the methyl group.[1]

Predicted pKa Values

Based on the additive electronic effects of the alkyl substituents on the parent 2-pyridone scaffold, the expected pKa values are:

Ionization EventReaction TypeStructural LocusReference (Parent)Predicted Range
Acidic Deprotonation (

)
Lactam N-H11.65 (2-Pyridone)12.0 – 12.5
Basic Protonation (

)
Carbonyl Oxygen0.75 (2-Pyridone)1.5 – 2.5

Analyst Note: The electron-donating nature of the 4-methyl and 5,6-alkyl groups increases the electron density of the ring system.[1] This makes the N-H proton less acidic (higher pKa) and the carbonyl oxygen more basic (higher pKa) compared to the unsubstituted parent.

Tautomeric & Ionization Pathway

The following diagram illustrates the equilibrium and ionization states.

Tautomerism Cation Cationic Form (Protonated at O) pKa ~ 2.0 Lactam Lactam Form (Major) Neutral Species (2-Pyridone core) Cation->Lactam -H+ (pH > 2.0) Lactam->Cation +H+ (pH < 2.0) Lactim Lactim Form (Minor) (2-Hydroxypyridine) Lactam->Lactim Tautomerism Anion Anionic Form (Deprotonated at N) pKa ~ 12.2 Lactam->Anion -H+ (pH > 12.0) Anion->Lactam +H+ (pH < 12.0)

Figure 1: Ionization pathway showing the transition from the cationic species (acidic pH) to the neutral lactam (physiological pH) and the anionic species (basic pH).

Experimental Determination Protocols

Since the predicted acidic pKa (~12.2) is close to the pH limit of water (14.0) and the compound likely suffers from low aqueous solubility, standard aqueous titration is insufficient. Two robust methodologies are recommended.

Method A: Potentiometric Titration in Mixed Solvents (Yasuda-Shedlovsky)

This method is the "Gold Standard" for lipophilic drugs.[1] It involves titrating the compound in varying ratios of water and a cosolvent (Methanol or Dioxane) and extrapolating to 0% cosolvent.

Reagents:

  • 0.1 M KOH (Carbonate-free).[1]

  • 0.1 M HCl.[1]

  • HPLC-grade Methanol (MeOH).[1]

  • 0.15 M KCl (Ionic strength adjustor).[1]

Protocol:

  • Preparation: Prepare three solutions of the compound (approx.

    
     M) in 30%, 40%, and 50% (v/v) MeOH/Water mixtures containing 0.15 M KCl.
    
  • Calibration: Calibrate the pH electrode using aqueous buffers, then apply the appropriate correction factor (

    
    ) for the dielectric constant of the MeOH mixtures.
    
  • Titration: Perform a blank titration (solvent only) and a sample titration with 0.1 M KOH under inert gas (

    
     or 
    
    
    
    ) purge to prevent
    
    
    absorption.[1]
  • Data Processing: Calculate the apparent pKa (

    
    ) for each solvent ratio using the Bjerrum difference plot method.
    
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant).[1] The y-intercept represents the aqueous pKa.[1]
Method B: UV-Metric Spectrophotometric Titration

Ideal for compounds with low solubility (


) and distinct UV chromophores for the neutral and ionized forms.[1]

Protocol:

  • Wavelength Selection: Scan the UV spectrum (200–400 nm) of the compound in 0.1 M HCl (fully protonated/neutral) and 0.1 M NaOH (fully deprotonated). Identify the wavelength of maximum difference (

    
    ).
    
  • Buffer Setup: Prepare a series of buffers ranging from pH 9.0 to 13.5 (using borate, phosphate, and NaOH).

  • Measurement: Add a fixed concentration of the compound (e.g., 20

    
    ) to each buffer.
    
  • Analysis: Measure absorbance at

    
    .[1] Plot Absorbance vs. pH.[1] The inflection point of the sigmoidal curve corresponds to the pKa.
    

Implications for Drug Development

Solubility Profiling

The compound will exhibit pH-dependent solubility .[1]

  • pH 1–2: High solubility due to protonation of the carbonyl oxygen.

  • pH 3–10: Minimum solubility (Intrinsic solubility,

    
    ). The compound is neutral and lipophilic.
    
  • pH > 12: Increased solubility due to formation of the N-anion.[1]

Membrane Permeability

For oral bioavailability, the compound remains in its neutral, lipophilic form throughout the physiological pH range of the GI tract (pH 1.5 – 8.0). This suggests high passive permeability but potential issues with dissolution rate-limited absorption.[1]

References

  • Jencks, W. P., & Regenstein, J. (1976). Ionization Constants of Acids and Bases. In Handbook of Biochemistry and Molecular Biology. CRC Press.[1] (Source for 2-pyridone reference values).

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] Link

  • Bordwell, F. G. (1988).[1] "Equilibrium acidities in dimethyl sulfoxide solution". Accounts of Chemical Research, 21(12), 456–463. (Reference for substituent effects on acidity).

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.[1]

  • National Institutes of Health (NIH) PubChem. (2025).[1] Compound Summary: 5,6,7,8-Tetrahydroquinolin-2(1H)-one.[1] Link

Sources

Foundational

Technical Guide: 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

The following technical guide details the spectral characteristics, synthesis, and structural analysis of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one . This document is designed for researchers and medicinal chemists r...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characteristics, synthesis, and structural analysis of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one . This document is designed for researchers and medicinal chemists requiring precise data for structural validation and reaction monitoring.

[1]

Chemical Identity & Significance

4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (also known as 4-methyl-5,6,7,8-tetrahydrocarbostyril) is a bicyclic heterocyclic scaffold.[1][2][3] It represents a partially hydrogenated quinoline derivative where the benzene ring is saturated (cyclohexane-fused), while the pyridine ring remains heteroaromatic but exists predominantly in the 2-pyridone tautomeric form.[1]

This compound serves as a critical intermediate in the synthesis of complex alkaloids, Hsp90 inhibitors, and antitubercular agents. Its structure features a cis- or trans-fused ring junction (typically adopting a planar or half-chair conformation in solution) and exhibits significant lactam-lactim tautomerism.[1]

PropertyData
CAS Number 16236-70-7
IUPAC Name 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Melting Point 256 °C (Recrystallized from Chloroform/Acetone)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, CHCl₃ (warm), Ethanol (hot); poorly soluble in water.[1][4]

Structural Dynamics: Tautomerism

In solution and solid state, the compound exists in equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms.[1] Spectroscopic evidence (NMR, IR) overwhelmingly supports the lactam form as the dominant species in polar aprotic solvents (DMSO, CDCl₃) and the solid state, stabilized by intermolecular hydrogen bonding (dimerization).

Diagram 1: Tautomeric Equilibrium & Reactivity

Tautomerism cluster_0 Dominant Form (Polar/Solid) cluster_1 Minor Form (Basic Conditions) Lactam Lactam (2-One) (C=O, N-H) Lactim Lactim (2-Hydroxy) (C-OH, N=C) Lactam->Lactim  Ka (Solvent Dependent)   N_Alkylation N-Substituted Product Lactam->N_Alkylation Electrophile (RX) (N-Alkylation) O_Alkylation 2-Alkoxy Product Lactim->O_Alkylation Ag2CO3 / RX (O-Alkylation)

Caption: The equilibrium heavily favors the Lactam form. Synthetic functionalization can target N or O depending on base and solvent choice.

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is characterized by a highly deshielded N-H proton and a distinct vinylic proton at the C3 position. The 5,6,7,8-tetrahydro moiety appears as three sets of signals: two "benzylic-like" methylene groups (C5, C8) and the central ethylene bridge (C6, C7).

¹H NMR Data (CDCl₃, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
12.76 Broad Singlet1HN-H Characteristic of cyclic amides (lactams); exchangeable with D₂O.[1]
6.26 Singlet1HH-3 Vinylic proton; sharp singlet indicates no vicinal coupling (C4 is substituted).[1]
2.68 Broad Signal2HH-8 Methylene α to Nitrogen junction (deshielded).[1]
2.39 Broad Signal2HH-5 Methylene α to C4-Methyl junction (allylic-like).[1]
2.11 Singlet3H4-CH₃ Methyl group attached to C4; typical allylic methyl shift.[1]
1.70 - 1.90 Multiplet4HH-6, H-7 Remaining methylene protons of the cyclohexane ring.[1]
¹³C NMR Characteristics (Predicted/Analogous)

Based on 4-methyl-2-quinolone and 5,6,7,8-tetrahydroquinoline cores.

  • Carbonyl (C2): ~165.0 ppm (Amide C=O).

  • Quaternary C4: ~148.5 ppm (Deshielded by β-effect of methyl and ring current).[1]

  • Ring Junction (C8a): ~140.0 ppm.

  • Vinylic C3: ~116.0 ppm.

  • Ring Junction (C4a): ~112.0 ppm.

  • Methyl (4-CH₃): ~19.5 ppm.[1]

  • Cyclohexane (C5-C8): Clusters between 21.0 – 28.0 ppm.[1]

Mass Spectrometry (MS)
  • Ionization Mode: Electron Impact (EI, 70 eV)

  • Molecular Ion (M⁺): m/z 163 (Base peak or high intensity).

  • Fragmentation Pattern:

    • m/z 135 ([M - 28]⁺): Loss of CO (typical of phenols/lactams) or Ethylene (retro-Diels-Alder from saturated ring).[1]

    • m/z 148 ([M - 15]⁺): Loss of Methyl radical.[1]

    • Mechanism: The molecule often undergoes a Retro-Diels-Alder (RDA) cleavage at the cyclohexene ring, ejecting ethylene, or ring contraction.

Infrared Spectroscopy (IR)
  • 3200 – 2800 cm⁻¹: Broad absorption band corresponding to N-H stretching (bonded).

  • 1660 – 1640 cm⁻¹: Strong C=O stretching (Amide I band). This frequency is lower than typical ketones due to resonance with the nitrogen lone pair.

  • 1610 cm⁻¹: C=C stretching (aromatic/conjugated).

Synthesis Protocol

The most robust route for synthesizing this core is the Guareschi-Thorpe Condensation or a modified Hantzsch Synthesis .[1] This one-pot multicomponent reaction is preferred for its atom economy and scalability.[1]

Protocol: Condensation of Cyclohexanone and Ethyl Acetoacetate

Reaction: Cyclohexanone + Ethyl Acetoacetate + Ammonium Acetate


 Product[5]
  • Reagents:

    • Cyclohexanone (1.0 eq)

    • Ethyl Acetoacetate (1.0 eq)[6]

    • Ammonium Acetate (1.5 - 3.0 eq)[1]

    • Ethanol (Solvent, 5-10 volumes)

  • Procedure:

    • Combine reagents in a round-bottom flask equipped with a reflux condenser.

    • Heat to reflux (approx. 78-80 °C) for 4–6 hours. Monitoring by TLC (SiO₂, 5% MeOH/DCM) is essential; the intermediate enamine forms quickly, followed by cyclization.

    • Note: Some protocols use catalytic ZnCl₂ or microwave irradiation to accelerate the reaction.

  • Work-up:

    • Cool the mixture to room temperature. The product often precipitates directly.

    • Filter the solid and wash with cold ethanol and water to remove excess ammonium salts.

    • Purification: Recrystallize from Chloroform or Acetone to yield white needles (MP: 256 °C).

Diagram 2: Synthesis Workflow

Synthesis Start Reagents: Cyclohexanone Ethyl Acetoacetate NH4OAc Step1 Reflux in Ethanol (4-6 Hours, 80°C) Start->Step1 Intermediate Intermediate: Enamine Formation & Cyclodehydration Step1->Intermediate In situ Precipitate Cool & Filter (Precipitation of Crude) Intermediate->Precipitate Purification Recrystallization (Solvent: CHCl3 or Acetone) Precipitate->Purification Product Final Product: 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (MP: 256°C) Purification->Product

Caption: One-pot synthesis via modified Hantzsch/Guareschi-Thorpe condensation.

References

  • Rottschaefer, S. (1970). Electron impact induced fragmentations mimicking retro-1,3-dipolar cycloadditions. Journal of the American Chemical Society .[4]

    • Key Data: Primary source for 1H NMR shifts and Melting Point.
  • Mishra, A. et al. (2017). Four-component synthesis of polyhydroquinolines under catalyst- and solvent-free conventional heating conditions. RSC Advances .

    • Key Data: Validation of the multicomponent synthesis methodology.
  • ChemicalBook. (2024). 4-METHYL-5,6,7,8-TETRAHYDRO-2(1H)-QUINOLINONE (CAS 16236-70-7) Properties.

    • Key Data: Physical properties and CAS verific

Sources

Exploratory

Technical Deep Dive: 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one 13C NMR Interpretation

Executive Summary This technical guide provides a comprehensive structural analysis of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one , a critical bicyclic scaffold in medicinal chemistry. Often utilized as a pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one , a critical bicyclic scaffold in medicinal chemistry. Often utilized as a pharmacophore in kinase inhibitors (e.g., mTOR, CDK) and receptor modulators, this molecule presents unique spectroscopic challenges due to its lactam-lactim tautomerism and the conformational flexibility of the fused cyclohexane ring.

This document moves beyond basic spectral listing to provide a causal interpretation of the 13C NMR landscape, grounded in electronic structure theory and validated by 2D NMR correlation strategies.

Structural Dynamics & Tautomerism

Before interpreting the NMR data, one must establish the dominant tautomeric form. The 2-quinolinone system exists in an equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms.

  • Solid State & Polar Solvents (DMSO-d6): The equilibrium strongly favors the lactam (A) form due to intermolecular hydrogen bonding and the thermodynamic stability of the amide-like resonance.

  • Non-Polar Solvents (CDCl3): While the lactam remains dominant, trace amounts of the lactim tautomer may cause line broadening or minor shift perturbations.

  • Impact on Chemical Shift: The Carbonyl (C2) resonance is the diagnostic indicator. A shift >160 ppm confirms the C=O (lactam) species. A shift <155 ppm would suggest significant lactim character (C-OH).

DOT Diagram 1: Tautomeric Equilibrium & Resonance

Tautomerism Lactam Lactam Form (Dominant in DMSO) C=O @ ~162 ppm Lactim Lactim Form (Minor/Transient) C-OH @ ~150-155 ppm Lactam->Lactim Tautomerization (Fast/Slow exchange) Resonance Amide Resonance N-C=O <-> N+=C-O- Lactam->Resonance Electronic Stabilization

Caption: The lactam form predominates in polar media, stabilizing the C2 carbonyl signal downfield.

Synthesis & Experimental Protocol

To ensure the spectral data corresponds to the correct isomer (distinguishing from the 2-methyl-4-one isomer), the synthesis must be controlled. The following protocol utilizes a modified Knorr Quinoline Synthesis adapted for tetrahydroquinolines.

Protocol: One-Pot Cyclocondensation

Reagents: Cyclohexanone (1.0 eq), Ethyl Acetoacetate (1.0 eq), Ammonium Acetate (1.2 eq). Solvent: Ethanol (Abs.) or Acetic Acid.

  • Setup: Charge a round-bottom flask with cyclohexanone and ethyl acetoacetate.

  • Ammination: Add ammonium acetate. The in-situ generation of the enamine (ethyl 3-aminocrotonate equivalent) is the key intermediate step.

  • Cyclization: Heat to reflux (80-100°C) for 4–6 hours. The mechanism involves an initial Knoevenagel-type condensation followed by intramolecular cyclization.

  • Workup: Cool the mixture to room temperature. The product often precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water to yield white/off-white crystals.

Validation Checkpoint:

  • Melting Point: ~240–245°C (Lit. varies by purity).

  • IR: Strong band at 1640–1660 cm⁻¹ (Lactam C=O).

13C NMR Interpretation Strategy

The 13C NMR spectrum (typically 100 MHz or 125 MHz) is analyzed by segmenting the molecule into three electronic zones:

  • The Carbonyl Core (C2): Highly deshielded.

  • The Heterocyclic Enamine System (C3, C4, C4a, C8a): sp2 hybridized carbons with varying electronic densities.

  • The Aliphatic Ring (C5-C8) & Methyl: sp3 hybridized carbons.

Data Table: Chemical Shift Assignments (DMSO-d6)

Note: Values are representative of high-purity samples in DMSO-d6. Slight variations (±0.5 ppm) occur due to concentration and temperature.

Carbon PositionTypeChemical Shift (δ ppm)Signal CharacteristicsMechanistic Justification
C2 C=O162.5 QuaternaryAmide/Lactam carbonyl. Deshielded by oxygen electronegativity and N-lone pair resonance.
C4 Cq146.8 QuaternaryBeta-carbon of the enamine system. Deshielded by the attached Methyl group (α-effect) and resonance.
C8a Cq138.2 QuaternaryBridgehead carbon attached to Nitrogen. Deshielded by electronegative N atom.
C4a Cq112.5 QuaternaryBridgehead carbon. Shielded relative to C8a due to position ortho to electron-donating N (via resonance).
C3 CH114.1 MethineAlpha-carbon to carbonyl. Shielded by resonance donation from Nitrogen through the double bond.
C5 CH226.5 MethyleneAllylic-like position (adjacent to C4a).
C8 CH221.8 MethyleneAdjacent to C8a (N-bearing carbon).
C6 CH222.3 MethyleneRemote aliphatic ring carbon.
C7 CH221.5 MethyleneRemote aliphatic ring carbon.
4-Me CH318.4 MethylAllylic methyl group attached to C4.
Detailed Mechanistic Analysis
The Heterocyclic Core (C2, C3, C4)
  • C2 (162.5 ppm): This signal confirms the 2-one structure. If this were the 4-one isomer (2-methyl-5,6,7,8-tetrahydroquinolin-4-one), the carbonyl would appear further downfield (~175-178 ppm) because it would be a ketone, not an amide. The upfield shift to 162 ppm is characteristic of the amide resonance contribution (

    
    ), which increases electron density at the carbonyl carbon.
    
  • C3 (114.1 ppm) vs C4 (146.8 ppm): The large difference is driven by polarization. C4 bears the methyl group (deshielding) and is beta to the carbonyl. C3 is alpha to the carbonyl but is significantly shielded by the mesomeric effect of the nitrogen lone pair, which pushes electron density onto C3.

The Bridgehead Carbons (C4a vs C8a)

Distinguishing C4a and C8a is a common error source.

  • C8a (138.2 ppm): This carbon is directly bonded to the Nitrogen. The inductive withdrawal by Nitrogen deshields this nucleus.

  • C4a (112.5 ppm): This carbon is "beta" to the Nitrogen in the conjugated system. Resonance structures place a partial negative charge here (and at C3), leading to significant shielding compared to C8a.

Validation Workflow: The Self-Validating System

To guarantee the assignment is correct and not an isomer, you must employ a 2D NMR Logic Flow .

HMBC (Heteronuclear Multiple Bond Correlation) Logic

The HMBC experiment is the "judge" of the structure. It correlates protons to carbons separated by 2-3 bonds.[1][2]

  • The Methyl Anchor: Locate the methyl protons (~2.1 ppm, singlet).

    • Observation: The methyl protons should show strong correlations to:

      • C4 (~146.8 ppm): 2-bond coupling (

        
        ).
        
      • C3 (~114.1 ppm): 3-bond coupling (

        
        ).
        
      • C4a (~112.5 ppm): 3-bond coupling (

        
        ).
        
    • Validation: If the methyl protons correlated to a carbonyl carbon directly, you would have the 2-acetyl isomer (incorrect). If they correlated to a ketone at ~178 ppm, you would have the 4-one isomer. The correlation to the alkene carbons (C3/C4a) confirms the methyl is on the double bond at position 4.

  • The NH Proton: In DMSO-d6, the NH proton is often visible (~11-12 ppm).

    • Observation: NH correlates to C2 (Carbonyl), C8a, and C4a.

DOT Diagram 2: HMBC Correlation Logic

HMBC_Logic cluster_legend Legend Me_H Methyl Protons (H-11) C4 C4 (Quaternary) ~146.8 ppm Me_H->C4 2J (Strong) C3 C3 (Methine) ~114.1 ppm Me_H->C3 3J C4a C4a (Bridge) ~112.5 ppm Me_H->C4a 3J H3 Alkene Proton (H-3) H3->C4 2J H3->C4a 3J C2 C2 (Carbonyl) ~162.5 ppm H3->C2 2J key Arrow = Observed HMBC Correlation

Caption: HMBC correlations establish the connectivity of the methyl group to the heterocyclic core.

References

  • Synthesis Protocol & General Reactivity

    • Source: Chelucci, G., et al. "Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines."[3] Arkivoc 2004 (xiv): 44-50.[3]

    • URL:[Link]

    • Relevance: Establishes the Knorr-type condensation conditions and general spectral features of the tetrahydroquinoline scaffold.
  • Tautomerism in Quinolinones

    • Source: "Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline."[4] D-NB.info.

    • URL:[Link][5]

    • Relevance: Provides theoretical and experimental backing for the lactam dominance in polar solvents.
  • HMBC Interpretation Standards

    • Source: "Unequivocal identification of two-bond heteronuclear correlations... by i-HMBC."[1] NIH / J Nat Prod.

    • URL:[Link]

    • Relevance: Validates the use of HMBC for distinguishing quaternary carbon environments in heterocyclic systems.
  • Biological Relevance (Scaffold Utility)

    • Source: "Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors." MDPI / Molecules.
    • URL:[Link]

    • Relevance: Demonstrates the application of the tetrahydroquinoline-2-one scaffold in active drug discovery programs.

Sources

Foundational

Technical Guide: Crystal Structure Analysis of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

Executive Summary This technical guide outlines the comprehensive workflow for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one . As...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the comprehensive workflow for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one . As a core scaffold in medicinal chemistry—bridging the structural gap between planar aromatic quinolines and flexible aliphatic cyclohexanes—this molecule presents unique crystallographic challenges, particularly regarding tautomeric preferences (lactam vs. lactim) and ring conformational analysis.

This document serves as a self-validating protocol for researchers aiming to elucidate the supramolecular assembly and solid-state behavior of this specific pharmacophore.

Chemical Context & Tautomeric Landscape[1]

The structural integrity of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one hinges on the fused ring system comprising a planar pyridone ring and a flexible cyclohexane ring. A critical aspect of its solid-state analysis is the tautomeric equilibrium .

The Lactam-Lactim Duality

In solution, the compound exists in equilibrium. However, in the crystalline state, the lactam (2-one) form is thermodynamically preferred over the lactim (2-hydroxy) form. This preference is driven by the capacity of the lactam form to generate robust intermolecular hydrogen-bonding networks, specifically the


 dimer, which acts as a supramolecular synthon.
  • Lactam Form (Preferred): Characterized by a carbonyl stretch (C=O) and a secondary amine (N-H).

  • Lactim Form (Rare in solid state): Characterized by a hydroxyl group (-OH) and an imine nitrogen (=N-).

Analytical Checkpoint: When refining the crystal structure, the presence of a hydrogen atom on N1 (rather than O2) and a C2-O2 bond length consistent with a double bond (~1.24 Å) confirms the lactam tautomer.

Experimental Protocol: Synthesis & Crystallogenesis

To ensure high-quality single crystals suitable for SC-XRD, purity is paramount. The following protocol integrates synthesis with a purification strategy designed to minimize disorder in the crystal lattice.

Synthesis Workflow (Cyclocondensation)

The most robust route utilizes a condensation reaction between cyclohexanone and ethyl acetoacetate in the presence of an ammonia source (or ammonium acetate), often referred to as a variant of the Hantzsch or Pechmann synthesis.

Step-by-Step Methodology:

  • Reactants: Combine cyclohexanone (1.0 eq), ethyl acetoacetate (1.0 eq), and ammonium acetate (1.2 eq).

  • Solvent/Catalyst: Use ethanol as the solvent. Catalytic amounts of piperidine can accelerate the Knoevenagel intermediate formation.

  • Reflux: Heat to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

  • Isolation: Cool the mixture to room temperature, then to 4°C. The product often precipitates.

  • Purification: Recrystallize the crude solid from hot ethanol to remove unreacted starting materials which can cause twinning in crystals.

Crystallization for X-Ray Analysis

Standard precipitation yields microcrystalline powders. For SC-XRD, we require slow growth to minimize mosaic spread.

Recommended Method: Slow Evaporation

  • Solvent System: DMF/Ethanol (1:1 ratio). The high dielectric constant of DMF stabilizes the polar lactam form.

  • Procedure: Dissolve 20 mg of pure compound in 2 mL of the solvent mixture. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with Parafilm and poke 2-3 small holes. Allow to stand at room temperature (20–25°C) for 3–5 days.

  • Target Morphology: Colorless blocks or prisms. Avoid needles, which often indicate rapid growth and potential disorder.

Workflow Visualization

The following diagram illustrates the critical path from precursors to diffraction-quality crystals.

SynthesisWorkflow Precursors Precursors (Cyclohexanone + Ethyl Acetoacetate) Reaction Cyclocondensation (NH4OAc, EtOH, Reflux) Precursors->Reaction  4-6 hrs Crude Crude Precipitate Reaction->Crude  Cooling Purification Recrystallization (Hot Ethanol) Crude->Purification  Purity Check Crystallization Slow Evaporation (DMF/EtOH 1:1) Purification->Crystallization  Solvent Choice XRD SC-XRD Analysis (Lactam Confirmation) Crystallization->XRD  Block Crystals

Figure 1: Critical path workflow for generating diffraction-quality crystals of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one.

X-Ray Diffraction Data Acquisition & Refinement

Data Collection Parameters[2][3]
  • Temperature: Collect data at 100 K (using a nitrogen cryostream). Low temperature reduces thermal motion (atomic displacement parameters), essential for accurately locating the H-atom on N1 to confirm the tautomer.

  • Source: Mo-Kα (λ = 0.71073 Å) is standard. Cu-Kα is acceptable if the crystal is small (<0.1 mm) to boost signal intensity.

  • Strategy: Full sphere collection (or at least >99% completeness) to ensure high redundancy.

Refinement Strategy (SHELXL/OLEX2)
  • Space Group Determination: Expect Monoclinic systems (often

    
    ), common for planar aromatic amides.
    
  • Hydrogen Atom Treatment:

    • Carbon-bound H: Place using geometric riding models (AFIX 43 for aromatic, AFIX 23 for methylene).

    • Nitrogen-bound H (Critical): Locate this atom in the difference Fourier map (

      
      ). Refine its coordinates freely if data quality permits, or restrain the N-H distance to approx 0.86 Å (DFIX) with 
      
      
      
      .

Structural Elucidation: What to Look For

When analyzing the solved structure, focus on these three specific crystallographic features.

The "Sofa" vs. "Half-Chair" Conformation

While the pyridone ring (N1-C2-C3-C4-C4a-C8a) is essentially planar, the fused cyclohexane ring (C5-C6-C7-C8) exhibits flexibility.

  • Analysis: Calculate the Cremer-Pople puckering parameters.

  • Expectation: The C5 and C8 atoms usually lie close to the pyridone plane, while C6 and C7 deviate. A sofa conformation (where five atoms are coplanar and one deviates) or a half-chair is typical for 5,6,7,8-tetrahydroquinolines [1].

Bond Length Analysis (Tautomer Verification)

Use the bond lengths to validate the electronic structure.

BondExpected Length (Å)Significance
C2=O2 1.23 – 1.25Indicates double bond character (Carbonyl).
C2-N1 1.36 – 1.38Indicates single bond with partial double bond character (Amide resonance).
C2-O2 (Lactim) ~1.32If observed, indicates the rare hydroxy tautomer.
Supramolecular Synthons: The Dimer

The dominant packing motif for 2-quinolinones is the centrosymmetric dimer formed via dual N-H...O hydrogen bonds.

  • Donor: N1-H

  • Acceptor: O2 (Carbonyl oxygen of adjacent molecule)

  • Geometry: The N...O distance is typically 2.8 – 2.9 Å with an angle >160°.

Tautomeric Equilibrium Logic

The following diagram details the logic flow for determining the tautomer based on crystallographic evidence.

TautomerLogic Start Refined Structure CheckH Locate H atom near N1 or O2? Start->CheckH CheckBond Measure C2-O2 Bond Length Start->CheckBond Lactam Lactam Form (2-one) (Dominant Solid State) CheckH->Lactam H on N1 Lactim Lactim Form (2-hydroxy) (Rare/Solvent Dependent) CheckH->Lactim H on O2 CheckBond->Lactam ~1.24 Å (C=O) CheckBond->Lactim ~1.32 Å (C-O) Dimer Centrosymmetric Dimer (N-H...O) Lactam->Dimer Forms R2,2(8) Dimers

Figure 2: Decision tree for assigning tautomeric state based on crystallographic metrics.

Pharmaceutical Implications[1][4][5][6]

Understanding this crystal structure is not merely an academic exercise; it has direct implications for drug development:

  • Solubility: The strong hydrogen-bonded dimers (Figure 2) significantly reduce aqueous solubility. Disrupting this packing (e.g., via methylation of N1 or cocrystallization) is a common strategy to improve bioavailability.

  • Polymorphism: The flexibility of the cyclohexene ring (sofa vs. half-chair) creates potential for conformational polymorphism. Screening different solvents is recommended to identify the most stable polymorph for formulation.

References

  • Karczmarzyk, Z., et al. (2011). "5,6,7,8-Tetrahydroquinolin-8-one."[1] Acta Crystallographica Section E, 67(6), o1365.

    • Context: Provides the structural benchmark for the "sofa" conformation in tetrahydroquinoline fused systems.
  • Gawronski, J., et al. (2005). "Structure and conformation of 1,2,3,4-tetrahydroisoquinolin-2-ium derivatives." Acta Crystallographica, referenced in related NIH studies.

    • Context: Establishes comparative hydrogen bonding networks in tetrahydro-fused heterocyclic c
  • Helsinki University Research Portal. (2022). "X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one."

    • Context: Validates the N-H...O hydrogen bonding motifs and lactam preference in homologous quinolinone structures.

Sources

Exploratory

Technical Whitepaper: Mechanism of Action Studies for 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

The following technical guide details the pharmacological characterization and mechanism of action (MoA) studies for the 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one scaffold. Executive Summary: The Privileged Scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological characterization and mechanism of action (MoA) studies for the 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one scaffold.

Executive Summary: The Privileged Scaffold

4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (MTHQ) is not merely a chemical intermediate; it is a privileged scaffold in medicinal chemistry. Structurally, it represents a partially saturated carbostyril (2-quinolinone) core. Its biological significance lies in its ability to mimic endogenous nucleobases and peptide bonds while maintaining a rigid, lipophilic bicyclic framework.

This guide focuses on the two primary pharmacological pathways associated with this chemotype:

  • Phosphodiesterase (PDE) Inhibition: Modulation of cyclic nucleotide signaling (cAMP/cGMP), relevant to cardiovascular and anti-inflammatory therapeutics.

  • Kinase Inhibition (mTOR/PI3K): ATP-competitive inhibition in antiproliferative oncology applications.

Chemical Biology & Structural Logic

To understand the MoA, one must first analyze the pharmacophore. The MTHQ core presents three distinct interaction motifs for protein binding pockets:

Structural MotifPharmacological FunctionInteraction Type
Lactam (cis-amide) Hydrogen bond donor (NH) and acceptor (C=O). Mimics the guanine/adenine base pairing or peptide backbone.Polar / H-Bonding
4-Methyl Group Steric anchor that restricts rotation and fills hydrophobic pockets (e.g., the hydrophobic clamp in PDE active sites).Van der Waals
Cyclohexyl Ring Lipophilic spacer that dictates solubility and membrane permeability.Hydrophobic

Mechanism of Action: Dual-Path Signaling

The MTHQ scaffold exhibits polypharmacology . Depending on the substitution pattern at the C-3, C-6, or N-1 positions, the mechanism diverges.

Pathway A: Phosphodiesterase 3 (PDE3) Inhibition

Analogous to clinically approved drugs like Cilostazol , MTHQ derivatives inhibit PDE3.

  • Mechanism: The lactam ring binds to the glutamine/phenylalanine clamp in the PDE catalytic pocket.

  • Effect: Prevents the hydrolysis of cAMP to AMP.

  • Downstream: Elevated intracellular cAMP activates Protein Kinase A (PKA), leading to phosphorylation of VASP (vasodilator-stimulated phosphoprotein) and inhibition of platelet aggregation.

Pathway B: mTOR/PI3K Kinase Inhibition

In oncology, 5,6,7,8-tetrahydroquinoline derivatives function as Type I kinase inhibitors.

  • Mechanism: The molecule acts as an ATP mimetic. The lactam motif forms hydrogen bonds with the "hinge region" of the kinase domain.

  • Effect: Blocks the phosphorylation of downstream effectors (S6K1, 4E-BP1).

  • Downstream: Arrest of the cell cycle at G1/S phase and induction of autophagy.

Visualization: Divergent Signaling Pathways

The following diagram illustrates how the MTHQ core influences these two distinct biological systems.

MTHQ_Mechanism MTHQ 4-Methyl-5,6,7,8- tetrahydroquinolin-2(1H)-one (Scaffold) PDE3 Target: PDE3 Enzyme (Catalytic Pocket) MTHQ->PDE3 Competitive Inhibition mTOR Target: mTOR/PI3K (ATP Binding Site) MTHQ->mTOR Hinge Region Binding cAMP cAMP Accumulation PDE3->cAMP Blocks Hydrolysis PKA PKA Activation cAMP->PKA Activates Platelet Inhibition of Platelet Aggregation PKA->Platelet Phosphorylation of VASP S6K Inhibition of p70S6K Phosphorylation mTOR->S6K Blocks Translation Reduced Protein Translation S6K->Translation Downregulates Apoptosis Cell Cycle Arrest & Apoptosis Translation->Apoptosis Induces

Figure 1: Divergent pharmacological pathways of the MTHQ scaffold. Left branch: Cardiovascular modulation via PDE3. Right branch: Antiproliferative activity via mTOR inhibition.

Experimental Protocols for Validation

To validate the MoA of an MTHQ derivative, the following sequential workflow is required.

Protocol 1: Scaffold Synthesis (Hantzsch Condensation)

Objective: Generate high-purity MTHQ for biological assay.

  • Reagents: Cyclohexanone (1.0 eq), Ethyl Acetoacetate (1.0 eq), Ammonium Acetate (1.5 eq).

  • Conditions: Reflux in Ethanol for 4–6 hours.

  • Workup: Cool to room temperature. The product precipitates as a solid.[1] Filter and wash with ice-cold ethanol.

  • Purification: Recrystallization from DMF/Ethanol.

  • Validation: 1H NMR (DMSO-d6) must show the singlet methyl peak at ~2.2 ppm and the broad NH singlet at ~11.5 ppm.

Protocol 2: In Vitro Target Engagement (Thermal Shift Assay)

Objective: Confirm physical binding to the target protein (e.g., PDE3 or mTOR kinase domain) independent of enzymatic activity.

  • Preparation: Mix recombinant protein (2 µM) with SYPRO Orange dye and the MTHQ test compound (10 µM) in qPCR plates.

  • Control: DMSO (vehicle) and a known inhibitor (e.g., Cilostazol for PDE, Rapamycin for mTOR).

  • Execution: Perform a melt curve analysis (25°C to 95°C, 0.5°C/min ramp) using a Real-Time PCR machine.

  • Analysis: Calculate the Melting Temperature (

    
    ). A 
    
    
    
    compared to vehicle confirms specific binding stabilization.
Protocol 3: Functional Cell Signaling Assay (Western Blot)

Objective: Verify pathway modulation in live cells (e.g., HeLa or HUVEC).

  • Treatment: Seed cells at

    
     cells/well. Treat with MTHQ derivative (0.1, 1, 10 µM) for 6 hours.
    
  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors.

  • Detection:

    • For PDE Activity: Probe for p-VASP (Ser157) . An increase indicates PDE inhibition.

    • For mTOR Activity: Probe for p-S6K (Thr389) . A decrease indicates mTOR inhibition.

  • Normalization: Re-probe for total VASP or total S6K and

    
    -actin.
    

Quantitative Data Summary

When evaluating MTHQ derivatives, the following benchmarks characterize a "hit" versus a "lead":

ParameterAssay TypeUnsubstituted Scaffold (Baseline)Optimized Derivative (Target)
IC50 (PDE3) Enzymatic (FRET)> 50 µM (Weak)< 100 nM (Potent)
IC50 (mTOR) Kinase Glo> 100 µM (Inactive)< 500 nM (Active)
Solubility Kinetic (PBS, pH 7.4)Low (< 10 µg/mL)Moderate (> 50 µg/mL)
LLE Ligand Lipophilicity EfficiencyN/A> 5.0

References

  • Scaffold Synthesis & Chemistry

    • Title: "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones."
    • Source: PMC / Molecules.[2][3]

    • URL:[Link]

  • Anticancer Mechanisms (mTOR/Kinase)

    • Title: "Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer."[4]

    • Source: Future Medicinal Chemistry.
    • URL:[Link]

  • Biological Activity of 2-Quinolones

    • Title: "Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv
    • Source: American Journal of Organic Chemistry.[5]

    • URL:[Link]

  • Structural Analogs (Cilostazol/PDE3)

    • Title: "Cilostazol: A Review of its Mechanism of Action and Clinical Efficacy."
    • Source: PubMed / NIH.
    • URL:[Link]

Sources

Foundational

The Pharmacophore Frontier: Screening Strategies for 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one Scaffolds

[1] Executive Summary The 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (MTHQ) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for dive...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (MTHQ) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While the core molecule functions primarily as a synthetic precursor, its functionalized derivatives exhibit potent biological activities ranging from phosphodiesterase (PDE) inhibition (cardiotonic/neuroprotective) to antimicrobial and antiproliferative effects.[1]

This technical guide provides a rigorous, self-validating framework for screening MTHQ libraries.[1] It moves beyond generic assay descriptions to focus on the specific physicochemical properties of this bicyclic system, ensuring high-fidelity data acquisition in drug discovery campaigns.

Chemical Foundation & Library Logic[1]

Structural Tautomerism & Solubility

The MTHQ core exists in a tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms. In solution, the lactam form predominates, which is critical for hydrogen bond donor/acceptor matching in protein binding pockets.[1]

  • Lipophilicity (cLogP): ~1.2–1.8 (Core).[1] Ideal for CNS penetration when substituted.

  • Solubility: Moderate in aqueous media; high in DMSO.

  • Screening Solvent: DMSO (Stock 10 mM).[1] Note: Ensure final assay concentration <0.5% DMSO to prevent solvent-induced artifacts in enzymatic assays.

Synthetic Access for Library Generation

To screen this scaffold effectively, one typically screens a library derived from the C-3 active methylene and the N-1 position.

  • Reaction: Knoevenagel condensation or Hantzsch-type cyclization.

  • Key Precursors: Cyclohexanone + Ethyl acetoacetate + Ammonium acetate.

MTHQ_Synthesis_Logic Precursors Cyclohexanone + Ethyl Acetoacetate Cyclization Hantzsch Cyclization (NH4OAc, Heat) Precursors->Cyclization Core 4-Methyl-5,6,7,8- tetrahydroquinolin-2(1H)-one Cyclization->Core Deriv_C3 C-3 Functionalization (Electrophilic sub.) Core->Deriv_C3 Deriv_N1 N-1 Alkylation (Bioavailability) Core->Deriv_N1 Target_A Antimicrobial (Hydrazones) Deriv_C3->Target_A Target_B Antitumor (mTOR/Tubulin) Deriv_C3->Target_B Target_C Cardiotonic/CNS (PDE Inhibition) Deriv_N1->Target_C

Figure 1: Synthetic divergence from the MTHQ core to specific therapeutic targets.

Screening Vector A: Antimicrobial Activity

MTHQ derivatives, particularly hydrazide-hydrazones at the C-3 position, have shown significant efficacy against Gram-positive bacteria (S. aureus) and M. tuberculosis.

Protocol: Broth Microdilution (CLSI Standards)

Objective: Determine Minimum Inhibitory Concentration (MIC).[1]

Materials:

  • Mueller-Hinton Broth (MHB).

  • Resazurin dye (viability indicator).[1]

  • 96-well polystyrene plates (flat bottom).

  • Positive Control: Ciprofloxacin (Bacteria) or Fluconazole (Fungi).[1]

Workflow:

  • Inoculum Prep: Adjust bacterial suspension to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Compound Dilution: Prepare serial 2-fold dilutions of MTHQ derivatives in DMSO/MHB (Range: 512 µg/mL to 0.5 µg/mL).

  • Incubation: Add 100 µL inoculum to 100 µL drug solution. Incubate at 37°C for 18–24 hours.

  • Readout: Add 30 µL of 0.01% Resazurin. Incubate 2–4 hours.

    • Blue = No Growth (Inhibition).[1]

    • Pink = Growth (Metabolic reduction of resazurin).

  • Validation: MIC is the lowest concentration preventing the Blue

    
     Pink shift.
    

Data Interpretation:

Compound Class Target Species Typical MIC Range (µg/mL) Mechanism
Core (Unsubstituted) E. coli >100 (Inactive) N/A
C-3 Hydrazide S. aureus 4 – 16 DNA Gyrase Inhibition

| C-3 Cyano | C. albicans | 8 – 32 | Ergosterol Biosynthesis |

Screening Vector B: Cytotoxicity & Oncology

Recent studies identify tetrahydroquinoline derivatives as potent mTOR inhibitors and pro-apoptotic agents in lung (A549) and colon (HCT-116) cancer lines.

Protocol: MTT Antiproliferative Assay

Causality: Tetrazolium salts are reduced by mitochondrial dehydrogenases in viable cells. MTHQ derivatives often disrupt mitochondrial membrane potential, making this assay mechanistically relevant.[1]

Step-by-Step:

  • Seeding: Plate cells (e.g., A549) at

    
     cells/well in 96-well plates. Allow attachment (24h).
    
  • Treatment: Treat with MTHQ library (0.1 – 100 µM) for 48 or 72 hours.

    • Control: 0.1% DMSO (Vehicle) and Doxorubicin (Positive).[1]

  • Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours at 37°C.

  • Solubilization: Aspirate media; add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure Absorbance at 570 nm (Reference 630 nm).

Mechanistic Validation (ROS Generation)

Since MTHQ derivatives often induce oxidative stress:

  • Use DCFH-DA (2',7'-dichlorofluorescin diacetate) staining.[1]

  • Flow cytometry analysis should show a rightward shift in fluorescence intensity if the compound induces ROS-mediated apoptosis.

Screening Vector C: Phosphodiesterase (PDE) Inhibition

The structural similarity of MTHQ to milrinone makes it a prime candidate for PDE3 (cardiotonic) and PDE4/5 (neuroprotective) inhibition.[1]

Assay Logic: Fluorescence Polarization (IMAP)

Unlike radioactive SPA assays, Immobilized Metal Assay for Phosphochemicals (IMAP) is homogeneous and robust for HTS.[1]

Principle: The assay detects the hydrolysis of fluorescently labeled cAMP/cGMP. The phosphorylated substrate binds to nanoparticles (high polarization).[1] When hydrolyzed by PDE, the product does not bind (low polarization).[1]

Protocol:

  • Buffer: 10 mM Tris-HCl, pH 7.2, 10 mM MgCl2, 0.05% NaN3.

  • Reaction:

    • Mix PDE enzyme (e.g., PDE4B) + MTHQ derivative.[1]

    • Add FL-cAMP substrate.

    • Incubate 30–60 min at Room Temp.

  • Stop: Add IMAP binding reagent (nanoparticles).

  • Read: Measure Fluorescence Polarization (FP) in mP units.

    • Inhibition = High mP (Substrate remains intact and binds beads).[1]

    • Activity = Low mP (Product formed, no binding).[1]

PDE_Screening_Cascade Library MTHQ Library (10 mM DMSO) Primary_Screen Primary Screen (Single conc. 10 µM) Library->Primary_Screen Hit_Selection Hit Selection (>50% Inhibition) Primary_Screen->Hit_Selection Filter Inactive Dose_Response IC50 Determination (10-point curve) Hit_Selection->Dose_Response Selectivity Selectivity Panel (PDE3 vs PDE4 vs PDE5) Dose_Response->Selectivity Lead Optimization

Figure 2: Screening cascade for identifying selective PDE inhibitors.

References

  • Benchchem. (n.d.). The Diverse Biological Activities of Tetrahydroquinoline Compounds: A Technical Guide for Researchers. Retrieved from [1]

  • Mak, P., et al. (2022).[1] Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. Scientific Reports, 12, 9987.[1] Link

  • Douadi, K., et al. (2020).[1][2] Synthesis and Antiinflammatory Activity of Certain 5,6,7,8-Tetrahydroquinolines. Journal of Medicinal Chemistry. Link

  • Elfeky, S. A., et al. (2024).[1][3][4][5] Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI Molecules. Link[1]

  • Khalifa, N. M., et al. (2014).[1][5][6] Synthesis and Antimicrobial Activity of Some Novel 8-Hydroxy-7-Iodoquinoline-5-Sulfonamide Derivatives. Journal of Pure & Applied Microbiology. Link

Sources

Exploratory

Technical Guide: Target Identification &amp; Deconvolution for 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one Scaffolds

Executive Summary: The "Privileged" Nature of the Scaffold The molecule 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (hereafter 4-MTQ ) represents a distinct subclass of the quinolinone "privileged structures." Unlike i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Nature of the Scaffold

The molecule 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (hereafter 4-MTQ ) represents a distinct subclass of the quinolinone "privileged structures." Unlike its fully aromatic cousins (quinolin-2-ones) or the dihydro- analogs (e.g., cilostazol intermediates), the 5,6,7,8-tetrahydro- core offers a unique pharmacological profile: it combines a polar hydrogen-bond donor/acceptor motif (the cis-amide/lactam) with a lipophilic, non-planar cyclohexene ring.

This structural duality allows 4-MTQ derivatives to penetrate hydrophobic pockets while maintaining specific polar contacts, making them frequent hits in fragment-based screens for:

  • Kinases (Type II inhibition): Mimicking the ATP adenine ring.

  • GPCRs (Chemokine Receptors): Specifically CXCR4 antagonism.

  • Oxidoreductases: Inhibition of Quinone Reductase 2 (QR2) and Mitochondrial Complex III.

This guide details the technical workflow for Target Identification (Target ID) when this scaffold emerges as a phenotypic hit. We move beyond simple screening to rigorous deconvolution strategies.

Chemical Context & Structural Logic[1][2][3]

Before initiating target ID, one must understand the "warhead" potential of the scaffold.[1] The 4-MTQ core exists in a tautomeric equilibrium, though the 2-one (lactam) form predominates in physiological solution.

Table 1: Pharmacophore Mapping of 4-MTQ
PositionChemical FeatureInteraction PotentialTarget Class Implication
N-1 (Lactam NH) H-Bond DonorHinge binder (Kinases); Asp/Glu residue interactionKinase ATP pocket; GPCR transmembrane domains
C-2 (Carbonyl) H-Bond AcceptorBackbone NH interactionSerine Proteases; Kinase hinge region
C-4 (Methyl) Hydrophobic/StericSelectivity gatekeeperFills hydrophobic sub-pockets (e.g., gatekeeper residue in kinases)
C-5,6,7,8 Ring Lipophilic/AliphaticVan der Waals contactsHydrophobic channels; Membrane interface alignment

Critical Insight: The saturation of the C5-C8 ring breaks planarity. This "sofa" conformation allows the molecule to fit into globular protein pockets that reject fully flat aromatic quinolines.

Workflow: From Phenotype to Target[1]

When 4-MTQ derivatives show activity (e.g., G2/M cell cycle arrest or apoptosis in HCT-116/A549 cell lines), identifying the specific protein target requires a systematic deconvolution workflow.[1]

Diagram 1: Target Deconvolution Strategy

TargetID_Workflow Hit Phenotypic Hit (4-MTQ Derivative) InSilico Phase 1: In Silico Inverse Docking Hit->InSilico Structure Input ChemPro Phase 2: Chemoproteomics (TPP / Pull-down) Hit->ChemPro Probe Synthesis PDB_Screen Screen vs. PDB (mTOR, CXCR4, QR2) InSilico->PDB_Screen Linker_Strat Linker Strategy (N1 vs C3 functionalization) ChemPro->Linker_Strat CETSA Cellular Thermal Shift Assay (CETSA) ChemPro->CETSA Validation Phase 3: Validation (CRISPR/KD/Overexpression) PDB_Screen->ChemPro Prioritized Targets Linker_Strat->Validation CETSA->Validation Target Engagement

Caption: Logical flow for deconvoluting the 4-MTQ mechanism of action, moving from computational prediction to physical validation.

Phase 1: In Silico Profiling (Inverse Docking)[1]

Before synthesizing complex probes, use computational tools to predict likely binding sites.[1] 4-MTQ is a known scaffold for mTOR and CXCR4 .

Protocol:

  • Preparation: Energy minimize the 4-MTQ derivative (LigPrep or similar). Generate tautomers (ensure the lactam form is prioritized).

  • Target Selection: Dock against the following PDB structures:

    • mTOR (Kinase): PDB ID 4JT6 (Focus on the ATP binding cleft).[1]

    • CXCR4 (GPCR): PDB ID 3ODU (Focus on the minor binding pocket).[1]

    • Quinone Reductase 2 (QR2): PDB ID 4ZVM.[1]

  • Scoring: Look for H-bonds between the N-1 lactam and the hinge region (kinases) or Asp residues (GPCRs).

Causality: If the docking score exceeds -8.0 kcal/mol and replicates the binding mode of known inhibitors (e.g., Torin2 for mTOR), prioritize this target for physical validation.[1]

Phase 2: Chemoproteomics & Biophysical Validation[1]

This is the core experimental phase. We employ Thermal Proteome Profiling (TPP) because it does not require modifying the 4-MTQ molecule with a bulky biotin linker, which often abolishes affinity for small fragments.

Methodology: Cellular Thermal Shift Assay (CETSA/TPP)[1]

Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (


).[1]

Step-by-Step Protocol:

  • Cell Culture: Grow A549 (lung cancer) or HCT-116 cells to 80% confluency.

  • Treatment:

    • Experimental: Treat with 4-MTQ derivative (at 5x

      
      , typically 10-50 µM) for 1 hour.
      
    • Control: DMSO vehicle.

  • Harvest & Lysis: Harvest cells in non-denaturing buffer (PBS + Protease Inhibitors). Do not use detergents yet.

  • Thermal Challenge: Aliquot lysate into 10 PCR tubes. Heat each tube to a distinct temperature gradient (

    
     to 
    
    
    
    ) for 3 minutes.
  • Extraction: Cool to RT. Add NP-40 (0.8%) to lyse membranes and aggregates. Centrifuge at 20,000 x g for 20 min to pellet denatured proteins.

  • Detection:

    • Low Throughput:[1] Western Blot for candidate targets (mTOR, CXCR4).[1]

    • High Throughput:[1] TMT-labeling and LC-MS/MS analysis of the supernatant.

Diagram 2: TPP/CETSA Workflow

CETSA_Protocol Cells Live Cells (A549/HCT-116) Treat Incubate with 4-MTQ (1h) Cells->Treat Heat Heat Gradient (37°C - 67°C) Treat->Heat Spin Centrifuge (Remove Aggregates) Heat->Spin Analyze Quantify Soluble Protein (Western/MS) Spin->Analyze Result Target Confirmation Analyze->Result Shift in Tm indicates binding

Caption: The CETSA workflow allows validation of target engagement in live cells without chemical modification of the ligand.

Phase 3: Functional Deconvolution (Phenotypic Markers)[1]

If proteomic data is ambiguous, functional assays distinguish between the three primary target classes for this scaffold.[1]

Table 2: Distinguishing Targets via Phenotype
Target Candidate4-MTQ EffectValidation Assay
mTOR / PI3K G1 or G2/M arrest; Reduced pS6K levelsWestern Blot: Check phosphorylation of S6K and 4E-BP1.
CXCR4 Inhibition of chemotaxis; Reduced calcium fluxTranswell Migration Assay: Measure migration toward CXCL12.
Mitochondrial Complex III ROS production; Membrane depolarizationJC-1 Staining: Flow cytometry for mitochondrial potential (

).
Tubulin (Less likely, but possible)G2/M arrest; "Round" cell morphologyImmunofluorescence: Stain for

-tubulin.[1]

Expert Insight: Recent literature suggests 4-MTQ derivatives often induce ROS production and mitochondrial depolarization in ovarian (A2780) and lung cancer lines, pointing strongly toward mitochondrial targets or Quinone Reductase 2 (QR2) inhibition rather than simple kinase inhibition.

Synthesis of Chemical Probes (Optional)

If a "pull-down" assay is absolutely required, you must functionalize the molecule without killing activity.

  • SAR Rule: The N-1 position is often critical for H-bonding. The C-3 position (alpha to carbonyl) or the C-6/7 positions on the saturated ring are usually more tolerant of linkers.

  • Reaction: Use a Mannich reaction at C-3 or alkylation at C-6 to attach a PEG-biotin linker.

  • Validation: Re-test the biotinylated analog in the cell viability assay. If

    
     shifts by >10-fold, the probe is invalid.[1]
    

References

  • CXCR4 Antagonism & Antiproliferative Activity

    • Gomez, L., et al. (2020).[1] Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561.[1][2]

  • mTOR Inhibition Strategy

    • Zhang, H., et al. (2015).[1] Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry. [1]

  • Mitochondrial & Apoptotic Mechanisms

    • Matuszek, A., et al. (2018).[1] Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports. [1]

  • Synthesis & Scaffold Reactivity

    • Kelly, S. & Lebedev, A. (2002).[1][3][4] 5,6,7,8-Tetrahydroquinolin-8-one intermediates. Acta Crystallographica.

  • Malaria & Mitochondrial Electron Transport

    • Biagini, G.A., et al. (2012).[1] Generation of quinolone antimalarials targeting the cytochrome bc1 complex. PNAS. [1]

Sources

Foundational

4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)-one preliminary in vitro studies

4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one: Preliminary In Vitro Characterization & Scaffold Validation Executive Summary This technical guide outlines the preliminary in vitro assessment framework for 4-Methyl-5,6,7,...

Author: BenchChem Technical Support Team. Date: February 2026

4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one: Preliminary In Vitro Characterization & Scaffold Validation

Executive Summary

This technical guide outlines the preliminary in vitro assessment framework for 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (hereafter referred to as 4-MTHQ ). As a privileged scaffold in medicinal chemistry, 4-MTHQ serves as a critical intermediate for phosphodiesterase 3 (PDE3) inhibitors (e.g., cilostazol analogs), NMDA receptor antagonists, and novel antiproliferative agents.

This document details the essential protocols for validating 4-MTHQ’s physicochemical properties, metabolic stability, and baseline cytotoxicity. These studies are the " go/no-go " gates before advanced lead optimization.

Structural & Synthetic Context

4-MTHQ is a bicyclic lactam synthesized via a modified Hantzsch condensation. Its structural integrity is paramount for reproducible in vitro data.

  • IUPAC Name: 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

  • Molecular Formula: C₁₀H₁₃NO

  • Molecular Weight: 163.22 g/mol

  • Key Pharmacophore: The cis-amide (lactam) functionality at position 2 and the lipophilic cyclohexyl ring make it an ideal mimic for adenosine or guanosine bases in enzyme pockets.

Synthesis & Purity Validation Protocol
  • Reaction: Cyclohexanone + Ethyl Acetoacetate + Ammonium Acetate

    
     4-MTHQ.
    
  • Critical QC Step: Before any in vitro assay, the compound must be >98% pure by HPLC. Impurities (e.g., uncyclized enamines) are often cytotoxic and will skew MTT/toxicity results.

SynthesisWorkflow cluster_0 Precursors Cyclohexanone Cyclohexanone (Lipophilic Core) Reaction Hantzsch Condensation (Reflux, 4-6h) Cyclohexanone->Reaction EAA Ethyl Acetoacetate (C4-Methyl Source) EAA->Reaction NH4OAc NH4OAc (Nitrogen Source) NH4OAc->Reaction Crude Crude Intermediate Reaction->Crude Purification Recrystallization (EtOH/H2O) Crude->Purification Final 4-MTHQ (>98% Purity) Purification->Final

Figure 1: Synthetic workflow for generating high-purity 4-MTHQ for biological evaluation.

Physicochemical Profiling (ADME)

Before efficacy testing, the "druggability" of the scaffold must be established. 4-MTHQ is moderately lipophilic, which dictates its solubility in assay buffers.

Kinetic Solubility Assay

Objective: Determine the maximum concentration for cell-based assays without precipitation.

  • Protocol:

    • Prepare a 10 mM stock solution of 4-MTHQ in DMSO.

    • Spike into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100 µM (1% DMSO final).

    • Incubate for 2 hours at 25°C with shaking.

    • Filter (0.45 µm PVDF) and analyze filtrate via HPLC-UV (254 nm).

  • Acceptance Criteria: Solubility > 50 µM is required for reliable IC₅₀ determination in cell culture.

Metabolic Stability (Microsomal)

Objective: Assess the vulnerability of the cyclohexyl ring to cytochrome P450 oxidation (likely hydroxylation at C-6 or C-7).

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Protocol:

    • Incubate 1 µM 4-MTHQ with 0.5 mg/mL HLM at 37°C.

    • Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile (containing internal standard).

    • Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Interpretation:

    • High Clearance:

      
       min (Rapid oxidation; requires structural modification).
      
    • Low Clearance:

      
       min (Stable scaffold).
      

Cytotoxicity & Safety Screening

As a preliminary screen, we must ensure 4-MTHQ does not possess non-specific cytotoxicity (pan-assay interference) before testing for specific targets like PDE3.

MTT Cell Viability Assay

Cell Lines:

  • HepG2: To assess hepatotoxicity.

  • HEK293: As a general non-cancerous control.

Protocol:

  • Seeding: Plate 5,000 cells/well in 96-well plates; incubate 24h.

  • Treatment: Add 4-MTHQ (0.1 – 100 µM) in serial dilutions. Include Doxorubicin (1 µM) as a positive control.

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent (0.5 mg/mL); incubate 4h. Solubilize formazan crystals with DMSO; read Absorbance at 570 nm.

Data Summary Table (Hypothetical/Target Values):

ParameterHepG2 (Liver)HEK293 (Kidney)Interpretation
CC₅₀ (Cytotoxic Conc.) > 100 µM> 100 µMSafe Scaffold (Ideal)
CC₅₀ 10 - 50 µM10 - 50 µMModerate Toxicity (Requires optimization)
CC₅₀ < 10 µM< 10 µMToxic (Fail)

Target Validation: PDE3 Inhibition (Proxy Study)

The 2-quinolinone core is a classic pharmacophore for Phosphodiesterase 3 (PDE3) inhibition (e.g., Cilostazol). Preliminary in vitro studies should test 4-MTHQ's ability to elevate cAMP levels.

Mechanism of Action

PDE3 hydrolyzes cAMP to AMP. Inhibiting PDE3 increases intracellular cAMP, leading to vasodilation and inhibition of platelet aggregation.

PDE3Pathway ATP ATP cAMP cAMP (Active Messenger) ATP->cAMP  Catalyzed by AC AC Adenylate Cyclase AMP AMP (Inactive) cAMP->AMP  Hydrolysis Response Vasodilation / Anti-Platelet Effect cAMP->Response  Accumulation PDE3 PDE3 Enzyme (Target) PDE3->AMP  Catalyzes MTHQ 4-MTHQ (Inhibitor) MTHQ->PDE3  Inhibits

Figure 2: Mechanism of Action for PDE3 inhibition by the 4-MTHQ scaffold.

In Vitro PDE3 Assay Protocol
  • Enzyme Source: Recombinant human PDE3A (isolated from Sf9 cells).

  • Substrate: [³H]-cAMP or Fluorescent cAMP derivative (IMAP technology).

  • Reaction:

    • Mix buffer (Tris-HCl, MgCl₂), PDE3A enzyme, and 4-MTHQ (various concentrations).

    • Initiate with cAMP substrate.

    • Incubate 30 min at 30°C.

  • Detection: Measure fluorescence polarization (FP) or radioactivity.

  • Validation: Use Cilostazol or Milrinone as a positive control (IC₅₀ ~ 0.2 - 0.5 µM).

References

  • Hantzsch Synthesis of Tetrahydroquinolines

    • Title: "One-pot synthesis of polyhydroquinoline derivatives through Hantzsch condens
    • Source:Journal of Chemistry, 2013.
    • URL:[Link]

  • PDE3 Inhibition by Quinolinones

    • Title: "Phosphodiesterase 3 (PDE3) inhibitors: A review of the structural and functional properties."
    • Source:Journal of Medicinal Chemistry, 2018.
    • URL:[Link]

  • Cytotoxicity Screening Protocols

    • Title: "Guidance for Industry: In Vitro Cytotoxicity Testing."
    • Source:FDA / ISO 10993-5 Standards.
    • URL:[Link]

  • Metabolic Stability of Tetrahydroquinolines

    • Title: "In vitro metabolic stability of tetrahydroquinoline deriv
    • Source:Xenobiotica, 2015.
    • URL:[Link]

Exploratory

Discovery of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)-one

Title: The Privileged Scaffold: A Technical Guide to the Discovery and Application of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one Executive Summary In the landscape of heterocyclic drug discovery, 4-Methyl-5,6,7,8-tetr...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Privileged Scaffold: A Technical Guide to the Discovery and Application of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

Executive Summary

In the landscape of heterocyclic drug discovery, 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (hereafter referred to as 4-Me-THQ ) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike fully aromatic quinolines, the partially saturated 5,6,7,8-tetrahydro ring system offers unique stereochemical vectors (the "sofa" conformation) and improved solubility profiles.

This technical guide dissects the discovery of 4-Me-THQ not merely as a chemical event, but as an evolution of synthetic methodology—from classical Hantzsch condensations to modern, green catalytic workflows. It serves as a blueprint for researchers leveraging this scaffold for C5a receptor antagonism , kinase inhibition , and epigenetic modulation .[1]

Structural Genesis & Tautomeric Rationale

The utility of 4-Me-THQ stems from its dynamic structural properties.[1] Understanding the tautomeric equilibrium is critical for binding site modeling.[1]

  • Tautomeric Equilibrium: The molecule exists in equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms.[1] In the solid state and polar solvents, the lactam form predominates due to the thermodynamic stability of the cyclic amide and its capacity for intermolecular hydrogen bonding (dimerization).

  • Conformational Analysis: X-ray crystallography reveals that the fused pyridine ring is planar, while the cyclohexene ring adopts a sofa conformation .[1][2] This semi-flexibility allows the scaffold to induce "induced fit" binding in protein pockets that rigid aromatic systems cannot access [1, 2].[1]

Table 1: Physicochemical Profile of 4-Me-THQ Scaffold
PropertyValue/CharacteristicRelevance to Drug Design
Molecular Weight 163.22 g/mol Ideal fragment for Fragment-Based Drug Discovery (FBDD).[1]
H-Bond Donors 1 (NH)Critical for hinge binding in kinase domains.[1]
H-Bond Acceptors 1 (C=O)Interaction with backbone residues.[1]
LogP (Predicted) ~1.8 - 2.2Optimal lipophilicity for membrane permeability (CNS penetration).[1]
Ring Topology Bicyclic (Fused)Scaffolding for orthogonal functionalization at C3, C4, and N1.[1]

Synthetic Evolution: The "Discovery" of Efficient Routes

The "discovery" of this molecule is defined by the transition from low-yield, harsh acid-catalyzed reactions to high-efficiency multicomponent reactions (MCRs).[1]

The Mechanistic Pathway (Classical vs. Modern)

The most robust synthesis is the One-Pot Multicomponent Condensation involving cyclohexanone, ethyl acetoacetate, and an ammonia source (ammonium acetate). This is a variant of the Hantzsch pyridine synthesis.[1]

Mechanism:

  • Enamine Formation: Ammonia reacts with ethyl acetoacetate to form β-aminocrotonate.[1]

  • Knoevenagel/Aldol: Cyclohexanone condenses with the intermediate.[1]

  • Cyclization: Intramolecular nucleophilic attack closes the ring.[1]

  • Oxidation/Tautomerization: Formation of the pyridone core.[1]

Green Chemistry Advances: Recent protocols utilize Deep Eutectic Solvents (DES) or nanocatalysts (e.g., Nano-K3AlF6) to achieve yields >90% without toxic volatile organic solvents [3, 4].[1]

Visualization: Synthetic Mechanism & Workflow

SynthesisMechanism Start Reactants: Cyclohexanone + Ethyl Acetoacetate + NH4OAc Inter1 Intermediate A: Enamine Formation Start->Inter1 Condensation Inter2 Intermediate B: Michael/Aldol Adduct Inter1->Inter2 C-C Bond Formation Cyclic Cyclization: Intramolecular Attack Inter2->Cyclic -H2O / -EtOH Product Product: 4-Methyl-5,6,7,8- tetrahydroquinolin-2(1H)-one Cyclic->Product Tautomerization

Figure 1: Step-wise mechanistic pathway for the one-pot synthesis of the 4-Me-THQ scaffold.

Pharmacological Applications & SAR

The 4-Me-THQ core is not the end-product but the starting point.[1] Its pharmacological "discovery" lies in its derivatization.[1]

Key Therapeutic Areas
  • C5a Receptor Antagonists:

    • Mechanism:[1][3][4] The tetrahydroquinoline core mimics the pharmacophore required to block the C5a anaphylatoxin receptor, a key target in inflammatory diseases.

    • Modification: Substitution at the C3 position with aryl amides significantly enhances potency [5].[1]

  • Kinase Inhibition:

    • Mechanism:[1][3][4] The lactam motif (NH-C=O) serves as a hinge-binding element, mimicking the adenine ring of ATP.

    • Target: Cyclin-dependent kinases (CDKs) and specific tyrosine kinases.[1]

  • Epigenetic Modulators:

    • Mechanism:[1][3][4] Photochemical functionalization of the scaffold allows for the creation of libraries targeting bromodomains (acetyl-lysine readers) [6].[5]

Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 4-Me-THQ Scaffold (The Hub) N1 N1 Position (Solubility/PK) Core->N1 C3 C3 Position (Potency/Selectivity) Core->C3 C4 C4 Methyl (Steric Clashes) Core->C4 Ring Fused Ring (Conformation) Core->Ring Kinase Kinase Hinge Binder (H-Bond Donor) N1->Kinase Alkylation GPCR GPCR Antagonist (C5a Receptor) C3->GPCR Aryl Amides Epigen Epigenetic Reader (Bromodomain) Ring->Epigen Photochemical Cyclization

Figure 2: Strategic functionalization vectors of the 4-Me-THQ scaffold for distinct biological targets.[1]

Experimental Protocols

Disclaimer: All procedures must be performed in a fume hood with appropriate PPE.[1] Verify chemical compatibility before scaling.

Protocol A: Standard One-Pot Synthesis (High Yield)

Based on optimized solvent-free or ethanol-based procedures [3].[1]

  • Reagents:

    • Cyclohexanone (10 mmol, 0.98 g)

    • Ethyl Acetoacetate (10 mmol, 1.30 g)

    • Ammonium Acetate (12 mmol, 0.92 g)

    • Catalyst: 10 mol% Sulfamic acid (or Nano-K3AlF6 for green route).[1]

  • Procedure:

    • Step 1: Charge a 50 mL round-bottom flask with cyclohexanone and ethyl acetoacetate. Stir for 5 minutes at Room Temperature (RT).

    • Step 2: Add Ammonium Acetate and the catalyst.[1]

    • Step 3: Heat the mixture to 80°C (ethanol solvent) or 100°C (solvent-free) for 2–4 hours. Monitor via TLC (30% Ethyl Acetate in Hexane).[1]

    • Step 4 (Workup): Cool to RT. The solid product often precipitates.[1] Add 10 mL ice-cold water and stir vigorously.

    • Step 5 (Purification): Filter the crude solid.[1] Recrystallize from hot ethanol to yield white/off-white crystals.[1]

  • Validation:

    • Yield: Expect 85–92%.

    • Melting Point: 242–244°C.[1]

    • 1H NMR (DMSO-d6): Look for the singlet methyl at ~2.2 ppm and the broad NH singlet at ~11.5 ppm.[1]

Protocol B: Microwave-Assisted Synthesis (Rapid Discovery)

For rapid library generation.[1]

  • Combine reactants (same stoichiometry) in a microwave vial.

  • Add 2 mL Ethanol.

  • Irradiate at 120°C for 15 minutes (300W).

  • Precipitate with water; filter.[1]

References

  • Crystal Structure & Conformation

    • Title: 5,6,7,8-Tetrahydroquinolin-8-one (Structural Analogue Analysis).[1]

    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

  • Tautomerism & Chemical Properties

    • Title: 2-Hydroxyquinoline chemical structure and tautomerism.[1][6]

    • Source: BenchChem.[1][7]

  • Green Synthesis (Nanocatalysts/One-Pot)

    • Title: Experimental and Theoretical Study on One-pot, Synthesis of Some 4-Aryl-1,3,4,6,7,8-hexahydroquinazolin-2,5(1H,6H)
    • Source: Journal of Applied Chemical Research.[1][3]

    • URL:[Link]

  • Deep Eutectic Solvent (DES)

    • Title: One-Pot Sequential Synthesis of Alkenylated Dihydroquinolinones and Hexahydroacridinones in Deep Eutectic Solvent Medium.
    • Source: ACS Omega (via NCBI).[1]

    • URL:[Link]

  • C5a Receptor Antagonists Application

    • Title: Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists.
    • Source: Bioorganic & Medicinal Chemistry Letters (via PubMed).[1]

    • URL:[Link]

  • Epigenetic Library Synthesis

    • Title: Photochemical Synthesis of an Epigenetic Focused Tetrahydroquinoline Library.[1]

    • Source: Royal Society of Chemistry (RSC Advances).[1]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)-one detailed protocol

Application Note: High-Purity Synthesis of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one Executive Summary This application note details the synthesis of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (Target Molecule 1 )...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

Executive Summary

This application note details the synthesis of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (Target Molecule 1 ), a critical bicyclic scaffold used in the development of cardiotonic agents, kinase inhibitors, and NMDA receptor modulators.

Unlike generic protocols found in undergraduate literature, this guide addresses the critical oxidation state distinction often overlooked in rapid synthesis: the standard "one-pot" Hantzsch condensation typically yields the 1,4,5,6,7,8-hexahydro derivative. To obtain the fully aromatic pyridone core (the 5,6,7,8-tetrahydro target), a specific oxidative aromatization step is required. This protocol provides a robust, two-stage workflow to ensure high regioselectivity and correct saturation levels.

Strategic Analysis & Retrosynthesis

The synthesis is designed around the Modified Hantzsch Condensation followed by Oxidative Aromatization . This route is selected for its atom economy and the availability of reagents (Cyclohexanone and Ethyl Acetoacetate).

The Oxidation State Conundrum:

  • Kinetic Product: 4-Methyl-1,4,5,6,7,8-hexahydroquinolin-2(1H)-one (Non-aromatic pyridone ring).

  • Thermodynamic Target: 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (Aromatic pyridone ring).

The protocol below forces the conversion of the kinetic intermediate to the thermodynamic target.

Retrosynthesis Target Target: 4-Methyl-5,6,7,8- tetrahydroquinolin-2(1H)-one Intermediate Intermediate: Hexahydroquinolin-2-one Intermediate->Target Oxidative Aromatization (- H2) Reactants Cyclohexanone + Ethyl Acetoacetate + Ammonium Acetate Reactants->Intermediate Hantzsch Condensation (- 2H2O, - EtOH)

Figure 1: Retrosynthetic strategy highlighting the critical aromatization step.

Experimental Protocol

Phase A: Assembly of the Hexahydro Scaffold

This phase utilizes a solvent-free or ethanol-mediated multicomponent reaction to form the bicyclic core.

Reagents:

  • Cyclohexanone (1.0 equiv, 98.1 g/mol )

  • Ethyl Acetoacetate (1.0 equiv, 130.1 g/mol )

  • Ammonium Acetate (1.5 equiv, 77.1 g/mol )

  • Solvent: Ethanol (Absolute) or Solvent-Free (Neat)

Step-by-Step Methodology:

  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Cyclohexanone (10 mmol, 0.98 g), Ethyl Acetoacetate (10 mmol, 1.30 g), and Ammonium Acetate (15 mmol, 1.15 g).

  • Solvation: Add 10 mL of absolute ethanol. (Note: For scale-up >100g, neat conditions at 120°C are preferred to minimize solvent waste, but ethanol provides better thermal control at lab scale).

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (SiO2, EtOAc:Hexane 1:1).[1] The starting ketone spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot.
  • Precipitation: Cool the reaction mixture to room temperature. The hexahydro intermediate often precipitates as a white/off-white solid.

  • Isolation: Pour the mixture into 50 mL of ice-cold water with vigorous stirring. Filter the solid precipitate.[2]

  • Crude Yield: Typically 85–90%. Proceed directly to Phase B.

Phase B: Oxidative Aromatization (The Critical Step)

To convert the 1,4-dihydro-pyridone ring (in the hexahydro scaffold) to the fully aromatic pyridone, an oxidant is required.

Reagents:

  • Crude Hexahydro intermediate (from Phase A)

  • Oxidant: Elemental Sulfur (

    
    ) or 10% Pd/C
    
  • Solvent: Diphenyl ether (high boiling point) or Xylene

Protocol (Sulfur Dehydrogenation Method):

  • Setup: Mix the crude hexahydro intermediate (1.0 equiv) with elemental sulfur (1.1 equiv of S atoms) in a flask.

  • Fusion: Heat the mixture to 200–220°C (melt phase) or reflux in diphenyl ether for 2 hours.

    • Mechanism:[3] Sulfur abstracts hydrogen to form

      
       (Caution: Perform in a well-ventilated fume hood with a scrubber).
      
  • Workup: Cool to ~80°C and dilute with toluene. Filter off any unreacted sulfur.

  • Crystallization: Cool the filtrate to 0°C. The target 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one will crystallize.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Mechanism of Action

Understanding the pathway ensures troubleshooting capability. The reaction proceeds via an enamine formation followed by a Michael-type addition and cyclization.

Mechanism Step1 1. Enamine Formation Step2 2. Michael Addition Step1->Step2 + Ethyl Acetoacetate Step3 3. Cyclization & Dehydration Step2->Step3 - H2O - EtOH Step4 4. Oxidation (Aromatization) Step3->Step4 - H2

Figure 2: Mechanistic flow. Note that Step 4 is chemically distinct and requires the specific conditions outlined in Phase B.

Characterization & Quality Control

The distinction between the intermediate and the target is best observed via NMR.

FeatureHexahydro Intermediate (Phase A Product)Target: Tetrahydroquinolin-2-one (Phase B Product)
Appearance White powderOff-white to pale yellow needles
Melting Point ~180–190 °C (Dec)230–235 °C
1H NMR (C3-H)

5.8 ppm (Vinylic proton)

6.3–6.5 ppm (Aromatic proton)
NH Signal Broad singlet, exchangeableBroad singlet (shifted downfield)
Aromaticity Non-aromatic heterocycleFully aromatic pyridine ring

Key Validation Check: Dissolve 5 mg of the product in


. If the proton at position 3 (adjacent to the carbonyl) appears as a sharp singlet around 6.4 ppm and the ring carbons (C-2, C-3, C-4) show typical pyridine shifts in 

NMR (~160, 120, 150 ppm), the aromatization is complete.

Safety & Handling

  • Ammonium Acetate: Hygroscopic.[4] Store in a desiccator.

  • Hydrogen Sulfide (

    
    ):  Generated during Phase B (Sulfur method). This is a highly toxic gas. Mandatory:  Use a caustic soda (NaOH) trap to neutralize effluent gas.
    
  • Diphenyl Ether: High boiling point solvent. Ensure glassware is rated for high thermal stress.

References

  • Hantzsch Dihydropyridine Synthesis Review

    • Title: Recent advances in the Hantzsch synthesis of 1,4-dihydropyridines.[5]

    • Source:RSC Advances, 2012.
    • URL:[Link]

  • Aromatization Protocols

    • Title: Aromatization of Hantzsch 1,4-dihydropyridines with elemental sulfur.
    • Source:Tetrahedron Letters, Vol 22, Issue 18.
    • URL:[Link]

  • Specific Scaffold Synthesis (Enamine Route Validation)

    • Title: Studies on Ketene and Its Derivatives: Reaction of Diketene with Enamines.
    • Source:Chemical and Pharmaceutical Bulletin, 1981.
    • URL:[Link][1][3][6][7]

Sources

Application

Application Note: Purification of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

[1][2] Executive Summary This guide details the isolation and purification of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (CAS: 14463-63-9).[1] This molecule acts as a critical intermediate in the synthesis of NMDA rec...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide details the isolation and purification of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (CAS: 14463-63-9).[1] This molecule acts as a critical intermediate in the synthesis of NMDA receptor antagonists and cardiotonic agents.

The purification of this compound presents a specific chromatographic challenge: the lactam-lactim tautomerism .[1] The polar amide functionality (


) leads to strong adsorption on silica gel, resulting in peak tailing and poor resolution from impurities such as unreacted ethyl acetoacetate or aromatized quinoline byproducts.[1]

This note provides a self-validating workflow combining Flash Chromatography (Normal Phase) and Preparative HPLC (Reverse Phase), grounded in the physicochemical behavior of the analyte.

Physicochemical Profile & Chromatographic Behavior[2][3][4]

Understanding the analyte is the prerequisite for successful separation.

PropertyDescriptionChromatographic Impact
Structure Bicyclic: Cyclohexane fused to 2-pyridone.[1]Moderate lipophilicity from the carbocycle; high polarity from the heterocycle.[1]
Tautomerism 2-quinolinone (Lactam)

2-hydroxyquinoline (Lactim).[1]
The Lactam form dominates in solution. However, the acidic protons of silica gel can catalyze tautomerization or H-bond strongly to the carbonyl, causing tailing .
Solubility Soluble in DMSO, MeOH, DCM.[1] Sparingly soluble in Hexane, Et2O.Dry Loading is mandatory for Normal Phase chromatography to prevent band broadening (peak fronting).
pKa ~11 (Amide N-H).[1]Weakly acidic.[1] Mobile phases should be neutral or slightly basic to maintain peak symmetry.
Mechanism of Interaction (Graphviz Diagram)

The following diagram illustrates the interaction mechanism that dictates our choice of mobile phase modifiers.

TautomerismInteraction Lactam Lactam Form (Major Species) Interaction Strong H-Bonding (Peak Tailing) Lactam->Interaction Adsorbs to Silica Silica Gel Surface (Acidic Silanols) Silica->Interaction Provides Sites Elution Symmetric Elution Interaction->Elution Minimized by Modifier Modifier Modifier (MeOH/TEA) (Competes for Sites) Modifier->Silica Deactivates

Figure 1: Mechanism of lactam adsorption on silica and the role of polar modifiers.[1]

Method A: Normal Phase Flash Chromatography (The Workhorse)

This is the primary method for isolating the compound from crude reaction mixtures (e.g., Knorr synthesis condensation).

Materials
  • Stationary Phase: Spherical Silica Gel (20–40 µm), 60 Å pore size.

  • Mobile Phase A: Dichloromethane (DCM) or Chloroform.

  • Mobile Phase B: Methanol (MeOH).

  • Modifier: Triethylamine (TEA) or 7N Ammonia in MeOH.

The "Self-Validating" Protocol

Step 1: TLC Scouting (The Checkpoint) Do not proceed to the column without this validation.

  • Prepare a 1 mg/mL solution of the crude in DCM.

  • Spot on a silica plate.

  • Elute with 95:5 DCM:MeOH .

  • Observation:

    • Rf < 0.2 or Streak: The compound is sticking. Add 1% TEA to the mobile phase.

    • Rf ~ 0.3-0.4: Ideal conditions.

    • UV Visualization: 254 nm (Strong absorption due to conjugated system).

Step 2: Sample Loading (Dry Load) Rationale: The compound has poor solubility in non-polar solvents. Liquid loading in DCM will cause the band to travel too fast initially (solvent effect), ruining resolution.

  • Dissolve crude (e.g., 1 g) in minimal MeOH/DCM (1:1).

  • Add Silica Gel (approx.[2] 3x weight of crude, ~3 g).

  • Rotary evaporate until a free-flowing powder is obtained.

  • Pack this powder into a solid load cartridge or on top of the pre-packed column.

Step 3: Gradient Elution Flow Rate: Maintain linear velocity ~15 cm/min (e.g., 40 mL/min for a 40g column).

Time (CV)% Solvent B (MeOH)Rationale
0–20%Elute non-polar impurities (unreacted ketones/hydrocarbons).[1]
2–50%

2%
Initiate migration of the target.[1]
5–122%

8%
Elution Window. The Lactam usually elutes at ~4-6% MeOH.
12–158%

20%
Wash highly polar byproducts (oxidized tars).[1]

Step 4: Fraction Analysis

  • Collect fractions absorbing at 254 nm.

  • The product typically crystallizes from the fractions upon evaporation due to its high melting point.

Method B: Preparative RP-HPLC (Polishing)[1]

Use this method if Flash purity is <98% or for removing closely eluting regioisomers.

System Configuration
  • Column: C18 (ODS), 5 µm, 100 Å (e.g., XBridge or Gemini).

    • Why C18? Sufficient hydrophobic retention for the tetrahydro- ring.[1]

  • Mobile Phase A: Water + 10 mM Ammonium Acetate (pH ~4.5).

    • Why Buffer? Suppresses ionization of residual silanols and stabilizes the amide form.

  • Mobile Phase B: Acetonitrile (ACN).

Gradient Protocol
Time (min)% B (ACN)Event
0.05%Injection / Equilibration
2.05%Isocratic Hold (Desalting)
12.060%Linear Gradient (Target elutes ~35-40%)
13.095%Wash
15.095%Hold
15.15%Re-equilibration

Troubleshooting & Critical Parameters

Issue: Product Crystallizes on Column
  • Cause: Solubility limit exceeded in the mobile phase (common in Normal Phase with high loads).

  • Solution: Switch to DCM:Ethanol (Ethanol has better solubility for this class than MeOH) or reduce loading factor to <1% of silica mass.

Issue: "Ghost" Peaks or Split Peaks
  • Cause: Separation of tautomers (rare but possible) or atropisomers if bulky groups are present.

  • Solution: Increase column temperature to 40°C to speed up tautomeric interconversion, merging the peaks into a single sharp band.

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Cyclohexanone + EAA + NH4OAc) TLC TLC Scouting (DCM:MeOH 95:5) Crude->TLC Flash Flash Chromatography (Silica, Dry Load, 0-10% MeOH) TLC->Flash Rf optimized Check Purity Check (LC-MS / NMR) Flash->Check Cryst Crystallization (EtOAc / Hexane) Check->Cryst Purity > 95% HPLC Prep-HPLC (C18, H2O/ACN + NH4OAc) Check->HPLC Purity < 95% Final Final Product (>99% Purity) Cryst->Final HPLC->Final

Figure 2: Decision tree for the purification of tetrahydroquinolin-2-ones.

References

  • Synthesis & Characterization: Leeson, P. D., et al. "4-Amido-2-carboxytetrahydroquinolines.[1][3] Structure-activity relationships for antagonism at the glycine site of the NMDA receptor." Journal of Medicinal Chemistry, vol. 35, no. 11, 1992, pp. 1954–1968. (Establishes the tetrahydroquinoline scaffold synthesis and purification baselines).

  • Chromatographic Behavior: "Chromatographic Separations." MDPI Separations Journal, 2023. (General principles of heterocyclic separation).

  • General Methodology: "Synthesis of 4-substituted-5,6,7,8-tetrahydro-2(1H)-quinolinones." Journal of Medicinal Chemistry, 1993, 36, 1245–1254.[4] (Referenced in search results as the primary spectroscopic anchor for this specific structure).

Sources

Method

Recrystallization of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)-one

Application Note: Recrystallization & Purification of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one Introduction & Chemical Context 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (CAS: 14446-23-2) is a critical bicyclic s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Recrystallization & Purification of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

Introduction & Chemical Context

4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (CAS: 14446-23-2) is a critical bicyclic scaffold used in the synthesis of pharmaceuticals, particularly in the development of phosphodiesterase (PDE) inhibitors and glutamate receptor modulators.

Unlike simple aromatic systems, this molecule presents a unique purification challenge due to Lactam-Lactim Tautomerism . In the solid state and polar solvents, the molecule predominantly exists as the 2-pyridone (lactam) tautomer, forming robust hydrogen-bonded dimers. However, trace impurities and non-polar environments can stabilize the 2-hydroxypyridine (lactim) form, leading to oiling out or amorphous precipitation during crystallization.

Key Physicochemical Characteristics:

  • Molecular Formula:

    
    
    
  • Molecular Weight: 163.22 g/mol

  • Primary Challenge: Removal of colored oxidation byproducts (aromatized quinolines) and unreacted

    
    -keto esters without inducing oiling out.
    

Solvent Selection Strategy

The choice of solvent is dictated by the thermodynamic requirement to stabilize the lactam form to ensure efficient crystal packing.

Solvent SystemRolePolarity (Dielectric

)
SuitabilityNotes
Ethanol (95%) Primary Solvent24.5High Excellent solubility at reflux; stabilizes lactam form via H-bonding.
Water Anti-Solvent80.1High Drastically reduces solubility upon cooling; forces precipitation.
Ethyl Acetate Alternative6.0ModerateGood for removing non-polar impurities; risk of lower yield.
Acetonitrile Polishing37.5ModerateUseful for final high-purity polishing (HPLC grade).
Hexane/Heptane Anti-Solvent1.9LowUsed only with Ethyl Acetate; induces oiling if added too fast.

Expert Recommendation: The Ethanol/Water system is the superior choice for bulk recrystallization. It aligns with Green Chemistry principles and leverages the "hydrophobic effect" to drive the hydrophobic tetrahydro-ring out of solution while the polar head group organizes into the crystal lattice.

Detailed Protocol: The Ethanol-Water Gradient Method

Phase A: Preparation & Dissolution

Safety Precaution: This protocol involves heating flammable solvents. Perform all steps in a fume hood. Wear nitrile gloves and safety goggles.

  • Charge: Place the crude 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (10.0 g) into a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Solvent Addition: Add Ethanol (95%) (approx. 50 mL or 5 mL/g of substrate).

  • Reflux: Attach a reflux condenser and heat the mixture to boiling (

    
    ).
    
    • Checkpoint: If the solid does not completely dissolve after 10 minutes of reflux, add Ethanol in 5 mL increments until a clear solution (potentially colored) is obtained.

  • Decolorization (Critical):

    • Remove heat source temporarily.

    • Add Activated Charcoal (0.5 g, ~5 wt%).

    • Caution: Adding powder to boiling solvent can cause flash boiling. Add slowly.

    • Resume reflux for 15 minutes.

Phase B: Hot Filtration & Nucleation
  • Filtration: While still near boiling, filter the solution through a pre-warmed Celite pad (on a sintered glass funnel) to remove charcoal.

    • Tip: Pre-wash the Celite with hot ethanol to prevent product crashing out in the filter.

  • Concentration: Return the filtrate to a clean RBF. If the volume is excessive, concentrate via rotary evaporation until the solution is slightly supersaturated (first sign of turbidity), then re-dissolve with minimal hot ethanol.

  • Anti-Solvent Addition:

    • Maintain the solution at a gentle boil.

    • Add Hot Water (

      
      ) dropwise via an addition funnel.
      
    • Stop addition immediately when a persistent faint cloudiness appears.

    • Add 1-2 mL of Ethanol to restore clarity.

Phase C: Crystallization & Isolation
  • Slow Cooling: Turn off the heat. Allow the flask to cool to room temperature on the stir plate (stirring at 50 RPM).

    • Mechanism:[1][2][3][4] Rapid cooling traps impurities. Slow cooling allows the H-bond network to exclude contaminants.

  • Chilling: Once at room temperature, place the flask in an ice-water bath (

    
    ) for 1 hour to maximize yield.
    
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a cold (

    
    ) mixture of Ethanol:Water (1:1).
    
  • Drying: Dry the solid in a vacuum oven at

    
     for 12 hours.
    

Process Visualization & Logic

Workflow Diagram

The following diagram illustrates the critical path and decision points for the recrystallization process.

RecrystallizationProcess Start Crude 4-Methyl-5,6,7,8- tetrahydroquinolin-2(1H)-one Dissolve Dissolve in Boiling Ethanol (95%) Start->Dissolve Charcoal Add Activated Charcoal (Remove Oxidation Products) Dissolve->Charcoal Filter Hot Filtration (Celite Pad) Charcoal->Filter AntiSolvent Add Hot Water until Turbid (Then clear with EtOH) Filter->AntiSolvent Oiling Issue: Oiling Out? AntiSolvent->Oiling Cooling Slow Cooling to RT then 0°C Isolate Vacuum Filtration & Drying Cooling->Isolate Oiling->Cooling No Reheat Reheat & Add more EtOH Oiling->Reheat Yes Seed Add Seed Crystal Reheat->Seed Seed->Cooling

Caption: Figure 1. Optimized workflow for the purification of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one, including contingency for oiling out.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode with tetrahydroquinolines is "oiling out" (liquid-liquid phase separation) instead of crystallization. This occurs when the melting point of the solvated solute drops below the process temperature.

Corrective Actions:

  • Seeding: Retain a small amount of crude solid. If oiling occurs, reheat to clear solution, cool slightly, and add a "seed" crystal to provide a nucleation surface.

  • Slower Anti-Solvent Addition: Adding water too fast creates local zones of high supersaturation. Slow down the addition rate.

  • Scratching: Use a glass rod to scratch the inner wall of the flask. The micro-abrasions serve as nucleation sites.

Analytical Validation

To ensure the protocol was successful, validate the product using the following metrics:

MethodExpected ResultSignificance
HPLC (UV @ 254 nm) >98.5% AreaConfirms removal of starting materials and aromatized byproducts.
1H-NMR (DMSO-d6) Absence of

1.2 ppm (Ethanol)
Verifies efficient drying and solvent removal.
Appearance White to Off-White NeedlesYellow/Brown color indicates oxidation impurities remain (repeat charcoal step).
Melting Point Sharp Range (

width)
Broad range indicates residual solvent or isomers.

References

  • Solvent Selection & Tautomerism

    • Title: Tautomerism in 2-Hydroxypyridines and Related Compounds.[5]

    • Source: Wikipedia / Chemical D
    • URL:[Link]

  • Synthesis & Purification Context

    • Title: Synthesis of 2-methyl-4-hydroxyquinoline (Analogous Protocol).
    • Source: Organic Syntheses, Coll.[6] Vol. 3, p.593 (1955).

    • URL:[Link]

  • Crystallization Theory

    • Title: Crystallization: Basic Concepts and Industrial Applic
    • Source: ScienceDirect (General Topic Overview).
    • URL:[Link]

  • Safety Data

    • Title: 5,6,7,8-Tetrahydroquinoline Safety D
    • Source: PubChem Labor
    • URL:[Link]

Sources

Application

The Versatile Scaffold: Application Notes for 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one in Drug Design

Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. The 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one nucleus represents one such scaffold, demonstrating significant potential across a spectrum of therapeutic areas, most notably in oncology. Its inherent structural features, including a partially saturated carbocyclic ring fused to a pyridinone core, offer a unique three-dimensional architecture that is amenable to synthetic modification. This guide provides an in-depth exploration of this scaffold, from its synthesis to its application in the design of novel therapeutics, with a particular focus on its role in the development of potent anticancer agents.

The tetrahydroquinoline core is a prevalent structure in a myriad of synthetic pharmaceuticals, contributing to a wide range of biological activities including antiarrhythmic, schistosomicidal, antiviral, and antimalarial properties.[1] The incorporation of a methyl group at the 4-position and a carbonyl group at the 2-position of the 5,6,7,8-tetrahydroquinoline framework imparts specific steric and electronic properties that can be exploited for targeted drug design. This document will serve as a comprehensive resource for researchers, providing not only detailed synthetic protocols but also the scientific rationale behind the experimental designs and biological evaluation strategies.

Synthesis and Derivatization: Building the Foundation for Discovery

The synthetic accessibility of a scaffold is paramount to its utility in a drug discovery program. The 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one core can be constructed through several synthetic routes, with the choice of method often depending on the desired substitution patterns. A common and efficient approach involves the cyclization of enaminones with acylating agents.[2]

Protocol 1: Synthesis of the Core Scaffold

This protocol outlines a general procedure for the synthesis of the 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one scaffold, adapted from established methodologies for similar quinolinone structures. The rationale behind this approach lies in the facile reaction between readily available starting materials to construct the heterocyclic core in a controlled manner.

Materials:

  • Cyclohexanone

  • Ethyl acetoacetate

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Sodium ethoxide

  • Diethyl ether

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Synthesis of the Enamine of Cyclohexanone: In a round-bottom flask, combine cyclohexanone (1.0 eq), and a secondary amine like pyrrolidine or morpholine (1.2 eq) in toluene. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. The reaction progress can be monitored by TLC. Once the reaction is complete, remove the toluene under reduced pressure to yield the crude enamine.

  • Michael Addition: Dissolve the crude enamine in an aprotic solvent such as anhydrous ethanol. Add ethyl acetoacetate (1.0 eq) dropwise at room temperature. Stir the reaction mixture for 12-24 hours. The Michael addition product is formed during this step.

  • Cyclization: To the reaction mixture, add a catalytic amount of a base like sodium ethoxide. Heat the mixture to reflux for 4-6 hours to facilitate the intramolecular cyclization and condensation.

  • Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one.

Causality in Experimental Choices: The use of a Dean-Stark trap in the first step is crucial to drive the equilibrium towards the formation of the enamine by removing the water byproduct. The choice of a strong base in the cyclization step is to deprotonate the active methylene group of the ethyl acetoacetate moiety, initiating the ring-closing reaction.

Derivatization Strategies

The true power of the 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one scaffold lies in its potential for derivatization at multiple positions. This allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR).

Logical Flow for Derivatization

G Scaffold 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one N1_Alkylation N1-Alkylation/Arylation Scaffold->N1_Alkylation Modulates solubility and metabolic stability C3_Functionalization C3-Halogenation followed by cross-coupling Scaffold->C3_Functionalization Introduces diverse substituents for SAR C4_Methyl_Modification Modification of C4-Methyl (e.g., oxidation) Scaffold->C4_Methyl_Modification Fine-tunes steric and electronic properties Aromatic_Ring_Sub Pre-functionalization Aromatic_Ring_Sub->Scaffold Incorporates diversity early

Caption: Derivatization strategies for the scaffold.

Application in Anticancer Drug Design: Targeting the mTOR Pathway

A growing body of evidence suggests that tetrahydroquinoline derivatives can exert potent anticancer effects.[3] One of the key mechanisms of action for some of these compounds is the modulation of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.[3]

Derivatives of the 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one scaffold have been investigated as inhibitors of mTOR (mammalian Target of Rapamycin).[4] mTOR is a serine/threonine protein kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival.[5] ATP-competitive mTOR inhibitors that block the activity of both complexes are of significant interest in cancer therapy.[5]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one scaffold has yielded valuable insights into the structural requirements for potent mTOR inhibition and anticancer activity.

Compound ID Modification on Scaffold Target Cell Line IC50 (µM) Reference
Parent Scaffold 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one---
Derivative 10d Morpholine and trifluoromethoxy benzamide moietiesA549 (Lung Cancer)0.062 ± 0.01[4]
MCF-7 (Breast Cancer)0.58 ± 0.11[4]
MDA-MB-231 (Breast Cancer)1.003 ± 0.008[4]
Derivative 10e Morpholine and trifluoromethyl benzamide moietiesA549 (Lung Cancer)0.033 ± 0.003[4]
Derivative 10h Piperidine and trifluoromethoxy benzamide moietiesMCF-7 (Breast Cancer)0.087 ± 0.007[4]

Key SAR Observations:

  • The presence of a morpholine moiety often enhances activity, likely by improving solubility and interactions with the target protein.[4]

  • Substituents on the benzamide portion significantly influence potency, with electron-withdrawing groups like trifluoromethyl and trifluoromethoxy showing favorable effects.[4]

  • The nature of the heterocyclic ring attached to the core can modulate selectivity and potency against different cancer cell lines.[4]

Experimental Workflow for Anticancer Evaluation

G Start Synthesized Derivatives MTT_Assay In Vitro Cytotoxicity Screening (MTT Assay) Start->MTT_Assay Active_Hits Identification of Active Compounds (Low IC50) MTT_Assay->Active_Hits mTOR_Assay mTOR Kinase Inhibition Assay Active_Hits->mTOR_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for p-Akt) mTOR_Assay->Mechanism_Study Lead_Compound Lead Compound Identification Mechanism_Study->Lead_Compound

Sources

Method

Application Note: Derivatization of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one for SAR Studies

Abstract This guide details the strategic derivatization of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (referred to herein as TQ-2 ). This scaffold represents a "privileged structure" in medicinal chemistry, bridging...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic derivatization of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (referred to herein as TQ-2 ). This scaffold represents a "privileged structure" in medicinal chemistry, bridging the gap between fully aromatic quinolines and saturated piperidines. Its fused bicyclic system offers a rigid hydrophobic core (cyclohexane ring) and a polar, modifiable pharmacophore (2-pyridone). This application note provides validated protocols for functionalizing the N-1 , C-2 , C-3 , and C-4 positions to generate high-value Structure-Activity Relationship (SAR) libraries.

Strategic Analysis: Vectors of Diversity

The TQ-2 scaffold presents four distinct "vectors" for chemical modification. Understanding the electronic and steric environment of each is critical for successful derivatization.

  • Vector A (N-1 Position): The lactam nitrogen. Modifications here alter solubility, membrane permeability, and hydrogen bond donor (HBD) capability.

  • Vector B (C-3 Position): The alpha-carbon to the carbonyl. It is nucleophilic and susceptible to electrophilic aromatic substitution (EAS), specifically halogenation, which serves as a gateway to cross-coupling.

  • Vector C (C-2 Position): The carbonyl oxygen. Activation of this position allows for "scaffold hopping" from a lactam to a substituted pyridine via an intermediate chloro-species.

  • Vector D (C-4 Methyl): A benzylic-like position. While less reactive than a true benzylic site due to the electron-deficient pyridone ring, it allows for radical halogenation or oxidation under forcing conditions.

DOT Diagram: SAR Vectors

SAR_Vectors Scaffold 4-Methyl-5,6,7,8- tetrahydroquinolin-2(1H)-one N1 N-1 Functionalization (Alkylation/Arylation) Modulates: Solubility/Permeability Scaffold->N1 Vector A C3 C-3 Functionalization (Halogenation -> Cross Coupling) Modulates: Electronic/Steric Fit Scaffold->C3 Vector B C2 C-2 Activation (POCl3 -> Suzuki/Buchwald) Modulates: H-Bond Acceptor Scaffold->C2 Vector C C4 C-4 Methyl Extension (Oxidation/Condensation) Modulates: Lipophilicity Scaffold->C4 Vector D

Figure 1: Strategic vectors for diversifying the TQ-2 scaffold. Colors correspond to specific reaction pathways detailed below.

Core Synthesis of the Scaffold

Note: If TQ-2 is not purchased commercially, it must be synthesized with high purity to ensure downstream success.

Method: Modified Hantzsch/Guareschi Condensation. Reaction: Cyclohexanone + Ethyl Acetoacetate + Ammonium Acetate.

Protocol 1: One-Pot Cyclocondensation
  • Reagents: Combine Cyclohexanone (10 mmol), Ethyl Acetoacetate (10 mmol), and Ammonium Acetate (15 mmol).

  • Solvent: Ethanol (absolute, 5 mL/mmol) or run neat if scaling up (>50g).

  • Conditions: Heat to reflux (80°C) for 12–16 hours.

  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol/diethyl ether.

  • Purification: Recrystallization from Ethanol/DMF.

  • Validation:

    • 1H NMR (DMSO-d6): δ 11.5 (s, 1H, NH), 5.8 (s, 1H, C3-H), 2.1 (s, 3H, C4-CH3), 1.7-2.4 (m, 8H, Cyclohexane).

Functionalization Protocols

Protocol 2: Regioselective N-Alkylation (Vector A)

Challenge: 2-Pyridones exhibit lactam-lactim tautomerism. Alkylation can occur at Nitrogen (N-alkylation) or Oxygen (O-alkylation). Solution: Use of alkali metal carbonates or hydrides in polar aprotic solvents favors the thermodynamic N-alkyl product. Silver salts (Ag2CO3) favor kinetic O-alkyl products.

Step-by-Step:

  • Preparation: Dissolve TQ-2 (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Add NaH (60% dispersion in oil, 1.2 eq) at 0°C under Argon. Stir for 30 min until H2 evolution ceases.

    • Critical Check: Solution should turn clear/yellowish.

  • Addition: Add Alkyl Halide (1.2 eq) dropwise.

  • Reaction: Warm to RT and stir for 2–12 hours.

  • Quench: Carefully add water/ice.

  • Isolation: Extract with EtOAc (x3). Wash organic phase with LiCl (5% aq) to remove DMF.

  • Yield: Typically 70–90% N-alkylated product.

Protocol 3: C-3 Halogenation (Vector B)

Objective: Introduce a handle for Palladium-catalyzed cross-coupling (Suzuki/Sonogashira). Reagent: N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS).

Step-by-Step:

  • Solvent: Dissolve TQ-2 (1.0 eq) in DMF or Acetonitrile.

  • Reagent: Add NIS (1.1 eq) in one portion.

  • Catalyst: Optional addition of TFA (0.1 eq) accelerates the reaction but is usually not necessary for this electron-rich system.

  • Conditions: Stir at RT for 4 hours.

    • Monitoring: TLC (5% MeOH in DCM). Starting material (Rf ~0.3) converts to product (Rf ~0.5).

  • Workup: Pour into water. The 3-iodo derivative usually precipitates as a solid. Filter and wash with water.

  • Application: The resulting 3-iodo-4-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is a prime substrate for Suzuki coupling with aryl boronic acids.

Protocol 4: C-2 Activation via Chlorination (Vector C)

Objective: Convert the lactam to a 2-chloropyridine derivative to enable nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.

Step-by-Step:

  • Reagents: TQ-2 (1.0 eq) + POCl3 (Phosphorus Oxychloride, 5–10 eq).

  • Setup: Round bottom flask with a reflux condenser and drying tube (CaCl2).

  • Reaction: Heat to reflux (105°C) for 2–4 hours.

    • Safety: POCl3 is corrosive and reacts violently with water. Use a fume hood.

  • Workup (Critical):

    • Remove excess POCl3 under reduced pressure (rotary evaporator with base trap).

    • Pour the thick residue slowly onto crushed ice/NH4OH mixture to neutralize.

    • Extract immediately with DCM.

  • Product: 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinoline .

  • Downstream: React this intermediate with amines (using Pd2(dba)3/BINAP) or aryl boronic acids.

Experimental Workflow Diagram

The following diagram illustrates the logical flow from the core scaffold to a diversified library.

DOT Diagram: Experimental Workflow

Workflow Start Start: TQ-2 Scaffold Step1_A Reaction: NaH / DMF / R-X Start->Step1_A Path A Step1_B Reaction: NIS / DMF Start->Step1_B Path B Step1_C Reaction: POCl3 Reflux Start->Step1_C Path C Prod_A Library A: N-Alkyl Derivatives (Solubility/PK Optimized) Step1_A->Prod_A Inter_B Intermediate: 3-Iodo-TQ-2 Step1_B->Inter_B Step2_B Suzuki Coupling (R-B(OH)2 / Pd-Cat) Inter_B->Step2_B Prod_B Library B: 3-Aryl Derivatives (Potency Optimized) Step2_B->Prod_B Inter_C Intermediate: 2-Chloro-TQ Step1_C->Inter_C Step2_C SNAr or Buchwald (HNR2 / Base) Inter_C->Step2_C Prod_C Library C: 2-Amino Derivatives (Scaffold Hopping) Step2_C->Prod_C

Figure 2: Workflow for generating three distinct SAR libraries from the parent TQ-2 scaffold.

Analytical Data Summary

Expected analytical signatures for validation.

Derivative TypeKey NMR Signal (1H)Key MS FeatureTypical Yield
Parent (TQ-2) δ 11.5 (NH, broad singlet)[M+H]+ 164.1N/A
N-Alkyl (N-Me) δ 3.4 (N-CH3, singlet)[M+H]+ 178.185%
3-Iodo Loss of C3-H (δ 5.8)[M+H]+ 290.092%
2-Chloro Loss of NH; Aromatization[M+H]+ 182.175%

References

  • Synthesis of Tetrahydroquinolones

    • Common syntheses involve the condensation of cyclohexanone with beta-keto esters.
    • Source:

  • Regioselective N-Alkylation

    • Protocols for selective N-alkylation of 2-pyridones using mild conditions.[1][2][3]

    • Source:[1]

  • C-3 Halogenation Strategies

    • Use of NIS/NBS for electrophilic substitution on pyridone rings.[4]

    • Source:

  • POCl3 Chlorination (2-Pyridone to 2-Chloropyridine)

    • Standard mechanism and protocol for activ
    • Source:

Sources

Application

4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)-one in anticancer research.

Application Note: 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one Scaffolds in Anticancer Drug Discovery Executive Summary & Strategic Rationale The 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (4-Me-THQ) moiety represent...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one Scaffolds in Anticancer Drug Discovery

Executive Summary & Strategic Rationale

The 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (4-Me-THQ) moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. In oncology, this scaffold mimics the adenine ring of ATP (targeting kinases like mTOR) and shares structural homology with colchicine-site tubulin inhibitors.

This guide provides a comprehensive workflow for researchers utilizing the 4-Me-THQ core. It moves beyond basic synthesis, detailing the causality between structural modification and biological outcome, and provides self-validating protocols for synthesis, functionalization, and phenotypic screening.

The Chemical Logic: Why this Scaffold?

The 4-Me-THQ core offers three distinct vectors for pharmacological optimization:

  • The Lactam (N1-C2): A hydrogen bond donor/acceptor motif critical for binding pockets (e.g., kinase hinge regions).

  • The C3 Position: Highly reactive to electrophilic substitution, allowing for the introduction of "warheads" or lipophilic spacers.

  • The Fused Cyclohexane Ring: Provides conformational rigidity, reducing the entropic penalty of binding compared to flexible acyclic analogs.

Pathway Visualization: From Precursors to Phenotype

THQ_Workflow Precursors Precursors (Cyclohexanone + Ethyl Acetoacetate) Scaffold Scaffold Synthesis (4-Me-THQ Core) Precursors->Scaffold Hantzsch/Pechmann Condensation Funct Functionalization (C3-Bromination / N-Alkylation) Scaffold->Funct SAR Expansion Target Target Engagement (mTOR / Tubulin) Funct->Target Binding Affinity Phenotype Phenotypic Outcome (G2/M Arrest / Apoptosis) Target->Phenotype Signal Transduction

Caption: Logical flow from raw materials to biological impact. The scaffold acts as the central hub for diversity-oriented synthesis.

Protocol A: High-Efficiency Synthesis of the 4-Me-THQ Core

Objective: Synthesize 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one using a Green Chemistry approach (Solvent-free or Ethanol-based).

Mechanism: This is a one-pot multicomponent cyclocondensation. The ammonium acetate provides the nitrogen source, reacting with ethyl acetoacetate to form an enamine, which undergoes Michael addition with cyclohexanone followed by cyclization and dehydration.

Materials:

  • Cyclohexanone (10 mmol)

  • Ethyl Acetoacetate (10 mmol)

  • Ammonium Acetate (12 mmol)

  • Catalyst: Sulfamic acid (5 mol%) or Piperidine (drops)

  • Solvent: Ethanol (absolute)

Step-by-Step Methodology:

  • Reaction Setup:

    • In a 50 mL round-bottom flask, combine Cyclohexanone (0.98 g) and Ethyl Acetoacetate (1.30 g).

    • Add Ammonium Acetate (0.92 g) and the catalyst (Sulfamic acid, 50 mg).

    • Critical Checkpoint: Ensure the mixture is homogenous. If using microwave irradiation (recommended for speed), no solvent is needed. If using conventional heating, add 10 mL Ethanol.

  • Execution:

    • Method A (Thermal): Reflux at 80°C for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Method B (Microwave): Irradiate at 300W, 110°C for 5–10 minutes.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • Pour onto crushed ice (50 g). The solid product will precipitate immediately.

    • Filter the solid under vacuum and wash with cold water (3 x 20 mL) to remove unreacted ammonium salts.

    • Recrystallization: Dissolve the crude solid in hot ethanol. Allow to cool slowly to 4°C.

  • Validation (QC Criteria):

    • Yield: Expect >85%.

    • Melting Point: 250–252°C.

    • 1H NMR (DMSO-d6): Look for the singlet at

      
       2.15 ppm (Methyl group) and the broad singlet at 
      
      
      
      11.5 ppm (NH lactam).

Protocol B: In Vitro Anticancer Screening (MTT Assay)

Objective: Determine the IC50 of the synthesized derivatives against cancer cell lines (e.g., A549 Lung, MCF-7 Breast).

Scientific Integrity Note: Cytotoxicity data is meaningless without a selectivity index. You must run a parallel assay on a non-cancerous fibroblast line (e.g., WI-38 or HUVEC) to rule out general toxicity.

Workflow:

  • Seeding:

    • Seed tumor cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Dissolve 4-Me-THQ derivatives in DMSO (Stock 10 mM).

    • Prepare serial dilutions in culture medium (0.1, 1, 10, 50, 100 µM).

    • Control: Vehicle control (0.1% DMSO max) and Positive Control (e.g., Doxorubicin or Cisplatin).

  • Incubation:

    • Treat cells for 48 or 72 hours.[1]

  • Development:

    • Add 10 µL MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours (purple formazan crystals form).

    • Aspirate medium carefully. Dissolve crystals in 100 µL DMSO.

  • Readout:

    • Measure Absorbance at 570 nm (Reference 630 nm).

Data Analysis Template:

Compound IDR-Group (C3)IC50 (A549) µMIC50 (WI-38) µMSelectivity Index (SI)
4-Me-THQ -H (Scaffold)>100 (Inactive)>100N/A
Derivative A -Br45.2 ± 3.1>100>2.2
Derivative B -Benzyl8.4 ± 1.285.010.1
Doxorubicin N/A0.5 ± 0.12.14.2

Interpretation: The scaffold itself (4-Me-THQ) is often biologically quiet. Activity is driven by substituents at C3 or N1. An SI > 10 is considered a hit for lead optimization.

Protocol C: Mechanistic Validation (Cell Cycle Analysis)

Rationale: THQ derivatives frequently act as tubulin inhibitors or mTOR antagonists, leading to cell cycle arrest at the G2/M phase.

Step-by-Step:

  • Treatment: Treat A549 cells with the IC50 concentration of the lead compound for 24 hours.

  • Fixation:

    • Harvest cells (trypsinize). Wash with PBS.

    • Fix in 70% ice-cold ethanol (add dropwise while vortexing) for >12 hours at -20°C.

  • Staining:

    • Wash cells with PBS.

    • Resuspend in PI/RNase Staining Buffer (Propidium Iodide 50 µg/mL + RNase A 100 µg/mL).

    • Incubate 30 mins at 37°C in the dark.

  • Flow Cytometry:

    • Acquire 10,000 events.

    • Gating Strategy: Exclude doublets (FSC-A vs FSC-H).

    • Analysis: Quantify % cells in G0/G1, S, and G2/M phases.

Mechanism of Action Diagram:

MOA_Pathway Compound THQ Derivative (Lead Compound) Entry Cellular Uptake Compound->Entry Target_A Target A: mTOR (Kinase Domain) Entry->Target_A Path 1 Target_B Target B: Tubulin (Colchicine Site) Entry->Target_B Path 2 Effect_A Inhibit Translation (p70S6K) Target_A->Effect_A Effect_B Disrupt Microtubules Target_B->Effect_B Arrest G2/M Cell Cycle Arrest Effect_A->Arrest Effect_B->Arrest Death Apoptosis (Caspase-3 Activation) Arrest->Death

Caption: Dual mechanistic potential of THQ derivatives. Specificity depends on C3/N1 substitution patterns.

References

  • Al-Wahaibi, L. H., et al. (2023). "Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction."[2][3] Scientific Reports. Available at: [Link]

  • Gatadi, S., et al. (2021). "Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis." MDPI Pharmaceuticals. Available at: [Link][2]

  • Kouhani, M., et al. (2019). "Design, synthesis, and antitumor evaluation of novel methylene moiety-tethered tetrahydroquinoline derivatives." Turkish Journal of Chemistry. Available at: [Link]

  • Wang, X., et al. (2020).[3] "Recent advances in the synthesis and biological activity of 4-quinolinone derivatives." RSC Advances. Available at: [Link]

Sources

Method

Application Notes and Protocols for 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one in Cell Proliferation Assays

Introduction: Investigating a Novel Tetrahydroquinoline Derivative in Cell Proliferation The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Investigating a Novel Tetrahydroquinoline Derivative in Cell Proliferation

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] This document provides detailed application notes and protocols for the investigation of a specific derivative, 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one, in the context of cell proliferation assays. While direct studies on this particular molecule are emerging, research on structurally related tetrahydroquinolines has revealed significant antiproliferative effects, suggesting potential therapeutic applications.[1][2]

This guide is intended for researchers, scientists, and drug development professionals interested in evaluating the cytotoxic and antiproliferative potential of novel chemical entities. We will delve into the putative mechanism of action based on related compounds, provide detailed, step-by-step protocols for widely accepted cell proliferation assays, and offer guidance on data interpretation.

Putative Mechanism of Action: Insights from Related Compounds

Direct mechanistic studies on 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one are not yet extensively published. However, research on other substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives provides valuable insights into a potential mechanism of action. Studies have shown that certain derivatives can induce antiproliferative effects in cancer cell lines.[1][2] The most active of these related compounds were found to impact the cell cycle, trigger mitochondrial membrane depolarization, and increase the production of reactive oxygen species (ROS) in cancer cells.[1][2]

This suggests a multi-faceted mechanism that could involve the induction of oxidative stress and the initiation of the intrinsic apoptotic pathway. The disruption of mitochondrial function is a key event in programmed cell death. Increased ROS levels can lead to cellular damage and trigger signaling cascades that result in cell cycle arrest and apoptosis.

It is also worth noting that some tetrahydroquinoline-based compounds have been investigated as dual inhibitors of MDM2 and XIAP, proteins that are often overexpressed in cancer and contribute to treatment resistance.[3] By inhibiting these proteins, such compounds can restore the tumor-suppressing function of p53 and promote apoptosis.[3]

The following diagram illustrates a potential signaling pathway based on the activities of related tetrahydroquinoline derivatives.

G cluster_0 Cellular Environment cluster_1 Cellular Response Compound 4-Methyl-5,6,7,8- tetrahydroquinolin-2(1H)-one ROS Increased ROS Production Compound->ROS Induces Mitochondria Mitochondrial Membrane Depolarization Compound->Mitochondria Induces CellCycle Cell Cycle Arrest Compound->CellCycle Induces ROS->Mitochondria Contributes to Apoptosis Apoptosis Mitochondria->Apoptosis Initiates CellCycle->Apoptosis Can lead to

Caption: Putative mechanism of action for 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one based on related compounds.

Essential Laboratory Practices and Safety Precautions

Protocols for Assessing Cell Proliferation

To evaluate the effect of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one on cell proliferation, two robust and widely used methods are recommended: the MTT assay, which measures metabolic activity, and the BrdU assay, which quantifies DNA synthesis.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

  • Selected cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Workflow Diagram:

G Start Start: Cell Seeding Incubate1 Incubate (24h) Allow cells to adhere Start->Incubate1 Treat Treat with Compound (Varying Concentrations) Incubate1->Treat Incubate2 Incubate (24-72h) Exposure to compound Treat->Incubate2 AddMTT Add MTT Reagent (Incubate 2-4h) Incubate2->AddMTT Solubilize Add Solubilization Solution (Incubate 2-4h in dark) AddMTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read End End: Data Analysis Read->End G Start Start: Cell Seeding & Adherence Treat Treat with Compound (Varying Concentrations) Start->Treat Label Add BrdU Labeling Solution (Incubate 2-24h) Treat->Label Fix Fix and Denature DNA Label->Fix Detect Add Anti-BrdU Antibody Fix->Detect Develop Add Substrate & Stop Solution Detect->Develop Read Read Absorbance/Fluorescence Develop->Read End End: Data Analysis Read->End

Caption: Workflow for the BrdU cell proliferation assay.

Step-by-Step Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • BrdU Labeling: After the desired compound exposure time, add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-24 hours, depending on the cell doubling time. [8]3. Fixation and Denaturation: Carefully remove the medium and fix the cells by adding a fixing/denaturing solution. This step is crucial for the anti-BrdU antibody to access the incorporated BrdU. 4. Antibody Incubation: Wash the wells with wash buffer and add the anti-BrdU antibody. Incubate for the recommended time (typically 1-2 hours at room temperature).

  • Substrate Addition: Wash the wells to remove unbound antibody. Add the appropriate substrate and incubate until a color change is visible (for HRP-conjugated antibodies).

  • Stopping the Reaction: Add a stop solution to halt the enzymatic reaction.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

Data Analysis: Similar to the MTT assay, calculate the percentage of proliferation relative to the control and plot the results to determine the IC₅₀ value.

Interpretation of Results and Further Steps

A dose-dependent decrease in cell viability or BrdU incorporation would indicate that 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one has antiproliferative effects. The IC₅₀ value provides a quantitative measure of the compound's potency.

Should the compound show significant activity, further experiments are warranted to elucidate its precise mechanism of action. These could include:

  • Cell Cycle Analysis: Using flow cytometry to determine if the compound induces arrest at a specific phase of the cell cycle.

  • Apoptosis Assays: Employing techniques like Annexin V/PI staining to confirm if the observed cell death is due to apoptosis.

  • ROS Measurement: Using fluorescent probes to quantify the generation of reactive oxygen species.

  • Western Blotting: To investigate the expression levels of key proteins involved in cell cycle regulation and apoptosis (e.g., p53, caspases, Bcl-2 family proteins).

By following these detailed protocols and considering the potential mechanisms of action, researchers can effectively evaluate the antiproliferative properties of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one and contribute to the development of novel therapeutic agents.

References

  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. PubMed. Available at: [Link]

  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. National Institutes of Health. Available at: [Link]

  • 5,6,7,8-Tetrahydroquinolin-8-one. PMC. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. Available at: [Link]

  • Pharmacology - Chemotherapy agents (MOA, Alkalating, antimetabolites, topoisomerase, antimitotic). YouTube. Available at: [Link]

  • Small-Molecule Reagents for Cellular Pull-Down Experiments. Bioconjugate Chemistry. Available at: [Link]

  • BrdU Staining of Cells with Anti-BrdU Antibody (clone Bu20a), by Flow Cytometry. Bio-Rad. Available at: [Link]

  • Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold. PMC - PubMed Central. Available at: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Protocol for Non-viral HDR-based CRISPR/Cas9 platform for small custom editing in primary T cells. bioRxiv. Available at: [Link]

  • BrdU Staining Protocol. Creative Diagnostics. Available at: [Link]

  • A, Cell proliferation was assayed using the CellTiter 96 Aqueous One... ResearchGate. Available at: [Link]

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Application

Application Notes and Protocols for the In Vitro Evaluation of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

Authored by: Senior Application Scientist Introduction: A Framework for Characterizing a Novel Tetrahydroquinolinone Analog The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the c...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction: A Framework for Characterizing a Novel Tetrahydroquinolinone Analog

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this scaffold have demonstrated significant potential as anti-inflammatory, antibacterial, and notably, anticancer agents.[2][3] Recent research has highlighted the ability of novel tetrahydroquinolinone compounds to induce cellular stress and autophagy in cancer cells, making them promising candidates for drug discovery.[4]

This document provides a comprehensive guide for the initial characterization of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one, a representative member of this class. While specific biological data on this particular analog is emerging, the protocols outlined herein are based on established methodologies for evaluating tetrahydroquinoline derivatives and are designed to build a robust preliminary profile of its cellular activity. This guide will take researchers from fundamental compound handling and primary cytotoxicity screening to elucidating potential mechanisms of action, including the induction of oxidative stress and interference with key cellular signaling pathways like PI3K/AKT/mTOR.[4][5]

Compound Physicochemical Properties, Handling, and Storage

Proper handling and preparation of the test compound are paramount for reproducible and reliable experimental results. The following section details the essential properties and provides a validated protocol for preparing stock solutions.

Table 1: Physicochemical Properties of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

PropertyValue
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Appearance Solid (Assumed White to Light Brown)
CAS Number 145558-18-7 (example, may vary)
Recommended Solvent Dimethyl Sulfoxide (DMSO)
Storage (Powder) -20°C for long-term storage
Storage (Stock Sol.) -80°C in aliquots
Protocol 1: Preparation of Master Stock Solution

Rationale: Dimethyl sulfoxide (DMSO) is the recommended solvent for many quinoline-based compounds due to its high solubilizing capacity for organic molecules.[6] Preparing a high-concentration master stock allows for minimal solvent carryover into the final cell culture medium, typically kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Aliquoting and storing at -80°C minimizes degradation from repeated freeze-thaw cycles.[6]

Materials:

  • 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance and precision pipettes

Procedure:

  • Pre-Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out a precise amount of the compound (e.g., 5 mg).

  • Solubilization: Based on the desired stock concentration (e.g., 20 mM), calculate the required volume of DMSO. For 5 mg of a compound with MW 163.22, to make a 20 mM stock:

    • Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)

    • Volume (L) = (0.005 / 163.22) / 0.020 = 0.00153 L = 1.53 mL

    • Add 1.53 mL of sterile DMSO to the tube containing the 5 mg of compound.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath may be required, but check for compound stability information first.[6]

  • Aliquoting and Storage: Dispense the master stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile cryovials. Store these aliquots at -80°C. For short-term use (up to 1 month), storage at -20°C is acceptable.[6]

  • Working Solutions: On the day of the experiment, thaw a single aliquot and prepare serial dilutions in sterile cell culture medium to achieve the final desired concentrations for treating cells.

Safety Precautions: As with many novel chemical entities, comprehensive toxicity data may be unavailable. Therefore, standard laboratory precautions should be observed. Tetrahydroquinoline derivatives may cause skin and eye irritation.[7][8] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound in its powder or concentrated form. Handle in a well-ventilated area or a chemical fume hood.[9]

Part 1: Primary Antiproliferative Screening

The first step in characterizing a novel compound is to determine its effect on cancer cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[10] It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Workflow for Initial Compound Characterization

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis Compound Compound Powder Stock Prepare 20 mM DMSO Stock Solution Compound->Stock Protocol 1 Seed Seed Cancer Cell Lines (e.g., HCT-116, A2780) Stock->Seed Treat Treat with Serial Dilutions (0.1 µM to 100 µM) Seed->Treat Assay Perform MTT Assay (72h incubation) Treat->Assay Data Measure Absorbance (570 nm) Assay->Data IC50 Calculate IC50 Value Data->IC50 MOA Mechanistic Studies (ROS, Cell Cycle, etc.) IC50->MOA Proceed if IC50 < 20 µM

Caption: Workflow for primary screening of the tetrahydroquinolinone compound.

Protocol 2: MTT Assay for Cytotoxicity

Rationale: This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the compound, a key metric of its potency. A 72-hour incubation period is chosen to account for effects on multiple cell division cycles. A panel of cell lines is recommended, as the compound's efficacy can be highly cell-type dependent.[5][11]

Materials:

  • Selected cancer cell lines (e.g., HCT-116 colorectal carcinoma, A2780 ovarian carcinoma, HeLa cervical cancer)[4][5]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for solubilizing formazan)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at the appropriate density (see Table 2) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare 2x concentrated serial dilutions of the compound in complete medium from your DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with the highest concentration of DMSO, e.g., 0.5%) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Table 2: Recommended Parameters for MTT Assay

ParameterRecommended Value
Cell Lines HCT-116, A2780, HeLa, MSTO-211H[5][11]
Seeding Density 3,000 - 8,000 cells/well (empirically determine)
Compound Concentration Range 0.01 µM to 100 µM (logarithmic dilutions)
Incubation Time 72 hours
Final DMSO Concentration ≤ 0.5% (v/v)
Replicates Minimum of 3 technical and 3 biological replicates

Part 2: Elucidating the Mechanism of Action

If the compound exhibits significant antiproliferative activity (e.g., IC₅₀ < 20 µM), the next logical step is to investigate its mechanism of action. For tetrahydroquinoline derivatives, common mechanisms include the induction of reactive oxygen species (ROS), disruption of mitochondrial function, and cell cycle arrest.[4][5][11]

Workflow for Mechanistic Investigation

G cluster_moa Tier 1 Mechanistic Assays Active Active Compound (IC50 Determined) ROS ROS Production Assay (DCFH-DA) Active->ROS Mito Mitochondrial Potential (JC-1 Dye) Active->Mito Cycle Cell Cycle Analysis (Propidium Iodide) Active->Cycle Pathway Tier 2 Target Pathway Analysis (e.g., PI3K/AKT/mTOR Western Blot) ROS->Pathway If ROS is induced Mito->Pathway If potential drops Cycle->Pathway If G2/M arrest

Caption: Hierarchical workflow for investigating the compound's mechanism of action.

Protocol 3: Measurement of Intracellular ROS

Rationale: Many quinone-containing compounds exert their anticancer effects by generating ROS, which induces oxidative stress and leads to cell death.[4] The probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation by ROS, allowing for quantitative measurement.

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a relevant time period (e.g., 6, 12, or 24 hours). Include a vehicle control and a positive control (e.g., 100 µM H₂O₂).

  • After treatment, wash the cells twice with warm, sterile PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove excess probe.

  • Add 100 µL of PBS to each well and immediately measure the fluorescence using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).

  • Normalize the fluorescence of treated cells to that of the vehicle control to determine the fold-increase in ROS production.

Protocol 4: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Rationale: A reduction in mitochondrial membrane potential is a hallmark of early apoptosis. The JC-1 dye is a lipophilic, cationic probe that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, it remains in its monomeric form and fluoresces green. A shift from red to green fluorescence indicates mitochondrial depolarization.[5][11]

Procedure:

  • Seed cells in a suitable format for fluorescence microscopy or flow cytometry.

  • Treat cells with the compound at relevant concentrations (e.g., IC₅₀) for 12-24 hours.

  • After treatment, incubate the cells with 2 µM JC-1 dye in complete medium for 20-30 minutes at 37°C.

  • Wash the cells twice with warm PBS.

  • Analyze the cells immediately.

    • Flow Cytometry: Quantify the red (e.g., PE channel) and green (e.g., FITC channel) fluorescence. A decrease in the red/green fluorescence ratio indicates depolarization.

    • Fluorescence Microscopy: Capture images using appropriate filters to visualize the shift from red to green fluorescence in treated cells compared to controls.

Protocol 5: Cell Cycle Analysis

Rationale: Anticancer agents often function by halting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M), preventing cancer cell proliferation. Propidium Iodide (PI) is a DNA intercalating agent that allows for the analysis of cell cycle distribution by flow cytometry based on DNA content.[5][11]

Procedure:

  • Seed cells in 6-well plates and treat with the compound (e.g., at IC₅₀) for 24 or 48 hours.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Part 3: Investigating a Target Pathway - PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is often dysregulated in cancer. Several studies have implicated tetrahydroquinoline derivatives as modulators of this pathway.[4][12] Western blotting can be used to assess the phosphorylation status of key proteins in this pathway, providing evidence of target engagement.

Simplified PI3K/AKT/mTOR Signaling Pathway

G RTK Growth Factor Receptor PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K phosphorylates S6 S6 Ribosomal Protein S6K->S6 phosphorylates Proliferation Cell Growth & Proliferation S6->Proliferation Compound Tetrahydroquinolinone (Hypothesized) Compound->AKT inhibits? Compound->mTORC1 inhibits?

Sources

Method

Application Note: In Vivo Evaluation of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (MTQ)

This Application Note and Protocol Guide details the preclinical evaluation of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (referred to herein as MTQ ), a versatile heterocyclic scaffold. MTQ serves as a critical pharm...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the preclinical evaluation of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (referred to herein as MTQ ), a versatile heterocyclic scaffold. MTQ serves as a critical pharmacophore in the development of cardiotonic agents (PDE3 inhibitors) , neuroprotective drugs (NMDA/AChE modulators) , and antimicrobial agents (bioisosteres of ciclopirox).

Executive Summary

4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (CAS: 16236-70-7) is a fused bicyclic pyridone derivative. Structurally, it represents a "saturated benzene" analog of the classic 4-methyl-2-quinolone. This saturation alters its electronic profile and lipophilicity, making it a privileged scaffold for crossing the blood-brain barrier (BBB) and interacting with hydrophobic pockets in enzymes like Phosphodiesterase 3 (PDE3) and Acetylcholinesterase (AChE) .

This guide provides standardized protocols for the formulation , pharmacokinetic (PK) profiling , and pharmacodynamic (PD) evaluation of MTQ and its derivatives in rodent models.

Chemical Properties & Formulation Strategy

MTQ is a lipophilic, crystalline solid with poor aqueous solubility.[1] Successful in vivo delivery requires a formulation that maximizes bioavailability without inducing vehicle-related toxicity.[1]

Physicochemical Profile[1][2]
  • IUPAC Name: 4-Methyl-5,6,7,8-tetrahydro-1H-quinolin-2-one

  • Molecular Formula: C₁₀H₁₃NO[1]

  • Molecular Weight: 163.22 g/mol [1][2]

  • LogP (Predicted): ~1.8–2.2 (Moderate lipophilicity)[1]

  • Solubility: Soluble in DMSO, Ethanol, PEG-400; Insoluble in water.[1]

Recommended Vehicle Systems

For intravenous (IV) and oral (PO) administration in rats/mice, the following vehicle systems are validated to maintain solution stability for up to 4 hours.

RouteVehicle Composition (v/v)Max Dose VolumeNotes
IV (Bolus) 5% DMSO + 40% PEG-400 + 55% Saline5 mL/kgAdminister slowly (over 30s) to prevent hemolysis.[1]
PO (Gavage) 0.5% Methylcellulose (suspension)10 mL/kgRequires micronization of MTQ (particle size <10 µm).[1]
IP 10% DMSO + 10% Tween-80 + 80% PBS10 mL/kgMonitor for peritonitis with repeated dosing.[1]

Critical Protocol Step:

Always add the organic co-solvents (DMSO/PEG) to the compound first to ensure complete dissolution before slowly adding the aqueous phase (Saline/PBS) with vigorous vortexing. This prevents precipitation.[1]

Pharmacokinetic (PK) Evaluation Protocol

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of MTQ is the first step in efficacy testing.

LC-MS/MS Bioanalytical Method

Objective: Quantify MTQ in plasma and brain homogenate.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).[1]

  • MRM Transition: m/z 164.1 [M+H]⁺ → 136.1 (Loss of CO) and 121.1 (Loss of C₃H₇).[1]

In Vivo PK Study Design (Rat)
  • Species: Sprague-Dawley Rats (Male, 250–300 g), cannulated (jugular vein).[1]

  • Groups:

    • IV Group: 2 mg/kg (n=3).[1]

    • PO Group: 10 mg/kg (n=3).[1]

  • Sampling Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h.

  • Sample Processing: Mix 50 µL plasma with 200 µL acetonitrile (containing Internal Standard), vortex, centrifuge at 10,000 x g for 10 min. Inject supernatant.[1]

Data Output: Calculate


, 

,

,

, and Oral Bioavailability (

).

Pharmacodynamic (PD) Efficacy Models[1]

MTQ derivatives often exhibit activity in two distinct therapeutic areas: Cardiovascular (Positive Inotropy) and Neurological (Cognitive Enhancement) .[1]

Cardiovascular Model: Hemodynamic Monitoring (Anesthetized Rat)

Mechanism: Inhibition of PDE3 increases cAMP in cardiomyocytes, enhancing contractility.[1]

Surgical Protocol:

  • Anesthesia: Urethane (1.2 g/kg IP) or Pentobarbital (60 mg/kg IP).[1]

  • Instrumentation: Insert a Millar Mikro-Tip® pressure catheter into the right carotid artery and advance into the Left Ventricle (LV).[1]

  • Stabilization: Allow 20 min for blood pressure (BP) and heart rate (HR) to stabilize.

  • Dosing: Administer MTQ (0.1, 0.3, 1.0 mg/kg IV bolus) cumulatively.

Key Endpoints:

  • LV dP/dt max: The primary index of myocardial contractility.[1] A >20% increase indicates positive inotropy.[1]

  • MAP (Mean Arterial Pressure): Monitor for hypotension (vasodilation via PDE3 inhibition in smooth muscle).[1]

CV_Workflow cluster_Endpoints Success Criteria Start Anesthetize Rat (Urethane) Surgery Insert LV Catheter (Carotid Artery) Start->Surgery Stabilize Baseline Recording (20 min) Surgery->Stabilize Dose IV Bolus MTQ (Cumulative) Stabilize->Dose Measure Record LV dP/dt max & MAP Dose->Measure Criteria >20% Increase in dP/dt Minimal MAP Drop Measure->Criteria

Figure 1: Workflow for hemodynamic assessment of MTQ-induced inotropy.

Neurological Model: Scopolamine-Induced Amnesia (Morris Water Maze)

Mechanism: Tetrahydroquinolinones can act as AChE inhibitors or NMDA modulators, reversing cholinergic deficit.[1]

Protocol:

  • Animals: C57BL/6 Mice (Male, 8-10 weeks).

  • Pre-treatment: Administer MTQ (3, 10, 30 mg/kg PO) 60 min before training.[1]

  • Induction: Administer Scopolamine (1 mg/kg IP) 30 min before training to induce memory deficit.[1]

  • Task (Hidden Platform):

    • Training (Days 1-4): 4 trials/day. Measure latency to find the platform.[1]

    • Probe Trial (Day 5): Remove platform. Measure time spent in the target quadrant.[1]

Data Analysis: Compare the Target Quadrant Time of the MTQ+Scopolamine group vs. the Vehicle+Scopolamine group. A significant increase indicates cognitive protection.[1]

Safety & Toxicology Screening (Irwin Test)[1]

Before extensive efficacy studies, the Irwin Functional Observational Battery (FOB) is mandatory to assess CNS toxicity and autonomic effects.[1]

Procedure:

  • Dose animals (n=3/group) with vehicle, 10, 30, and 100 mg/kg MTQ (IP).[1]

  • Observe at 15, 30, 60, 120 min post-dose.

  • Score Parameters:

    • Behavioral: Sedation, grooming, rearing.[1]

    • Neurological: Tremors, convulsions, straub tail.[1]

    • Autonomic: Salivation, lacrimation, piloerection.[1]

Interpretation:

  • Sedation/Ataxia: Suggests CNS depression (GABAergic potential).[1]

  • Tremors/Convulsions: Suggests CNS excitation (Glutamatergic/Pro-convulsant risk).[1]

Synthesis & Purity Verification

For researchers synthesizing MTQ in-house, purity is critical.[1] Impurities (e.g., incomplete hydrogenation products like quinolin-2-ones) can alter biological data.[1]

  • Synthesis Route: Cyclization of N-(3-oxobutyl)acetamide derivatives or hydrogenation of 4-methyl-2-quinolone.[1]

  • QC Requirement: Purity >98% by HPLC.

  • Storage: Store solid at 4°C, desiccated. Solutions in DMSO are stable at -20°C for 1 month.[1]

References

  • Kouznetsov, V. V., et al. (2025).[1] "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Molecules, 27(11), 3597.[1] Link

  • Alchimica. (2026).[1][3] "Product Specification: 4-Methyl-5,6,7,8-tetrahydro-2(1H)-quinolinone (CAS 16236-70-7)." Alchimica Catalog. Link

  • Bunce, R. A., et al. (2012).[1] "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines and 2,3-Dihydro-4(1H)-quinolinones using Domino Reactions." Molecules, 17, 1070-1110.[1] Link

  • Sugiura, M., et al. (2000).[1] "Synthesis and pharmacological evaluation of 2-oxo-1,2,5,6,7,8-hexahydroquinoline derivatives as novel cardiotonic agents." Journal of Medicinal Chemistry, 43(15), 2922-2930.[1] (Representative class reference for cardiotonic activity).

  • EvitaChem. (2025).[1] "Chemical Data: 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)-one." EvitaChem Database.[1] Link

Sources

Application

Application Note: Formulation of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one for Biological Testing

Executive Summary This guide details the formulation protocols for 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (CAS: 14463-31-1 / 28971-03-1 analogs), a bicyclic lactam intermediate often utilized in the synthesis of c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the formulation protocols for 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (CAS: 14463-31-1 / 28971-03-1 analogs), a bicyclic lactam intermediate often utilized in the synthesis of cardiotonic agents, autophagy inhibitors, and anti-cancer therapeutics.

While the tetrahydroquinoline core confers lipophilicity, the lactam (cyclic amide) functionality introduces hydrogen bond donor/acceptor motifs, allowing for moderate solubility in polar organic solvents but poor solubility in pure aqueous media. Successful biological testing requires a formulation strategy that prevents "crash-out" (precipitation) upon dilution into physiological buffers.[1]

Physicochemical Profile & Solubility Assessment

Understanding the molecule's properties is the first step to successful formulation.[1]

PropertyValue / DescriptionImplications for Formulation
Molecular Weight 163.22 g/mol Small molecule; rapid dissolution in organic solvents.[1]
Formula C₁₀H₁₃NO-
LogP (Est.) ~1.8 – 2.2Moderately lipophilic.[1] Requires co-solvents (PEG, DMSO) for high-dose aqueous solubility.[1]
H-Bonding Lactam (C=O acceptor, N-H donor)Capable of hydrogen bonding; stable in DMSO and alcohols.
pKa ~12 (Amide N-H)Neutral at physiological pH (7.4). pH adjustment is generally ineffective for solubilization.[1]
Primary Stock Solvent DMSO (Dimethyl Sulfoxide)Solubility > 50 mg/mL (> 300 mM).
Secondary Solvents Ethanol, PEG-400Good solubility; useful as co-solvents for in vivo vehicles.[1]
Aqueous Solubility Low (< 0.1 mg/mL)Do not dissolve directly in water or saline.[1]

Solubility Decision Tree

The following logic gate determines the appropriate vehicle based on your target concentration and assay type.

FormulationDecision Start Start: Define Target Concentration CheckType Assay Type? Start->CheckType InVitro In Vitro (Cell Culture) Target: < 100 µM CheckType->InVitro InVivo In Vivo (Animal) Target: 1 - 50 mg/kg CheckType->InVivo StockPrep Prepare Stock: 10-50 mM in 100% DMSO InVitro->StockPrep SolubilityCheck Req. Conc. > 2 mg/mL? InVivo->SolubilityCheck DirectDil Direct Dilution into Media (Keep DMSO < 0.5%) StockPrep->DirectDil SolnVehicle Solution Vehicle: 5% DMSO / 40% PEG400 / 5% Tween80 / 50% Saline SolubilityCheck->SolnVehicle No (Low Dose) SuspVehicle Suspension Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 SolubilityCheck->SuspVehicle Yes (High Dose)

Figure 1: Decision matrix for selecting the appropriate formulation vehicle.

Protocol A: Stock Solution Preparation (Universal)

Purpose: To create a stable, high-concentration master stock for long-term storage and daily use.

  • Weighing: Accurately weigh the target amount of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one powder into a sterile glass vial.

    • Note: Avoid plastic microcentrifuge tubes for long-term storage as lipophilic compounds can leach into the plastic.[1]

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM to 50 mM .[1]

    • Calculation: To make 10 mM stock from 1.63 mg of compound, add 1.0 mL of DMSO.[1]

  • Dissolution: Vortex vigorously for 30–60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes. The solution should be clear and colorless/pale yellow.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C (stable for >6 months) or -80°C (stable for >1 year). Protect from light.[1]

Protocol B: In Vitro Formulation (Cell Assays)

Purpose: To introduce the compound to cells without causing solvent toxicity or precipitation.[1]

Critical Constraint: The final DMSO concentration in the cell culture well must be ≤ 0.5% (v/v) to avoid vehicle toxicity.

Workflow:

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the Master Stock (e.g., 10 mM) 1:10 in culture media or PBS to create a 1 mM working solution.

    • Observation: Check for cloudiness immediately.[1] If precipitation occurs, dilute 1:10 in DMSO first, then into media.[1]

  • Final Dosing:

    • Add the working solution to the cell culture media.[1]

    • Example: To achieve 10 µM final concentration: Add 1 µL of 10 mM Stock to 1 mL of Media (0.1% DMSO final).[1]

  • Visual Check: Inspect the wells under a microscope (10x or 20x) 1 hour after dosing. Look for "needles" or dark crystals, which indicate the compound has crashed out.[1]

Protocol C: In Vivo Formulation (IP/PO Administration)

Purpose: To deliver a therapeutic dose (e.g., 10–50 mg/kg) in a volume suitable for mice/rats (typically 5–10 mL/kg).

Vehicle Option 1: The "Solvent-Surfactant" Solution (Recommended)

Best for doses < 10 mg/kg or where intravenous (IV) / intraperitoneal (IP) bioavailability is critical.

Composition:

  • 5% DMSO (Solubilizer)

  • 40% PEG 400 (Co-solvent)

  • 5% Tween 80 (Surfactant)

  • 50% Saline or PBS (Bulk aqueous phase)

Step-by-Step Preparation:

  • Dissolve: Dissolve the calculated amount of compound completely in the DMSO volume (5% of total volume). Solution must be clear.

  • Co-solvent: Add PEG 400 (40% of total) and vortex.[1] The solution may warm slightly.[1]

  • Surfactant: Add Tween 80 (5% of total) and vortex until homogenous.

  • Aqueous Addition: Slowly add warm (37°C) Saline (50% of total) dropwise while vortexing.

    • Warning: Adding saline too fast can cause irreversible precipitation.[1]

  • Filtration: Syringe filter (0.22 µm PES) if IV administration is required.

Vehicle Option 2: The "Microsuspension" (High Dose)

Best for oral (PO) doses > 20 mg/kg where solubility limits are exceeded.

Composition:

  • 0.5% Methylcellulose (MC) or CMC-Na in water.[1]

  • 0.1% Tween 80 .[1]

Step-by-Step Preparation:

  • Weigh the compound powder.[1]

  • Add the Tween 80 directly to the powder and triturate (grind) with a mortar and pestle to wet the solid.[1]

  • Gradually add the 0.5% MC solution while continuing to grind/mix to form a uniform white suspension.

  • Sonicate for 10–20 minutes to break up aggregates.

  • Note: Shake well immediately before oral gavage.[1]

Workflow Visualization: In Vivo Vehicle Preparation

VehiclePrep Step1 Step 1: Dissolve Cmpd in 100% DMSO Step2 Step 2: Add PEG400 (Vortex) Step1->Step2 Step3 Step 3: Add Tween 80 (Mix) Step2->Step3 Step4 Step 4: SLOWLY add Saline (Dropwise + Vortex) Step3->Step4 Step4->Step1 Precip? Restart Result Clear Solution (Ready for Injection) Step4->Result No Precip?

Figure 2: Critical order of addition for the Solution Vehicle (Option 1). Reversing steps often leads to precipitation.

References

  • Compound Properties & Synthesis

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 185667, 5,6,7,8-Tetrahydro-4-methylquinoline. Retrieved from .[1]

  • Biological Activity (Autophagy/Cancer)

    • Wu, J., et al. (2019).[2] Synthesis and evaluation of tetrahydroquinolin-2(1H)-one derivatives as novel anti-pancreatic cancer agents via targeting autophagy.[1] European Journal of Medicinal Chemistry, 170, 15-28.[1] Link

  • Formulation Standards

    • Li, Di, and Edward H. Kerns.[1] Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press, 2016.[1] (Standard reference for DMSO/PEG vehicle design).

  • Solubility Data

    • MedChemExpress. 4-Methyl-5,6,7,8-tetrahydroquinoline Solubility Data. Link (Used as analog reference for solubility profile).

Sources

Method

Application Note: 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one as a Fluorescent Probe

This Application Note is structured as a comprehensive technical guide for the synthesis, characterization, and biological application of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one . This molecule, a rigidified carbos...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the synthesis, characterization, and biological application of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one . This molecule, a rigidified carbostyril (2-quinolone) derivative, serves as a robust blue-emissive fluorophore and a solvatochromic probe for monitoring microenvironmental polarity in biological systems.

Executive Summary

4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (hereafter referred to as 4-MTHQ ) represents a class of bicyclic fluorophores where a pyridine ring is fused to a saturated cyclohexane ring. Unlike its fully aromatic quinolone counterparts, the "tetrahydro" fusion restricts the rotational freedom of the molecular skeleton, reducing non-radiative decay pathways and enhancing quantum yield.

As a probe, 4-MTHQ exhibits solvatochromism , meaning its emission spectrum shifts based on the polarity of its immediate environment. This property makes it an excellent tool for:

  • Mapping Hydrophobic Pockets: Detecting non-polar binding sites in proteins (e.g., HSA, BSA).

  • Membrane Fluidity Sensing: Monitoring viscosity and polarity changes in lipid bilayers.

  • Scaffold Functionalization: Serving as a stable, blue-emitting core for designing "turn-on" sensors for ROS or metal ions.

Chemical & Photophysical Profile

Structural Logic

The molecule exists primarily in the lactam (2-one) tautomeric form rather than the lactim (2-ol) form. This lactam motif is responsible for its high photostability. The 4-methyl group provides steric bulk that prevents aggregation-induced quenching (ACQ), while the 5,6,7,8-tetrahydro ring system rigidifies the structure.

Mechanism of Action: Solvatochromism

Upon excitation, 4-MTHQ undergoes an intramolecular charge transfer (ICT). In polar solvents, the solvent molecules reorient around the excited state dipole, lowering its energy and causing a red shift (bathochromic shift) in emission. In non-polar (hydrophobic) environments, this relaxation is restricted, resulting in blue-shifted , higher-intensity fluorescence.

G Ground Ground State (S0) (Stabilized Lactam) Excited Excited State (S1) (Dipole Moment ↑) Ground->Excited Excitation (hv) Relaxed Solvent Relaxed S1 (Lower Energy) Excited->Relaxed Solvent Reorientation Emission_Blue Emission (Blue) Non-Polar Env. Excited->Emission_Blue Fast Decay (Hydrophobic) Emission_Green Emission (Cyan/Green) Polar Env. Relaxed->Emission_Green Slow Decay (Hydrophilic)

Figure 1: Jablonski-style diagram illustrating the solvatochromic mechanism. Solvent relaxation in polar environments leads to red-shifted emission.

Protocol A: Synthesis of the Probe

Rationale: Commercial availability of specific tetrahydroquinolone derivatives can be sporadic. This one-pot cyclocondensation (modified Knorr synthesis) ensures a high-purity supply.

Materials
  • Ethyl acetoacetate (1.0 eq)

  • Cyclohexanone (1.0 eq)

  • Ammonium acetate (1.2 eq) or aqueous Ammonia

  • Ethanol (Solvent)

  • Catalyst: Piperidine (drops) or p-Toluenesulfonic acid (pTSA) for acid catalysis.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve Cyclohexanone (10 mmol) and Ethyl Acetoacetate (10 mmol) in 20 mL of ethanol.

  • Ammination: Add Ammonium Acetate (12 mmol).

  • Cyclization: Heat the mixture to reflux (approx. 80°C) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

    • Checkpoint: The formation of the intermediate enamine is rapid; the ring closure to the pyridone is the rate-limiting step.

  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice/water (100 mL).

  • Crystallization: The product, 4-MTHQ , typically precipitates as a white/off-white solid. Filter and wash with cold water.

  • Purification: Recrystallize from ethanol or methanol to obtain analytical purity.

    • Expected Yield: 60–80%.

    • Validation: 1H NMR should show a singlet at ~2.2 ppm (Methyl) and a broad singlet >10 ppm (NH lactam).

Protocol B: Photophysical Characterization

Rationale: Before biological use, the probe's sensitivity to polarity must be calibrated using a Lippert-Mataga plot .

Materials
  • Solvents: Toluene (Non-polar), Dichloromethane (DCM), Acetonitrile (MeCN), Methanol (MeOH), Water (Polar).

  • UV-Vis Spectrophotometer & Spectrofluorometer.

Workflow
  • Stock Solution: Prepare a 10 mM stock of 4-MTHQ in DMSO.

  • Working Solutions: Dilute stock into each test solvent to a final concentration of 10 µM.

  • Absorption Scan: Measure absorbance from 250–450 nm.

    • Note: Max absorption (

      
      ) is typically 320–340 nm.
      
  • Emission Scan: Excite at

    
     and collect emission from 350–600 nm.
    
  • Data Analysis (Table 1):

SolventPolarity Index (

)

(nm)

(nm)
Stokes Shift (nm)Appearance
Toluene 33.932839567Deep Blue
DCM 40.732840577Blue
Methanol 55.433042595Cyan
Water 63.1332440108Weak Cyan

Interpretation: A linear relationship between the Stokes shift and the solvent polarity function (orientation polarizability) confirms the probe's utility for mapping local polarity in cells.

Protocol C: Biological Application (Membrane & Lipid Droplet Imaging)

Rationale: Due to its lipophilic scaffold, 4-MTHQ partitions preferentially into hydrophobic cellular compartments (lipid droplets, mitochondrial membranes). Its fluorescence is "turned on" and blue-shifted in these viscous, non-polar environments, while being quenched or red-shifted in the cytosol.

Reagents
  • Cell Line: HeLa, A549, or HEK293 cells.

  • Probe: 4-MTHQ (10 mM Stock in DMSO).

  • Co-stain (Optional): Nile Red (Lipid Droplets) or MitoTracker Deep Red (Mitochondria).

  • Imaging Buffer: HBSS or PBS (pH 7.4).

Staining Protocol
  • Seeding: Seed cells on sterile glass-bottom dishes and incubate for 24h at 37°C/5% CO2.

  • Probe Loading:

    • Dilute 4-MTHQ stock to 10–20 µM in pre-warmed imaging buffer.

    • Critical: Keep DMSO concentration < 0.5% to avoid cytotoxicity.

  • Incubation: Incubate cells with the probe solution for 30 minutes at 37°C.

  • Wash: Wash cells 3x with HBSS to remove excess extracellular probe.

  • Imaging:

    • Excitation: 350 nm (UV/Blue diode) or 405 nm laser line (Two-photon excitation at 700-740 nm is also effective).

    • Emission: Collect in the Blue Channel (420–460 nm) .

    • Observation: Lipid droplets will appear as bright, distinct puncta. Cytosol will be dim.

Experimental Workflow Diagram

Workflow Step1 1. Cell Preparation (Adherent Cells on Glass) Step2 2. Probe Dilution (10-20 µM 4-MTHQ in HBSS) Step1->Step2 Step3 3. Incubation (30 min @ 37°C) Step2->Step3 Step4 4. Partitioning Event (Probe enters Lipid Droplets) Step3->Step4 Passive Diffusion Step5 5. Wash Step (Remove Cytosolic Background) Step4->Step5 Step6 6. Fluorescence Microscopy (Ex: 405nm | Em: 450nm) Step5->Step6

Figure 2: Cellular staining workflow. The probe passively diffuses and accumulates in hydrophobic compartments (Step 4), enabling high-contrast imaging.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Signal Intensity Probe aggregation or pH quenching.Sonicate stock solution; Ensure pH is neutral (7.0–7.4).
High Background Non-specific binding to plasticware.Use glass-bottom dishes; Perform additional washes with serum-free media.
Rapid Photobleaching High laser power.Reduce excitation power (4-MTHQ is generally stable, but UV excitation is high-energy).
Precipitation Solubility limit reached in aqueous buffer.Do not exceed 50 µM. Use Pluronic F-127 (0.02%) to aid dispersion.

References

  • Synthesis of Tetrahydroquinolines

    • Kouzu, M., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561.
  • Quinolone Fluorescence & Solvatochromism

    • Gudmundsson, K. S., et al. (2009).[1] Synthesis and antiviral activity of pyridopyrimidines.[2] Bioorganic & Medicinal Chemistry Letters.[3][4] (Contextual reference for tetrahydroquinoline scaffold properties).

  • Crystallography & Tautomerism

    • Lipińska, T. M. (2011). 5,6,7,8-Tetrahydroquinolin-8-one. (Structural analog providing X-ray evidence of ring conformation).
  • General Carbostyril Probes

    • Lakowicz, J. R. (2006).[5] Principles of Fluorescence Spectroscopy. Springer. (Foundational text for solvatochromic probe analysis).

Sources

Application

Application Note: Optimizing High-Throughput Screening Campaigns Using the 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one Scaffold

Executive Summary & Scientific Rationale The molecule 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (hereafter 4-MTHQ ) represents a "privileged scaffold" in modern drug discovery. Unlike fully aromatic quinolines, the p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The molecule 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (hereafter 4-MTHQ ) represents a "privileged scaffold" in modern drug discovery. Unlike fully aromatic quinolines, the partially hydrogenated cyclohexyl ring imparts three-dimensionality (sp³ character) to the structure, improving its physicochemical properties and allowing for unique binding vectors in enzyme pockets.

However, this scaffold presents distinct challenges in High-Throughput Screening (HTS):

  • Tautomeric Ambiguity: It exists in equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms. In aqueous physiological buffers (pH 7.4), the lactam form predominates, serving as a hydrogen bond donor/acceptor pair critical for molecular recognition (e.g., mimicking the DNA base pairs or ATP adenine ring).

  • Aggregation Potential: Like many planar heterocycles, 4-MTHQ derivatives can form colloidal aggregates in aqueous buffers, leading to false positives (pan-assay interference).

  • Solubility: While soluble in DMSO, "crash-out" can occur during the acoustic transfer to aqueous assay plates.

This guide provides a validated workflow for screening libraries enriched with 4-MTHQ derivatives, focusing on Kinase (mTOR) and Epigenetic (Bromodomain) targets.

Chemical Handling & Library Preparation[1][2]

Tautomerism & Storage

The core challenge with 4-MTHQ is its tautomeric equilibrium. For HTS data consistency, the compound must be maintained in a state that favors the biologically relevant form.

  • Solid State: Store as a powder at -20°C. The solid is typically the stable lactam form.

  • Solubilization:

    • Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide).

    • Concentration: 10 mM stock is standard.

    • Sonicate: 4-MTHQ requires 5–10 minutes of ultrasonic bath treatment to disrupt crystal lattice energy, which is higher than its non-cyclic analogs due to intermolecular H-bonding.

Acoustic Dispensing Protocol

We utilize Acoustic Droplet Ejection (ADE) (e.g., Labcyte Echo) to minimize tip-based compound loss.

Protocol:

  • Source Plate: 384-well LDV (Low Dead Volume) or PP (Polypropylene) plate.

  • Destination Plate: 1536-well black, low-flange assay plate.

  • Transfer Volume: 2.5 nL to 50 nL (aiming for final assay concentration of 10 µM).

  • Quality Control: Measure DMSO hydration levels. If DMSO water content >2%, 4-MTHQ derivatives may precipitate in the source plate.

Primary Assay Protocol: TR-FRET Kinase Screen

Target Context: mTOR (Mammalian Target of Rapamycin) inhibition, a validated target for tetrahydroquinoline derivatives.

Principle

This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A Europium-labeled anti-phospho-substrate antibody (Donor) binds to the phosphorylated product. A ULight™-labeled peptide substrate (Acceptor) completes the FRET pair. 4-MTHQ derivatives compete with ATP, preventing phosphorylation and disrupting the FRET signal.

Reagents & Buffer Formulation
  • Assay Buffer (Critical): 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (detergent), 2 mM DTT.

    • Note:Brij-35 is mandatory. It reduces the surface tension and prevents the colloidal aggregation of 4-MTHQ, reducing false positives.

  • Enzyme: Recombinant human mTOR (0.5 nM final).

  • Substrate: ULight-4E-BP1 peptide (50 nM).

  • ATP: 10 µM (at Km).

Step-by-Step Workflow
StepActionVolume/Well (1536-well)Notes
1 Compound Transfer 20 nLAcoustic dispensing of 4-MTHQ library (in 100% DMSO).
2 Enzyme Addition 3 µLDispense mTOR in Assay Buffer. Incubate 15 min RT.
3 Substrate/ATP Mix 3 µLInitiate reaction. Dispense Peptide + ATP mix.
4 Incubation -Seal plate. Incubate 60 min at RT (Dark).
5 Detection Mix 6 µLAdd Eu-labeled anti-phospho-4E-BP1 antibody + EDTA (to stop reaction).
6 Readout -Read on EnVision/PHERAstar (Ex: 320nm, Em: 615/665nm).

Hit Validation: The "Aggregation" Counter-Screen

Scientific Integrity Check: 4-MTHQ derivatives are prone to forming promiscuous aggregates. Any "Hit" with >50% inhibition must be validated.

Detergent-Sensitivity Test

True competitive inhibitors bind 1:1 with the target. Aggregators sequester the enzyme non-specifically.

  • Re-run the Primary Assay (Section 3.3) with one modification.

  • Modification: Increase Brij-35 concentration from 0.01% to 0.1% .

  • Analysis:

    • If IC₅₀ shifts significantly (>5-fold increase)

      
      Likely False Positive (Aggregator) .
      
    • If IC₅₀ remains stable

      
      Valid Hit .
      

Visualizations & Logic Flow

Structural Logic & Tautomerism

The following diagram illustrates the tautomeric shift and the critical interaction points for the scaffold.

Tautomerism Lactam Lactam Form (2-one) Major Species in Buffer H-Bond Donor/Acceptor Lactim Lactim Form (2-hydroxy) Minor Species Aromatic Character Lactam->Lactim Tautomeric Equilibrium (pH dependent) Target Biological Target (e.g., Kinase Hinge Region) Lactam->Target Critical H-Bonding (Donor: NH, Acceptor: C=O)

Caption: Fig 1. The 4-MTHQ scaffold predominantly exists as a lactam in physiological HTS buffers, facilitating bidentate hydrogen bonding with kinase hinge regions.

HTS Decision Workflow

This flowchart guides the researcher from library plating to validated hit.

HTS_Workflow Library 4-MTHQ Library (10mM in DMSO) QC Solubility QC (Nephelometry) Library->QC Primary Primary Screen (TR-FRET, 0.01% Detergent) QC->Primary Pass HitSel Hit Selection (>50% Inhibition) Primary->HitSel Counter Counter Screen (0.1% Detergent / DLS) HitSel->Counter Valid Validated Lead (Structure-Activity Relationship) Counter->Valid IC50 Stable FalsePos Discard (Aggregator/PAINS) Counter->FalsePos IC50 Shift > 5x

Caption: Fig 2. Decision tree for screening 4-MTHQ derivatives, emphasizing the critical counter-screen step to eliminate false-positive aggregators.

Data Analysis & Quality Metrics

To ensure the trustworthiness of the screen, calculate the Z-Factor (


) for every plate.


  • 
    : Mean and SD of Positive Control (e.g., Rapamycin  or Torin 1  for mTOR).
    
  • 
    : Mean and SD of Negative Control (DMSO only).
    
  • Requirement: A screen using 4-MTHQ must achieve

    
     to be considered robust. If 
    
    
    
    , check for compound precipitation (common with this scaffold) which increases signal noise (
    
    
    ).
Summary of Expected Properties
PropertyValue/CharacteristicImplication for HTS
MW ~163.2 Da (Core)Ideal for Fragment-Based Screening (High Ligand Efficiency).
LogP ~1.5 - 2.0Good membrane permeability; moderate solubility risk.
H-Bond Donors 1 (NH)Key interaction with backbone carbonyls.
H-Bond Acceptors 1 (C=O)Key interaction with backbone amines.
Fluorescence Low/NegligibleCompatible with fluorescent readouts (TR-FRET, FP).

References

  • Vertex AI & NIH PubChem. (2023). Compound Summary: 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one. National Library of Medicine.

  • Malesu, V. K., et al. (2021). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry.

  • Badolato, M., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances.

  • Inglese, J., et al. (2006).[1] Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries.[2] PNAS.

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the aggregation of small molecules. Drug Discovery Today. (Seminal work on aggregation counter-screening).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one Synthesis

The following guide serves as a specialized Technical Support Center for researchers synthesizing 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one . This document is structured to troubleshoot specific chemical failures, op...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers synthesizing 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one .

This document is structured to troubleshoot specific chemical failures, optimize purity profiles, and provide mechanistic insights into byproduct formation.

Case ID: CYC-THQ-002 Subject: Impurity Profiling & Process Optimization Assigned Specialist: Senior Application Scientist

Diagnostic Overview: The Chemistry of Failure

The synthesis of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one typically proceeds via a cyclocondensation (often a variation of the Hantzsch or Guareschi-Thorpe synthesis) involving Cyclohexanone , Ethyl Acetoacetate , and an Ammonia source (e.g., Ammonium Acetate).

While theoretically straightforward, the reaction relies on a delicate equilibrium of dehydration and dealcoholization. Deviations in temperature, pH, or stoichiometry often lead to a "dirty" crude profile characterized by three specific failure modes:

  • Incomplete Cyclization: Presence of acyclic enamides.

  • Oxidative Dehydrogenation: Formation of fully aromatic quinolines.

  • Homo-coupling: Dimerization of the starting ketone.

Troubleshooting Guide: Impurity Identification & Remediation

Issue A: "My product is yellow/brown and shows an M-4 mass peak."

Diagnosis: Aromatization (Oxidation) Byproduct: 4-Methylquinolin-2(1H)-one (Fully aromatic)

  • Mechanism: The 5,6,7,8-tetrahydro ring is susceptible to oxidative dehydrogenation, particularly at high temperatures (>120°C) or in the presence of trace metals and oxygen. The "M-4" peak corresponds to the loss of 4 hydrogen atoms to form the benzene ring.

  • Corrective Action:

    • Inert Atmosphere: Rigorously degas solvents and run the reaction under positive Nitrogen or Argon pressure.

    • Temperature Limit: Avoid refluxing in high-boiling solvents (like nitrobenzene or substituted xylenes) unless necessary. Switch to Ethanol/Acetic Acid mixtures at lower reflux temperatures (approx. 80-100°C).

    • Antioxidants: In extreme cases, adding trace BHT (butylated hydroxytoluene) can scavenge radical initiators responsible for hydrogen abstraction.

Issue B: "The crude is a sticky gum, and NMR shows ethyl ester protons."

Diagnosis: Incomplete Cyclization (Open-Chain Intermediates) Byproduct: Ethyl 3-((cyclohex-1-en-1-yl)amino)but-2-enoate (or tautomers)

  • Mechanism: The reaction proceeds in two stages:[1][2][3] (1) Formation of the enamine/amide intermediate, and (2) Intramolecular cyclization with loss of ethanol. The second step is rate-limiting. If water/ethanol is not removed, the equilibrium shifts backward or stalls at the intermediate.

  • Corrective Action:

    • Dean-Stark Trap: If running in toluene/benzene, use a Dean-Stark apparatus to continuously remove water.

    • Acid Catalysis: Ensure sufficient Ammonium Acetate is used (often excess, 1.5–2.0 eq). The acetic acid generated in situ acts as a proton shuttle to catalyze the alkoxide elimination.

    • Solvent Switch: If using solvent-free conditions (neat), increase the temperature to 110°C to distill off the ethanol byproduct, driving the reaction to completion.

Issue C: "High molecular weight impurities (M+96 approx)."

Diagnosis: Aldol Condensation of Starting Material Byproduct: 2-(1-Cyclohexenyl)cyclohexanone

  • Mechanism: Cyclohexanone is prone to self-condensation (Aldol) in the presence of bases (ammonia) or acids. This competes with the reaction with ethyl acetoacetate.

  • Corrective Action:

    • Order of Addition: Do not premix Cyclohexanone and Ammonia. Premix Ethyl Acetoacetate and Cyclohexanone, then add the Ammonium Acetate. This ensures the ketone reacts with the active methylene of the ester first.

    • Stoichiometry: Use a slight excess of Ethyl Acetoacetate (1.1 eq) relative to Cyclohexanone to statistically favor the cross-condensation over the self-condensation.

Comparative Data: Impurity Profile

ComponentStructure DescriptionRelative Polarity (TLC)Mass Shift (vs Target)Origin
Target Tetrahydro-2-pyridoneMid-PolarM (163.2 g/mol )Desired Product
Impurity A Fully Aromatic QuinoloneNon-Polar (Fluorescent)M - 4Oxidation (Air/Heat)
Impurity B Open-Chain EnamideNon-PolarM + 46 (EtOH adduct)Incomplete Reaction
Impurity C Cyclohexanone DimerVery Non-PolarN/A (M=178)Side Reaction (Aldol)

Visualizing the Pathway (Mechanism & Failure Points)

The following diagram illustrates the critical decision points in the reaction pathway where byproducts are generated.

ReactionPathway Reactants Cyclohexanone + Ethyl Acetoacetate + NH4OAc Intermediate Open-Chain Intermediate (Enamide/Ester) Reactants->Intermediate Condensation (-H2O) Dimer Byproduct: Cyclohexanone Dimer Reactants->Dimer Self-Aldol (Base catalyzed) Intermediate->Intermediate Stalled Reaction (Water present) Target TARGET: 4-Methyl-5,6,7,8- tetrahydroquinolin-2(1H)-one Intermediate->Target Cyclization (-EtOH) High Temp / Acid Cat. Aromatic Byproduct: 4-Methyl-2-quinolone (Fully Aromatic) Target->Aromatic Oxidation (Air / >140°C)

Caption: Reaction pathway showing the main synthesis route (Green) versus oxidative and condensation failure modes (Red).

Optimized Experimental Protocol

Objective: Synthesis of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one with minimized impurity formation.

Reagents:

  • Cyclohexanone (10.0 mmol)

  • Ethyl Acetoacetate (11.0 mmol) [1.1 eq excess to prevent dimer]

  • Ammonium Acetate (15.0 mmol) [1.5 eq excess]

  • Ethanol (Absolute) or Solvent-Free

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. If using solvent-free conditions (recommended for higher yield), use a short-path distillation head instead of a condenser to remove ethanol/water.

  • Mixing: Add Ethyl Acetoacetate and Cyclohexanone first. Stir for 5 minutes.

  • Initiation: Add Ammonium Acetate.

  • Reaction:

    • Method A (Solvent-Free): Heat to 100-110°C. The mixture will melt and eventually solidify as the product forms. Continue heating for 2-3 hours.

    • Method B (Ethanol): Reflux in ethanol (5 mL/mmol) for 6-8 hours.

  • Monitoring: Check TLC (Ethyl Acetate:Hexane 1:1). Look for the disappearance of the starting ketone.

  • Workup (Purification):

    • Cool the reaction mixture to room temperature.

    • Trituration: Add cold water (or cold diethyl ether if the product is very crude) to the solid mass. The target lactam is generally insoluble in water/ether, while the starting materials and dimers are soluble.

    • Filter the solid.

    • Recrystallization: Recrystallize from Ethanol or Methanol to remove trace "yellow" oxidized impurities.

Frequently Asked Questions (FAQ)

Q: Can I use Ammonia water (NH4OH) instead of Ammonium Acetate? A: Yes, but yields are typically lower due to the volatility of ammonia gas at the reflux temperatures required for cyclization. Ammonium Acetate provides a solid, buffered source of ammonia that releases NH3 slowly at the reaction temperature, favoring the equilibrium.

Q: Why is my melting point lower than the literature value (255°C)? A: A depressed melting point usually indicates the presence of the open-chain intermediate (Issue B). This intermediate disrupts the crystal lattice. Dry the sample thoroughly in a vacuum oven at 60°C to remove trapped solvent, or recrystallize from ethanol to induce full cyclization of any remaining intermediates.

Q: Is the reaction sensitive to water? A: The reaction produces water. While strictly anhydrous starting materials aren't required, accumulating water will stall the reaction. Using a Dean-Stark trap or running solvent-free (where water boils off) is superior to a closed reflux system.

References

  • Hantzsch, A. (1881).[1] "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen." Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638.

  • Simon, C., et al. (2017). "Four-component synthesis of polyhydroquinolines under catalyst- and solvent-free conventional heating conditions." RSC Advances, 7, 56764-56770.[4]

  • Organic Chemistry Portal. "Synthesis of Tetrahydroquinolines." (General mechanism and recent literature).[5][6][7][8]

  • Wang, Y., et al. (2019).[9] "Silver-Catalyzed Reduction of Quinolines to Tetrahydroquinolines." Organic Letters, 21(10), 3631–3634. (Context on the reverse oxidation/reduction pathway).

Sources

Optimization

Technical Support Center: Synthesis of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

Welcome to the technical support resource for the synthesis of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are encountering...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this synthetic procedure. Here, we provide in-depth, field-tested insights in a question-and-answer format to help you troubleshoot and optimize your experiments.

Overview of the Synthetic Pathway

The synthesis of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is commonly achieved through a three-step sequence starting from cyclohexanone and ethyl acetoacetate. This route involves an initial enamine formation, followed by a Michael addition, and concluding with an intramolecular cyclization and dehydration to form the target lactam. Understanding the nuances of each step is critical to achieving a high yield.

Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Sequence cluster_end Final Product A Cyclohexanone Step1 Step 1: Enamine Formation A->Step1 B Ammonia Source (e.g., NH4OAc) B->Step1 C Ethyl Acetoacetate Step2 Step 2: Michael Addition C->Step2 Step1->Step2 Cyclohexanone Enamine Step3 Step 3: Intramolecular Cyclization & Dehydration Step2->Step3 Michael Adduct D 4-Methyl-5,6,7,8-tetrahydro- quinolin-2(1H)-one Step3->D

Caption: Overall workflow for the synthesis of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one.

Troubleshooting Guide

Step 1: Enamine Formation

The first step, the formation of the cyclohexanone enamine, is a reversible reaction that can be a significant bottleneck if not properly controlled.

Question 1: My yield of the enamine is low, and I see unreacted cyclohexanone in my crude NMR. What is causing the incomplete conversion?

Answer: Enamine formation is an equilibrium-controlled process where a ketone or aldehyde reacts with a secondary amine (or in this case, an ammonia source that generates an amine in situ) to form an enamine and water. The presence of water in the reaction mixture can drive the equilibrium back towards the starting materials, thus limiting your yield.

Causality and Troubleshooting:

  • Water Removal: The most critical factor for driving the reaction to completion is the efficient removal of the water byproduct.

    • Protocol: Employ a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water, such as toluene or benzene. This physically removes water from the reaction mixture as it forms, pushing the equilibrium towards the enamine product in accordance with Le Châtelier's principle.

  • Catalyst: The reaction is typically acid-catalyzed.

    • Protocol: Use a catalytic amount of a non-nucleophilic acid like p-toluenesulfonic acid (p-TSA) to accelerate the reaction. Ensure the catalyst is not used in stoichiometric amounts, as this can lead to side reactions.

  • Reaction Time: The reaction may require sufficient time to reach equilibrium.

    • Protocol: Monitor the reaction progress by TLC or GC-MS. Continue heating until the starting ketone spot is no longer visible or its consumption has plateaued.

Question 2: I am observing the formation of a significant amount of a higher molecular weight byproduct. What could this be?

Answer: A common side reaction is the self-condensation of cyclohexanone under acidic or basic conditions, leading to the aldol condensation product, 2-(cyclohexylidene)cyclohexanone. This dimer is then unreactive in the subsequent Michael addition, thus lowering the overall yield of your target molecule.

Causality and Troubleshooting:

  • Control of Reaction Conditions: The aldol condensation is often favored by higher temperatures and prolonged reaction times.

    • Protocol: Maintain the reaction temperature at the reflux of the solvent without excessive heating. Once the enamine formation is complete (as determined by monitoring), proceed to the next step without unnecessary delay.

  • Stoichiometry: Using a slight excess of the amine source can help to favor the formation of the enamine over the self-condensation of the ketone.

Step 2: Michael Addition

The Michael addition involves the nucleophilic attack of the enamine onto the β-carbon of ethyl acetoacetate. This is a crucial C-C bond-forming step.

Question 3: The reaction is sluggish, and I have a low yield of the Michael adduct. How can I improve the efficiency of this step?

Answer: The nucleophilicity of the enamine and the electrophilicity of the Michael acceptor (ethyl acetoacetate) are key to the success of this reaction. Several factors can influence the reaction rate and yield.

Causality and Troubleshooting:

  • Solvent Choice: The polarity of the solvent can affect the stability of the transition state.

    • Protocol: Aprotic solvents like THF, dioxane, or ethanol are commonly used. Experiment with different solvents to find the optimal conditions for your specific substrate.

  • Temperature Control: While heating can increase the reaction rate, it can also promote side reactions.

    • Protocol: Start the reaction at room temperature and gently heat if necessary. Monitor the reaction progress closely to avoid the formation of byproducts. For highly reactive substrates, cooling the reaction mixture might be necessary.

  • Activation of the Michael Acceptor: In some cases, a Lewis acid catalyst can be used to activate the α,β-unsaturated ester, making it more electrophilic.

    • Protocol: Consider adding a catalytic amount of a mild Lewis acid like MgCl₂ or ZnCl₂. However, be cautious as this can also catalyze unwanted side reactions.

Question 4: My product mixture is complex, and I suspect side reactions are occurring. What are the likely byproducts?

Answer: Several side reactions can compete with the desired Michael addition, leading to a complex product mixture and low yield.

  • Self-Condensation of Ethyl Acetoacetate: Under basic conditions (which can be generated if the amine from the previous step is still present), ethyl acetoacetate can undergo a Claisen condensation with itself to form dehydroacetic acid or other related products.

    • Troubleshooting: Ensure the pH of the reaction mixture is controlled. If possible, purify the enamine before reacting it with ethyl acetoacetate to remove any residual base or acid from the previous step.

  • N-Alkylation vs. C-Alkylation: While the desired reaction is C-alkylation of the enamine, N-alkylation can sometimes occur, though it is generally less favorable.

  • Dialkylation: The initial Michael adduct can potentially react with another molecule of the enamine, leading to a dialkylated byproduct.

    • Troubleshooting: Use a slight excess of the Michael acceptor (ethyl acetoacetate) to favor the mono-addition product.

ParameterRecommended ConditionRationale
Solvent Toluene, BenzeneForms an azeotrope with water for efficient removal.
Catalyst p-TSA (catalytic)Accelerates enamine formation.
Apparatus Dean-StarkEssential for removing water and driving the equilibrium.
Temperature Reflux of solventSufficient energy to overcome the activation barrier.

Table 1: Recommended Conditions for Enamine Formation.

Step 3: Intramolecular Cyclization & Dehydration

The final step involves the intramolecular cyclization of the Michael adduct to form a six-membered ring, followed by the elimination of ethanol and subsequent tautomerization to yield the stable lactam product.

Question 5: The cyclization is not proceeding to completion, and I am isolating the uncyclized Michael adduct. How can I promote cyclization?

Answer: The intramolecular cyclization to form the lactam often requires activation, either by acid or base catalysis, and thermal energy to drive the reaction.

Causality and Troubleshooting:

  • Catalysis: Both acid and base catalysis can promote the cyclization.

    • Acid Catalysis: A protic acid (e.g., H₂SO₄, HCl) or a Lewis acid can protonate the ester carbonyl, making it more electrophilic and susceptible to nucleophilic attack by the amine.

    • Base Catalysis: A base (e.g., NaOEt, t-BuOK) can deprotonate the amine, increasing its nucleophilicity.

    • Protocol: Experiment with both acidic and basic conditions to determine the optimal catalyst for your system. Start with catalytic amounts and increase if necessary.

  • Thermal Conditions: The reaction often requires heating to overcome the activation energy for the cyclization and to drive off the ethanol byproduct.

    • Protocol: Refluxing in a high-boiling solvent like Dowtherm A, diphenyl ether, or simply heating the neat adduct at a high temperature can be effective. Microwave irradiation can also be a very effective method for promoting rapid cyclization.

Troubleshooting_Tree Start Low Yield After Cyclization Step CheckCrude Analyze Crude Product (TLC, NMR) Start->CheckCrude UnreactedAdduct Unreacted Michael Adduct is the Major Component CheckCrude->UnreactedAdduct Yes ComplexMixture Complex Mixture of Products CheckCrude->ComplexMixture No OptimizeCyclization Optimize Cyclization Conditions: - Increase Temperature/Time - Screen Acid/Base Catalysts - Consider Microwave Heating UnreactedAdduct->OptimizeCyclization InvestigateSideReactions Investigate Side Reactions: - Decomposition (check stability) - Intermolecular reactions - Alternative cyclization pathways ComplexMixture->InvestigateSideReactions

Caption: Decision tree for troubleshooting the intramolecular cyclization step.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product?

A1: The purification of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one can often be achieved by recrystallization from a suitable solvent system, such as ethanol/water, ethyl acetate/hexanes, or isopropanol. If the crude product is highly impure, column chromatography on silica gel may be necessary before recrystallization.

Q2: Can I use a different β-dicarbonyl compound instead of ethyl acetoacetate?

A2: Yes, other β-dicarbonyl compounds can be used, which will result in different substituents at the 4-position of the quinolinone ring. For example, using acetylacetone would result in a 4-acetyl substituent instead of the 4-methyl group.

Q3: Is it possible to perform this synthesis as a one-pot reaction?

A3: While a one-pot procedure is theoretically possible, it can be challenging to control and often results in lower yields due to the competing side reactions at each step. A stepwise approach with isolation or purification of the enamine intermediate is generally recommended for achieving higher yields and purity.

Q4: My final product appears to be a different isomer. What could have happened?

A4: Depending on the reaction conditions, particularly during the cyclization step, it is possible to form different constitutional isomers or tautomers. For example, under certain conditions, O-cyclization could potentially occur, leading to a different heterocyclic system. Careful characterization of your final product by NMR (¹H, ¹³C, and 2D techniques like HMBC and HSQC) and mass spectrometry is crucial to confirm the structure.

Q5: How can I monitor the progress of each reaction step effectively?

A5: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of these reactions. Use a suitable solvent system that provides good separation of your starting materials, intermediates, and products. Staining with potassium permanganate or iodine can help visualize the spots if they are not UV-active. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can be used.

References

  • ResearchGate. (n.d.). Synthesis of tetrahydroquinolones. Synthesis of... [Download Scientific Diagram]. Retrieved February 7, 2026, from [Link]

  • Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. Molecules, 18(9), 10283-10335. [Link]

  • Kiss, L., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(10), 2643. [Link]

  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved February 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydroquinolones. Synthesis of... [Download Scientific Diagram]. Retrieved February 7, 2026, from [Link]

  • Chelucci, G., Orrù, G., & Soccolini, F. (2004). Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. ARKIVOC, 2004(14), 44-50. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved February 7, 2026, from [Link]

  • Abdel-Wahab, B. F., et al. (2009). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 14(9), 3426-3436. [Link]

  • Semantic Scholar. (n.d.). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, July 30). 23.11: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Enamine synthesis by amination. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydroquinolines via dehydrative cyclization/ATH cascade reaction. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13264-13286. [Link]

  • YouTube. (2019, January 17). synthesis of enamines from secondary amines and carbonyl compounds. Retrieved February 7, 2026, from [Link]

  • NC State University Libraries. (n.d.). 23.10 Conjugate Carbonyl Additions: The Michael Reaction – Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • PubMed. (n.d.). Synthesis of novel steroid-tetrahydroquinoline hybrid molecules and D-homosteroids by intramolecular cyclization reactions. Retrieved February 7, 2026, from [Link]

  • Helda - University of Helsinki. (2022, March 25). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones. Retrieved February 7, 2026, from [Link]

  • Scientiae Radices. (2023, September 28). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. Retrieved February 7, 2026, from [Link]

  • Filo. (2025, June 2). Problems on Conjugate (Michael) Additions and Related Syntheses The prob... Retrieved February 7, 2026, from [Link]

  • YouTube. (2024, April 2). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. Retrieved February 7, 2026, from [Link]

  • Sammakia, T., Abramite, J. A., & Sammons, M. F. (n.d.). The synthesis and chemistry of enamines has been an active area of research ever. In Science of Synthesis.
  • ResearchGate. (n.d.). (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). A Synthetic Route to Hexahydroimidazoquinolines via Ring-Opening Cyclization of Aziridines with Tetrahydroquinoline. Retrieved February 7, 2026, from [Link]

  • YouTube. (2017, February 28). Mechanism of Enamine Formation Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • YouTube. (2018, May 10). Michael Addition Reaction Mechanism. Retrieved February 7, 2026, from [Link]

  • YouTube. (2022, April 13). Cyclization by Intramolecular aldol condensation || cyclisation reactions || organic chemistry. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Retrieved February 7, 2026, from [Link]

Troubleshooting

Optimizing Friedländer reaction for 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)-one

The following guide is structured as a specialized Technical Support Center for researchers optimizing the Friedländer synthesis of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one . It assumes a professional audience and f...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers optimizing the Friedländer synthesis of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one . It assumes a professional audience and focuses on the condensation of 2-acetyl-1-aminocyclohexene (or its synthetic equivalents) with acetic acid derivatives (anhydride/esters) or active methylene compounds , which is the most direct "Friedländer-type" route to this specific scaffold.

Topic: 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one Ticket ID: CHEM-SUP-882-TQ Status: Open Support Tier: Level 3 (Senior Application Scientist)

System Overview & Reaction Logic

Welcome to the optimization guide for tetrahydroquinolin-2(1H)-one synthesis. You are likely employing a modified Friedländer condensation involving 2-acetyl-1-aminocyclohexene (Precursor A) and an acetic acid equivalent (Precursor B, e.g., acetic anhydride, ethyl acetate, or malonate derivatives).

Unlike the classical Friedländer (which yields aromatic quinolines), your target requires preserving the cyclohexene saturation while establishing the pyridin-2-one core. This creates a unique set of challenges regarding aromatization prevention and regioselectivity .

Reaction Pathway Visualization

The following diagram outlines the mechanistic flow and critical control points (CCPs) for your synthesis.

Friedlander_Pathway Start 2-Acetyl-1-aminocyclohexene (Precursor A) Inter1 N-Acyl Intermediate (Amide Formation) Start->Inter1 Acylation (Fast) Reagent Acetic Anhydride/Ester (Precursor B) Reagent->Inter1 Inter2 Aldol-type Cyclization (Enolate Attack) Inter1->Inter2 Base/Acid Cat. Heat Side2 Side Product: O-Acylated Enol Inter1->Side2 Kinetic Control (Low Temp) Product 4-Methyl-5,6,7,8-tetrahydro quinolin-2(1H)-one Inter2->Product -H2O (Dehydration) Side1 Side Product: Fully Aromatic Quinoline Inter2->Side1 Oxidative Stress (High Temp/Air)

Caption: Mechanistic pathway for the modified Friedländer synthesis. Critical path in green; failure modes in red.

Protocol Optimization (The "How")

To achieve high yields (>85%) and purity, the reaction environment must balance dehydration efficiency with thermal stability .

Recommended Conditions Matrix
ParameterStandard ProtocolOptimized Protocol (High Yield)Rationale
Catalyst H₂SO₄ or HClPolyphosphoric Acid (PPA) or Bi(NO₃)₃ PPA acts as both solvent and dehydrating agent, suppressing hydrolysis of the imine intermediate.
Solvent Ethanol/RefluxSolvent-free (Neat) or Sulfolane Higher temperatures (120-140°C) required for the condensation step are easier to access without high-pressure vessels.
Stoichiometry 1:1 (Amine:Anhydride)1:1.2 to 1:1.5 Slight excess of the acetic equivalent drives the equilibrium toward the N-acyl intermediate.
Atmosphere AmbientArgon/Nitrogen CRITICAL: Prevents oxidation of the cyclohexene ring to the fully aromatic quinoline.
Step-by-Step Optimized Workflow
  • Pre-Treatment: Dry 2-acetyl-1-aminocyclohexene under vacuum for 1 hour. Moisture acts as a competitive nucleophile.

  • Acylation (Step 1): Dissolve Precursor A in acetic anhydride (if using) or mix with ethyl acetate + base (NaOEt). Stir at 0-5°C initially to favor N-acylation over O-acylation.

  • Cyclization (Step 2):

    • Acid Route: Add PPA. Ramp temperature to 120°C over 30 mins. Hold for 2-4 hours.

    • Base Route: Reflux in toluene with NaOEt (Dean-Stark trap active) to remove water.

  • Quenching: Pour hot mixture onto crushed ice/ammonia water. The pH shock precipitates the product.

  • Purification: Recrystallize from Ethanol/Water (9:1) . Avoid column chromatography if possible, as silica can induce aromatization or ring opening.

Troubleshooting Guide (FAQs)

Direct solutions to common experimental failures.

Q1: My yield is low (<40%), and I see starting material on TLC.

Diagnosis: Incomplete cyclization (Step 2 failure). The N-acylated intermediate is stable and often stalls before ring closure. Corrective Action:

  • Increase Temperature: The intramolecular Aldol condensation has a high energy barrier. Ensure internal temp reaches >110°C.

  • Switch Catalyst: If using dilute acid, switch to PPA (Polyphosphoric Acid) or TfOH (Triflic Acid) . These superacids protonate the carbonyl more effectively, making it more electrophilic for the ring closure.

  • Water Removal: If using a base method, valid water removal (Dean-Stark or Molecular Sieves 4Å) is non-negotiable.

Q2: The product is fully aromatic (4-methylquinolin-2-one), not tetrahydro.

Diagnosis: Oxidative dehydrogenation. The cyclohexene ring is susceptible to oxidation at high temperatures, especially in the presence of transition metals or air. Corrective Action:

  • Inert Atmosphere: Strictly degas all solvents and run under

    
     or 
    
    
    
    .
  • Antioxidants: Add 1-2 mol% of BHT (Butylated hydroxytoluene) or Hydroquinone to the reaction mixture to scavenge radical species.

  • Lower Temperature: Do not exceed 140°C. If higher temps are needed, use microwave irradiation (shorter exposure time).

Q3: I am isolating a "gum" or oil instead of a solid precipitate.

Diagnosis: Presence of the O-acylated isomer or oligomers. Corrective Action:

  • Thermodynamic Control: O-acylation is often the kinetic product. Heating the reaction longer allows it to rearrange to the thermodynamic N-acyl product required for cyclization.

  • Workup Modification: Neutralize the PPA/Acid very slowly with

    
     to pH 8. Rapid neutralization traps impurities in the precipitate. Triturate the gum with cold diethyl ether to induce crystallization.
    
Q4: The product has a different melting point than reported. Is it the 4-methyl isomer?

Diagnosis: Regioselectivity issue. If your precursor was not pure 2-acetyl-1-aminocyclohexene, you might have formed the 2-methyl-4-one isomer (from a reverse condensation). Validation:

  • 1H NMR Check: Look for the singlet methyl peak.

    • 4-Methyl isomer: Methyl signal around

      
       2.2-2.4 ppm. Vinyl proton (H-3) appears as a singlet around 
      
      
      
      6.2-6.5 ppm.
    • 2-Methyl isomer: Methyl signal is often further downfield if attached to C=N, but the key is the H-3 proton coupling.

Interactive Troubleshooting Logic

Use this decision tree to diagnose your specific batch failure.

Troubleshooting_Tree Issue Start: What is the primary failure? Yield Low Yield / Incomplete Issue->Yield Purity Impure / Wrong Product Issue->Purity CheckTemp Is Reaction Temp > 110°C? Yield->CheckTemp CheckAromatic Is product aromatic (loss of 4H)? Purity->CheckAromatic TempNo Action: Increase Temp. Use Sulfolane or PPA. CheckTemp->TempNo No TempYes Check Water Removal (Dean-Stark) CheckTemp->TempYes Yes AromaticYes Action: Degas solvents. Add BHT. Reduce time. CheckAromatic->AromaticYes Yes AromaticNo Check Regioisomer (NMR H-3 peak) CheckAromatic->AromaticNo No RegioWrong Action: Check Precursor Purity. Ensure C-acylation vs O-acylation. CheckAromatic->RegioWrong Isomer Wrong

Caption: Diagnostic flow for identifying root causes in Friedländer synthesis failures.

References & Authority

The protocols and mechanisms described above are grounded in the following authoritative sources on quinoline synthesis and heterocyclic chemistry.

  • Friedländer, P. (1882).[1][2][3][4][5] "Ueber o-Amidobenzaldehyd".[2][6][7] Chemische Berichte, 15(2), 2572–2575.[2] Link[2]

    • Foundational text for the condensation mechanism.

  • Cheng, C.-C., & Yan, S.-J. (2004). "The Friedländer Synthesis of Quinolines". Organic Reactions, 28, 37–201. Link

    • Comprehensive review covering acid/base catalysis and scope.

  • Marco-Contelles, J., et al. (2009). "Synthesis of 2-amino-4-aryl-3-cyano-5,6,7,8-tetrahydroquinolines". Molecular Diversity, 13, 113.

    • Provides specific insights into the reactivity of cyclohexene-fused pyridine systems.

  • Muscia, G. C., et al. (2006). "Microwave-assisted Friedländer synthesis of quinolines". Journal of Heterocyclic Chemistry, 43(4), 989-993.

    • Source for high-temperature/microwave optimization strategies.

  • Wang, L., et al. (2012).[8] "Synthesis of Quinolines via Friedländer Reaction in Water". Synthesis, 44, 389-392.[8] Link

    • Green chemistry approaches and water-tolerance limits.

Sources

Optimization

Purification challenges for 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)-one

Topic: Purification & Isolation Troubleshooting Ticket ID: TQ-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1] Introduction: The Deceptive Simplicity You are likely here because a seeming...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Troubleshooting Ticket ID: TQ-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Introduction: The Deceptive Simplicity

You are likely here because a seemingly simple bicyclic lactam—4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one —is behaving unpredictably.[1]

Despite its low molecular weight (~163.22 g/mol ), this molecule presents a "perfect storm" of purification challenges:

  • Lactam-Lactim Tautomerism: It refuses to elute as a sharp peak on silica.[1][2]

  • Solubility Paradox: It is too polar for hexane/ether but often "oils out" or crashes uncontrollably from alcohols.[1][2]

  • Oxidative Instability: The cyclohexene ring is prone to aromatization, generating fully aromatic quinoline impurities that co-elute.[1][2]

This guide moves beyond standard protocols to address the mechanistic reasons for these failures and provides self-validating solutions.

Module 1: The "Streaking" Phenomenon (Chromatography)

The Problem

Users frequently report: "My compound streaks from the baseline to the solvent front on TLC" or "The peak shape on Flash/HPLC is broad and asymmetric."

The Mechanism: Proton Hopping

The 2-one moiety is not a static ketone.[1][2] It exists in a rapid equilibrium between the Lactam (keto) and Lactim (enol) forms.[1][2] Silica gel (acidic surface) acts as a proton shuttle, facilitating this exchange during elution.[1][2] As the molecule switches forms, its polarity shifts, causing it to drag along the column.[1]

Visualizing the Interaction

Tautomerism cluster_0 Tautomeric Equilibrium Lactam Lactam Form (Polar, H-Bond Acceptor) Lactim Lactim Form (Less Polar, H-Bond Donor) Lactam->Lactim  H+ Shift   Silica Silica Surface (Si-OH groups) Lactam->Silica Strong Adsorption (H-Bonding) Lactim->Silica Weak Adsorption Result Result: Broad/Tailing Peak Silica->Result

Figure 1: The dynamic equilibrium between lactam and lactim forms leads to variable interaction energies with the stationary phase, resulting in peak broadening.[1][2]

The Solution: Mobile Phase Modifiers

You must "lock" the surface chemistry of the silica or the ionization state of the molecule.[1][2]

Protocol: Buffered Elution System Do not use straight MeOH/DCM. The acidity of the silica must be neutralized or overwhelmed.[1][2]

  • Base Wash (Recommended): Pre-wash your silica column with 1% Triethylamine (TEA) in Hexane.[1][2]

  • Eluent System: Use DCM : MeOH : TEA (95 : 4 : 1) .

    • Why TEA? It effectively caps the acidic silanol sites, preventing the "drag" caused by the basic nitrogen of the quinolone.[1]

  • Alternative (Acidic): If your synthesis involves acid-sensitive protecting groups, use DCM : MeOH : AcOH (95 : 4 : 1) .[1][2]

    • Why AcOH? It forces the equilibrium fully toward the protonated form (or suppresses silanol ionization), sharpening the peak.[1][2]

Module 2: Solubility & Recrystallization

The Problem

The molecule has a high melting point (typically >200°C for this class) and poor solubility in standard organic solvents (EtOAc, DCM, Et2O), making extraction difficult.[1][2]

Solvent Compatibility Matrix
SolventSolubility @ 25°CSolubility @ RefluxUtility
Water InsolublePoorAnti-solvent
Hexane/Pentane InsolubleInsolubleAnti-solvent
DCM ModerateModerateExtraction (Large volumes needed)
Ethanol (EtOH) PoorHigh Primary Crystallization Solvent
Ethyl Acetate PoorModerateCo-solvent
Acetic Acid HighHighToo soluble (Avoid for cryst.)
The "Golden" Protocol: Ethanol/Water Reprecipitation

Recrystallization is superior to chromatography for this scaffold because it removes the aromatized impurity (see Module 3) which often co-elutes on silica.[1][2]

Step-by-Step Guide:

  • Dissolution: Suspend the crude solid in absolute Ethanol (EtOH) .

  • Heating: Heat to reflux.[1][2] If the solid does not dissolve completely, add small aliquots of EtOH until a clear yellow/orange solution is obtained.[1]

    • Critical: If black specs remain (palladium or polymerized tar), filter hot through a pre-warmed Celite pad.[1][2]

  • Nucleation: Remove from heat. While still hot (~60°C), add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add one drop of hot EtOH to clear the turbidity.[1][2]

  • Cooling: Allow to cool to Room Temperature (RT) slowly (2 hours). Then move to 4°C (fridge) for 12 hours.

  • Harvest: Filter the white/off-white needles. Wash with cold EtOH:Water (1:1) .[1][2]

Module 3: The Impurity Trap (Aromatization)

The Problem

"I see a peak with M-4 mass in my LC-MS."

The Mechanism: Oxidative Dehydrogenation

The cyclohexene ring (C5-C8) is susceptible to oxidation, especially if the reaction mixture was heated in air or if Pd/C was used in a previous step.[1][2] This converts the tetrahydro-quinolone into a fully aromatic 4-methyl-2-quinolone .[1][2]

Oxidation cluster_prevention Prevention Strategy Target Target Molecule (Tetrahydro-) Intermediate Dihydro- Intermediate (Unstable) Target->Intermediate  -2H (Oxidation/Air)   Impurity Fully Aromatic Impurity (4-Methyl-2-quinolone) Intermediate->Impurity  -2H (Driving Force: Aromaticity)   Advice 1. Degas solvents (N2 sparge) 2. Add antioxidant (BHT) if storing 3. Avoid prolonged heating in DMSO

Figure 2: The thermodynamic drive toward aromaticity causes the loss of 4 hydrogens (M-4), creating a planar impurity that crystallizes differently.[1][2]

Differentiation & Removal
  • Detection: The aromatic impurity fluoresces intensely blue under UV (254/365 nm), whereas the tetrahydro- target is less fluorescent.[1][2]

  • Removal: The fully aromatic impurity is significantly less soluble in Ethanol.[1][2]

    • Troubleshooting: If you see a precipitate forming immediately upon cooling the hot ethanol solution (before reaching RT), filter it off.[1][2] That is likely the aromatic impurity.[1][2] The target crystallizes later at lower temperatures.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use Acetone for recrystallization? A: Avoid it. Tetrahydroquinolones can form Schiff bases or aldol-like condensation products with acetone under basic conditions or high heat.[1][2] Stick to Ethanol or Isopropanol.[1][2]

Q: My NMR shows broad peaks for the NH and OH. Is it impure? A: Not necessarily.[1][2] This is characteristic of the lactam-lactim exchange in


-DMSO.[1][2] Add a drop of 

to the NMR tube; the exchangeable protons will disappear, and the remaining spectrum should sharpen.[1]

Q: Why is my yield low after column chromatography? A: 2-Pyridone derivatives bind irreversibly to active silica sites.[1][2] If you didn't use TEA or MeOH, up to 30% of your mass might still be on the column.[1] Flush the column with DCM : MeOH (80 : 20) to recover the missing material.[1][2]

References

  • Tautomerism of 2-Hydroxyquinolines: BenchChem. "2-Hydroxyquinoline chemical structure and tautomerism."[1][2]

  • Synthesis & Properties of Tetrahydroquinolones: National Institutes of Health (PMC).[1][2] "Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents."[1][2]

  • Crystallographic Data (Packing/Solubility): National Institutes of Health (PMC).[1][2] "5,6,7,8-Tetrahydroquinolin-8-one crystal structure."[1]

  • Chromatographic Behavior (Acid/Base Modifiers): ECHEMI. "Why does adding acetic acid eliminate streaks in TLC?"

Sources

Troubleshooting

Removing impurities from 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)-one

Technical Support Center: 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one Purification Case ID: PUR-MQ-5678 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one Purification

Case ID: PUR-MQ-5678 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Molecule Profile

Welcome to the technical support hub for 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one . This guide addresses the specific purification challenges associated with this bicyclic lactam.

Molecule Profile:

  • Core Structure: A fused pyridine-cyclohexane system.[1][2]

  • Key Functionality: The 2-position carbonyl (lactam) and the N-H moiety allow for strong hydrogen bonding, resulting in high melting points and poor solubility in non-polar solvents.[1][2]

  • Critical Tautomerism: Exists in equilibrium between the lactam (2-oxo) and lactim (2-hydroxy) forms.[1][2] In the solid state, the lactam (2(1H)-one) predominates.[1][2]

Module 1: Diagnostic & Initial Triage[1][2]

Q: My crude product is a dark brown/orange sticky solid. Is this normal?

A: This is a common issue resulting from the high temperatures required for the condensation reaction (often


C).[1][2] The color comes from polymeric tars  and oxidation byproducts  (quinones) formed during the Hantzsch-type condensation or Knorr synthesis.[1][2]

The Fix: solvent Trituration (The "Crash" Wash) Before attempting recrystallization, you must "degrease" the crude solid.[1][2] The target molecule is a polar lactam; the tars are often lipophilic.[1][2]

  • Dry the Crude: Ensure the crude material is fully dried to remove water (which can trap impurities).[1][2]

  • Slurry: Suspend the solid in cold Ethyl Acetate (EtOAc) or Diethyl Ether . Use approx. 5 mL solvent per gram of crude.[2]

  • Agitate: Stir vigorously for 30 minutes. The product will remain undissolved (white/off-white solid), while the dark oily impurities and unreacted cyclohexanone will dissolve in the supernatant.[1][2]

  • Filtration: Filter and wash the cake with cold Hexanes.

Technical Insight: This step relies on polarity exclusion.[1][2] The lactam's hydrogen bonding network prevents it from dissolving in cold non-polar/moderately polar solvents, whereas the amorphous tars dissolve readily.[1][2]

Module 2: Removing Specific Impurities

Q: HPLC shows a persistent impurity at RRT ~0.9 or ~1.[1][2]1. It tracks with the product.[1][2] What is it?

A: The most likely culprit is the fully aromatic analog : 4-Methyl-2(1H)-quinolone.[1][2]

  • Origin: Dehydrogenation (oxidation) of the cyclohexane ring during synthesis, especially if nitrobenzene or open-air reflux was used.[1][2]

  • Challenge: It shares similar solubility and polarity (both are lactams).[1][2]

The Fix: Polarity-Tuned Recrystallization You need a solvent system that discriminates based on the flexibility of the cyclohexane ring (tetrahydro) vs. the rigid planar benzene ring (aromatic).[1][2]

Protocol: The Acetic Acid / Water Switch

  • Dissolution: Dissolve the semi-pure solid in Glacial Acetic Acid (AcOH) at

    
    C. (Solubility is high here due to protonation of the lactam oxygen).[1][2]
    
  • Hot Filtration: If black specks remain, filter hot through a Celite pad to remove carbonized material.[1][2]

  • Crystallization: Slowly add Water (anti-solvent) dropwise to the hot solution until persistent turbidity is observed.[1][2]

  • Cooling: Allow to cool to room temperature slowly, then to

    
    C.
    
  • Result: The tetrahydro- derivative (your target) usually crystallizes out first due to the disruption of the aromatic pi-stacking interactions present in the fully aromatic impurity.[1][2]

Q: I have unreacted starting material (Cyclohexanone/Ethyl Acetoacetate) trapped in the crystal lattice.

A: These are "occluded" solvents.[1][2] The Fix: Do not recrystallize yet. Perform a Soxhlet extraction or a vigorous reflux wash with Hexanes or Heptane .[1][2] The starting materials are volatile and highly soluble in alkanes; the quinolinone is insoluble.[1][2]

Module 3: Visualization of Purification Logic

The following flowchart outlines the decision-making process for purifying this specific scaffold.

PurificationLogic Start Crude Reaction Mixture (Dark Solid/Oil) Trituration Step 1: Trituration (Cold EtOAc or Ether) Start->Trituration Remove bulk organics Filtrate Filtrate: Tars, Oils, Unreacted Ketones (DISCARD) Trituration->Filtrate SolidCake Solid Cake: Target + Aromatic Impurity Trituration->SolidCake Decision Check Purity (HPLC/TLC) SolidCake->Decision Recryst Step 2: Recrystallization System: AcOH / H2O or DMF / H2O Decision->Recryst If Solid is Yellow/Off-White AromaticImpurity Impurity: 4-methyl-2-quinolone (Remains in Mother Liquor) Recryst->AromaticImpurity Filtrate FinalProduct Pure 4-Methyl-5,6,7,8- tetrahydroquinolin-2(1H)-one Recryst->FinalProduct Crystals

Figure 1: Decision tree for the purification of tetrahydroquinolinones, prioritizing the removal of lipophilic tars before addressing structural impurities.

Module 4: Solvent Selection Guide

Choosing the right solvent is critical for yield vs. purity trade-offs.[2]

Solvent SystemRoleProsCons
Glacial Acetic Acid Primary RecrystallizationExcellent solubility for the lactam; breaks H-bond aggregates.[1]High boiling point; difficult to dry completely.[1][2]
DMF / Water Alternative RecrystallizationGood for removing inorganic salts (NH4OAc).[1][2]DMF is hard to remove; product may oil out if water added too fast.[1][2]
Ethanol (Hot) Washing / TriturationGreen solvent; good for removing minor colored impurities.[1][2]Solubility of the target is often too low for effective recrystallization.[1][2]
Ethyl Acetate Impurity ScavengerExcellent for removing unreacted cyclohexanone and tars.[1][2]Target molecule is nearly insoluble (good for washing, bad for recrystallization).[1][2]

Module 5: Advanced Troubleshooting (FAQs)

Q: The product is not precipitating from the reaction mixture (Guareschi-Thorpe/Hantzsch). A: Check the pH. The reaction often uses ammonium acetate.[1][2] If the pH is too acidic, the pyridine nitrogen might be protonated, keeping it in solution.[1][2]

  • Action: Neutralize the reaction mixture to pH ~7.0 using aqueous ammonia or sodium bicarbonate. The free base (lactam form) is less soluble in water and should precipitate.[1][2]

Q: Can I use column chromatography? A: Yes, but it is challenging due to "streaking" caused by the lactam functionality interacting with silica.[1][2]

  • Protocol: You must add a modifier to your eluent.[1][2] Use DCM:Methanol (95:5) with 1% Triethylamine or 1% Acetic Acid .[1][2] The modifier prevents the lactam from dragging on the silica slightly acidic surface.[1][2]

Q: How do I confirm the "Tetrahydro" structure vs. the Aromatic one? A: Use 1H NMR .

  • Tetrahydro (Target): Look for multiplets in the aliphatic region (approx. 1.7 ppm and 2.4 ppm) corresponding to the 4 x CH2 groups of the cyclohexene ring.[1][2]

  • Aromatic (Impurity): These multiplets will disappear, replaced by aromatic proton signals (7.0 - 8.0 ppm) and a downfield shift of the methyl group.[1][2]

References

  • Synthesis of 4-Hydroxyquinolines and Intermediates. National Institutes of Health (PMC).[1][2] Available at: [Link][1][2]

  • Synthesis of tetrahydroquinolones via Catalytic Hydrogenation. ResearchGate. Available at: [Link][1][2][3][4][5][6][7]

  • High-purity quinoline derivative and method for manufacturing same. Google Patents (US11186547B2).[1][2] Available at: [1][2]

  • Chemistry of Substituted Quinolinones: Synthesis and Reactions. MDPI (Molecules). Available at: [Link][1][2][3][5]

Sources

Optimization

Technical Guide: Stability &amp; Handling of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one in DMSO

Executive Summary: The Chemical Context 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is a bicyclic lactam.[1] While generally robust, its stability in Dimethyl Sulfoxide (DMSO) is governed by two competing factors: the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Context

4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is a bicyclic lactam.[1] While generally robust, its stability in Dimethyl Sulfoxide (DMSO) is governed by two competing factors: the compound's lipophilicity and the solvent's hygroscopic nature.

As a Senior Application Scientist, I often see researchers treat DMSO as an inert "universal solvent." It is not. In the context of tetrahydroquinolines, DMSO presents specific risks regarding oxidative aromatization and water-induced precipitation . This guide moves beyond basic handling to address the physicochemical realities of maintaining this compound's integrity.

Critical Stability Factors

The Hygroscopicity Trap

DMSO is aggressively hygroscopic.[2][3][4] At standard laboratory humidity (50% RH), pure DMSO can absorb significant water within hours.

  • Impact: 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is lipophilic.[2] As DMSO absorbs atmospheric water, the solvent polarity index shifts, reducing the solubility of the compound.[4]

  • Result: "Silent Precipitation." The compound crashes out as micro-crystals, often invisible to the naked eye, leading to lower effective concentrations in assays.

Oxidative Aromatization Risk

The "tetrahydro" ring is susceptible to dehydrogenation.

  • Mechanism: Over extended periods, or in the presence of light and trace metals, the saturated ring can oxidize to the fully aromatic 4-methyl-quinolin-2-one.

  • DMSO Role: DMSO can act as a mild oxidant (similar to Swern oxidation conditions, though much slower without activators).

  • Prevention: Storage under inert gas (Argon/Nitrogen) is not optional; it is a requirement for long-term stability.

Visual Workflow: Compound Lifecycle Management

The following diagram outlines the critical decision points to prevent degradation during the storage lifecycle.

StabilityWorkflow Start Solid Powder (Store +4°C, Dark) Weigh Weighing (Low Humidity) Start->Weigh Dissolve Dissolution (Anhydrous DMSO) Weigh->Dissolve Argon Purge QC_Initial QC: LC-MS (Purity Check) Dissolve->QC_Initial Aliquot Aliquot (Single Use Vials) QC_Initial->Aliquot Pass Freeze Freeze (-20°C to -80°C) Aliquot->Freeze Thaw Thaw (RT, Dark) Freeze->Thaw Limit Cycles Thaw->QC_Initial If Precipitate Assay Assay Usage (<0.5% DMSO Final) Thaw->Assay

Figure 1: Optimal workflow for minimizing oxidative stress and hydrolytic precipitation during DMSO stock preparation.

Troubleshooting Guide

Issue 1: Precipitation upon Thawing

Symptom: You thaw a 10mM stock from -20°C, and the solution appears cloudy or has visible particulates.

  • Root Cause: Water uptake.[2][3][4] During the freezing process, DMSO crystallizes (m.p. 19°C), potentially excluding water and the solute into a hyper-concentrated liquid phase before total solidification. Upon thawing, if the DMSO has absorbed moisture (>1-2%), the lipophilic quinolinone becomes insoluble.

  • Corrective Action:

    • Warm: Gently warm the vial to 37°C (water bath) for 5-10 minutes.

    • Sonicate: Bath sonication for 5 minutes.

    • Verify: Centrifuge at 13,000 rpm. If a pellet forms, the stock concentration is compromised. Discard or re-quantify via HPLC.

Issue 2: Yellowing of Solution

Symptom: The initially clear/colorless DMSO solution turns pale yellow over weeks.

  • Root Cause: Oxidative degradation. The formation of the fully aromatic quinolone or N-oxide species often results in a bathochromic shift (color change).

  • Corrective Action:

    • QC Check: Run an LC-MS. Look for a mass shift of -4 Da (dehydrogenation/aromatization).

    • Prevention: Ensure headspace in storage vials is minimal and purged with Argon.

Issue 3: Inconsistent IC50/EC50 Data

Symptom: Biological replicates show high variability.

  • Root Cause: "DMSO Freeze."[2] DMSO freezes at ~19°C. If aliquots are stored in a cool room or fridge (4°C), the DMSO is solid. Pipetting from a semi-solid or heterogeneous slush results in massive concentration errors.

  • Corrective Action: Ensure the stock is fully liquid and vortexed vigorously before every pipetting step.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of 10mM Stock Solution

Target Concentration: 10 mM Volume:[5] 1 mL[6]

  • Calculate:

    • MW of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one ≈ 163.22 g/mol .

    • Mass required for 1 mL of 10 mM = 1.63 mg.

  • Weighing: Weigh ~1.6 - 2.0 mg of powder into a tared amber glass vial (Class A). Record exact mass.

  • Solvent Addition:

    • Use Anhydrous DMSO (≥99.9%, water <50 ppm).

    • Calculate volume:

      
      
      
  • Dissolution:

    • Add calculated DMSO.[7]

    • Vortex for 30 seconds.

    • Optional: Flush headspace with Argon gas before capping.

  • Aliquoting: Immediately split into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

Protocol B: Storage Specifications
ParameterShort Term (< 1 Month)Long Term (> 6 Months)
Temperature -20°C-80°C
Container Polypropylene (PP) or GlassGlass Vial (Teflon lined cap)
Atmosphere Air (tight seal)Argon/Nitrogen
Light DarkDark

Frequently Asked Questions (FAQ)

Q: Can I use "wet" DMSO (PCR grade) if I use the solution immediately? A: Yes, but with caution. If the experiment involves immediate dilution into aqueous buffer, it is acceptable. However, do not store the remaining stock. The introduced water will accelerate precipitation if the stock is returned to the freezer.

Q: Is the compound stable to autoclaving? A: No. While the lactam ring is thermally stable, autoclaving (121°C, high pressure steam) introduces high-energy water that can force hydrolysis or ring oxidation. Filter sterilize (0.22 µm PTFE filter) DMSO stocks instead.

Q: Why does the guide recommend glass for long-term storage? A: While polypropylene (PP) is resistant to DMSO, it is permeable to gas over long durations (years). Oxygen diffusion through PP can drive the slow aromatization of the tetrahydro- ring. Glass is impermeable to oxygen.

References

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO.[3][8][9] Journal of Biomolecular Screening, 13(10), 999-1006. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions.[5] Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22-31. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (MTHQ)

[1] Executive Summary & Compound Profile 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (MTHQ) is a bicyclic heterocyclic scaffold often utilized as a pharmaceutical intermediate for kinase inhibitors, dopamine agonists,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (MTHQ) is a bicyclic heterocyclic scaffold often utilized as a pharmaceutical intermediate for kinase inhibitors, dopamine agonists, and polyheterocyclic synthesis.[1]

Its stability profile is defined by two competing structural features:

  • The Lactam/2-Quinolone Core: Generally stable against hydrolysis but susceptible to tautomerization and photodimerization.[1]

  • The Saturated Carbocycle (Positions 5,6,7,8): The "Achilles' heel" of the molecule, prone to oxidative dehydrogenation (aromatization) to restore the fully aromatic quinoline system.[1]

This guide addresses the three primary degradation vectors: Oxidative Aromatization , Photochemical Dimerization , and Tautomeric Instability .[1]

Module A: Oxidative Instability (Aromatization)[1]

The Issue: Users frequently report samples turning from off-white to yellow/brown upon storage or heating. This is rarely simple decomposition; it is usually oxidative dehydrogenation .[1]

Mechanism: The benzylic-like positions at C5 and C8 are susceptible to radical abstraction or catalytic oxidation.[1] The thermodynamic drive to form the fully aromatic 4-methyl-2-quinolone releases significant energy, making this the dominant degradation pathway under aerobic conditions or thermal stress.[1]

Pathway Diagram: Oxidative Dehydrogenation

OxidationPathway MTHQ MTHQ (Tetrahydro) (C10H13NO) Radical Intermediate (Radical/Imine species) MTHQ->Radical -2H (Oxidation/Heat) Slow Step Aromatic 4-Methyl-2-quinolone (Fully Aromatic) (C10H9NO) Radical->Aromatic -2H (Rapid) Thermodynamic Sink

Figure 1: The thermodynamic drive toward aromatization converts the tetrahydro-species into the fully aromatic quinolone derivative.[1]

Troubleshooting Protocol: Detecting Aromatization

Symptom: Purity drop on HPLC; appearance of a peak with -4 Da mass difference (or -2 Da intermediate).[1]

StepActionTechnical Rationale
1 Check Absorbance (UV) The aromatic product (4-methyl-2-quinolone) has a significantly higher extinction coefficient and a red-shifted

compared to MTHQ.[1] A new band >300 nm suggests aromatization.
2 Mass Spectrometry Look for [M-4] peaks.[1] MTHQ (

) will degrade to the aromatic quinolone (

).[1]
3 Solvent Audit Are you using DMSO or DMF? These solvents can facilitate oxidative dehydrogenation, especially if heated (>60°C) or if trace metals are present.[1]

Module B: Photochemical Degradation[1]

The Issue: "New high-molecular-weight impurities appear after leaving the sample on the benchtop."

Mechanism: 2-Quinolones are classic substrates for [2+2] photocycloaddition .[1] Upon exposure to UV light (even ambient lab light over time), the C3-C4 double bond can dimerize.[1] While the 4-methyl group provides some steric protection compared to the unsubstituted parent, dimerization remains a risk in concentrated solutions.[1]

Pathway Diagram: Photochemical Dimerization

PhotoPathway MTHQ_Ground MTHQ (Ground State) MTHQ_Excited Excited Triplet State (T1) MTHQ_Ground->MTHQ_Excited hν (UV Light) Dimer Cyclobutane Dimer (Head-to-Head or Head-to-Tail) MTHQ_Excited->Dimer + MTHQ (Ground State) [2+2] Cycloaddition

Figure 2: Light-induced dimerization pathway common to 2-quinolone scaffolds.[1]

Prevention & Handling
  • Amber Glass: Mandatory for storage of solutions.[1]

  • Solid State: The lattice energy of the solid often protects against dimerization, but surface degradation can still occur.[1]

  • LC-MS Signature: Look for a peak at [2M+H] .[1]

Module C: Tautomerism & Solubility

The Issue: "My compound behaves differently in different solvents (NMR shifts change)."

Mechanism: MTHQ exists in equilibrium between the Lactam (2-one) and Lactim (2-hydroxy) forms.[1]

  • Solid/Polar Solvents: The Lactam (C=O) form dominates due to intermolecular hydrogen bonding (dimeric stabilization).[1]

  • Basic Conditions/Silylation: The Lactim (O-H) form becomes relevant, especially if trapping with electrophiles (e.g., O-alkylation vs. N-alkylation).[1]

Troubleshooting Table: Solubility & Phase

ObservationProbable CauseCorrective Action
Insoluble in water High lipophilicity of the 5,6,7,8-saturated ring + crystal packing.[1]Use alcohols (MeOH, EtOH) or DMSO.[1] MTHQ shows better solubility in alcohols than water [1].[1]
Precipitation in Acid Protonation of the lactam oxygen is difficult; solubility may not improve significantly until very low pH.[1]Ensure pH < 2 for complete solubilization if relying on protonation, but watch for hydrolysis.[1]
Multiple NMR peaks Slow exchange between tautomers or conformers of the saturated ring.[1]Run NMR at elevated temperature (40-50°C) to coalesce peaks.[1]

FAQ: Rapid Response Guide

Q: Can I heat MTHQ to 100°C for a reaction? A: Only under inert atmosphere (Nitrogen/Argon). In air, heating >80°C accelerates the oxidative dehydrogenation to the aromatic quinolone [2].[1]

Q: I see a small impurity at RRT 0.95. What is it? A: It is likely the dihydro-intermediate .[1] The oxidation from Tetrahydro


 Aromatic proceeds via a dihydro-species.[1] If you see this, your oxidation is incomplete.[1]

Q: Is the 4-methyl group stable? A: Generally, yes.[1] However, benzylic oxidation of the methyl group itself (to form the alcohol or aldehyde) is possible but kinetically slower than the aromatization of the saturated ring.[1]

References

  • Solubility & Phase Behavior: Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions. Journal of Chemical & Engineering Data, 2024.[1][2] [1]

  • Oxidative Dehydrogenation: Additive-free aerobic oxidative dehydrogenation of N-heterocycles under catalysis by NiMn layered hydroxide compounds. Journal of Catalysis, 2018.[1]

  • Photostability: Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review. MDPI, Molecules, 2020.[1]

  • Tautomerism: Recent Advances in One-Pot Modular Synthesis of 2-Quinolones.[1] PMC, 2020.[1]

Sources

Optimization

Overcoming solubility issues of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)-one in aqueous buffer

This technical guide addresses the solubility challenges associated with 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one . This molecule presents a classic "brick dust" profile: high crystallinity due to lactam dimerizatio...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility challenges associated with 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one . This molecule presents a classic "brick dust" profile: high crystallinity due to lactam dimerization and significant lipophilicity from the tetrahydro-carbocyclic ring.

Current Status: Active Subject: Solubility Optimization in Aqueous Buffers Applicable For: In vitro assays (Enzymatic/Cell-based), Animal Formulation

The Core Challenge: Why won't it dissolve?

Before applying a fix, you must understand the mechanism preventing solvation. This molecule contains a 2(1H)-one (lactam) motif fused to a hydrophobic cyclohexyl ring.

  • Lattice Energy Barrier: The lactam group (–NH–C=O) acts as both a hydrogen bond donor and acceptor. In the solid state, these molecules form strong intermolecular dimers (similar to DNA base pairing), creating a high-energy crystal lattice that water cannot easily break.

  • Hydrophobic Effect: The 5,6,7,8-tetrahydro ring and the 4-methyl group are lipophilic. Even if you break the crystal lattice, the water structure forces the molecule to aggregate to minimize entropy loss.

Key Physicochemical Properties (Estimated):

Property Value/Description Implication
LogP ~2.0 – 2.5 Moderately lipophilic; prefers organic solvents.
pKa (Acidic) > 10.5 (Lactam N-H) Do not use basic pH to solubilize for bio-assays; the pH required (>11) will denature proteins.
pKa (Basic) < 0 (Carbonyl O) Do not use acidic pH ; requires strong mineral acids to protonate.

| Solubility (PBS) | < 10 µM (likely) | High risk of "crash-out" precipitation during dilution. |

Troubleshooting Module: Decision Matrix

Use the following logic flow to select the correct solubilization strategy for your specific application.

SolubilityStrategy Start Start: Define Application AssayType What is the Assay Type? Start->AssayType Enzymatic Enzymatic / Cell-Free AssayType->Enzymatic Cellular Live Cell Culture AssayType->Cellular InVivo In Vivo (Animal) AssayType->InVivo DMSO_Tol Is DMSO tolerated? Enzymatic->DMSO_Tol Cellular->DMSO_Tol MethodC Method C: Lipid/Surfactant (Formulation) InVivo->MethodC MethodA Method A: DMSO Spike (Standard) DMSO_Tol->MethodA Yes (>0.1%) MethodB Method B: Cyclodextrin (Advanced) DMSO_Tol->MethodB No (Sensitive) caption Figure 1: Decision Matrix for Solubilization Strategy selection.

Protocol A: The "DMSO Spike" (Standard)

Issue: "My compound precipitates immediately when I add the DMSO stock to the buffer." Cause: This is the "Crash-out" effect. Rapid change in solvent polarity causes local supersaturation and immediate nucleation.

The "Sub-Stock" Protocol

Do not add high-concentration DMSO stock directly to the final buffer. Use an intermediate step.

  • Prepare Master Stock: Dissolve powder in 100% anhydrous DMSO to 10 mM .

    • Tip: Warm to 37°C and sonicate for 5 minutes to ensure the crystal lattice is fully broken.

  • Prepare Sub-Stock (10x): Dilute the Master Stock into a 50% DMSO / 50% Buffer solution.

    • Why? This lowers the energy barrier. The compound is less likely to precipitate in 50% DMSO than in 0% DMSO.

  • Final Dilution: Slowly add the Sub-Stock to your assay buffer while vortexing.

    • Target: Final DMSO concentration should be ≤ 1% (or ≤ 0.1% for cells).[1]

Verification Step: Measure Absorbance at 600nm (OD600). If OD > 0.005, micro-precipitates have formed.

Protocol B: Cyclodextrin Complexation (Advanced)

Issue: "I cannot use DMSO, or the compound still precipitates at 1% DMSO." Solution: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Mechanism: The hydrophobic tetrahydroquinoline rings fit inside the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.

CD_Complex Compound Hydrophobic Drug Complex Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (Host) CD->Complex Equilibrium Buffer Aqueous Buffer Complex->Buffer Soluble caption Figure 2: Mechanism of inclusion complex formation.

Step-by-Step Guide:
  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in your assay buffer (e.g., PBS).

    • Note: Stir until clear. Filter sterilize (0.22 µm) if using for cell culture.

  • Solubilization: Add your solid compound (or a small volume of high-conc DMSO stock) to the CD vehicle.

  • Equilibration:

    • Shake: Orbitally shake at 200 rpm for 4–24 hours at Room Temperature (or 37°C).

    • Why? The entry of the drug into the CD cavity is an equilibrium process. It is not instantaneous.[2]

  • Clarification: If solid particles remain, centrifuge at 10,000 x g for 5 mins. Use the supernatant.

Frequently Asked Questions (FAQs)

Q1: Can I use acid to dissolve it? It has a nitrogen atom. A: No. The nitrogen is part of a lactam (amide-like) system, not a free amine. It is not basic. Protonating the carbonyl oxygen requires very strong acid (pH < 0), which is incompatible with biological assays.

Q2: I see "oiling out" instead of crystals. What is happening? A: This occurs when the compound concentration exceeds its solubility limit, but the melting point is depressed by the solvent mixture. The compound forms a liquid organic phase.

  • Fix: You are likely working above the solubility limit. Reduce the final concentration or increase the Cyclodextrin % (up to 40% is feasible for animal dosing).

Q3: Can I use PEG-400? A: Yes, for animal studies or non-sensitive assays. A common "Gold Standard" formulation for this class of molecule is:

  • 10% DMSO (Solubilizer)[3]

  • 40% PEG-400 (Cosolvent/Stabilizer)

  • 50% Water/Saline (Diluent)

  • Order of addition: Dissolve in DMSO

    
     Add PEG-400 
    
    
    
    Vortex
    
    
    Slowly add Water.

Q4: Is the compound light sensitive? A: Quinolinone derivatives can undergo photodegradation (2+2 cycloaddition) under intense UV light. It is Best Practice to handle stock solutions in amber vials or wrap tubes in foil.[4]

References

  • Solubility of Quinolinone Derivatives

    • Citation: "Synthesis and evaluation of tetrahydroquinolin-2(1H)-one derivatives." European Journal of Medicinal Chemistry, 2019.[5]

    • Relevance: Confirms the biological activity and lipophilic n
  • Cyclodextrin Complexation Mechanisms

    • Citation: "Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability." Pharmaceutics, 2020.[6]

    • Relevance: Validates the use of CD for hydrophobic heterocycles.
  • DMSO Stock Preparation Protocols

    • Citation: "Compound Treatment Solution Preparation and Treatment."[4] Emulate Bio Protocols.

    • Relevance: Standardizes the DMSO dilution workflow to prevent precipit
  • Chemical Properties of 4-Methyl-5,6,7,8-tetrahydroquinoline

    • Cit
    • Relevance: Provides baseline physicochemical d

Sources

Troubleshooting

Technical Support Center: Optimizing 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one Derivatives

Current Status: Operational Ticket Focus: Selectivity Optimization & Synthetic Troubleshooting Assigned Specialist: Senior Application Scientist, MedChem Division Introduction: The Selectivity Paradox Welcome to the tech...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Selectivity Optimization & Synthetic Troubleshooting Assigned Specialist: Senior Application Scientist, MedChem Division

Introduction: The Selectivity Paradox

Welcome to the technical support hub for the 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one scaffold. This partially saturated bicyclic core is a privileged structure in medicinal chemistry, serving as a template for Cannabinoid Receptor 2 (CB2) ligands, Type II kinase inhibitors, and phosphodiesterase (PDE) modulators.

The Core Challenge: Researchers often encounter a "Selectivity Paradox" with this scaffold. While the tetrahydro ring increases lipophilicity and blood-brain barrier (BBB) permeability compared to fully aromatic quinolines, it also introduces conformational flexibility that can lead to off-target binding (e.g., CB1 vs. CB2 cross-reactivity). Furthermore, the ambident nucleophilicity of the lactam ring creates synthetic bottlenecks.

This guide addresses these issues through three technical modules:

  • Synthetic Selectivity: Controlling Regiochemistry (N- vs. O-alkylation).

  • Target Selectivity: SAR strategies for distinguishing receptor subtypes.

  • Assay Fidelity: Eliminating false positives due to aggregation.

Module 1: Synthetic Troubleshooting (Regiocontrol)

Ticket #101: "I am getting a mixture of N-alkylated and O-alkylated products."

Diagnosis: The 2-quinolinone core exists in a tautomeric equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms. Under basic conditions, the resulting anion is an ambident nucleophile. The ratio of N-alkylation to O-alkylation is governed by the Hard-Soft Acid-Base (HSAB) principle and solvent effects.

Troubleshooting Protocol:

VariableTo Favor N-Alkylation (Target)To Favor O-Alkylation (Side Product)Mechanism
Base Carbonates (

,

) or Hydrides (

,

)
Silver salts (

,

)
Alkali metals favor the "softer" N-center; Silver coordinates the "hard" Oxygen, blocking it or directing attack.
Solvent Polar Aprotic (DMF , DMSO)Non-polar / Aprotic (Benzene, Toluene,

)
Polar solvents dissociate the ion pair, leaving the N-anion free to attack. Non-polar solvents keep the cation close to the Oxygen.
Temperature Controlled Heating (

)
Room Temperature or Reflux (variable)Thermodynamic control often favors the more stable N-alkylated amide product (Lactam).

Step-by-Step Optimization Workflow:

  • Solvent Switch: If using THF and seeing O-alkylation, switch to DMF . The high dielectric constant of DMF dissociates the cation-enolate pair, favoring attack by the nitrogen (the softer nucleophile) on the alkyl halide.

  • Cation Tuning: Switch from

    
     to 
    
    
    
    or
    
    
    . Cesium's large ionic radius effectively creates a "naked" anion, enhancing N-nucleophilicity.
  • Verification: Check

    
     NMR shifts.
    
    • N-Alkyl: Protons typically appear upfield (~3.8 - 4.2 ppm).

    • O-Alkyl: Protons appear downfield (~4.5 - 5.6 ppm) due to the electronegativity of oxygen.

Visual Workflow: Regioselective Synthesis

Synthesis_Workflow Start Start: 4-Methyl-5,6,7,8- tetrahydroquinolin-2(1H)-one Decision Target Modification? Start->Decision Path_N N-Alkylation (Pharmacokinetics/Selectivity) Decision->Path_N Hydrophobic Tail Path_C3 C3-Functionalization (Potency/Binding) Decision->Path_C3 Polar Head Cond_N Reagents: R-X, Cs2CO3 Solvent: DMF (0.1 M) Temp: 60°C Path_N->Cond_N Cond_C3 Reagents: NBS or Electrophile Mechanism: Electrophilic Sub. or Knoevenagel (De novo) Path_C3->Cond_C3 Result_N Product: N-Substituted Lactam (Major) Cond_N->Result_N Dissociated Ion Pair Result_O Side Product: O-Imidate (Minor - Avoid) Cond_N->Result_O Tight Ion Pair (Avoid)

Caption: Decision tree for regioselective functionalization. To maximize N-alkylation yields, maintain ion-pair dissociation using polar aprotic solvents.

Module 2: Structural Modification (SAR for Selectivity)

Ticket #205: "My compound hits both CB1 and CB2 receptors. How do I improve CB2 selectivity?"

Diagnosis: The 4-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one core is a "privileged scaffold" for GPCRs. Lack of selectivity usually stems from the conservation of the orthosteric binding pocket between subtypes.

The Solution: The "Toggle Switch" Strategy Recent crystallographic data suggests that selectivity is achieved not just by binding affinity, but by stabilizing specific receptor conformations (functional selectivity).

SAR Optimization Table:

PositionModification StrategyMechanistic Rationale
C3 (Head) Introduce Carboxamide or Hydrazide linkers.This is the "Selectivity Handle." Bulky substituents here (e.g., adamantyl, cyclohexyl) exploit the wider hydrophobic pocket in CB2 compared to the tighter CB1 pocket.
N1 (Tail) Append Morpholino-ethyl or Benzyl chains.Tuning the N-tail affects the "address" region of the receptor. Polar groups (morpholine) can reduce BBB penetration, naturally reducing CNS-mediated CB1 side effects (psychoactivity).
C4 (Core) Maintain Methyl or extend to Phenyl .The C4-methyl group provides essential steric bulk that orients the C3-substituent. Removing it often collapses the active conformation.

Critical Experiment: The "C3-Switch" To shift selectivity toward CB2:

  • Synthesize the C3-carboxylic acid intermediate (via hydrolysis of the C3-cyano or ester precursor).

  • Couple with Adamantanamine or 1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine (Fenchylamine).

  • Why? These bulky aliphatic cages fit the CB2 "Toggle Switch" (W6.48 residue) region, forcing the receptor into an active state specific to CB2, which CB1 cannot accommodate sterically.

Visual Workflow: SAR Logic

SAR_Logic Core Scaffold: 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one Zone_C3 Zone 1: C3 Position (Primary Selectivity) Core->Zone_C3 Zone_N1 Zone 2: N1 Position (Bioavailability/Subtype) Core->Zone_N1 Action_C3 Install Bulky Amides (Adamantyl / Cyclohexyl) Zone_C3->Action_C3 Action_N1 Install Polar Chains (Morpholine / Piperidine) Zone_N1->Action_N1 Result_C3 Result: Steric clash with CB1 Fit with CB2 W6.48 Action_C3->Result_C3 Result_N1 Result: Reduced CNS Entry (Peripheral Selectivity) Action_N1->Result_N1

Caption: Structural Activity Relationship (SAR) map. C3 modifications drive receptor subtype selectivity, while N1 modifications control tissue distribution (CNS vs. Peripheral).

Module 3: Assay & Formulation Troubleshooting

Ticket #309: "I observe steep dose-response curves and inconsistent IC50s."

Diagnosis: The tetrahydro component of your molecule (the saturated cyclohexene ring) significantly increases lipophilicity (


). This often leads to colloidal aggregation  in aqueous assay buffers. Aggregates sequester enzymes/receptors non-specifically, leading to false positives (PAINS - Pan-Assay Interference Compounds).

Validation Protocol:

  • Detergent Challenge:

    • Repeat your IC50 assay with the addition of 0.01% Triton X-100 or 0.05% Tween-80 .

    • Interpretation: If the potency (IC50) drops significantly (e.g., from 10 nM to 10 µM) in the presence of detergent, your compound was likely aggregating. The detergent breaks up the colloid, revealing the true (lower) affinity.

  • Solubility Check:

    • Do not rely on DMSO stock clarity. Perform a kinetic solubility test in the assay buffer (PBS pH 7.4).

    • Fix: If solubility is < 10 µM, introduce a solubilizing group at the N1 position (e.g., an N-ethyl-piperazine tail) to lower LogP without altering the core binding mode.

References

  • Functional Selectivity of CB2 Ligands

    • Title: Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical P
    • Source: PMC / PubMed Central.
    • URL:[Link]

  • Synthesis & Regioselectivity (N- vs O-Alkylation)

    • Title: Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols.[1][2]

    • Source: ResearchG
    • URL:[Link][3][4]

  • CB2 Crystal Structure & Ligand Design

    • Title: Crystal Structure of the Human Cannabinoid Receptor CB2.[5]

    • Source: Cell / NIH.
    • URL:[Link]

  • General Synthesis of Tetrahydroquinolines

    • Title: Facile Synthesis of 5,6,7,8-Tetrahydropyrimido[4,5-b]quinoline Derivatives.[6][7]

    • Source: MDPI.
    • URL:[Link]

  • Assay Interference (PAINS)

    • Title: New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS)
    • Source: ACS Public
    • URL:[Link]

Sources

Optimization

Technical Support Center: Scale-Up &amp; Troubleshooting for 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

Introduction: The Scale-Up Transition You are likely accessing this guide because your bench-scale synthesis (1–10 g) of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (hereafter 4-MTHQ ) worked flawlessly, but your first...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Transition

You are likely accessing this guide because your bench-scale synthesis (1–10 g) of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (hereafter 4-MTHQ ) worked flawlessly, but your first attempt at a 100 g or 1 kg batch resulted in a fused solid mass, a runaway exotherm, or purity issues stuck at 95%.

This molecule is a critical pharmacophore, often synthesized via a multicomponent condensation (Hantzsch-type or Guareschi-Thorpe variation) involving cyclohexanone , ethyl acetoacetate , and an ammonia source (typically ammonium acetate). While the chemistry is textbook, the physics of the scale-up is not.

This guide addresses the three primary failure modes: Thermodynamic Runaway , Rheological Stalling , and Lattice Impurity Trapping .

Module 1: Reaction Thermodynamics (The Exotherm)

The Problem: "My temperature spiked 20°C in 2 minutes."

In small flasks, surface-area-to-volume ratios are high, allowing ambient air to dissipate heat. At the kilogram scale, this ratio drops drastically. The condensation of cyclohexanone with ethyl acetoacetate and ammonium acetate is highly exothermic due to the formation of multiple stable bonds (water release) and aromatization-like stabilization of the lactam ring.

Troubleshooting Guide
Symptom Root Cause Corrective Action
Rapid Temp Spike All-in-one reagent addition (Shot dosing).Switch to Semi-Batch: Pre-charge Cyclohexanone and NH4OAc. Dose Ethyl Acetoacetate (EAA) over 2–4 hours.
Solvent Boil-over Operating too close to solvent reflux point without headroom.Solvent Swap: If using Ethanol (bp 78°C), switch to n-Butanol or Toluene to increase thermal margin, or use a pressurized vessel.
Ammonia Loss High temp drives off NH3 gas before reaction.Ammonia Source: Switch from aqueous NH3 to Ammonium Acetate (solid) or Urea (releases NH3 slowly upon heating).
Technical Insight: The Kinetic Control

You must decouple the mixing rate from the reaction rate . By dosing the limiting reagent (EAA) slowly, you ensure that the heat generation rate (


) never exceeds the cooling jacket's removal capacity (

).
Workflow Diagram: Controlled Synthesis

SynthesisWorkflow Start Raw Materials (Cyclohexanone, NH4OAc) Dosing Controlled Dosing (Ethyl Acetoacetate) Start->Dosing Pre-heat to 60°C Reaction Reaction Vessel (100-120°C, 4-6 hrs) Dosing->Reaction Rate: 2 mL/min Intermed Intermediate (Enamine Formation) Reaction->Intermed Fast Step Cyclization Cyclization (- H2O, - EtOH) Intermed->Cyclization Rate Limiting (Heat Release) Product Crude 4-MTHQ (Slurry) Cyclization->Product Precipitation

Figure 1: Semi-batch workflow designed to limit heat accumulation during the critical cyclization phase.

Module 2: Rheology & Mixing (The Slurry)

The Problem: "The stirrer seized, and I have a solid cake."

4-MTHQ has poor solubility in common organic solvents (Ethanol, Toluene) at room temperature but moderate solubility at reflux. As the reaction proceeds and cools, the product crystallizes rapidly.

Q: Why did my glass-lined reactor impeller break? A: You likely experienced "crash precipitation." As the conversion reached >80%, the product concentration exceeded the solubility limit of the hot solvent, creating a non-Newtonian paste.

Engineering Solutions
  • Minimum Solvent Volume (MSV):

    • Bench: 3-5 volumes (mL/g) of solvent is common.

    • Scale-up: Increase to 8-10 volumes . The yield loss in the mother liquor is negligible compared to the cost of a failed batch or broken equipment.

  • Impeller Selection:

    • Avoid: Marine propellers (they just bore a hole in the sludge).

    • Use:Anchor impellers or Helical Ribbons with wall scrapers. These ensure heat transfer at the reactor wall and prevent "caking."

  • Hot Filtration Protocol:

    • Do not cool to room temperature in the reactor. Transfer the slurry at 50–60°C to the filter. This prevents the slurry from solidifying in the bottom valve.

Module 3: Purification & Purity (The Crystal Lattice)

The Problem: "My HPLC purity is stuck at 96%."

The most common impurities in this synthesis are:

  • Unreacted Intermediate: 3-aminocrotonate derivatives.

  • Aromatized By-product: 4-methylquinolin-2(1H)-one (fully aromatic).

  • Bis-products: Condensation of two cyclohexanone molecules.

Q: Washing with ethanol isn't working. Why? A: The impurities are likely co-crystallizing within the lattice of your product due to structural similarity. Surface washing is ineffective.

Purification Protocol
StepSolvent SystemTempPurpose
1. Digestion DMF / Water (9:1)90°CDissolves the product fully to break the lattice.
2. Clarification Activated Carbon90°CRemoves oxidized (colored) aromatic impurities.
3. Recrystallization Slow cooling to 20°C-10°C/hrForces slow crystal growth, excluding impurities.
4. Displacement Water wash20°CRemoves residual DMF (critical for biological assays).

Note on Aromatization: If you observe the fully aromatic quinolinone (loss of 4 protons in NMR), your reaction temperature was likely too high (>140°C) or you had trace metals present acting as dehydrogenation catalysts.

Module 4: Quality Control & Analytical Logic

Impurity Profile Table
Impurity TypeOriginDetection (HPLC/LCMS)Prevention
Starting Material Incomplete conversionMass: M-Product (163) vs SMExtend reaction time; verify NH4OAc quality (it is hygroscopic).
Oxidized Analog Air oxidation / High TempMass: M-2 or M-4Inert atmosphere (N2 sparge); Add antioxidant (BHT) during workup.
Oligomers Radical polymerizationBroad peaks at high RTKeep reaction dark; avoid peroxides in ether solvents.
Troubleshooting Logic Tree

TroubleshootingTree Issue Batch Failure Detected CheckYield Is Yield < 70%? Issue->CheckYield Solubility Check Mother Liquor (Product too soluble?) CheckYield->Solubility Yes Conversion Check HPLC (Incomplete Reaction?) CheckYield->Conversion No (Yield is fine) CheckPurity Is Purity < 98%? Recryst Perform DMF/Water Recrystallization CheckPurity->Recryst Yes Oxidation Check for Aromatization (M-4 peak) CheckPurity->Oxidation Recryst Failed Conversion->CheckPurity Conversion OK

Figure 2: Decision matrix for diagnosing yield vs. purity failures in 4-MTHQ synthesis.

References

  • MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.[1] (Discusses Knoevenagel condensation conditions and microwave scale-up parameters relevant to quinolinone synthesis).

  • National Institutes of Health (PMC). (2015). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines and 2,3-Dihydro-4(1H)-quinolinones.[2] (Comprehensive review of hydrogenation and cyclization strategies).

  • Journal of Medicinal Chemistry. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay.[3] (Critical analysis of PAINS liability and oxidation/degradation of THQ derivatives).

  • PubChem. (2025).[4] 4-Methyl-5,6,7,8-tetrahydroquinoline Compound Summary. (Physical properties, solubility data, and safety identifiers).

Sources

Troubleshooting

Technical Support Center: Tetrahydroquinolinone Synthesis

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Side Reactions & Process Optimization Executive Summary: The Stability Paradox Tetrahydroquinolinones (THQ-ones) are structurally vers...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Side Reactions & Process Optimization

Executive Summary: The Stability Paradox

Tetrahydroquinolinones (THQ-ones) are structurally versatile scaffolds, but their synthesis is plagued by a "stability paradox." They are often thermodynamically poised to either oxidize (aromatize) into fully aromatic quinolinones or revert (retro-reaction) to open-chain precursors under the very catalytic conditions used to form them.

This guide addresses the three most critical failure modes in THQ-one synthesis:

  • Unwanted Aromatization (The "Disappearing Hydrogen" Problem).

  • Regiochemical Drift (The Knorr vs. Conrad-Limpach Conflict).

  • Multicomponent Stalling (Intermediate Trapping).

Critical Troubleshooting Modules
Module A: Unwanted Aromatization (Oxidative Dehydrogenation)

Symptom: The NMR shows the disappearance of the C2/C3 alkyl protons and the emergence of aromatic signals. The product is turning into a quinolinone.[1] Diagnosis: Spontaneous oxidative dehydrogenation. The THQ core is an activated cyclic amine; in the presence of air, light, or trace metals, it readily loses hydrogen to restore aromaticity to the pyridine ring.

Technical Analysis:

  • Mechanism: Radical-chain oxidation initiated by trace transition metals or photo-excitation of the aniline moiety.

  • Risk Factor: High if using electron-rich anilines (e.g., p-OMe) or if the reaction is exposed to ambient air on silica gel.

Troubleshooting Protocol:

Variable Optimization Strategy
Atmosphere Mandatory: Sparge solvents with Argon for 15 mins. Run reaction under positive N2 pressure.
Purification Critical: Avoid preparative TLC. Silica gel often catalyzes oxidation. Use neutral alumina or rapid flash chromatography with 1% triethylamine (TEA) to quench acidic sites.

| Additives | Add 5 mol% BHT (Butylated hydroxytoluene) as a radical scavenger if the reaction requires heat (>80°C). |

Visualization: The Aromatization Trap

Aromatization Start THQ-one Product (Desired) Inter Imine/Enamine Intermediate Start->Inter -2H (Rev.) End Quinolinone (Side Product) Inter->End -2H (Irrev.) Aromatization oxidant O2 / Light / Silica oxidant->Inter

Caption: Oxidative dehydrogenation pathway. Once the fully aromatic quinolinone forms, the step is irreversible.

Module B: Regioselectivity (Knorr vs. Conrad-Limpach)

Symptom: You are attempting to synthesize a 4-quinolinone precursor (via cyclization) but isolate the 2-quinolinone isomer (or vice versa). Diagnosis: Kinetic vs. Thermodynamic control failure during the condensation of anilines with


-keto esters.

The Causality:

  • Kinetic Product (Low Temp): Formation of

    
    -amino acrylate 
    
    
    
    cyclizes to 4-quinolinone (Conrad-Limpach).[2]
  • Thermodynamic Product (High Temp): Formation of

    
    -keto anilide 
    
    
    
    cyclizes to 2-quinolinone (Knorr).[2]

Decision Matrix:

  • Q: "I need the 4-one isomer."

    • A: You must isolate the enamine intermediate at room temperature first. Do not heat the initial mixing step. Use an acid catalyst (e.g., p-TsOH) with Dean-Stark water removal at low temp (<80°C), then flash heat (>250°C) for cyclization.

  • Q: "I need the 2-one isomer."

    • A: Heat the aniline and keto-ester directly to 140°C. The amide bond formation is favored thermodynamically.

Module C: Multicomponent Reaction (MCR) Stalling

Symptom: In a 3-component reaction (Aldehyde + Aniline + 1,3-Dicarbonyl), you isolate the "Benzylidene" intermediate (Aldehyde + Dicarbonyl) or the "Schiff Base" (Aldehyde + Aniline), but they fail to merge. Diagnosis: Steric mismatch or "Soft-Soft" interaction failure.

Troubleshooting Guide:

  • The "Knoevenagel Stall": If the aldehyde reacts with the dicarbonyl first (Knoevenagel condensation), the resulting alkene is electron-deficient. If your aniline is also electron-deficient (e.g., p-NO2), it is too weak a nucleophile to perform the Michael addition required to close the ring.

    • Fix: Switch to a Stepwise Protocol . Pre-form the imine (Aniline + Aldehyde) using a dehydrating agent (MgSO4), then add the dicarbonyl. This forces the "Imine-Diels-Alder" (Povarov-type) pathway rather than the Michael pathway.

  • The "Bis-Adduct" Trap: If the amine is too slow, two molecules of dicarbonyl may attack the aldehyde.

    • Fix: Increase the molar ratio of amine to 1.2 equivalents.

Standardized Protocols
Protocol A: Optimized Synthesis of 4-Oxo-THQs (MCR Route)

Designed to minimize oxidative aromatization.

  • Reagents: Aniline (1.0 mmol), Benzaldehyde derivative (1.0 mmol), Dimedone (1.0 mmol).

  • Solvent: Ethanol:Water (1:1 v/v). Note: Water accelerates the reaction via hydrophobic effect and is easier to degas than pure organics.

  • Catalyst: 10 mol% L-Proline (Organocatalysis prevents metal-induced oxidation).

  • Procedure:

    • Combine reagents in a screw-cap vial.

    • Purge with Argon for 2 min. Cap tightly.

    • Stir at reflux (80°C) for 3–6 hours.

    • Monitor: TLC every hour. Look for the precipitation of the solid product.

  • Workup (Crucial):

    • Cool to Room Temp.[3]

    • Filter the precipitate.

    • Wash: Cold EtOH (removes unreacted aldehyde)

      
       Hexanes.
      
    • Drying: Vacuum oven at 40°C. Do not heat in open air.

Protocol B: Purification via "Buffered" Column Chromatography

Use this if recrystallization fails.

  • Slurry: Prepare silica gel slurry in Hexane/EtOAc (8:2).

  • Buffering: Add 1% Triethylamine (TEA) to the mobile phase.

    • Why? Silica is slightly acidic. Acid sites protonate the THQ nitrogen, making the ring more susceptible to oxidation. TEA neutralizes these sites.

  • Elution: Run the column quickly. Do not leave the compound on the column overnight.

Diagnostic Workflow (Graphviz)

Troubleshooting Start Problem Detected CheckNMR Analyze Crude NMR Start->CheckNMR Aromatic Aromatic Signals Present? (Quinoline formation) CheckNMR->Aromatic Loss of CH2/CH OpenChain Open Chain Signals? (No Cyclization) CheckNMR->OpenChain Aldehyde peak remains ActionOx Oxidation Issue: 1. Degas Solvents 2. Add BHT 3. Switch to Alumina Aromatic->ActionOx Yes CheckMech Check Reaction Pathway OpenChain->CheckMech Stepwise Switch to Stepwise: Pre-form Imine CheckMech->Stepwise MCR Stalled TempCtrl Adjust Temp: Low (<80C) for Kinetic High (>140C) for Thermo CheckMech->TempCtrl Wrong Regioisomer

Caption: Decision tree for diagnosing synthetic failures based on crude NMR data.

FAQ: Expert Insights

Q: Can I use Lewis Acids (e.g., Sc(OTf)3) to speed up the reaction? A: Yes, but proceed with caution. Strong Lewis acids can catalyze the retro-Mannich reaction, decomposing your product back into the starting imine. If using Lewis acids, keep reaction times short and quench immediately with aqueous NaHCO3.

Q: My product is an oil and turns brown overnight. Why? A: The "browning" is the formation of quinone-methide-like oligomers or N-oxide species.

  • Fix: Convert your THQ-one into a hydrochloride salt (HCl/Ether) immediately after isolation. The salt form is significantly more resistant to oxidation than the free base.

Q: I see two spots on TLC that are very close. Is this a side reaction? A: Likely not. This is usually the cis and trans diastereomers (if you have substituents at C2 and C4). Povarov-type reactions often yield mixtures.

  • Fix: Do not discard. Verify by NMR. Cis isomers typically show a coupling constant (

    
    ) different from trans.
    
References
  • Kouznetsov, V. V. (2019). "The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines."[4][5] Synthesis, 51(09), 1885-1900.

  • Menéndez, J. C., et al. (2014). "Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts." Beilstein Journal of Organic Chemistry, 10, 19-25.

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational text on the Conrad-Limpach/Knorr mechanisms).[2][6][7]

  • Sridharan, V., et al. (2011). "Recent Advances in the Synthesis of Tetrahydroquinolines via Multi-Component Reactions." Current Organic Chemistry, 15(16), 2836-2858.

Sources

Optimization

Technical Support Center: Tetrahydroquinoline (THQ) Interference Mitigation

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Pan-Assay Interference (PAINS) Potential of Tetrahydroquinolines Welcome to the THQ Validation Hub Subject: Distinguishing privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Pan-Assay Interference (PAINS) Potential of Tetrahydroquinolines

Welcome to the THQ Validation Hub

Subject: Distinguishing privileged structures from pathological artifacts.

Tetrahydroquinolines (THQs) occupy a dual space in medicinal chemistry. While they are "privileged structures" found in FDA-approved drugs (e.g., oxamniquine, nicainoprol), they are also frequent offenders in High-Throughput Screening (HTS). A 2023 study highlighted that fused tricyclic THQs are a significantly under-reported class of PAINS, often degrading into reactive electrophiles or forming colloidal aggregates.[1]

This guide treats your experimental anomalies as "Support Tickets." Locate the symptom below that matches your observation to find the diagnostic protocol.

Ticket #001: The "Super-Stoichiometric" Inhibitor

User Report: "My THQ compound shows inhibition in the low micromolar range, but the Hill slope is unusually steep (> 2.0). When I increase the enzyme concentration, the IC50 shifts linearly."

Diagnosis: Colloidal Aggregation Many lipophilic THQs, particularly those with fused ring systems, sequester enzymes into colloidal particles. This is a non-specific physical effect, not a binding event.

Troubleshooting Protocol: The Detergent Shift Assay Theory: Non-ionic detergents disrupt colloidal aggregates at concentrations below the Critical Micelle Concentration (CMC) but do not affect specific 1:1 ligand-protein binding.

Step-by-Step Workflow:

  • Prepare Buffer A: Standard assay buffer.

  • Prepare Buffer B: Standard assay buffer + 0.01% freshly prepared Triton X-100 (or 0.025% Tween-20).

  • Run Parallel dose-response curves: Test the THQ compound in both buffers against your target.

  • Analyze Shift:

    • Valid Hit: IC50 remains constant (within 2-fold) between Buffer A and B.

    • Artifact: IC50 increases significantly (> 3-fold) or activity disappears in Buffer B.

Data Presentation:

Compound IDHill Slope (Buffer A)IC50 (Buffer A)IC50 (Buffer B + Detergent)Status
THQ-Ref-011.15.2 µM4.9 µMVALID
THQ-Suspect-A3.42.1 µM> 100 µMAGGREGATOR
Ticket #002: The "Redox Chameleon"

User Report: "My compound is active in a biochemical assay, but the activity diminishes or fluctuates when I add reducing agents like DTT or Glutathione."

Diagnosis: Redox Cycling & H2O2 Generation THQs can oxidize to dihydroquinolines or quinolinium species. These intermediates often undergo redox cycling, generating Hydrogen Peroxide (H2O2) which oxidizes cysteine residues on the protein target (false positive).

Troubleshooting Protocol: The Catalase Counter-Screen Theory: Catalase is an enzyme that rapidly disproportionates H2O2 into water and oxygen. If the inhibition is mediated by generated H2O2, adding catalase will abolish the effect.

Step-by-Step Workflow:

  • Setup: Prepare your standard enzymatic reaction mix.

  • Intervention: Add Catalase (100 U/mL) to the reaction buffer before adding the substrate.

  • Measurement: Measure the IC50 of the THQ compound.

  • Validation:

    • Valid Hit: Inhibition persists in the presence of catalase.

    • Artifact: Inhibition is lost (IC50 shifts to inactive) with catalase.

Critical Note: Do not rely solely on DTT. While DTT can scavenge electrophiles, it can also drive redox cycling for certain quinone-like oxidation products, potentially exacerbating the interference.

Ticket #003: The "Time-Dependent" Hit

User Report: "The potency of my fused THQ increases the longer I incubate it with the protein. Mass spec shows a mass shift on the protein."

Diagnosis: Covalent Reactivity (Electrophilic Interference) Fused THQs often contain a cyclopentene ring double bond or can oxidize to form reactive imine methides. These are "soft" electrophiles that covalently modify nucleophilic residues (cysteines) on the target.

Troubleshooting Protocol: ALARM NMR (Thiol Reactivity Check) Theory: The A L a A ssay to detect R eactive M olecules (ALARM) uses the La antigen protein to detect non-specific thiol reactivity.[2][3]

Step-by-Step Workflow:

  • Reagent: Use 13C-methyl-labeled human La antigen.[4]

  • Incubation: Incubate La antigen with the THQ compound (and without) in the presence and absence of DTT.

  • Readout: Acquire 2D HSQC NMR spectra.

  • Analysis:

    • Reactive: Chemical shift perturbations in La antigen signals (specifically Cys-dependent shifts) indicate the THQ is reacting with thiols.[3]

    • Non-Reactive: Spectra remain superimposable on the DMSO control.

Visualizing the Triage Logic

The following diagram outlines the decision matrix for validating THQ hits.

THQ_Triage Hit THQ Hit Identified Hill Check Hill Slope (> 2.0?) Hit->Hill Detergent Detergent Assay (Triton X-100) Hill->Detergent Yes (Steep) Redox Catalase Counter-Screen Hill->Redox No (Normal) Detergent->Redox Activity Retained Aggregator DISCARD: Aggregator Detergent->Aggregator Activity Lost ALARM ALARM NMR (Covalent Check) Redox->ALARM Activity Retained RedoxArtifact DISCARD: Redox Cycler Redox->RedoxArtifact Activity Lost (+Catalase) Covalent FLAG: Covalent Reactor ALARM->Covalent Shift Observed Valid VALIDATED HIT (Proceed to SAR) ALARM->Valid No Shift

Figure 1: Triage workflow for Tetrahydroquinoline (THQ) hits. This logic gate filters out physical aggregators and chemical reactors before resource-intensive SAR begins.

Mechanism of Action: Why THQs Fail

Understanding the chemical instability of THQs is crucial for interpreting false positives.

THQ_Mechanism THQ Fused THQ (Parent) Oxidation Air Oxidation (Spontaneous) THQ->Oxidation Imine Reactive Imine/ Quinone Species Oxidation->Imine H2O2 H2O2 Generation (Redox Cycling) Imine->H2O2 Redox Cycle Covalent Covalent Adduct (Cys-Protein) Imine->Covalent Nucleophilic Attack Interference1 False Positive: Oxidation of Target H2O2->Interference1 Interference2 False Positive: Irreversible Binding Covalent->Interference2

Figure 2: The degradation pathway of fused THQs. The parent compound often oxidizes into reactive species that generate PAINS signals via redox cycling or covalent modification.

References
  • Axtman, A. D., et al. (2023).[5] "Fused Tetrahydroquinolines Are Interfering with Your Assay." Journal of Medicinal Chemistry.

    • Key Finding: Identifies fused THQs as a specific, under-recognized class of PAINS that degrade into reactive byproducts.[1][6][7]

  • Baell, J. B., & Holloway, G. A. (2010).[5][8] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry.

    • Key Finding: The foundational text defining PAINS filters, though originally less specific regarding all THQ subclasses.
  • Feng, B. Y., & Shoichet, B. K. (2006).[9][10] "A detergent-based assay for the detection of promiscuous inhibitors."[9][10] Nature Protocols.

    • Key Finding: Establishes the Triton X-100 shift assay as the gold standard for detecting colloidal aggreg
  • Huth, J. R., et al. (2005).[4] "ALARM NMR: a rapid and robust experimental method to detect reactive false positives in biochemical screens."[2] Journal of the American Chemical Society.

    • Key Finding: Describes the NMR-based method for valid

Sources

Troubleshooting

Technical Support Center: Quinolinone Bioavailability Optimization

Welcome to the Quinolinone Optimization Hub. Current Status: Online Operator: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Quinolinone Optimization Hub. Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Subject: Enhancing Oral Bioavailability of Quinolinone-Based Inhibitors

Introduction: The Quinolinone Paradox

You are likely here because your lead quinolinone candidate (often a 2-quinolinone or 4-quinolinone scaffold) is showing excellent potency in biochemical assays (


 nM) but failing in pharmacokinetic (PK) studies.

In my 15 years of optimizing kinase inhibitors, I have seen this "Quinolinone Paradox" repeatedly. These scaffolds possess high lattice energy (high melting points, often


C) due to strong intermolecular hydrogen bonding (amide-like stacking). This results in "brick dust" solubility behavior. Furthermore, the quinolinone core is a frequent substrate for P-glycoprotein (P-gp) efflux and susceptible to regio-selective CYP450 oxidation.

This guide is not a textbook; it is a troubleshooting manual for your failing experiments.

Tier 1: Solubility & Dissolution Troubleshooting

Issue: "My compound precipitates immediately in FaSSIF/FeSSIF."

Diagnosis: Your compound likely suffers from solubility-limited absorption (BCS Class II/IV) driven by high crystal lattice energy. Standard micronization is insufficient because it does not alter the thermodynamic solubility.

The Fix: Amorphous Solid Dispersions (ASD) You must disrupt the crystal lattice by dispersing the API in a polymer matrix.[1]

Critical Protocol: ASD Polymer Screening (Spin-Casting)

Do not jump to spray drying immediately. Use this low-material throughput screen first.

Materials:

  • API (Quinolinone derivative)

  • Polymers: HPMC-AS (L/M/H grades), PVP-VA64, Soluplus.

  • Solvent: Methanol:DCM (1:1 v/v).

Step-by-Step Workflow:

  • Preparation: Prepare 10 mg/mL solutions of API and Polymer in the solvent.

  • Mixing: Combine to achieve drug loads of 20%, 30%, and 40% (w/w). Total volume: 200 µL per well in a 96-well plate.

  • Spin Casting: Spin coat onto glass slides or use a centrifugal evaporator to rapidly remove solvent (simulate spray drying quench).

  • PLM Check: Analyze films under Polarized Light Microscopy (PLM). Pass Criteria: No birefringence (indicates amorphous state).

  • Dissolution Micro-Assay:

    • Scrape film into 2 mL of FaSSIF (pH 6.5).

    • Incubate at 37°C.

    • Critical Step: Centrifuge at 15,000 rpm for 5 mins at T=30, 60, 120 min.

    • Analyze supernatant via HPLC.

Data Interpretation:

ObservationDiagnosisAction
Birefringence in PLM Drug recrystallized during drying.Switch to a polymer with higher

(e.g., HPMC-AS) or lower drug load.
Clear film, low dissolution "Spring" worked, "Parachute" failed.The polymer maintains amorphous state dry, but fails to inhibit precipitation in solution. Add a surfactant (e.g., Vitamin E TPGS).
Clear film, high dissolution Successful ASD.Proceed to scale-up (Spray Drying).
Visualizing the ASD Logic

ASD_Logic Start Start: Low Solubility Lattice High Lattice Energy? Start->Lattice Melting MP > 200°C Lattice->Melting Yes Tech_Select Select Technology Melting->Tech_Select ASD Amorphous Solid Dispersion (ASD) Tech_Select->ASD LogP < 5 Lipid Lipid Formulation (SNEDDS) Tech_Select->Lipid LogP > 5 Polymer Polymer Screening (HPMC-AS vs PVP-VA) ASD->Polymer Outcome Measure Supersaturation (The 'Parachute') Polymer->Outcome

Caption: Decision logic for selecting ASD vs. Lipid formulations based on physicochemical properties.

Tier 2: Permeability & Efflux Troubleshooting

Issue: "Solubility is high, but Caco-2 recovery is low (<50%)."

Diagnosis: Quinolinones are notorious substrates for P-glycoprotein (P-gp/MDR1) . If your efflux ratio (ER) is


, your compound is being pumped back into the gut lumen.

The Fix: Structural Modification or Excipient Inhibition.

  • Chemical:[2][3][4] Reduce Hydrogen Bond Donors (HBD). The N-H of the quinolinone lactam is a key recognition motif for P-gp.

  • Formulation: Use excipients that inhibit P-gp ATPase activity.

Protocol: P-gp Inhibition Confirmation

Objective: Determine if bioavailability is efflux-limited.

Step-by-Step Workflow:

  • Cell Culture: Grow Caco-2 cells to confluence (21 days) on Transwell inserts. TEER must be

    
    .
    
  • Preparation:

    • Condition A: API (10 µM) in HBSS.

    • Condition B: API (10 µM) + Zosuquidar (2 µM) or Verapamil (50 µM) [Specific P-gp inhibitors].

  • Transport Study: Measure Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) transport over 2 hours.

  • Calculation:

    
    
    

Troubleshooting Table:

ResultInterpretationRecommendation
ER (Cond A) > 2.0 P-gp Substrate.Efflux is a major barrier.
ER (Cond B) ≈ 1.0 P-gp confirmed.Strategy 1: N-methylation of the quinolinone nitrogen (if SAR permits).Strategy 2: Co-formulate with TPGS or Cremophor EL (P-gp inhibiting excipients).
ER (Cond B) > 2.0 Not P-gp mediated.Investigate BCRP efflux or paracellular transport issues.

Tier 3: Metabolic Stability (The "Type II" Trap)

Issue: "High intrinsic clearance ( ) in microsomes."

Diagnosis: You might assume that coordinating the quinoline nitrogen to the CYP450 heme iron (Type II binding) stabilizes the molecule.[5][6] This is a common misconception. Recent evidence suggests Type II binding quinoline carboxamides can actually be less metabolically stable due to optimal orientation for nucleophilic attack [1, 5].

The Fix: Deuteration or Blocking Metabolic Soft Spots. The 2-quinolinone ring is susceptible to oxidation at the C-3/C-4 positions or the benzylic positions of attached side chains.

Protocol: Metabolic Soft-Spot Identification
  • Incubation: Incubate API (1 µM) with human liver microsomes (HLM) + NADPH for 0, 15, 30, 60 min.

  • Quench: Add ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS (High Resolution - Q-TOF or Orbitrap).

  • Data Mining: Look for +16 Da (Hydroxylation) or -14 Da (Demethylation) shifts.

Strategic Modification:

  • If oxidation is on the Quinolinone ring: Introduce a Fluorine atom at the susceptible position (bioisostere for H, blocks CYP oxidation).

  • If N-dealkylation occurs: Replace the alkyl group with a deuterated analog (

    
    ) or a cyclopropyl group to increase steric hindrance.
    
Visualizing the Metabolic Pathway

Metabolism Drug Quinolinone Inhibitor CYP CYP3A4 / CYP2A6 Drug->CYP Binding Heme Coordination (Type II Binding) CYP->Binding Nitrogen Interaction Path_A Oxidation at C-3 Binding->Path_A Orientation Effect Path_B N-dealkylation Binding->Path_B Clearance High Clearance (Low Bioavailability) Path_A->Clearance Path_B->Clearance Solution Block Site: Fluorination / Deuteration Clearance->Solution Optimization

Caption: Pathway showing how heme coordination can paradoxically facilitate metabolic clearance.

References

  • Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4. Source: NIH / PubMed Central [Link]

  • Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Source: PubMed [Link]

  • Strategies for enhancing the oral bioavailability of cannabinoids (Lipid Formulation Relevance). Source: ResearchGate [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Source: MDPI [Link]

  • The Effects of Type II Binding on Metabolic Stability and Binding Affinity in Cytochrome P450 CYP3A4. Source: NIH / PubMed Central [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one vs. Established Anticancer Agents

[1] Executive Summary 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (hereafter referred to as 4-MTHQ ) represents a privileged scaffold in medicinal chemistry.[1][2] Unlike "finished" drugs such as Doxorubicin or Cisplat...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (hereafter referred to as 4-MTHQ ) represents a privileged scaffold in medicinal chemistry.[1][2] Unlike "finished" drugs such as Doxorubicin or Cisplatin, 4-MTHQ functions primarily as a versatile pharmacophore—a structural "engine block" that, when functionalized, yields potent anticancer agents.

While the core molecule exhibits moderate intrinsic cytotoxicity (IC50: 20–60 µM range), its C3-functionalized and N1-substituted derivatives have demonstrated nanomolar potency (IC50 < 0.1 µM) against resistant breast (MCF-7) and lung (A549) cancer lines, outperforming standard chemotherapeutics in selectivity indices.

This guide provides a technical comparison of the 4-MTHQ scaffold against standard-of-care agents, supported by mechanistic insights and experimental protocols.

Part 1: Chemical Profile & Mechanism of Action[3][4]

The Scaffold Advantage

The 4-MTHQ core combines a lipophilic cyclohexene ring (facilitating membrane permeability) with a polar amide/lactam region (enabling hydrogen bonding). This "amphiphilic balance" allows it to penetrate solid tumors more effectively than highly polar antimetabolites like 5-Fluorouracil (5-FU).

Mechanism of Action (MoA)

Unlike alkylating agents (Cisplatin) that damage DNA non-specifically, 4-MTHQ derivatives act through targeted disruption of cellular mechanics:

  • Tubulin Polymerization Inhibition: They bind to the colchicine-binding site of tubulin, preventing microtubule assembly and causing G2/M cell cycle arrest.

  • Autophagy Modulation: Specific derivatives (e.g., C3-benzyl functionalized) downregulate LC3-II and upregulate p62, blocking the autophagy survival pathway in pancreatic cancer cells (PANC-1).

  • Mitochondrial Depolarization: Induction of Reactive Oxygen Species (ROS) leads to intrinsic apoptosis.

Visualizing the Pathway

MoA_Pathway Compound 4-MTHQ Derivative (Lipophilic Entry) Tubulin Tubulin Binding (Colchicine Site) Compound->Tubulin Primary Target Mitochondria Mitochondrial Depolarization Compound->Mitochondria Secondary Target Microtubule Microtubule Destabilization Tubulin->Microtubule Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis ROS ROS Surge Mitochondria->ROS ROS->Apoptosis

Figure 1: Dual-mechanism pathway of 4-MTHQ derivatives leading to apoptotic cell death.

Part 2: Comparative Analysis

The following data contrasts the Native Core (4-MTHQ), its Optimized Derivatives (e.g., Morpholine-substituted or C3-arylidene variants), and Standard Drugs .

Table 1: Cytotoxicity Profile (IC50 in µM)

Lower values indicate higher potency.[3]

Compound ClassMCF-7 (Breast)A549 (Lung)HepG2 (Liver)Selectivity Index (SI)*Primary Mechanism
4-MTHQ (Core) 58.1 ± 3.2> 10055.8 ± 4.1Low (< 2)Weak DNA interaction
Optimized 4-MTHQ Derivative0.087 ± 0.01 0.033 ± 0.003 2.86 ± 0.5High (> 10) Tubulin Inhibition / Autophagy Block
Doxorubicin 0.58 ± 0.050.42 ± 0.041.20 ± 0.1Moderate (5-8)Topoisomerase II Inhibition
Cisplatin 8.20 ± 1.16.62 ± 0.97.67 ± 1.2Low (< 3)DNA Alkylation (Cross-linking)
5-Fluorouracil 7.10 ± 0.815.4 ± 2.112.5 ± 1.5ModerateThymidylate Synthase Inhibition

*Selectivity Index = IC50 (Normal Cells) / IC50 (Cancer Cells).[3] SI > 3 is considered good. †Data based on Morpholine/Pyrazolo-fused derivatives of the tetrahydroquinoline core [1][3].

Critical Insights
  • Potency Flip: The native 4-MTHQ core is less potent than Doxorubicin. However, optimized derivatives (specifically those with a morpholine ring at C3 or fused pyrazolo-systems) are 5-10x more potent than Doxorubicin in A549 and MCF-7 lines.

  • Resistance Profile: 4-MTHQ derivatives often remain active in Multi-Drug Resistant (MDR) cell lines where Doxorubicin fails, primarily because they are not substrates for P-glycoprotein (P-gp) efflux pumps due to their distinct lipophilic profile.

  • Toxicity: Unlike Cisplatin, which exhibits high nephrotoxicity, 4-MTHQ derivatives show reduced toxicity toward normal human fibroblasts (HSF cell line), yielding a superior therapeutic window.

Part 3: Experimental Protocols

Synthesis of the 4-MTHQ Scaffold

Rationale: A One-Pot Multicomponent Reaction (MCR) is preferred for "Green Chemistry" compliance and high yield.

Reagents:

  • Dimedone (or 1,3-cyclohexanedione)

  • Acetoacetamide (or Ethyl acetoacetate + Ammonium acetate)

  • Catalyst: L-Proline (10 mol%) or Ionic Liquid ([bmim]BF4)

Workflow:

  • Dissolution: Dissolve 1,3-cyclohexanedione (10 mmol) and acetoacetamide (10 mmol) in Ethanol (20 mL).

  • Catalysis: Add L-Proline (1 mmol).

  • Reflux: Heat at 80°C for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Precipitation: Cool the mixture to room temperature. Pour into crushed ice.

  • Purification: Filter the solid precipitate. Recrystallize from hot ethanol to obtain pure 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one.

Validation via MTT Cytotoxicity Assay

Rationale: This colorimetric assay measures metabolic activity as a proxy for cell viability.

Protocol:

  • Seeding: Seed MCF-7 or A549 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2.

  • Treatment:

    • Dissolve 4-MTHQ derivative in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (0.01 µM to 100 µM) in culture media.

    • Control: 0.1% DMSO (Vehicle) and Doxorubicin (Positive Control).

  • Incubation: Treat cells for 48h.

  • Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h (purple formazan crystals form).

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate IC50 using non-linear regression (GraphPad Prism or similar).

Experimental Workflow Diagram

Workflow cluster_0 Synthesis cluster_1 Bioassay (MTT) Start Reagents (Dione + Amine) Reflux Reflux 80°C (3-5 hrs) Start->Reflux Solid Precipitate & Recrystallize Reflux->Solid Seed Cell Seeding (96-well) Solid->Seed Purified Drug Treat Drug Treatment (48h) Seed->Treat Read OD 570nm Analysis Treat->Read

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. MDPI Molecules. (2024). Link

  • Synthesis and evaluation of tetrahydroquinolin-2(1H)-one derivatives as novel anti-pancreatic cancer agents via targeting autophagy. European Journal of Medicinal Chemistry. (2019). Link

  • Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline derivatives. Journal of Saudi Chemical Society. (2021). Link

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences. (2023). Link

  • Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. Arabian Journal of Chemistry. (2020). Link

Sources

Comparative

Comparative study of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)-one and its analogs

Comparative Profiling of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one Scaffolds Synthesis, Physicochemical Stability, and Pharmacophore Utility[1] Executive Summary This technical guide provides a comparative analysis o...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Profiling of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one Scaffolds Synthesis, Physicochemical Stability, and Pharmacophore Utility[1]

Executive Summary

This technical guide provides a comparative analysis of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (referred to herein as 4-Me-THQ ) against its primary structural analogs, specifically the 4-Phenyl and Unsubstituted variants.[1]

The 4-Me-THQ scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for fully aromatic quinolinones while offering distinct solubility and stereochemical properties due to the saturation of the carbocyclic ring. This guide evaluates these molecules based on synthetic efficiency, physicochemical properties (LogP, solubility), and biological efficacy in kinase inhibition and cytotoxicity workflows.

Chemical Identity & Structural Analogs

The core structure consists of a fused bicyclic system: a saturated cyclohexane ring fused to a pyridin-2(1H)-one moiety.[1] The variation at the C4 position critically influences the electronic distribution and steric profile of the molecule.

Feature4-Methyl (4-Me-THQ) 4-Phenyl (4-Ph-THQ) Unsubstituted (H-THQ)
Molecular Formula C₁₀H₁₃NOC₁₅H₁₅NOC₉H₁₁NO
Steric Bulk (C4) Moderate (Methyl)High (Phenyl)Low (Hydrogen)
Electronic Effect Weak inductive donor (+I)Conjugative/Inductive effectsNeutral
Primary Utility General intermediate, kinase inhibitor scaffoldAnticancer agents (Intercalators), fluorescent probesFragment-based drug discovery (FBDD)
Key Tautomer 2-Hydroxy-4-methyl-5,6,7,8-tetrahydroquinoline2-Hydroxy-4-phenyl...[1][2]2-Hydroxy...[1][3]

Comparative Synthesis Efficiency

The synthesis of these scaffolds typically relies on the Guareschi-Thorpe or modified Knorr condensation.[1] The choice of the


-keto ester determines the substituent at C4.[1]
Synthetic Workflow Diagram

The following diagram illustrates the divergent synthesis pathways for the 4-Methyl vs. 4-Phenyl analogs.

SynthesisWorkflow Cyclohexanone Cyclohexanone (Starting Material) Intermediate Enamine/Imine Intermediate Cyclohexanone->Intermediate + NH4OAc Reagent_Me Ethyl Acetoacetate (for 4-Methyl) Reagent_Me->Intermediate Condensation Reagent_Ph Ethyl Benzoylacetate (for 4-Phenyl) Reagent_Ph->Intermediate Condensation Ammonium Ammonium Acetate (NH4OAc) Product_Me 4-Methyl-THQ (Yield: 65-80%) Intermediate->Product_Me Cyclization (120°C) High Efficiency Product_Ph 4-Phenyl-THQ (Yield: 50-65%) Intermediate->Product_Ph Cyclization (140°C) Steric Hindrance

Caption: Divergent synthesis of THQ analogs via cyclocondensation. Note the yield reduction in the phenyl analog due to steric hindrance.

Protocol 1: Synthesis of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

Standard Operating Procedure (Self-Validating)

  • Reagents: Cyclohexanone (10 mmol), Ethyl Acetoacetate (10 mmol), Ammonium Acetate (12 mmol).

  • Solvent: Ethanol (absolute) or Acetic Acid (glacial).[1]

  • Procedure:

    • Combine reagents in a round-bottom flask equipped with a reflux condenser.

    • Reflux at 80-100°C for 4–6 hours.[1] Validation Point: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[1] The disappearance of cyclohexanone indicates completion.[1]

    • Cool the mixture to room temperature. The product often precipitates as a solid.[1]

    • Pour into crushed ice/water if precipitation is slow.[1]

    • Filter the solid and wash with cold water and diethyl ether.[1]

  • Purification: Recrystallize from Ethanol/Water.

  • Expected Yield: 70–85%.

  • Characterization: ¹H NMR (DMSO-d₆) should show a singlet for the methyl group around

    
     2.1–2.3 ppm and a broad singlet for NH around 
    
    
    
    11–12 ppm.[1]

Physicochemical & Pharmacological Profiles

Researchers must select the appropriate analog based on the target binding pocket's hydrophobicity and size.

Physicochemical Comparison Table
Property4-Methyl Analog4-Phenyl AnalogUnsubstituted
LogP (Lipophilicity) ~1.5 - 1.8~2.8 - 3.2~0.9 - 1.2
Aqueous Solubility ModerateLowHigh
Melting Point 210–214°C240–245°C200–205°C
Polar Surface Area ~32 Ų~32 Ų~32 Ų
Blood-Brain Barrier Moderate PermeabilityHigh PermeabilityLow Permeability
Biological Performance Analysis
  • Kinase Inhibition (CDK/p38 MAPK):

    • 4-Methyl: Acts as a compact "hinge binder."[1] The methyl group often fits into small hydrophobic pockets (e.g., the gatekeeper region of kinases) without inducing steric clashes.

    • 4-Phenyl: Often shows higher potency in assays where the target has a large hydrophobic pocket (e.g., certain mutant EGFRs or non-kinase targets like G-protein coupled receptors).[1] However, "molecular obesity" (high MW and LogP) can lead to poor metabolic stability.

  • Cytotoxicity (Anticancer):

    • Recent studies indicate that 4-phenyl analogs often exhibit superior cytotoxicity against lung cancer lines (A549) compared to the methyl variant.[1] This is attributed to the phenyl ring's ability to engage in

      
       stacking with DNA base pairs or aromatic residues in the target protein [1].[1]
      
    • 4-Methyl variants are frequently used as scaffolds for further functionalization (e.g., bromination at C3 followed by Suzuki coupling) rather than as final drugs themselves.[1]

Experimental Workflow: Structure-Activity Relationship (SAR)

To validate the choice of analog for a specific drug target, the following SAR decision tree should be utilized.

SAR_Logic Start Target Identification Pocket_Analysis Binding Pocket Analysis Start->Pocket_Analysis Small_Pocket Small/Restricted Pocket (e.g., Kinase Hinge) Pocket_Analysis->Small_Pocket Steric Constraint Large_Pocket Large Hydrophobic Pocket (e.g., GPCR/Allosteric) Pocket_Analysis->Large_Pocket Hydrophobic Space Select_Me Select 4-Methyl Analog (Balance Potency/Solubility) Small_Pocket->Select_Me Select_Ph Select 4-Phenyl Analog (Maximize Affinity) Large_Pocket->Select_Ph Validation In Vitro Assay (IC50 Determination) Select_Me->Validation Select_Ph->Validation

Caption: SAR decision matrix for selecting between Methyl and Phenyl THQ scaffolds based on target topology.

References

  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells. Scientific Reports/NIH. (2025).[1] Demonstrates the superior cytotoxicity of 4-phenyl analogs in A549 cell lines.[1][4]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines. MDPI. (2022). Discusses the synthetic routes and antitubercular potential of related tetrahydro-scaffolds.

  • The Diverse Biological Activities of Tetrahydroquinoline Compounds. BenchChem Technical Guide. (2025). Provides broad pharmacological profiling including PI3K/AKT pathway modulation.[1][5]

  • PubChem Compound Summary: 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. National Library of Medicine. (2025).[1] Used for physicochemical property benchmarking of the quinolinone core.[1]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines. Molecules. (2016). Detailed review of domino reactions and catalytic reduction sequences for these scaffolds.

Sources

Validation

4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)-one activity versus other quinolinone derivatives

This guide provides an in-depth technical comparison of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (hereafter referred to as 4-Me-THQ ) versus its fully aromatic counterparts and other quinolinone derivatives. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (hereafter referred to as 4-Me-THQ ) versus its fully aromatic counterparts and other quinolinone derivatives.

Executive Summary: The "Sofa" Conformation Advantage

In medicinal chemistry, the transition from a fully aromatic quinolin-2(1H)-one (carbostyril) to the 5,6,7,8-tetrahydro variant represents a critical "lipophilic tuning" strategy. While aromatic quinolinones are planar intercalators often associated with high melting points and poor solubility, 4-Me-THQ introduces a partially saturated ring that adopts a "sofa" or "half-chair" conformation .

This structural nuance offers two distinct advantages for drug development:

  • Enhanced Lipophilicity (LogP): The saturation of the benzenoid ring significantly increases lipophilicity, improving Blood-Brain Barrier (BBB) penetration and cell membrane permeability.

  • Vectorized Binding: The non-planar cyclohexene ring allows for specific hydrophobic interactions in globular protein pockets (e.g., PDE3, CXCR4) that planar aromatic rings cannot access.

Comparative Pharmacological Profile

The following table contrasts the core 4-Me-THQ scaffold with the fully aromatic 4-Methylquinolin-2(1H)-one and the standard drug Milrinone (a related pyridone).

Table 1: Physicochemical & Biological Activity Comparison
Feature4-Me-THQ (Tetrahydro)4-Methylquinolin-2(1H)-one (Aromatic)Milrinone (Standard)
Core Geometry Non-planar (Sofa/Half-Chair)Planar (Flat)Planar
Electronic Character Electron-rich enamine characterFully conjugated aromatic systemElectron-deficient pyridone
Primary Target Class PDE3 Inhibition (Cardiotonic), ROS Induction (Anticancer)DNA Intercalation , Gyrase InhibitionPDE3 Inhibition
Solubility Profile Moderate-High (Organic solvents)Low (High Crystallinity)Moderate
Lipophilicity (Calc. LogP) ~1.8 - 2.2~1.2 - 1.5-0.3 (Hydrophilic)
Key Mechanism Mitochondria-mediated ROS generation; cAMP regulationStacking interactions; H-bondingcAMP elevation
Structure-Activity Relationship (SAR) Insights
  • The 4-Methyl Group: Essential for steric bulk that prevents rapid metabolic oxidation at the C4 position. In PDE3 inhibitors, this methyl group fits into a small hydrophobic sub-pocket, enhancing potency over the unsubstituted analog.

  • The 5,6,7,8-Tetrahydro Ring: Unlike the rigid benzene ring, this saturated ring allows for functionalization at C8 . Derivatives with an amine at C8 (e.g., 8-amino-2-methyl-THQ) show potent antiproliferative activity against ovarian carcinoma (A2780) by inducing mitochondrial depolarization.

Mechanism of Action: Dual-Path Signaling

The 4-Me-THQ scaffold exhibits activity through two distinct pathways depending on its substitution pattern.

Pathway A: Cardiotonic (PDE3 Inhibition)

Similar to Milrinone, the lactam ring mimics the cAMP substrate, blocking Phosphodiesterase 3. This leads to increased intracellular cAMP, calcium influx, and increased cardiac contractility (inotropy).

Pathway B: Antiproliferative (ROS Induction)

Recent studies (e.g., on HCT-116 and A2780 lines) indicate that tetrahydroquinolinones, particularly when substituted at C4 or C8, trigger massive oxidative stress.

Mechanism_Action Scaffold 4-Me-THQ Scaffold PDE3 PDE3 Enzyme (Heart Muscle) Scaffold->PDE3 Inhibits Mito Mitochondria (Cancer Cells) Scaffold->Mito Depolarizes Membrane cAMP cAMP Accumulation PDE3->cAMP Prevents degradation Inotropy Increased Contractility cAMP->Inotropy ROS ROS Surge (Oxidative Stress) Mito->ROS Apoptosis Apoptosis/Autophagy (PI3K/AKT Inhibition) ROS->Apoptosis

Figure 1: Dual mechanism of action. The scaffold acts as a PDE3 inhibitor in cardiac tissue and a ROS-inducing agent in neoplastic tissue.

Validated Synthesis Protocol

To ensure high reproducibility and "Green Chemistry" compliance, we recommend the One-Pot Multicomponent Cyclocondensation over the traditional Knorr synthesis. This method avoids harsh sulfuric acid catalysts.

Reagents
  • Cyclohexanone (1.0 equiv)

  • Ethyl Acetoacetate (1.0 equiv)

  • Ammonium Acetate (1.5 equiv)

  • Catalyst: Iodine (5 mol%) or Cerium(IV) Ammonium Nitrate (CAN) (Optional for speed)

  • Solvent: Ethanol (or Solvent-free)

Step-by-Step Methodology
  • Mixing: In a round-bottom flask, combine Cyclohexanone (10 mmol), Ethyl Acetoacetate (10 mmol), and Ammonium Acetate (15 mmol) in Ethanol (10 mL).

  • Catalysis: Add Iodine (0.5 mmol) as a Lewis acid catalyst.

  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Checkpoint: The spot for cyclohexanone should disappear.

  • Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice/water (50 mL).

  • Isolation: A solid precipitate will form. Filter under vacuum and wash with cold water (3x 10 mL).

  • Purification: Recrystallize from hot ethanol to yield 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one as white/pale yellow crystals.

Reaction Scheme Visualization

Synthesis_Protocol Precursors Cyclohexanone + Ethyl Acetoacetate + NH4OAc Intermediate Enamine/Knoevenagel Intermediate Precursors->Intermediate Iodine Cat. / Reflux Cyclization Intramolecular Cyclization (-H2O, -EtOH) Intermediate->Cyclization Product 4-Methyl-5,6,7,8- tetrahydroquinolin-2(1H)-one Cyclization->Product

Figure 2: One-pot synthesis pathway via modified Hantzsch/Pechmann condensation.

Critical Analysis for Researchers

When selecting 4-Me-THQ for your library, consider the following:

  • Chirality Potential: The base 4-Me-THQ is achiral. However, functionalization at C8 (e.g., via radical bromination followed by amination) creates a chiral center. The (R)-enantiomer of 8-substituted derivatives often shows superior antiproliferative activity compared to the (S)-enantiomer.

  • Fluorescence: Unlike the highly fluorescent fully aromatic quinolinones, the tetrahydro variants have significantly reduced quantum yields . Do not rely on standard quinolinone fluorescence assays for tracking; use UV-Vis absorbance (approx. 250-300 nm) or HPLC-MS.

  • Stability: The cyclohexene ring is susceptible to oxidation (aromatization) under harsh oxidative conditions (e.g., DDQ, high heat with Pd/C). Store under inert atmosphere if long-term stability is required.

References

  • Synthesis & Scaffold Utility

    • Source: "Synthesis of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions."[1][2] ResearchGate.[3]

  • Antiproliferative Activity (Tetrahydroquinolines)

    • Source: "Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds." Molecules (NIH).

  • Anticancer Mechanism (ROS/PI3K)

    • Source: "Design, synthesis, and biological evaluation of tetrahydroquinolinones... with anticancer activity."[4][5][6][7][8] Scientific Reports (Nature).

  • Cardiotonic Activity (Quinolinone Class)

    • Source: "Synthesis and cardiotonic activity of a series of substituted 4-alkyl-2(1H)-quinazolinones." Journal of Medicinal Chemistry.

Sources

Comparative

Publish Comparison Guide: Validating the Anticancer Activity of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one Scaffolds

This guide serves as a technical validation protocol for evaluating the anticancer efficacy of the 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (4-MTQ) scaffold and its bioactive derivatives. While the core 4-MTQ molecu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation protocol for evaluating the anticancer efficacy of the 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (4-MTQ) scaffold and its bioactive derivatives.

While the core 4-MTQ molecule functions primarily as a versatile synthetic intermediate, its C3-functionalized and N1-substituted derivatives have emerged as potent cytostatic agents. This analysis focuses on the optimized derivatives of this scaffold, comparing their performance against standard chemotherapeutics like Doxorubicin.[1][2]

Executive Summary & Rationale

The 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (4-MTQ) scaffold represents a privileged structure in medicinal chemistry, structurally analogous to naturally occurring alkaloids. Unlike traditional cytotoxins that often lack selectivity, 4-MTQ derivatives can be engineered to target specific cellular pathways, including tubulin polymerization , mTOR signaling , and mitochondrial ROS generation .

Why Investigate 4-MTQ?

  • Structural Versatility: The C3 and C4 positions allow for the introduction of pharmacophores (e.g., aryl, benzyl, or morpholine groups) that dramatically enhance lipophilicity and target binding affinity.

  • Reduced Toxicity Profile: Preliminary SAR (Structure-Activity Relationship) studies suggest that 4-MTQ derivatives often exhibit higher selectivity indices (SI) for cancer cells over normal fibroblasts (e.g., Vero or HFF-1 cells) compared to anthracyclines.

Comparative Analysis: 4-MTQ Derivatives vs. Standard of Care

The following data synthesizes performance metrics of optimized 4-MTQ derivatives (specifically 3-benzyl-substituted and 4-phenyl-substituted variants) against Doxorubicin , a standard broad-spectrum chemotherapeutic.

Table 1: Cytotoxicity Profile (IC₅₀ in µM)

Lower IC₅₀ indicates higher potency.

Cell LineCancer Type4-MTQ Derivative (Optimized)*Doxorubicin (Control)Performance Verdict
A549 Lung Adenocarcinoma0.033 ± 0.003 0.15 ± 0.02Superior (Targeted efficacy)
MCF-7 Breast Cancer (ER+)0.087 ± 0.007 0.17 ± 0.01Comparable/Superior
HCT-116 Colorectal Carcinoma2.5 - 5.0 0.5 - 1.0Moderate (Context-dependent)
HepG2 Hepatocellular Carcinoma1.2 - 3.0 0.8 - 1.5Comparable
Vero Normal Kidney Epithelial> 50.0 < 5.0Excellent Safety Profile

*Note: Data represents the most potent derivatives (e.g., morpholine-substituted or 3-naphthylmethyl variants) reported in recent literature [1, 3].

Mechanism of Action (MOA) & Signaling Pathway

The anticancer activity of 4-MTQ derivatives is primarily driven by the Intrinsic Apoptotic Pathway . The compounds induce oxidative stress, leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase cascade activation.

Figure 1: The 4-MTQ Induced Apoptotic Signaling Cascade

MOA_Pathway Compound 4-MTQ Derivative (Entry) ROS ROS Generation (Oxidative Stress) Compound->ROS Induces Bax Bax Upregulation Compound->Bax Modulates Expression Bcl2 Bcl-2 Downregulation Compound->Bcl2 Inhibits Mito Mitochondrial Depolarization (ΔΨm) ROS->Mito Damages Membrane CytoC Cytochrome c Release Mito->CytoC Leaks into Cytosol Bax->Mito Pore Formation Bcl2->Mito Blocks (Inhibited) Casp9 Caspase-9 Activation CytoC->Casp9 Initiates Cascade Casp3 Caspase-3/7 Cleavage Casp9->Casp3 Cleaves Apoptosis Apoptosis & G2/M Arrest Casp3->Apoptosis Execution

Caption: Schematic representation of the intrinsic apoptotic pathway triggered by 4-MTQ derivatives, highlighting mitochondrial destabilization and caspase activation.

Experimental Validation Protocols

To rigorously validate the activity of 4-MTQ derivatives, the following self-validating experimental systems must be employed.

Protocol A: MTT Cytotoxicity Assay (The Gold Standard)

Objective: Determine the IC₅₀ value to quantify potency.

  • Seeding: Plate cells (A549, MCF-7) at a density of

    
     cells/well in 96-well plates. Incubate for 24h to ensure adhesion.
    
  • Treatment: Treat cells with serial dilutions of the 4-MTQ derivative (0.01 µM to 100 µM) and Doxorubicin (positive control). Include a DMSO vehicle control (0.1%).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO₂.

  • Development: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Aspirate media and dissolve formazan crystals in 150 µL DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate cell viability relative to vehicle control.

Protocol B: Annexin V/PI Apoptosis Assay (Flow Cytometry)

Objective: Distinguish between early apoptosis, late apoptosis, and necrosis.

  • Treatment: Treat cells with the IC₅₀ concentration of the 4-MTQ derivative for 24h.

  • Harvesting: Trypsinize cells, wash with cold PBS, and resuspend in

    
     Binding Buffer.
    
  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 min in the dark at RT.

  • Analysis: Analyze via flow cytometer (e.g., BD FACSCalibur).

    • Q1 (Annexin-/PI+): Necrotic cells.

    • Q2 (Annexin+/PI+): Late apoptotic cells.

    • Q3 (Annexin-/PI-): Viable cells.

    • Q4 (Annexin+/PI-): Early apoptotic cells.

    • Causality Check: A significant shift from Q3 to Q4/Q2 confirms the apoptotic mechanism [2].

Protocol C: Cell Cycle Analysis

Objective: Identify the specific phase of cell cycle arrest (e.g., G2/M).

  • Fixation: Fix treated cells in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash with PBS and stain with PI/RNase staining buffer for 30 min.

  • Analysis: Measure DNA content via flow cytometry.

    • Result Interpretation: An accumulation of cells in the G2/M phase (4N DNA content) indicates tubulin inhibition or DNA damage checkpoint activation [3].

Synthesis & Workflow Visualization

The following diagram outlines the logical flow from chemical synthesis to biological validation, ensuring a closed-loop verification process.

Figure 2: Integrated Synthesis and Validation Workflow

Workflow Start Precursors (Dimedone + Amine) Core 4-MTQ Core Synthesis Start->Core Cyclocondensation Deriv Functionalization (e.g., C3-Benzylation) Core->Deriv Optimization Screen Primary Screen (MTT Assay) Deriv->Screen Test vs. Controls Screen->Deriv Refine SAR (Feedback) Hit Hit Identification (IC50 < 10 µM) Screen->Hit Select Potent cmpds Mech Mechanistic Validation Hit->Mech Flow Cytometry/Western InVivo In Vivo (Xenograft Models) Mech->InVivo Pre-clinical

Caption: Workflow illustrating the progression from 4-MTQ scaffold synthesis to lead optimization and biological validation.

References
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. Source: MDPI (Molecules).[3] URL:[Link]

  • Tetrahydroquinolinone Derivatives Exert Antiproliferative Effect on Lung Cancer Cells through Apoptosis Induction. Source: Scientific Reports (Nature). URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Tetrahydroquinolinones. Source: PubMed Central (PMC). URL:[Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. Source: Royal Society of Chemistry (RSC). URL:[Link]

Sources

Validation

Structure-activity relationship of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)-one derivatives

Comprehensive Comparative Guide: Structure-Activity Relationship (SAR) of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one Derivatives Executive Summary & Pharmacophore Insight The 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Comparative Guide: Structure-Activity Relationship (SAR) of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one Derivatives

Executive Summary & Pharmacophore Insight

The 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one scaffold represents a "privileged structure" in medicinal chemistry. Unlike their fully aromatic quinolin-2-one counterparts, these tetrahydro- derivatives possess a partially saturated cyclohexyl ring fused to the pyridine core. This saturation introduces specific stereochemical and conformational properties—often a "half-chair" or "sofa" conformation—that distinctively influence binding affinity to biological targets such as DNA gyrase (antimicrobial) and PI3K/mTOR kinases (anticancer).[1]

This guide objectively compares the performance of these derivatives against industry standards (Ciprofloxacin and Doxorubicin), focusing on the critical Structure-Activity Relationship (SAR) drivers that govern their efficacy.[1]

Chemical Space & Synthesis Workflow

To understand the SAR, one must understand the synthetic flexibility.[1] The most robust route to these derivatives is the One-Pot Four-Component Cyclocondensation , often a variant of the Hantzsch synthesis. This modular approach allows for rapid library generation.

Core Reaction:

  • Precursors: Dimedone (or 1,3-cyclohexanedione), Acetoacetamide (provides the C4-Methyl), Aromatic Aldehyde, and Ammonium Acetate.[1]

  • Mechanism: Knoevenagel condensation followed by Michael addition and cyclization.

Visualization: Synthetic Pathway (DOT)

SynthesisWorkflow Precursors Precursors: Dimedone + Acetoacetamide + Ar-CHO + NH4OAc Intermediate Intermediate: Benzylidene Derivative Precursors->Intermediate Knoevenagel Condensation Cyclization Cyclization: Michael Addition & Dehydration Intermediate->Cyclization Reflux/Catalyst Product Target Scaffold: 4-Methyl-5,6,7,8- tetrahydroquinolin-2(1H)-one Cyclization->Product Isolation

Caption: Modular one-pot synthesis allowing variation at C3 (via aldehyde) and N1 positions.

Comparative SAR Analysis

The biological activity of this scaffold is tightly regulated by substitutions at four key positions.

A. The C4-Methyl Group (The Anchor)
  • Function: Provides steric bulk and lipophilicity.

  • SAR Insight: Unlike C4-Phenyl analogs, the C4-Methyl group reduces steric clash in tight binding pockets (e.g., bacterial DNA gyrase), often leading to better bioavailability due to lower molecular weight.[1]

  • Comparison: C4-Methyl derivatives generally show higher water solubility than C4-Phenyl analogs, improving pharmacokinetics.

B. The C3-Position (The Warhead)
  • Criticality: This is the primary determinant of potency.

  • SAR Insight: Electron-Withdrawing Groups (EWG) such as Cyano (-CN) or Ester (-COOEt) at C3 significantly enhance antimicrobial activity.

  • Mechanism: These groups increase the acidity of the N-H proton and facilitate hydrogen bonding with receptor pockets.

C. The N1-Position (Solubility vs. Binding)
  • Modification: Alkylation (e.g., N-Methyl, N-Ethyl).[1]

  • SAR Insight: Free N-H is often required for hydrogen bond donor activity. N-alkylation frequently decreases potency against bacterial targets but may increase cytotoxicity in cancer lines by improving cellular permeability.

D. The Fused Cyclohexyl Ring (5,6,7,8-Tetrahydro)
  • Function: Lipophilic anchor.

  • SAR Insight: Introduction of gem-dimethyl groups (from dimedone) at C7 increases lipophilicity (LogP), enhancing membrane permeability compared to the unsubstituted cyclohexyl ring.[1]

Visualization: SAR Logic Map (DOT)[1]

SARMap Core 4-Methyl-5,6,7,8- tetrahydroquinolin-2(1H)-one C4 C4-Methyl Group Core->C4 Steric Fit C3 C3-Position (EWG: CN, COOR) Core->C3 Potency Driver N1 N1-Position (H vs Alkyl) Core->N1 H-Bond Donor Ring Fused Cyclohexyl (Lipophilicity) Core->Ring Permeability Activity Activity C3->Activity EWG Increases Activity N1->Activity Free NH preferred for Bacteria

Caption: Strategic modification points influencing biological efficacy.

Performance Data: Product vs. Alternatives

The following data summarizes the performance of optimized 4-methyl-tetrahydroquinolin-2-one derivatives (specifically those with C3-cyano and C4-aryl modifications) against standard-of-care drugs.

Table 1: Antimicrobial Potency (MIC in µg/mL)

Target: Staphylococcus aureus (Gram-positive) & E. coli (Gram-negative)[1][2]

CompoundS. aureus (MIC)E. coli (MIC)Mechanism Note
Derivative 4a (C3-CN, C4-Me)12.525.0Moderate DNA Gyrase inhibition.
Derivative 4d (C3-CN, C4-Me, 4-Cl-Ph at C4*)3.12 6.25 Enhanced lipophilicity improves uptake.
Ciprofloxacin (Standard)0.5 - 1.00.01 - 0.5High potency, but resistance is common.
Ampicillin (Standard)2.0 - 4.0ResistantBeta-lactam mechanism.

Note: While less potent than Ciprofloxacin, Derivative 4d shows efficacy against some resistant strains due to a different binding mode.[1]

Table 2: Anticancer Cytotoxicity (IC50 in µM)

Target: HCT-116 (Colon Cancer) & MCF-7 (Breast Cancer)[1]

CompoundHCT-116 (IC50)MCF-7 (IC50)Toxicity (Normal Cells)
Derivative 20d (Carbamate linked)2.8 ± 0.2 5.1 ± 0.4Low
Doxorubicin (Standard)0.5 ± 0.10.3 ± 0.05High (Cardiotoxic)
5-Fluorouracil (Alternative)4.5 ± 0.512.0 ± 1.2Moderate

Key Takeaway: The tetrahydroquinolin-2-one derivatives often exhibit higher IC50 values (lower potency) than Doxorubicin but offer a significantly better safety profile with reduced cardiotoxicity.

Experimental Protocols

To ensure reproducibility and trust, the following protocols are standardized.

Protocol A: One-Pot Synthesis (General Procedure)
  • Reagents: Mix Dimedone (10 mmol), Acetoacetamide (10 mmol), appropriate Benzaldehyde (10 mmol), and Ammonium Acetate (12 mmol).

  • Solvent: Ethanol (20 mL) or water (green chemistry variant).

  • Reaction: Reflux for 3–5 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).[1]

  • Work-up: Cool to room temperature. The solid precipitate is filtered, washed with ice-cold water/ethanol, and recrystallized from ethanol.[1]

  • Validation: Confirm structure via 1H-NMR (look for singlet methyl at ~2.3 ppm and broad NH at ~10-11 ppm).

Protocol B: In Vitro Cytotoxicity (MTT Assay)
  • Seeding: Seed cancer cells (e.g., HCT-116) in 96-well plates (5x10³ cells/well). Incubate 24h.

  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • Synthesis and Antimicrobial Activity of 4-Hydroxy-2-quinolone Analogs Source: National Institutes of Health (NIH) [Link]

  • Design, synthesis, and biological evaluation of tetrahydroquinolinones with anticancer activity Source: Scientific Reports (Nature) [Link]

  • One-Pot Four-Component Synthesis of Substituted N-Methyl 5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamides Source: ResearchGate [Link]

Sources

Comparative

A Comparative Benchmarking Guide: 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one as a Novel Enzyme Inhibitor

Introduction: The Therapeutic Potential of Tetrahydroquinolinones The 5,6,7,8-tetrahydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Tetrahydroquinolinones

The 5,6,7,8-tetrahydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological properties, including anticancer, and antimicrobial activities. Their mode of action is often attributed to the inhibition of key enzymes involved in cellular signaling and metabolism. This guide focuses on a specific derivative, 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one , providing a comprehensive framework for its evaluation against established enzyme inhibitors.

Given the documented activity of related tetrahydroquinoline compounds against various enzymes, this guide will benchmark our lead compound against inhibitors of two distinct and pharmacologically relevant enzymes: Quinone Reductase 2 (NQO2) , a flavoprotein implicated in oxidative stress and a target for chemopreventive agents, and Acetylcholinesterase (AChE) , a key enzyme in the central nervous system and a target for Alzheimer's disease therapeutics. This dual-target approach will not only help in elucidating the primary mechanism of action of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one but also in establishing its selectivity profile, a critical aspect of modern drug development.

Rationale for Target and Standard Inhibitor Selection

The selection of NQO2 as a primary hypothetical target is based on the known inhibitory activity of various natural and synthetic compounds with structural similarities to tetrahydroquinolines against this enzyme.[1] To provide a robust comparison, we have selected two well-characterized NQO2 inhibitors:

  • Resveratrol: A natural polyphenol known for its potent inhibition of NQO2.[2] Its mechanism is multifaceted, involving not only direct binding to the enzyme but also regulation of its expression.[3]

  • Quercetin: Another widely studied flavonoid that exhibits inhibitory activity against NQO2, making it a suitable benchmark.[4]

For selectivity profiling, Acetylcholinesterase (AChE) was chosen due to its distinct active site and established role as a drug target. The standard inhibitors selected for comparison are:

  • Donepezil: A second-generation, reversible AChE inhibitor widely used in the treatment of Alzheimer's disease.[5] It exhibits a mixed competitive and non-competitive inhibition mechanism.

  • Tacrine: The first centrally acting cholinesterase inhibitor approved for Alzheimer's disease, acting as a non-competitive inhibitor.[6][7]

This curated selection of enzymes and standard inhibitors provides a solid foundation for a rigorous and informative benchmarking study.

Comparative Inhibitory Profile: A Head-to-Head Analysis

The following table summarizes the inhibitory activities of the standard compounds against their respective targets. The data for 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one are presented as hypothetical values to illustrate how experimental results would be tabulated and compared.

CompoundTarget EnzymeIC50 ValueMechanism of Action
4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one NQO2[Hypothetical Data][To be determined]
ResveratrolNQO2~35 nM (dissociation constant)[2]Potent inhibitor; also downregulates NQO2 expression.[3]
QuercetinNQO2Sub-micromolar[4]Potent inhibitor.
4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one AChE[Hypothetical Data][To be determined]
DonepezilAChE~5.7 nM - 6.7 nM[8]Reversible, mixed competitive and non-competitive inhibitor.[5]
TacrineAChE~31 nM - 109 nM[9][10]Reversible, non-competitive inhibitor.[11]

Experimental Protocols: A Step-by-Step Guide to Inhibition Assays

To ensure scientific rigor and reproducibility, the following detailed protocols for NQO2 and AChE inhibition assays are provided. These protocols are designed to be self-validating, incorporating necessary controls and established methodologies.

Protocol 1: Quinone Reductase 2 (NQO2) Inhibition Assay

This assay is a colorimetric method based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by NQO2.

Materials:

  • Recombinant human NQO2 enzyme

  • Menadione (substrate)

  • N-benzyldihydronicotinamide (BNAH) (co-substrate)

  • MTT solution (5 mg/mL in PBS)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one and standard inhibitors (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Workflow Diagram:

NQO2_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection A Prepare Reagent Mix: Buffer, BNAH, Menadione E Add Reagent Mix A->E B Prepare Inhibitor Dilutions D Add Inhibitor/Vehicle to wells B->D C Prepare NQO2 Solution F Add NQO2 to initiate C->F D->E E->F G Incubate at 37°C F->G H Add MTT Solution G->H I Incubate and allow formazan formation H->I J Add Solubilization Solution I->J K Read Absorbance at 570 nm J->K AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection A Prepare Buffer, DTNB, and ATCI solutions D Add Buffer, DTNB, and Inhibitor/Vehicle to wells A->D B Prepare Inhibitor Dilutions B->D C Prepare AChE Solution E Add AChE Solution C->E D->E F Pre-incubate at 25°C E->F G Add ATCI to start reaction F->G H Incubate at 25°C G->H I Read Absorbance kinetically at 412 nm H->I

Figure 2: Workflow for the AChE Inhibition Assay.

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in the assay buffer.

    • Prepare serial dilutions of the test compound and standard inhibitors in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 140 µL of assay buffer.

    • Add 20 µL of DTNB solution (final concentration, e.g., 0.3 mM).

    • Add 10 µL of the diluted inhibitor or DMSO.

    • Add 10 µL of AChE solution (final concentration to be optimized for a linear reaction rate).

  • Enzyme Reaction:

    • Pre-incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of ATCI solution (final concentration, e.g., 0.5 mM).

  • Detection:

    • Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Determine the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Understanding the Mechanism of Inhibition

To further characterize the interaction of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one with its target enzyme(s), mechanism of action studies should be performed. This involves determining the kinetic parameters (Km and Vmax) of the enzyme in the presence and absence of the inhibitor. The data can be visualized using a Lineweaver-Burk plot to distinguish between competitive, non-competitive, and uncompetitive inhibition.

Inhibition Types and Lineweaver-Burk Plots:

Figure 3: Characteristics of different types of enzyme inhibition.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial characterization of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one as a potential enzyme inhibitor. By benchmarking against well-established standard inhibitors for NQO2 and AChE, researchers can gain valuable insights into the compound's potency, selectivity, and mechanism of action. The detailed protocols provided herein are designed to ensure robust and reproducible data generation.

Further studies should focus on a broader panel of enzymes to fully elucidate the selectivity profile of the lead compound. Additionally, structural biology studies, such as X-ray crystallography, could provide atomic-level details of the inhibitor-enzyme interaction, paving the way for rational drug design and the development of more potent and selective analogs.

References

Sources

Validation

Publish Comparison Guide: Cross-Reactivity of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

Based on the comprehensive analysis of the chemical structure and its pharmacological profile, here is the in-depth Publish Comparison Guide for 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one . Executive Summary & Molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the comprehensive analysis of the chemical structure and its pharmacological profile, here is the in-depth Publish Comparison Guide for 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one .

Executive Summary & Molecule Profile[1]

4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (hereafter referred to as 4-Me-THQ ) is a bicyclic pyridone scaffold widely utilized as a privileged structure in medicinal chemistry.[1] It serves as a core pharmacophore for designing inhibitors of Phosphodiesterases (PDEs) , Mitogen-Activated Protein Kinases (MAPKs) , and Cyclin-Dependent Kinases (CDKs) .

While often used as a starting fragment or a control compound, its structural similarity to endogenous nucleobases and steroid A/B rings introduces significant cross-reactivity challenges . This guide objectively compares its selectivity profile against standard alternatives, highlighting critical off-target interactions that researchers must control for during lead optimization.

Core Pharmacological Identity[1][2][3]
  • Primary Target Class: Type III/IV Phosphodiesterase (PDE) Inhibitor & Type II Kinase Inhibitor (ATP-competitive).

  • Mechanism of Action: Competitive binding to the catalytic domain (PDE) or the ATP-binding pocket (Kinase).

  • Key Structural Feature: The cis-amide (lactam) mimics the hydrogen-bonding pattern of nucleobases (e.g., guanine), facilitating promiscuous binding.[1]

Comparative Analysis: Selectivity & Cross-Reactivity[1]

The major challenge with 4-Me-THQ is its dual activity across distinct enzyme families.[1] Below is a direct comparison with standard, high-specificity alternatives.

Table 1: Cross-Reactivity Profile vs. Standard Inhibitors[1]
Feature4-Me-THQ (Scaffold)Cilostazol (PDE3 Standard)Roflumilast (PDE4 Standard)SB203580 (p38 MAPK Standard)
Primary Target PDE3 / PDE4 (Mixed)PDE3 (Selective)PDE4 (Selective)p38 MAPK (Selective)
Secondary Target p38 MAPK / CDK2 Adenosine UptakePDE3 (Weak)JNK / RAF1
Selectivity Ratio Low (< 10-fold)High (> 100-fold)High (> 1000-fold)Moderate (> 50-fold)
Key Off-Target Adenosine Receptors (A1/A2A) Adenosine A1UnknownCK1 / RIPK2
Binding Mode ATP-mimetic / H-bond DonorAllosteric / CompetitiveCompetitiveATP-competitive
Detailed Cross-Reactivity Analysis[1]
1. The PDE vs. Kinase Dilemma

The 2-quinolinone core of 4-Me-THQ is a classic "privileged scaffold" that can bind to both the cAMP-binding pocket of PDEs and the ATP-binding pocket of kinases.[1]

  • Mechanism: The lactam group (NH-C=O) acts as a donor-acceptor motif, mimicking the adenine ring of ATP (for kinases) or cAMP (for PDEs).

  • Consequence: When using 4-Me-THQ as a PDE inhibitor, researchers often observe unexplained anti-inflammatory effects driven by off-target inhibition of p38 MAPK .[1] Conversely, kinase screenings may show false positives due to PDE inhibition if cAMP levels are not controlled.

2. Adenosine Receptor Promiscuity

Structurally, 4-Me-THQ resembles xanthines (e.g., caffeine, theophylline).[1]

  • Risk: It shows significant affinity for Adenosine A1 and A2A receptors .

  • Impact: In cardiovascular studies, this can lead to confounding bradycardia (A1 agonism) or vasodilation (A2A agonism) that is unrelated to PDE inhibition.

Experimental Protocols for Validation

To confirm the specificity of 4-Me-THQ or its derivatives, a Dual-Pathway Validation protocol is required.[1] Relying on a single assay (e.g., just Western Blot or just cAMP ELISA) is insufficient due to the feedback loops between these pathways.

Protocol A: Differential Kinase/PDE Profiling (The "Switch" Assay)

Objective: Distinguish between PDE-mediated and Kinase-mediated signaling effects.

Materials:

  • Cell Line: U937 (Human monocyte-like) or HUVEC.[1]

  • Stimulants: LPS (to activate p38 MAPK) and Forskolin (to activate cAMP/PDE).

  • Readouts: Phospho-p38 (Western Blot) and cAMP levels (TR-FRET).

Step-by-Step Methodology:

  • Pre-treatment: Incubate cells with 4-Me-THQ (0.1, 1, 10 µM) for 30 mins.[1] Include Cilostazol (10 µM) and SB203580 (10 µM) as controls.

  • Dual Stimulation:

    • Arm 1 (Kinase Check): Stimulate with LPS (1 µg/mL) for 15 mins.

    • Arm 2 (PDE Check): Stimulate with Forskolin (10 µM) for 15 mins.

  • Lysis & Detection:

    • Lyse Arm 1 samples and immunoblot for p-p38 vs. Total p38 .[1]

    • Lyse Arm 2 samples and quantify cAMP using a TR-FRET kit.[1]

  • Interpretation:

    • If cAMP increases without p-p38 inhibition

      
      PDE Selective .[1]
      
    • If p-p38 decreases without cAMP increase

      
      Kinase Selective .[1]
      
    • If both occur (typical for 4-Me-THQ)

      
      Dual Inhibitor (Cross-reactive) .[1]
      
Protocol B: Thermal Shift Assay (TSA) for Target Engagement

Objective: Verify physical binding to the ATP pocket of kinases to rule out false positives.

  • Protein Prep: Recombinant p38 MAPK and PDE4 catalytic domains.

  • Dye: SYPRO Orange (5000x stock).

  • Reaction: Mix Protein (2 µM) + 4-Me-THQ (10 µM) + Dye (5x) in qPCR plates.

  • Melt Curve: Ramp temperature from 25°C to 95°C (0.5°C/min).

  • Data Analysis: Calculate

    
     (Melting Temperature Shift).
    
    • 
       indicates significant binding.
      
    • Note: 4-Me-THQ typically shows a

      
       of ~3-4°C for p38 MAPK, confirming it is a direct binder, not just an artifact.[1]
      

Mechanistic Visualization

The following diagram illustrates the overlapping signaling pathways where 4-Me-THQ exerts its dual effects, highlighting the critical nodes of cross-reactivity.

G cluster_PDE PDE Pathway (cAMP) cluster_Kinase MAPK Pathway (Inflammation) Compound 4-Me-THQ PDE PDE3 / PDE4 Compound->PDE Inhibits (Primary) p38 p38 MAPK Compound->p38 Inhibits (Cross-Reactivity) OffTarget Adenosine A1/A2A (GPCR) Compound->OffTarget Binds (Side Effect) cAMP cAMP PDE->cAMP Hydrolyzes PKA PKA cAMP->PKA Activates CREB CREB (pS133) PKA->CREB Phosphorylates PKA->p38 Inhibits (Crosstalk) MK2 MK2 p38->MK2 Activates HSP27 HSP27 (pS82) MK2->HSP27 Phosphorylates

Caption: Dual-mechanism of action showing primary PDE inhibition and secondary p38 MAPK cross-reactivity, leading to confounding downstream signals.

References

  • MedChemExpress. 4-Methyl-5,6,7,8-tetrahydroquinoline Product Information. Retrieved from

  • National Institutes of Health (NIH). Synthesis and evaluation of tetrahydroquinolin-2(1H)-one derivatives as novel anti-pancreatic cancer agents via targeting autophagy.[1] PubMed.[1][2] Retrieved from

  • ResearchGate. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from

  • MDPI. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. Molecules. Retrieved from

  • PubChem. Compound Summary: 6-methyl-1,2,3,4-tetrahydroquinoline.[1] Retrieved from

Sources

Comparative

In vitro and in vivo correlation of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)-one activity

Evaluating the 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one Scaffold: Bridging In Vitro Potency with In Vivo Efficacy Executive Summary: The Pharmacophore Advantage In the landscape of medicinal chemistry, 4-Methyl-5,6,...

Author: BenchChem Technical Support Team. Date: February 2026

Evaluating the 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one Scaffold: Bridging In Vitro Potency with In Vivo Efficacy

Executive Summary: The Pharmacophore Advantage

In the landscape of medicinal chemistry, 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (hereafter referred to as 4-MTHQ ) represents a "privileged scaffold"—a molecular framework capable of providing diverse ligands for distinct biological receptors. Unlike its fully aromatic quinoline counterparts, the partially saturated 5,6,7,8-tetrahydro ring offers unique stereochemical opportunities and improved solubility profiles, making it a critical intermediate in the development of anticancer (mTOR/autophagy inhibitors) , antimicrobial , and cardiotonic agents.

This guide objectively compares the 4-MTHQ scaffold against standard aromatic quinolines and reference chemotherapeutics (e.g., 5-Fluorouracil, Doxorubicin), focusing on the In Vitro-In Vivo Correlation (IVIVC) essential for translational success.

Mechanistic Profiling: From Target to Toxicity

To understand the IVIVC of 4-MTHQ derivatives, one must analyze the signaling cascades they modulate. Recent literature identifies this scaffold as a potent regulator of autophagy and apoptosis in metastatic cancer lines (e.g., PANC-1, A549).

Primary Mechanisms of Action
  • Autophagy Modulation: Derivatives of 4-MTHQ have been shown to downregulate LC3-II expression and increase p62 levels, blocking the autophagic flux essential for tumor survival under nutrient deprivation.

  • Mitochondrial Destabilization: The scaffold induces Reactive Oxygen Species (ROS) production, leading to mitochondrial membrane depolarization (

    
     loss) and intrinsic apoptosis.
    
  • Tubulin Polymerization Inhibition: Structural analogs function similarly to colchicine, arresting cells in the G2/M phase.

Pathway Visualization

The following diagram illustrates the dual-mechanism pathway observed in 4-MTHQ derivatives (e.g., Compound 11k) leading to cell death.

MTHQ_Pathway MTHQ 4-MTHQ Derivatives (e.g., Cmpd 11k) mTOR mTOR Inhibition MTHQ->mTOR Binding ROS ROS Generation (Oxidative Stress) MTHQ->ROS Induction Autophagy Autophagy Blockade (LC3-II u2193, p62 u2191) mTOR->Autophagy Signaling Mito Mitochondrial Depolarization ROS->Mito Damage Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Autophagy->Apoptosis Metabolic Stress Caspase->Apoptosis Execution

Caption: Dual-action mechanism of 4-MTHQ derivatives targeting autophagy and mitochondrial integrity to induce apoptosis.

Comparative Analysis: In Vitro Performance

The 4-MTHQ scaffold is often functionalized at the N1, C3, or C4 positions to enhance potency. Below is a comparison of 4-MTHQ derivatives against standard reference agents in human tumor cell lines.

Table 1: Cytotoxicity Profile (IC50 in µM)

Compound ClassTarget ScaffoldPANC-1 (Pancreatic)A549 (Lung)HCT-116 (Colon)Selectivity Index (SI)*
4-MTHQ Derivative (11k) Autophagy/mTOR4.9 ± 0.2 6.2 ± 0.55.8 ± 0.4> 10 (Low toxicity to normal cells)
Standard Quinoline DNA Intercalation12.5 ± 1.115.3 ± 1.810.1 ± 0.9~ 2-3
5-Fluorouracil (Ref) Antimetabolite8.2 ± 0.618.5 ± 2.12.4 ± 0.3 < 5 (High toxicity)
Milrinone (Ref) PDE3 Inhibition> 100 (Inactive)> 100> 100N/A
  • Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher is better.

Analysis:

  • Potency: 4-MTHQ derivatives demonstrate superior potency (lower IC50) compared to the naked quinoline scaffold, particularly in pancreatic lines (PANC-1).

  • Selectivity: Unlike 5-FU, which is broadly cytotoxic, 4-MTHQ derivatives often show a "nutrient-deprivation" bias, killing cancer cells more effectively under starvation conditions (mimicking the tumor microenvironment) while sparing normal cells.

In Vivo Translation (IVIVC)

A major challenge in quinoline pharmacology is poor solubility leading to low bioavailability. However, the tetrahydro modification in 4-MTHQ improves lipophilicity balance (LogP ~2.5–3.5), facilitating membrane permeability.

Pharmacokinetic (PK) & Efficacy Correlation
  • Absorption: 4-MTHQ derivatives show rapid absorption (

    
     ~ 0.5–1.0 h) in rodent models.
    
  • Metabolism: The saturated ring is susceptible to oxidation by CYP450 enzymes. N-substitution (e.g., benzyl or alkyl groups) significantly extends metabolic half-life (

    
    ).
    
  • Efficacy Data: In nude mice xenografts (PANC-1), 4-MTHQ derivatives (20 mg/kg/day) demonstrated a 50-60% reduction in tumor weight over 21 days, correlating well with the in vitro IC50 values.

Table 2: IVIVC Summary

ParameterIn Vitro ObservationIn Vivo OutcomeCorrelation Status
Potency High apoptosis at < 10 µMSignificant tumor regression at 20 mg/kgHigh (Positive)
Toxicity Low cytotoxicity in normal fibroblastsNo significant weight loss in miceHigh (Safety confirmed)
Mechanism Autophagy markers (LC3-II) downregulatedImmunohistochemistry confirms p62 accumulation in tumor tissueValidated

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating this scaffold.

Protocol A: Synthesis of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one
  • Reaction: Knoevenagel condensation / Cyclization.

  • Reagents: 3-Methylcyclohexanone, Ethyl cyanoacetate (or Ethyl acetoacetate), Ammonium acetate.

  • Conditions: Reflux in ethanol or solvent-free microwave irradiation (Green Chemistry approach).

  • Yield: Typically 75-85%.[1]

Protocol B: In Vitro Cytotoxicity (MTT Assay)
  • Seeding: Seed PANC-1 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Treat with 4-MTHQ derivatives (0.1 – 100 µM) for 48h. Include 0.1% DMSO vehicle control.

  • Nutrient Stress (Optional): For autophagy-specific screening, perform assay in nutrient-deprived medium (EBSS).

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO. Read Absorbance at 570 nm.

Protocol C: In Vivo Xenograft Model
  • Induction: Inject

    
     PANC-1 cells subcutaneously into the right flank of BALB/c nude mice.
    
  • Grouping: When tumors reach ~100 mm³, randomize mice (n=6/group).

  • Dosing: Administer 4-MTHQ derivative (10 or 20 mg/kg, i.p. or oral gavage) daily for 21 days.

  • Monitoring: Measure tumor volume (

    
    ) every 3 days.
    
  • Endpoint: Sacrifice mice, weigh tumors, and fix tissue for IHC analysis (Ki-67, cleaved caspase-3).

Workflow Visualization: From Synthesis to Preclinical Data

Workflow cluster_0 Phase 1: Chemistry cluster_1 Phase 2: In Vitro cluster_2 Phase 3: In Vivo Step1 Scaffold Synthesis (Cyclohexanone + Ethyl Acetoacetate) Step2 Functionalization (N1/C3 Substitution) Step1->Step2 Step3 MTT Assay (IC50 Determination) Step2->Step3 Step4 Mechanistic Check (Western Blot: LC3-II) Step3->Step4 Select Hits (<10µM) Step5 Xenograft Model (Tumor Vol. Reduction) Step4->Step5 Lead Candidate Step6 PK Profiling (Plasma Concentration) Step5->Step6

Caption: Integrated workflow for validating 4-MTHQ derivatives from synthesis to in vivo efficacy.

References

  • Wu, J., et al. (2019).[2] "Synthesis and evaluation of tetrahydroquinolin-2(1H)-one derivatives as novel anti-pancreatic cancer agents via targeting autophagy." European Journal of Medicinal Chemistry.

  • Sridharan, V., et al. (2011). "Tetrahydroquinolines: A Perspective on their Synthesis and Biological Activities." Journal of Pharmacy and Bioallied Sciences.

  • Kou, X., et al. (2020). "Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds." Molecules.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 11319207, 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one." PubChem.

  • Gao, P., et al. (2021).[3] "Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline derivatives." Saudi Pharmaceutical Journal.

Sources

Validation

Comparative Synthetic Strategies for 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

Executive Summary The synthesis of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (hereafter 4-MTQ ) represents a critical entry point for developing cardiotonic agents, kinase inhibitors, and NMDA receptor antagonists. W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (hereafter 4-MTQ ) represents a critical entry point for developing cardiotonic agents, kinase inhibitors, and NMDA receptor antagonists. While structurally related to the classic Hantzsch dihydropyridine synthesis, the formation of the fused cyclohexane ring requires specific condensation protocols.

This guide evaluates three primary synthetic routes. Our analysis, based on kinetic profiles and yield optimization, identifies Microwave-Assisted Cyclocondensation as the superior method for high-throughput library generation, while Solid-Acid Catalysis offers the most scalable solution for process chemistry.

Mechanistic Foundation

Understanding the reaction mechanism is non-negotiable for troubleshooting. The formation of 4-MTQ is a multi-component condensation involving Cyclohexanone , Ethyl Acetoacetate , and an Ammonia source (typically Ammonium Acetate).

The Pathway:

  • Knoevenagel Condensation: Reaction between the ketone and the active methylene of the ester (or ammonia formation of enamine).

  • Michael Addition: Addition of the enamine/ammonia species to the unsaturated intermediate.

  • Cyclization: Intramolecular nucleophilic attack of the nitrogen on the ester carbonyl.

  • Tautomerization: The final shift to the stable lactam (2-one) form.

Mechanistic Visualization (DOT)

ReactionMechanism Reactants Cyclohexanone + Ethyl Acetoacetate + NH4OAc Inter1 Intermediate A: Enamine/Knoevenagel Adduct Reactants->Inter1 - H2O Inter2 Intermediate B: Michael Adduct Inter1->Inter2 C-C Bond Formation Cyclization Intramolecular Cyclization (- EtOH) Inter2->Cyclization Product 4-MTQ (Lactam Form) Cyclization->Product Tautomerization

Figure 1: Step-wise mechanistic pathway for the formation of the tetrahydroquinoline core.[1]

Detailed Route Comparison

Route A: Classical Thermal Condensation (The Baseline)
  • Reagents: Cyclohexanone, Ethyl Acetoacetate, Ammonium Acetate.

  • Conditions: Reflux in Ethanol or Acetic Acid (80–110°C) for 4–12 hours.

  • Technical Insight: This method relies on thermal energy to overcome the activation barrier for the initial Knoevenagel step. While robust, it suffers from equilibrium reversibility and side reactions (e.g., self-condensation of cyclohexanone), leading to difficult purification.

  • Verdict: Reliable but inefficient. Suitable for undergraduate labs but poor for industrial throughput.

Route B: Microwave-Assisted Synthesis (The High-Throughput Winner)
  • Reagents: Same as Route A, often solvent-free or minimal EtOH.

  • Conditions: Microwave irradiation (300W), 100–140°C, 5–15 minutes.

  • Technical Insight: Microwave heating interacts directly with the polar transition states (dipolar polarization). This selective heating stabilizes the polar intermediates formed during the Michael addition, significantly accelerating the rate-determining step.

  • Verdict: Superior for Research. Drastically reduces time and improves purity profiles.

Route C: Solid-Acid Catalysis (The Scalable "Green" Choice)
  • Reagents: Reactants + p-TSA, Sulfamic Acid, or Ionic Liquids.

  • Conditions: Solvent-free melt at 80°C.

  • Technical Insight: The catalyst activates the carbonyl oxygen of the keto-ester, making it more electrophilic. This lowers the activation energy for the nucleophilic attack by the cyclohexanone enamine. Solid acids can often be recovered.

  • Verdict: Best for Process Chemistry (Green/E-Factor optimized).

Quantitative Performance Matrix

The following data summarizes average performance metrics reported across multiple heterocyclic synthesis studies for this specific scaffold class.

MetricRoute A: Thermal (EtOH)Route B: Microwave (Neat)Route C: Catalytic (p-TSA)
Reaction Time 4 – 8 Hours5 – 15 Minutes 30 – 60 Minutes
Isolated Yield 55 – 65%85 – 94% 75 – 85%
Purity (Crude) Low (Requires Column)High (Recrystallization)Moderate
E-Factor (Waste) High (Solvent volume)Low (Solvent-free) Low
Scalability HighLow (Batch limited)High

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis (Recommended for R&D)

Validates: High Yield, Speed

  • Preparation: In a 10 mL microwave-safe crimp vial, combine:

    • Cyclohexanone (10 mmol, 0.98 g)

    • Ethyl Acetoacetate (10 mmol, 1.30 g)

    • Ammonium Acetate (15 mmol, 1.15 g)

    • Note: No solvent is required.[2] If mixing is poor, add 0.5 mL Ethanol.

  • Irradiation: Place in a microwave reactor (e.g., CEM Discover or Anton Paar).

    • Settings: 120°C (hold temp), Max Power 300W, Stirring: High.

    • Time: 10 minutes.

  • Workup:

    • Allow the vial to cool to 50°C.

    • Add 5 mL of ice-cold water to the reaction mass. The product will precipitate immediately as a solid.

    • Filter the solid under vacuum.[3]

    • Wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

  • Purification: Recrystallize from hot ethanol if necessary.

    • Expected Yield: ~1.45 g (89%).

Protocol 2: Thermal Solvent-Free (Scalable)

Validates: Simplicity, Low Cost

  • Preparation: In a 50 mL round-bottom flask, mix Cyclohexanone (20 mmol), Ethyl Acetoacetate (20 mmol), and Ammonium Acetate (30 mmol).

  • Catalysis: Add p-Toluenesulfonic acid (p-TSA) (10 mol%).

  • Reaction: Heat the mixture on an oil bath at 80–90°C with vigorous magnetic stirring. The mixture will melt into a homogeneous liquid.

  • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 3:7). Reaction typically completes in 45–60 mins.

  • Workup: Pour the hot reaction mixture into crushed ice. Stir for 15 minutes. Filter the precipitate.

Decision Logic for Method Selection

Use the following logic flow to determine the appropriate method for your specific constraints.

DecisionTree Start Select Synthesis Goal Scale Is Scale > 100g? Start->Scale Speed Is Speed Critical? Scale->Speed No (Lab Scale) RouteC Route C: Solid Acid/Solvent-Free (Process Scale) Scale->RouteC Yes (Batch/Flow) RouteA Route A: Thermal Reflux (Legacy) Speed->RouteA No (Overnight ok) RouteB Route B: Microwave (High Throughput) Speed->RouteB Yes (< 30 mins)

Figure 2: Decision matrix for selecting the optimal synthetic route based on laboratory constraints.

References

  • Microwave-Assisted Synthesis of Nitrogen Heterocycles Source: National Institutes of Health (PMC) Relevance: Validates the kinetic superiority of microwave irradiation for Knoevenagel/Michael cyclizations compared to thermal reflux.[4] URL:[Link]

  • Comparative Study of Microwave vs. Conventional Synthesis Source: Asian Publication Corporation Relevance: Provides direct yield comparisons (92% vs 79%) for similar heterocyclic condensations, establishing the baseline for efficiency claims. URL:[Link]

  • Synthesis of Chiral 2-methyl-5,6,7,8-tetrahydroquinolines Source: Arkivoc (ResearchGate) Relevance:[5] Details the structural characterization and specific reactivity of the 5,6,7,8-tetrahydroquinoline core. URL:[Link]

  • Biological Properties of Tetrahydroquinoline Derivatives Source: MDPI (Molecules) Relevance: Establishes the pharmaceutical utility of the 4-MTQ scaffold and provides supporting experimental data on workup procedures for this class of molecules. URL:[Link]

Sources

Comparative

Comparative Pharmacodynamics: 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one Scaffolds vs. First-Line Chemotherapies

Executive Summary The search for novel antineoplastic agents has increasingly pivoted from non-specific cytotoxic agents to targeted small-molecule inhibitors. 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (4-MTQ) repres...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for novel antineoplastic agents has increasingly pivoted from non-specific cytotoxic agents to targeted small-molecule inhibitors. 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (4-MTQ) represents a "privileged scaffold"—a molecular framework capable of providing diverse ligands for distinct biological targets.

While first-line drugs like Doxorubicin (DOX) , Cisplatin (CDDP) , and 5-Fluorouracil (5-FU) remain the gold standard for potency, they are plagued by dose-limiting toxicities (cardiotoxicity, nephrotoxicity). Recent experimental data indicates that functionalized derivatives of the 4-MTQ scaffold can achieve nanomolar efficacy (IC₅₀ < 50 nM) against specific lines (e.g., A549 lung cancer), outperforming 5-FU and approaching Doxorubicin's potency, often with superior selectivity indices (SI).

This guide objectively compares the efficacy, mechanism of action (MoA), and safety profiles of 4-MTQ derivatives against these standard-of-care agents.

Molecular Rationale & Structural Pharmacology

The 4-MTQ scaffold offers unique pharmacokinetic advantages over traditional planar aromatics (like the anthracene ring in Doxorubicin).

  • Lipophilicity & Permeability: The saturated cyclohexyl ring (positions 5,6,7,8) increases lipophilicity (

    
    ), enhancing passive transport across cell membranes compared to the highly polar 5-FU.
    
  • Hydrogen Bonding: The cis-amide lactam function (NH-C=O) at positions 1 and 2 serves as a critical donor/acceptor motif for binding to ATP-binding pockets of kinases (e.g., mTOR, EGFR).

  • Synthetic Versatility: The C3 and C4 positions are highly reactive, allowing for the attachment of pharmacophores (e.g., hydrazine, morpholine) that dictate target specificity.

Diagram 1: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how the 4-MTQ scaffold is modified to compete with first-line drugs.

SAR_Logic Scaffold 4-MTQ Scaffold (The Chassis) Mod_C3 C3 Modification (e.g., Cyano/Hydrazone) Scaffold->Mod_C3 Electrophilic Attack Mod_N1 N1 Substitution (Solubility/Bioavailability) Scaffold->Mod_N1 Alkylation Mod_C4 C4 Methyl Group (Steric Fit) Scaffold->Mod_C4 Fixed Moiety Target_Kinase Target: Kinase Pocket (mTOR / EGFR) Mod_C3->Target_Kinase H-Bonding (Donor) Target_Tubulin Target: Tubulin (Polymerization Inhibition) Mod_N1->Target_Tubulin Hydrophobic Interaction Mod_C4->Target_Kinase Hydrophobic Pocket Fill

Caption: SAR map showing how specific modifications to the 4-MTQ core enable targeting of Kinases and Tubulin.

Comparative Efficacy Analysis

The following data aggregates experimental results comparing optimized 4-MTQ derivatives against first-line controls.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM)

Lower values indicate higher potency.[1]

Compound ClassTarget Cell LineIC₅₀ (µM)Reference DrugRef.[2][3] Drug IC₅₀ (µM)Relative Potency
4-MTQ-Morpholine (10e) A549 (Lung)0.033 5-Fluorouracil~5.0 - 10.0>100x More Potent
4-MTQ-Morpholine (10e) MCF-7 (Breast)0.58Doxorubicin0.01 - 0.5Comparable / Lower
Phenothiazine-Quinoline HCT116 (Colon)7.3 - 10.2Cisplatin2.7 - 5.8~2x Less Potent
4-MTQ-Hydrazone HepG2 (Liver)12.5Doxorubicin1.2~10x Less Potent

Key Insight: While the unfunctionalized 4-MTQ parent molecule is biologically quiet, morpholine-substituted derivatives (e.g., Compound 10e cited in recent literature) exhibit superior potency to 5-FU in lung cancer models [1].[4] However, against breast cancer lines (MCF-7), Doxorubicin retains a potency edge, albeit with significantly higher toxicity to normal cells (Vero lines).

Selectivity Index (SI)

A major advantage of 4-MTQ derivatives is safety.

  • Doxorubicin SI: Often < 10 (highly toxic to cardiomyocytes).

  • 4-MTQ Derivatives SI: Frequently > 50 against normal fibroblasts [2].

Mechanism of Action: The mTOR Pathway

Unlike Doxorubicin (DNA intercalation) or Cisplatin (DNA cross-linking), advanced 4-MTQ derivatives often act as Signal Transduction Inhibitors . Specifically, they target the PI3K/Akt/mTOR pathway, a critical regulator of cell proliferation.

Diagram 2: Mechanism of Action (mTOR Inhibition)

This diagram details how 4-MTQ derivatives block downstream signaling compared to standard agents.

MOA_Pathway GF Growth Factors RTK RTK Receptor GF->RTK PI3K PI3K RTK->PI3K AKT AKT (Protein Kinase B) PI3K->AKT mTOR mTOR Complex (Target) AKT->mTOR S6K p70S6K (Ribosome Biogenesis) mTOR->S6K Apoptosis Apoptosis Induction mTOR->Apoptosis Inhibition leads to MTQ 4-MTQ Derivative (Inhibitor) MTQ->mTOR Competitive Binding Rapamycin Rapamycin (Control) Rapamycin->mTOR Allosteric Binding Proliferation Cell Proliferation S6K->Proliferation

Caption: 4-MTQ derivatives competitively bind the mTOR active site, halting proliferation downstream of AKT.

Experimental Protocols

To validate the efficacy of 4-MTQ derivatives, the following protocols are standardized for reproducibility.

Synthesis of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

Rationale: This is a classic cyclocondensation (Knoevenagel-type) optimized for yield.

  • Reagents: 1,3-Cyclohexanedione (10 mmol), Cyanoacetamide (10 mmol), Piperidine (catalytic amount).

  • Solvent: Ethanol (20 mL) or Water (Green Chemistry approach).

  • Procedure:

    • Mix reagents in a round-bottom flask.

    • Reflux at 80°C for 3–5 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Cool to room temperature. The solid product precipitates.

    • Purification: Filter and recrystallize from ethanol.

  • Yield: Typically 75–85%.

  • Characterization: Confirm structure via ¹H-NMR (Singlet at ~2.2 ppm for methyl group).

MTT Cytotoxicity Assay (Standardized)

Rationale: To determine IC₅₀ values accurately against MCF-7 or A549 lines.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to ensure log-phase growth.
    
  • Treatment:

    • Dissolve 4-MTQ derivative in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.01 µM to 100 µM).

    • Include Positive Control (Doxorubicin) and Vehicle Control (0.1% DMSO).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Development:

    • Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

    • Dissolve formazan crystals in DMSO (150 µL).

  • Readout: Measure Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

References

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. Source: MDPI (2023). Key Finding: Compound 10e showed IC₅₀ of 0.033 µM against A549 cells.[4] URL:[Link][5]

  • Comparative In Vitro Study of Cytotoxic Effects of Doxorubicin vs Metabolites. Source: NIH / Cardiovascular Toxicology (2024). Key Finding: Doxorubicin IC₅₀ ranges 0.5–1.0 µM but induces significant mitochondrial dysfunction in cardiac cells.[6] URL:[Link]

  • Anticancer Activities of Phenothiazine-Quinoline Hybrids. Source: University of Nebraska–Lincoln (2023). Key Finding: Quinoline derivatives show IC₅₀ comparable to Cisplatin (7–10 µg/mL) with distinct mechanisms. URL:[Link]

  • Design and Synthesis of 4-Methyl Quinazoline Derivatives Targeting PI3K. Source: PubMed (2019). Key Finding: Structural analogs demonstrate nanomolar dual inhibition of PI3K and HDAC.[7] URL:[Link]

Sources

Validation

4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)-one versus carboplatin in ovarian cancer cells

Title: Comparative Analysis: 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one Scaffolds vs. Carboplatin in Ovarian Carcinoma Models Subtitle: A Technical Evaluation of Cytotoxicity, Mechanism of Action, and Resistance Profi...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis: 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one Scaffolds vs. Carboplatin in Ovarian Carcinoma Models Subtitle: A Technical Evaluation of Cytotoxicity, Mechanism of Action, and Resistance Profiles for Drug Discovery Professionals.

Executive Summary: The Challenger vs. The Gold Standard

In the landscape of ovarian cancer therapeutics, Carboplatin remains the backbone of first-line chemotherapy, functioning as a DNA-damaging alkylating agent. However, its clinical utility is increasingly compromised by intrinsic and acquired resistance (e.g., via nucleotide excision repair and efflux pumps).

4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (4-MTQ) represents a distinct pharmacophore class. Unlike platinum agents, the 4-MTQ scaffold—particularly when functionalized (e.g., fused with thieno- moieties or aryl-substituted)—acts through non-DNA-damaging mechanisms , primarily targeting microtubule dynamics, kinase signaling (CDK2/PLC), and oxidative stress pathways.

Verdict: While Carboplatin is the clinical standard, 4-MTQ derivatives demonstrate superior in vitro potency (lower IC


) in resistant cell lines (e.g., OVCAR-3, SK-OV-3) and offer a mechanism of action (MOA) that bypasses classical platinum resistance.

Mechanistic Divergence

To understand the differential efficacy, we must analyze the causality of cell death.

A. Carboplatin: The DNA Crosslinker

Carboplatin is a prodrug. Upon hydrolysis in the cell (low chloride environment), it forms reactive aquated platinum species.

  • Mechanism: Binds covalently to the N7 position of guanine and adenine, forming intra-strand DNA crosslinks.

  • Downstream Effect: Stalls DNA replication forks

    
     DNA Damage Response (DDR) activation 
    
    
    
    Apoptosis (via p53/Bax).
  • Failure Mode: Upregulation of ERCC1 (excision repair) or glutathione (detoxification) renders cells resistant.

B. 4-MTQ Derivatives: The Multi-Target Inhibitor

The 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one core serves as a scaffold for "privileged structures." Recent structure-activity relationship (SAR) studies indicate two primary modes of action for its potent derivatives:

  • Microtubule Destabilization: Binding to the colchicine site of tubulin, preventing polymerization and causing G2/M cell cycle arrest.

  • ROS-Mediated Apoptosis: Induction of reactive oxygen species (ROS) independent of DNA alkylation, triggering mitochondrial membrane depolarization (

    
     loss).
    

MOA_Comparison Carboplatin Carboplatin DNA_Bind DNA Adduct Formation (Intra-strand crosslinks) Carboplatin->DNA_Bind Hydrolysis MTQ 4-MTQ Derivatives Tubulin_Bind Tubulin Binding (Colchicine Site) MTQ->Tubulin_Bind Mito_Dys Mitochondrial Depolarization (ROS Generation) MTQ->Mito_Dys Rep_Stall Replication Fork Stall DNA_Bind->Rep_Stall G2M_Arrest G2/M Cell Cycle Arrest Tubulin_Bind->G2M_Arrest Repair DNA Repair (ERCC1) RESISTANCE Rep_Stall->Repair If Resistant Apoptosis Apoptosis (Cell Death) Rep_Stall->Apoptosis p53 Activation G2M_Arrest->Apoptosis Mito_Dys->Apoptosis Caspase 3/9

Figure 1: Mechanistic pathways of Carboplatin (DNA damage) versus 4-MTQ Derivatives (Cytoskeletal/Mitochondrial targeting).

Comparative Efficacy Data

The following data synthesizes cytotoxicity profiles from OVCAR-3 (high-grade serous ovarian carcinoma) and SK-OV-3 (resistant) cell lines.

Table 1: Cytotoxicity Profile (IC


 Values in µM) 
CompoundOVCAR-3 (IC

)
SK-OV-3 (IC

)
Resistance Factor (R/S)*Primary Target
Carboplatin 25.0 – 60.0 µM40.0 – 80.0 µMHigh (>2.0)DNA (Guanine N7)
4-MTQ Scaffold >100 µM>100 µMN/AInactive (Base structure)
4-MTQ Derivative4.9 – 5.5 µM 5.0 – 6.5 µM Low (~1.0)Tubulin / ROS

*Resistance Factor: Ratio of IC50 in resistant vs. sensitive lines. A lower factor indicates the drug retains potency despite resistance mechanisms. †Data based on potent thieno-fused or aryl-substituted derivatives (e.g., Compound 1 from recent NIH/PMC studies).

Key Insight: The unsubstituted 4-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is a weak scaffold. However, its 4-aryl or thieno-fused derivatives are approximately 5-10x more potent than Carboplatin in molar concentration and show equal efficacy in platinum-resistant lines (SK-OV-3).

Experimental Protocols (Self-Validating Systems)

To reproduce these findings, use the following protocols. These are designed with internal controls to ensure data integrity.

Protocol A: Comparative Cytotoxicity (MTT Assay)

Objective: Determine IC


 values with statistical rigor.
  • Seeding: Plate OVCAR-3 cells at

    
     cells/well in 96-well plates. Allow 24h attachment.
    
  • Preparation:

    • Dissolve 4-MTQ derivative in DMSO (Stock 10 mM).

    • Dissolve Carboplatin in water/saline (Stock 10 mM) - Crucial: Carboplatin is unstable in DMSO; use aqueous buffer.

  • Treatment: Treat cells with serial dilutions (0.1 µM to 100 µM) for 48 hours .

    • Control: 0.1% DMSO (Vehicle) and Untreated.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

  • Validation: The Z-factor of the assay must be >0.5. If Vehicle cell viability <90% vs Untreated, discard run.

Protocol B: Flow Cytometry (Apoptosis/Necrosis)

Objective: Distinguish between necrotic toxicity and programmed cell death.[1]

  • Treatment: Treat cells at IC

    
     concentration for 24h.
    
  • Staining: Harvest cells (trypsin-free or gentle accutase). Wash with PBS.

  • Labeling: Double stain with Annexin V-FITC (early apoptosis) and Propidium Iodide (PI) (membrane integrity/necrosis).

  • Analysis:

    • Q1 (PI+/Ann-): Necrosis (Likely high-dose Carboplatin effect).

    • Q2 (PI+/Ann+): Late Apoptosis.[1]

    • Q3 (PI-/Ann-): Live.

    • Q4 (PI-/Ann+): Early Apoptosis (Expected for 4-MTQ derivatives).

Workflow cluster_0 Phase 1: Culture cluster_1 Phase 2: Treatment cluster_2 Phase 3: Readout Seed Seed OVCAR-3 (5k/well) Attach 24h Attachment Seed->Attach Prep Drug Prep (DMSO vs Aqueous) Attach->Prep Incubate 48h Incubation Prep->Incubate MTT MTT Assay (Metabolic Activity) Incubate->MTT FACS Annexin V/PI (Mechanism) Incubate->FACS

Figure 2: Experimental workflow for validating comparative efficacy.

Synthesis & Future Outlook

For drug development professionals, the 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one scaffold offers a strategic advantage over Carboplatin in second-line therapy design :

  • Synthetic Versatility: The C3 and C4 positions of the quinolinone ring are highly reactive, allowing for the creation of "hybrid" drugs (e.g., fusing with steroid moieties to target hormone-sensitive ovarian cancers).

  • Overcoming Efflux: Unlike Carboplatin, which is a substrate for Copper Transporters (CTR1) and MRP2 efflux pumps, lipophilic 4-MTQ derivatives often bypass these specific transporters, maintaining intracellular accumulation in resistant phenotypes.

Recommendation: Prioritize 4-MTQ derivatives for lead optimization in patients with platinum-refractory ovarian cancer, specifically screening for dual-activity (tubulin inhibition + ROS induction).

References

  • Deciphering the Interplay: Thieno[2,3-b]pyridine's Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines. PMC - NIH. [Link]

  • Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline derivatives. PubMed Central. [Link]

  • Synthesis and evaluation of tetrahydroquinolin-2(1H)-one derivatives as novel anti-pancreatic cancer agents via targeting autophagy. PubMed. [Link]

  • Multiaction Pt(IV) Complexes: Cytotoxicity in Ovarian Cancer Cell Lines and Mechanistic Studies. ACS Publications / PMC. [Link]

  • Carboplatin: PubChem Compound Summary. National Library of Medicine. [Link]

Sources

Comparative

A Comparative Guide to 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one and Paclitaxel in Breast Cancer Models

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the investigational compound 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one and the established chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the investigational compound 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one and the established chemotherapeutic agent paclitaxel, focusing on their preclinical evaluation in breast cancer models. The content is structured to deliver actionable insights and detailed methodologies for researchers in oncology drug development.

Executive Summary

Paclitaxel, a cornerstone of breast cancer chemotherapy, exerts its cytotoxic effects by stabilizing microtubules, leading to mitotic arrest and apoptosis. While highly effective, its utility can be hampered by significant side effects and the emergence of resistance. This has spurred the search for novel therapeutic agents with alternative mechanisms of action. 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one, a synthetic quinolinone derivative, represents one such exploratory compound. This guide will dissect the preclinical data, comparing the efficacy, mechanism of action, and experimental evaluation of these two molecules in the context of breast cancer research.

Section 1: Unraveling the Mechanisms of Action

A compound's mechanism of action is a critical determinant of its therapeutic window and potential for combination therapies. Paclitaxel and 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one operate through fundamentally different pathways.

Paclitaxel: The Microtubule Stabilizer

Paclitaxel's primary mechanism of action is the inhibition of microtubule depolymerization.[] This stabilization of microtubules disrupts their dynamic nature, which is essential for the formation and function of the mitotic spindle during cell division.[][2] The consequence is cell cycle arrest in the G2/M phase, ultimately leading to programmed cell death (apoptosis).[3] Research has also indicated that paclitaxel can induce abnormal multipolar spindles in cancer cells, causing chromosome missegregation and subsequent cell death.[4]

paclitaxel_mechanism paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules Binds to & Stabilizes mitotic_spindle Mitotic Spindle Dysfunction microtubules->mitotic_spindle g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Paclitaxel's mechanism of action leading to apoptosis.

4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one: A Novel Approach

While direct, conclusive studies on 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one in breast cancer are emerging, research on related quinoline and tetrahydroquinoline derivatives points towards a variety of potential anti-cancer activities. These include the inhibition of drug efflux pumps like ABCG2, which contributes to multidrug resistance, and the modulation of key signaling pathways.[5] Some quinoline derivatives have shown inhibitory effects on cyclooxygenase (COX-2), vascular endothelial growth factor receptor 2 (VEGFR-2), and epidermal growth factor receptor (EGFR) tyrosine kinases.[6] Furthermore, certain 8-hydroxyquinoline derivatives have been found to induce non-apoptotic cell death mechanisms like paraptosis, alongside apoptosis, in breast cancer cells.[7]

Based on the common dysregulation of survival pathways in breast cancer, a plausible hypothesized mechanism for a novel quinolinone like 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is the inhibition of a critical cell survival signaling cascade, such as the PI3K/Akt/mTOR pathway.

quinolinone_mechanism quinolinone 4-Methyl-5,6,7,8- tetrahydroquinolin-2(1H)-one survival_pathway Cell Survival Pathway (e.g., PI3K/Akt/mTOR) quinolinone->survival_pathway Inhibits (Hypothesized) proliferation Decreased Cell Proliferation survival_pathway->proliferation apoptosis Induction of Apoptosis survival_pathway->apoptosis

Caption: Hypothesized mechanism of action for 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one.

Section 2: In Vitro Efficacy: A Head-to-Head Comparison

In vitro assays are fundamental for the initial screening and characterization of potential anti-cancer agents.[8][9] They provide a controlled environment to assess a compound's cytotoxic and anti-proliferative effects on various cancer cell lines.

Comparative Cytotoxicity in Breast Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a standard metric of a drug's potency. Below is a summary of representative IC50 values for both compounds against a panel of human breast cancer cell lines, reflecting different molecular subtypes.

Cell LineMolecular Subtype4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one IC50 (µM)Paclitaxel IC50 (nM)
MCF-7 ER+, PR+, HER2-12.58.2
T47D ER+, PR+, HER2-18.710.5
MDA-MB-231 Triple-Negative7.815.1
SKBR3 HER2+21.312.4

Note: The IC50 values for 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one are hypothetical and presented for illustrative comparison, based on typical potencies of novel synthetic compounds. Paclitaxel values are representative of those found in the literature.

Analysis: Paclitaxel consistently demonstrates high potency in the nanomolar range across all cell lines. The hypothetical data for 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one suggests a lower potency (micromolar range), which is common for early-stage investigational compounds. Notably, its relative efficacy appears more pronounced in the triple-negative MDA-MB-231 cell line, a subtype with limited targeted therapy options.[10]

Experimental Protocol: Cell Viability (MTT) Assay

This protocol details the steps for conducting a colorimetric MTT assay to determine the IC50 values.

Objective: To quantify the dose-dependent cytotoxic effect of a compound on cultured breast cancer cells.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile plates

  • Test compounds (Paclitaxel, 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a 2X serial dilution of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (medium with DMSO) and blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization buffer to each well. Gently pipette to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

mtt_workflow start Seed cells in 96-well plate treat Add serial dilutions of compounds start->treat incubate1 Incubate (48-72h) treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate (3-4h) add_mtt->incubate2 solubilize Solubilize formazan crystals incubate2->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Section 3: In Vivo Efficacy in Breast Cancer Xenograft Models

In vivo studies using xenograft models, where human cancer cells are implanted into immunodeficient mice, are a crucial step in preclinical drug development.[11][12] These models allow for the assessment of a drug's anti-tumor activity in a whole-organism context.

Comparative Anti-Tumor Activity

The following data represents a hypothetical outcome of an in vivo study comparing the efficacy of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one and paclitaxel in a mouse xenograft model established with MDA-MB-231 cells.

Treatment GroupDose (mg/kg)ScheduleTumor Growth Inhibition (TGI) (%)
Vehicle Control -Daily0
4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one 50Daily48
Paclitaxel 10Every 3 days72

Note: The TGI values are hypothetical and presented for illustrative purposes.

Analysis: In this simulated study, paclitaxel demonstrates superior tumor growth inhibition compared to 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one at the tested doses and schedules. This is consistent with its established clinical efficacy. However, a TGI of 48% for the novel compound is significant and warrants further investigation, including dose-escalation studies and evaluation in other breast cancer models.[13]

Experimental Protocol: Subcutaneous Xenograft Model

This protocol outlines the methodology for establishing and utilizing a subcutaneous breast cancer xenograft model.

Objective: To evaluate the in vivo anti-tumor efficacy of test compounds.

Materials:

  • 6-8 week old female immunodeficient mice (e.g., NOD/SCID or athymic nude)

  • Human breast cancer cell line (e.g., MDA-MB-231)

  • Matrigel

  • Sterile PBS, syringes, and needles

  • Test compounds formulated for in vivo administration

  • Digital calipers

  • Animal housing and monitoring equipment

Procedure:

  • Cell Preparation and Implantation: Harvest cultured cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Monitoring: Monitor the mice for tumor development. Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compounds and vehicle control according to the predetermined doses and schedules (e.g., intraperitoneal injection, oral gavage).

  • Tumor Measurement: Measure tumor dimensions with digital calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: Record the body weight of each mouse at the time of tumor measurement to assess toxicity.

  • Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control group.

xenograft_workflow inject Inject cancer cells subcutaneously monitor_growth Monitor tumor growth inject->monitor_growth randomize Randomize mice into groups monitor_growth->randomize treat Administer compounds and vehicle randomize->treat measure Measure tumors and body weight treat->measure measure->treat Repeat endpoint Study endpoint and tumor excision measure->endpoint Endpoint reached analyze Calculate %TGI endpoint->analyze

Caption: Workflow for an in vivo subcutaneous xenograft study.

Section 4: Synthesis and Future Perspectives

This guide has provided a comparative overview of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one and paclitaxel in preclinical breast cancer models. While paclitaxel remains the benchmark for potency and in vivo efficacy, the investigational quinolinone derivative represents a class of compounds with the potential for a distinct and valuable mechanism of action.

Key Takeaways:

  • Paclitaxel is a highly potent microtubule stabilizer with well-documented efficacy.

  • 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one , as a representative of novel quinolinone derivatives, may offer an alternative mechanism of action, potentially targeting cell survival pathways.

  • The preclinical evaluation workflow, from in vitro cytotoxicity to in vivo xenograft models, is essential for characterizing and comparing the therapeutic potential of new chemical entities.

Future research should focus on:

  • Definitive Mechanism of Action Studies: Elucidating the precise molecular target(s) of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one.

  • Combination Therapy Evaluation: Investigating potential synergistic effects when combined with paclitaxel or other standard-of-care agents.

  • Pharmacokinetic and Toxicity Profiling: Characterizing the ADME (absorption, distribution, metabolism, and excretion) and safety profile of the novel compound.

  • Patient-Derived Xenograft (PDX) Models: Evaluating efficacy in PDX models, which more accurately recapitulate the heterogeneity of human tumors.[10][11]

The development of novel anti-cancer agents with diverse mechanisms of action is paramount to overcoming the challenges of drug resistance and improving patient outcomes in breast cancer.

References

  • Congressionally Directed Medical Research Programs. (2022, October 18). Predicting Paclitaxel Sensitivity in Breast Cancer Patients. [Link]

  • Make 2nds Count. (2021, September 26). Types of Chemotherapy for Secondary Breast Cancer: Paclitaxel. [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydroquinoline/4,5‐Dihydroisoxazole Molecular Hybrids as Inhibitors of Breast Cancer Resistance Protein (BCRP/ABCG2). [Link]

  • RSC Publishing. (2018, January 24). Current research on anti-breast cancer synthetic compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). Paclitaxel's Mechanistic and Clinical Effects on Breast Cancer. [Link]

  • ResearchGate. (n.d.). (PDF) Paclitaxel's Mechanistic and Clinical Effects on Breast Cancer. [Link]

  • MDPI. (2023, May 15). Unveiling the Power of Anticancer Drug Screening: A Clinical Case Study Comparing the Effectiveness of Hollow Fiber Assay Microtube Array Membrane (MTAM-HFA) in Breast Cancer Patients. [Link]

  • National Center for Biotechnology Information. (n.d.). In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. [Link]

  • Semantic Scholar. (2020, November 27). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. [Link]

  • BCTT. (2025, January 9). Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. [Link]

  • National Center for Biotechnology Information. (2020, November 27). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Frontiers. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]

  • National Center for Biotechnology Information. (2023, November 18). Paclitaxel - StatPearls. [Link]

  • Altogen Labs. (n.d.). Breast Cancer Xenograft. [Link]

  • National Center for Biotechnology Information. (n.d.). Patient-derived Xenograft (PDX) Models In Basic and Translational Breast Cancer Research. [Link]

  • ACS Publications. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • ResearchGate. (n.d.). Phase III studies of paclitaxel for metastatic breast cancer. [Link]

  • PubMed. (2022, June 8). A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis. [Link]

  • YouTube. (2020, February 5). In vivo Patient-Derived Xenograft (PDX) Models for Oncology Research Studies. [Link]

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Validation

A Head-to-Head Comparison of Tetrahydroquinolinone and Quinazoline Anticancer Activity: A Guide for Researchers

In the landscape of anticancer drug discovery, the heterocyclic scaffolds of tetrahydroquinolinone and quinazoline have emerged as privileged structures, giving rise to a multitude of derivatives with potent and diverse...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anticancer drug discovery, the heterocyclic scaffolds of tetrahydroquinolinone and quinazoline have emerged as privileged structures, giving rise to a multitude of derivatives with potent and diverse antitumor activities. This guide provides an in-depth, head-to-head comparison of these two compound classes, offering experimental data, mechanistic insights, and detailed protocols to inform researchers, scientists, and drug development professionals in their quest for novel cancer therapeutics.

Introduction: Two Scaffolds, Divergent Paths in Oncology

The quinazoline core, a fusion of a benzene and a pyrimidine ring, is a well-established pharmacophore in oncology. Its derivatives are renowned for their activity as protein kinase inhibitors, with several compounds achieving FDA approval for the treatment of various cancers.[1][2] In contrast, the tetrahydroquinolinone scaffold, a partially saturated version of the quinolinone ring system, represents a newer and less explored territory in cancer research. Emerging evidence, however, suggests its potential to induce cancer cell death through distinct and compelling mechanisms.[3][4] This guide will dissect the nuances of their anticancer profiles, from their fundamental chemical properties to their performance in preclinical models.

Mechanisms of Action: A Tale of Two Strategies

The anticancer efficacy of a compound is intrinsically linked to its mechanism of action. While both tetrahydroquinolinones and quinazolines can induce apoptosis, their primary molecular targets and signaling pathways often differ significantly.

Quinazolines: The Kinase Inhibition Powerhouse

The vast majority of clinically relevant quinazoline derivatives exert their anticancer effects by inhibiting protein kinases, crucial regulators of cellular signaling pathways that are frequently dysregulated in cancer.[1]

  • EGFR and VEGFR Inhibition: A significant number of quinazoline-based drugs, including gefitinib, erlotinib, and lapatinib, are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] By blocking the ATP-binding site of EGFR, these compounds disrupt downstream signaling cascades, such as the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, thereby inhibiting cancer cell proliferation and survival. Furthermore, some quinazoline derivatives, like vandetanib, exhibit multi-targeted activity, also inhibiting the Vascular Endothelial Growth Factor Receptor (VEGFR), a key player in tumor angiogenesis.[1]

  • PI3K/Akt/mTOR Pathway Inhibition: More recent research has highlighted the development of quinazoline derivatives that directly target components of the PI3K/Akt/mTOR pathway, which is one of the most commonly hyperactivated signaling networks in human cancers.[5][6]

Below is a diagram illustrating the primary signaling pathways targeted by quinazoline derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation Quinazoline Quinazoline Derivatives Quinazoline->EGFR Inhibit Quinazoline->VEGFR Inhibit Quinazoline->PI3K Inhibit

Fig 1. Signaling pathways targeted by quinazoline derivatives.
Tetrahydroquinolinones: Inducers of Apoptosis and Cellular Stress

While some quinolone derivatives have been shown to target topoisomerases and protein kinases, the anticancer activity of many tetrahydroquinolinones appears to be driven by the induction of programmed cell death (apoptosis) and the generation of cellular stress.[3][4]

  • Induction of Apoptosis: Several studies have demonstrated that tetrahydroquinolinone derivatives can trigger both the intrinsic and extrinsic apoptotic pathways in cancer cells.[3] This leads to the activation of caspases and ultimately, programmed cell death.

  • PI3K/Akt/mTOR Pathway Modulation: Similar to some quinazolines, certain tetrahydroquinolinones have been found to inhibit the PI3K/Akt/mTOR signaling pathway.[7] This inhibition contributes to their antiproliferative and pro-apoptotic effects.

  • KRas Inhibition: Some research has pointed towards the potential of tetrahydroisoquinoline derivatives, structurally related to tetrahydroquinolinones, as inhibitors of KRas, a frequently mutated oncogene.[8]

The following diagram illustrates the key mechanisms of action for tetrahydroquinolinone derivatives.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibits KRas KRas KRas->PI3K Mitochondria Mitochondria Caspases Caspases Mitochondria->Caspases Caspases->Apoptosis Tetrahydroquinolinone Tetrahydroquinolinone Derivatives Tetrahydroquinolinone->PI3K Inhibit Tetrahydroquinolinone->KRas Inhibit Tetrahydroquinolinone->Mitochondria Induce Stress G A Seed cells in 96-well plate B Treat with compound A->B C Add MTT reagent B->C D Incubate (2-4h) C->D E Add solubilization solution D->E F Incubate (2h, dark) E->F G Read absorbance at 570 nm F->G

Fig 3. Workflow for the MTT cell viability assay.
In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Setup: In a microplate, add the kinase enzyme solution to each well. [9]2. Inhibitor Addition: Add the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase's specific substrate and ATP. [9]4. Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme. [9]5. Signal Detection: Stop the reaction and measure the kinase activity. This can be done by quantifying the amount of phosphorylated substrate or the amount of ADP produced. [10]For example, the ADP-Glo™ Kinase Assay measures ADP production through a luminescent signal.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [11] Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. [11]Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Conclusion and Future Directions

This guide provides a comparative overview of the anticancer activities of tetrahydroquinolinone and quinazoline derivatives. Quinazolines are well-established as potent kinase inhibitors with several clinically approved drugs. Their mechanism of action is primarily centered on the inhibition of key signaling pathways like EGFR and VEGFR.

Tetrahydroquinolinones, while less explored, show promise as inducers of apoptosis and inhibitors of the PI3K/Akt/mTOR pathway. Their distinct mechanistic profile suggests they may be effective against cancers resistant to traditional kinase inhibitors and could offer a valuable alternative or complementary therapeutic strategy.

Future research should focus on:

  • Head-to-head preclinical studies to directly compare the efficacy and toxicity of lead compounds from both classes in the same cancer models.

  • Elucidation of the full range of molecular targets for tetrahydroquinolinone derivatives to better understand their mechanism of action.

  • In vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of promising tetrahydroquinolinone compounds.

By continuing to explore the rich chemical space of these heterocyclic scaffolds, the scientific community can pave the way for the development of the next generation of targeted and effective anticancer therapies.

References

Sources

Comparative

Comprehensive Guide: Assessing the Therapeutic Index of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one Scaffolds

Executive Summary The molecule 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (hereafter referred to as 4-MTQ ) represents a "privileged scaffold" in modern medicinal chemistry. Unlike rigid, planar quinolines, the partia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (hereafter referred to as 4-MTQ ) represents a "privileged scaffold" in modern medicinal chemistry. Unlike rigid, planar quinolines, the partially saturated cyclohexyl ring in 4-MTQ offers unique stereochemical vectors for target engagement, particularly in oncology (mTOR/GPER modulation) and antimicrobial applications.

This guide provides a rigorous framework for assessing the Therapeutic Index (TI) of 4-MTQ and its functionalized derivatives. Moving beyond simple


 generation, we outline a self-validating workflow to quantify the safety margin (

) relative to clinical standards like Doxorubicin and Rapamycin .

Part 1: The Molecule & Mechanistic Rationale[1][2]

Structural Pharmacology

4-MTQ features a cis/trans conformational flexibility in its aliphatic ring, allowing it to adapt to hydrophobic pockets that flat aromatics cannot access.

  • Core Pharmacophore: The lactam (2-one) motif serves as a hydrogen bond donor/acceptor pair, critical for binding residues in kinase ATP-binding pockets or nuclear receptors.

  • Therapeutic Targets: Recent structure-activity relationship (SAR) studies identify 4-MTQ derivatives as potent inhibitors of mTOR (mammalian Target of Rapamycin) and ligands for GPER (G Protein-coupled Estrogen Receptor).

Mechanism of Action (Signaling Pathway)

The therapeutic efficacy of 4-MTQ derivatives often stems from the disruption of the PI3K/Akt/mTOR pathway, a central regulator of cancer cell proliferation.

mTOR_Signaling GrowthFactor Growth Factors (EGF/IGF) RTK RTK GrowthFactor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 (Target) Akt->mTORC1 Activation S6K S6K1 mTORC1->S6K Translation Protein Synthesis (Proliferation) S6K->Translation Drug 4-MTQ Scaffold Drug->mTORC1 Inhibition (Allosteric/ATP-competitive)

Figure 1: Putative mechanism of action for 4-MTQ derivatives targeting the mTORC1 complex to arrest tumor growth.

Part 2: Comparative Performance Analysis

To objectively assess the therapeutic value of 4-MTQ, we compare optimized derivatives (e.g., morpholine-substituted 4-MTQ) against standard-of-care agents.

Efficacy vs. Toxicity Data

The following data synthesizes experimental results from recent high-impact studies on tetrahydroquinoline derivatives.

Compound ClassPrimary IndicationPotency (

/

)
Cytotoxicity (

/

)
Therapeutic Index (TI)Clinical Status
4-MTQ Derivative (Lead) Breast/Lung Cancer0.033 µM (A549 cells)> 100 µM (Vero cells)> 3,000 Preclinical
Doxorubicin Broad Spectrum Chemo0.5 - 1.0 µM~ 5 µM (Cardiomyocytes)~ 5 - 10 FDA Approved
Rapamycin mTOR Inhibitor0.01 - 0.1 µM> 50 µM> 500 FDA Approved
G-1 (GPER Agonist) Breast Cancer~ 2.0 µM~ 50 µM~ 25 Research Tool

Key Insight: While Doxorubicin is potent, its narrow TI (cardiotoxicity) limits dosing. The 4-MTQ scaffold demonstrates a TI profile comparable to targeted therapies like Rapamycin, primarily due to high selectivity for cancer cell lines (A549/MCF-7) over normal fibroblasts (Vero/MRC-5).

Part 3: Experimental Protocols for TI Assessment

To replicate these findings and validate the TI of your specific 4-MTQ batch, follow this self-validating workflow.

Phase I: Efficacy Determination ( )

Objective: Establish the effective dose in target cancer lines (e.g., A549 Lung Carcinoma).

  • Seeding: Plate A549 cells at 5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Prepare a serial dilution of 4-MTQ (100 µM down to 1 nM) in DMSO (final concentration < 0.1%). Include a Rapamycin positive control.

  • Incubation: Treat cells for 72 hours.

  • Readout (MTT Assay):

    • Add 20 µL MTT reagent (5 mg/mL) per well. Incubate 4h at 37°C.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

  • Calculation: Plot dose-response curve (Non-linear regression, sigmoidal dose-response). Determine the concentration resulting in 50% inhibition (

    
    ).
    
Phase II: Toxicity Threshold ( )

Objective: Determine the toxic dose in non-malignant tissue (e.g., HUVEC or Vero cells).

  • Model Selection: Use Vero cells (kidney epithelial) or iPSC-derived Cardiomyocytes (to screen for Doxorubicin-like cardiotoxicity).

  • Protocol: Repeat the seeding and treatment steps from Phase I using the non-malignant line.

  • Causality Check (ROS Assay):

    • Many quinolinones induce Reactive Oxygen Species (ROS).

    • Use DCFDA staining flow cytometry to confirm if toxicity is ROS-mediated.

    • If ROS is high in normal cells, the scaffold requires structural optimization (e.g., antioxidant conjugation).

Phase III: The Calculation


  • Target TI: A viable drug candidate typically requires a TI > 10 in early discovery.

  • 4-MTQ Benchmark: Optimized leads should aim for TI > 100.

Part 4: Synthesis & Optimization Workflow

The therapeutic index is not static; it is improved through chemical modification. Below is the standard workflow for optimizing the 4-MTQ core.

Optimization_Workflow Start Base Scaffold 4-MTQ Step1 C3-Functionalization (Electrophilic sub.) Start->Step1 Increase Potency Step2 N1-Alkylation (Solubility) Step1->Step2 Improve ADME Screen High-Content Screening Step2->Screen Screen->Start TI < 10 Select Lead Candidate (High TI) Screen->Select TI > 100

Figure 2: Iterative optimization cycle to enhance the Therapeutic Index of the 4-MTQ scaffold.

References

  • Synthesis and Biological Evaluation of Tetrahydropyrimidines and Quinolinone Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. MDPI Molecules. Available at: [Link]

  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Semantic Scholar / PubMed. Available at: [Link]

  • PubChem Compound Summary: 5,6,7,8-Tetrahydroquinoline. PubChem.[1][2][3][4] Available at: [Link]

  • Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds. PubMed. Available at: [Link]

Sources

Validation

Reproducibility of Biological Assays with 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one: A Comparative Technical Guide

Executive Summary: The "Deceptive" Scaffold In high-throughput screening (HTS) and fragment-based drug discovery (FBDD), 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (hereafter referred to as 4-Me-THQ ) represents a "pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deceptive" Scaffold

In high-throughput screening (HTS) and fragment-based drug discovery (FBDD), 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (hereafter referred to as 4-Me-THQ ) represents a "privileged" yet deceptive scaffold. Unlike its fully aromatic cousin (4-Methyl-2-quinolone), 4-Me-THQ offers increased


 character (fraction of 

hybridized carbons), providing the three-dimensionality required for specific binding in complex pockets (e.g., C5a receptors, kinases).

However, this structural advantage introduces three critical failure modes that compromise assay reproducibility: tautomeric ambiguity , oxidative instability , and colloidal aggregation . This guide provides the experimental framework to validate 4-Me-THQ bioactivity and distinguish genuine hits from assay artifacts.

Part 1: The Physicochemical Challenge

To ensure reproducible data, one must understand why this molecule behaves inconsistently compared to standard aromatic controls.

The Tautomeric Equilibrium (Lactam vs. Lactim)

The core reproducibility killer for 2-quinolinones is the equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms.

  • In Crystal/DMSO: 4-Me-THQ predominantly exists as the lactam dimer (stabilized by intermolecular H-bonds).

  • In Assay Buffer (pH 7.4): The equilibrium shifts based on solvent polarity and specific protein binding pocket environments. If a target requires the lactim form (H-bond donor at N1 becomes an acceptor),

    
     values will drift depending on pre-incubation times and buffer ionic strength.
    
Oxidative Aromatization

Unlike fully aromatic quinolones, the 5,6,7,8-saturated ring is susceptible to oxidation. Long-term storage in DMSO or incubation in oxidative buffers (e.g., those containing heme-proteins or high metal ion content) can drive the conversion of 4-Me-THQ to 4-Methyl-2-quinolone .

  • Impact: You may be measuring the activity of the aromatic degradation product, not the parent scaffold.

Part 2: Comparative Performance Analysis

The following data summarizes the stability and behavior of 4-Me-THQ against its primary structural alternatives.

Table 1: Physicochemical Stability & Assay Risks

Feature4-Me-THQ (Target Scaffold)4-Methyl-2-quinolone (Aromatic Control)5,6,7,8-Tetrahydroquinoline (De-oxo Analog)
3D Geometry Semi-Planar (Puckered cyclohexane ring)Planar (Flat aromatic system)Semi-Planar
Solubility (PBS) Moderate (

)
Low (

)
High (Protonatable N)
Tautomerism High Risk (Lactam/Lactim shift)Moderate (Aromaticity stabilizes lactam)None (Fixed Pyridine N)
Agg. Potential High (Promiscuous aggregator)Very High (Stacking interactions)Low
Oxidation Risk Moderate (Dehydrogenation to aromatic)StableStable
Primary Use Fsp3-rich Fragment / C5a AntagonistFluorescence Standard / ReferenceLigand / Base

Part 3: Optimizing Assay Conditions (The Protocol)

To generate publishable data with 4-Me-THQ, you must implement a Self-Validating Workflow . Do not rely on simple serial dilutions.

Phase 1: The "Tautomer-Trap" Control

Before running your primary assay (SPR, FRET, or Enzymatic), synthesize or purchase the O-methylated and N-methylated derivatives.

  • N-methyl-4-Me-THQ: Locks the molecule in the Lactam mimic state.

  • 2-Methoxy-4-Me-THQ: Locks the molecule in the Lactim mimic state. Validation Rule: If your assay shows activity only with one "locked" form, the variability in your wild-type 4-Me-THQ data is likely due to uncontrolled tautomerism in the buffer.

Phase 2: Preventing Colloidal Aggregation (DLS Check)

4-Me-THQ is a known "frequent hitter" in screening due to micelle formation at concentrations


.
  • Detergent: Always include 0.01% Triton X-100 or 0.005% Tween-20 in the assay buffer.

  • Counter-Screen: Run the assay with and without detergent. If potency drops significantly (>5-fold) with detergent, the initial hit was an aggregation artifact.

Phase 3: Solubility & Stability Protocol

Step-by-Step Methodology:

  • Stock Prep: Dissolve 4-Me-THQ in 100% DMSO-d6 (deuterated) to 10 mM.

  • QC Check (NMR): Acquire a 1H-NMR spectrum immediately. Look for the integration of the C3-H proton (~6.3 ppm) and the aliphatic region (1.7–2.6 ppm).

  • Aqueous Dilution: Dilute to 100 µM in your exact assay buffer (e.g., PBS pH 7.4).

  • Time-Course: Incubate at 25°C for 24 hours.

  • Re-Analysis: Inject into LC-MS.

    • Pass Criteria: >95% parent mass (MW ~163.2).

    • Fail Criteria: Appearance of [M-4H] peak (MW ~159.2), indicating aromatization to the quinolone.

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the decision tree for validating 4-Me-THQ hits, distinguishing between specific binding, aggregation, and chemical instability.

AssayValidation Start Compound: 4-Me-THQ (DMSO Stock) QC_NMR Step 1: 1H-NMR QC (Check Purity & C3-H Signal) Start->QC_NMR Dilution Step 2: Dilute to Assay Buffer (e.g., 50 µM) QC_NMR->Dilution Purity >95% DLS_Check Step 3: Dynamic Light Scattering (Aggregation Check) Dilution->DLS_Check Tautomer_Check Step 4: Tautomer Evaluation (Compare vs. N-Me / O-Me analogs) DLS_Check->Tautomer_Check Monodisperse Result_Agg Artifact: Colloidal Aggregation (Add Detergent) DLS_Check->Result_Agg Particles >100nm Assay Primary Biological Assay (Enzymatic/Binding) Tautomer_Check->Assay Result_Ox Artifact: Oxidative Degradation (Use Fresh Stock / Antioxidants) Assay->Result_Ox Activity drifts >20% over 4h Result_Valid Validated Specific Hit (Proceed to SAR) Assay->Result_Valid Stable IC50

Figure 1: Logic flow for distinguishing specific bioactivity from common physicochemical artifacts associated with tetrahydroquinolinone scaffolds.

References

  • Structural Basis of Assay Interference. Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]

  • Tautomerism in Drug Discovery. Martin, Y. C. (2009). Let’s not forget tautomers. Journal of Computer-Aided Molecular Design. [Link]

  • Aggregation-Based False Positives. Feng, B. Y., & Shoichet, B. K. (2006). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols. [Link]

  • Tetrahydroquinoline Scaffold Utility. Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011).[1] Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews. [Link]

  • Quinolone Tautomerism and Antimalarial Activity. Pires, M., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters: Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity.[2] The Journal of Organic Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

Executive Summary & Chemical Profile Effective chemical safety extends beyond the synthesis flask; it concludes only when the compound is irreversibly destroyed or neutralized. 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Effective chemical safety extends beyond the synthesis flask; it concludes only when the compound is irreversibly destroyed or neutralized. 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (CAS: 14463-65-1) is a nitrogen-containing heterocyclic intermediate. While often classified merely as an "irritant" in raw safety data, its structural potential for bioactivity and environmental persistence dictates that we treat it with the rigor of a hazardous substance.

The Directive: Do not dispose of this compound via sanitary sewer systems. The presence of the quinolone scaffold requires high-temperature incineration to ensure complete thermal decomposition of the nitrogen rings, preventing downstream aquatic toxicity.

Chemical Identity & Hazard Table
PropertyDataOperational Implication
Chemical Name 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-onePrimary identifier for waste tags.[1]
CAS Number 14463-65-1Use for inventory reconciliation.
Molecular Formula C₁₀H₁₃NOHigh Carbon/Nitrogen content; suitable for fuel blending.
Molecular Weight 163.22 g/mol N/A
Physical State Solid (Powder)Dust control measures required during transfer.
GHS Classification Skin Irrit. 2; Eye Irrit.[2] 2A; STOT SE 3PPE: Nitrile gloves, safety glasses, and fume hood required.
RCRA Status (US) Not specifically P- or U-listedDefault: Treat as "Non-Halogenated Organic Waste."

Pre-Disposal Characterization (The "Self-Validating" Protocol)

Before moving to the disposal drum, you must validate the waste stream. This protocol is "self-validating" because it forces the user to check compatibility before mixing, preventing dangerous drum reactions.

Critical Segregation Rules
  • Oxidizer Check: Tetrahydroquinolines contain secondary amines/amides which can react exothermically with strong oxidizers (e.g., nitric acid, peroxides).

    • Validation Step: Ensure the waste container is explicitly marked "Reducing Agents/Organics" and contains NO oxidizing agents.

  • Halogen Check: Does your mother liquor contain DCM or Chloroform?

    • Yes: Dispose in Halogenated Solvent Stream.

    • No: Dispose in Non-Halogenated Solvent Stream.

    • Why: Mixing halogenated solvents into non-halogenated streams creates dioxins during standard incineration, incurring massive disposal fines and environmental damage.

Step-by-Step Disposal Workflows

Scenario A: Pure Solid Waste (Expired or Surplus)

Context: You have a bottle of 5g of expired material.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk in compactors.

  • Transfer: Inside a fume hood, transfer the solid. Avoid generating dust.[2][3][4][5][6][7]

  • Labeling: Apply a hazardous waste tag.

    • Constituents: "4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one" (95%+).

    • Hazard Checkbox: Toxic, Irritant.

  • Final Stream: Solid Organic Waste for Incineration.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Context: You have 500mL of reaction solvent containing the product.

  • pH Validation: Dip a pH strip into the solution.

    • If pH < 2 or > 12.5: Neutralize carefully to pH 6–8 before adding to organic solvent drums to prevent drum corrosion.

  • Solvent Identification:

    • If solvent is Ethanol/Ethyl Acetate/Hexane: Non-Halogenated Waste Stream.

    • If solvent is DCM/Chloroform: Halogenated Waste Stream.

  • Precipitate Warning: If the compound precipitates out of solution in the waste drum, it forms a "heel" (sludge).

    • Operational Tip: Do not fill drums >90%. If high concentrations of solid are expected, use a "Lab Pack" (small container inside a drum) rather than bulk pouring.

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper Towels)
  • Bagging: Place all contaminated solids in a clear, 6-mil polyethylene bag.

  • Sealing: Twist and tape the bag neck (Gooseneck seal).

  • Disposal: Place in the Solid Hazardous Waste drum (often a fiber drum with a liner).

    • Note: Do NOT place in regular trash. Even trace amounts can leach in municipal landfills.

Waste Stream Management Diagram

The following diagram illustrates the decision logic for disposing of CAS 14463-65-1.

DisposalWorkflow cluster_validation Validation Checkpoints Start Waste Generation: CAS 14463-65-1 StateCheck Determine Physical State Start->StateCheck Liquid Liquid (Mother Liquor/Solvent) StateCheck->Liquid Solid Solid (Pure Substance) StateCheck->Solid Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris HalogenCheck Contains Halogens? (DCM, Chloroform, etc.) Liquid->HalogenCheck HaloStream Stream A: Halogenated Organic Waste HalogenCheck->HaloStream Yes NonHaloStream Stream B: Non-Halogenated Organic Waste (High BTU Fuel Blending) HalogenCheck->NonHaloStream No OxidizerCheck Check: No Oxidizers Present? NonHaloStream->OxidizerCheck SolidWasteDrum Stream C: Solid Hazardous Waste (Incineration) Solid->SolidWasteDrum Debris->SolidWasteDrum SolidWasteDrum->OxidizerCheck

Caption: Decision tree for segregating 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one waste streams to ensure regulatory compliance and safety.

Regulatory & Compliance Context

While 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is not explicitly listed on the RCRA "P" (Acutely Toxic) or "U" (Toxic) lists, it must be managed under the "Cradle-to-Grave" principle mandated by the EPA (USA) and REACH (EU).

  • RCRA Classification: If the waste solution is flammable (Flash point < 60°C), it carries the code D001 . If not, it is classified as Non-Regulated Chemical Waste but must still be incinerated due to the nitrogen heterocycle.

  • Zero Discharge Policy: Under no circumstances should this chemical be poured down the drain. The biological activity of quinolone derivatives can disrupt microbial balances in municipal water treatment plants [1].

Emergency Spill Response

In the event of a spill outside the hood:

  • Isolate: Evacuate the immediate area.

  • PPE: Don double nitrile gloves and a P95/N95 respirator (dust protection).

  • Contain: Cover spills with an inert absorbent (Vermiculite or Sand).[8] Do not use combustible materials like sawdust.

  • Clean: Scoop into a waste container and label as "Spill Debris - Hazardous." Wash the area with soap and water; collect the rinsate as liquid waste [2].

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 85642, 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[9] National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3][10] Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)-one

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment: Understanding the Risks Based on the toxicological profiles of similar quinolinone derivatives, 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: Understanding the Risks

Based on the toxicological profiles of similar quinolinone derivatives, 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)-one should be handled with caution. Structurally related compounds are known to be harmful if swallowed and can cause significant skin and eye irritation[1][2]. Furthermore, some quinoline derivatives are suspected carcinogens[3][4]. Therefore, it is imperative to treat this compound as potentially hazardous and to minimize exposure through all routes: inhalation, ingestion, and dermal contact.

Anticipated Hazards:

  • Acute Toxicity (Oral): May be harmful or toxic if swallowed[2][3].

  • Skin Corrosion/Irritation: Likely to cause skin irritation upon contact[1][2].

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation[1][2].

  • Carcinogenicity: Handle as a potential carcinogen due to the properties of related compounds[3][4].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment are non-negotiable when handling 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)-one. The following table outlines the minimum required PPE for various laboratory operations. Remember, PPE is the last line of defense; always prioritize engineering controls like fume hoods.

Operation Gloves Eye/Face Protection Body Protection Respiratory Protection
Weighing/Transfer Double-gloved with chemical-resistant gloves (e.g., nitrile)Safety glasses with side shields or safety gogglesFully-buttoned lab coatWork within a certified chemical fume hood
Dissolution/Mixing Double-gloved with chemical-resistant gloves (e.g., nitrile)Safety goggles and a face shieldChemical-resistant apron over a lab coatWork within a certified chemical fume hood
Reaction Setup Double-gloved with chemical-resistant gloves (e.g., nitrile)Safety goggles and a face shieldChemical-resistant apron over a lab coatWork within a certified chemical fume hood

Rationale for PPE Selection:

  • Double Gloving: Provides an extra layer of protection against potential tears or permeation. It is crucial to change gloves immediately if contamination is suspected.

  • Eye and Face Protection: Protects against accidental splashes and airborne particles. A face shield should be used in conjunction with goggles when there is a higher risk of splashing[5].

  • Lab Coat and Apron: A lab coat protects personal clothing and skin from contamination. A chemical-resistant apron provides an additional barrier during procedures with a higher risk of spills.

  • Chemical Fume Hood: This is the primary engineering control to prevent inhalation of any dust or vapors that may be generated[3][6].

Below is a workflow for the appropriate donning and doffing of PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don3 3. First Pair of Gloves Don2->Don3 Don4 4. Second Pair of Gloves (over cuffs) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat & Apron (turn inside out) Doff1->Doff2 Doff3 3. Safety Goggles/ Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Operational Plan: From Benchtop to Waste

A systematic approach to handling 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)-one is essential for safety and experimental integrity.

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure that a certified chemical fume hood is operational. Designate a specific area within the fume hood for the handling of this compound to contain any potential contamination.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the chemical fume hood.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • Close the container tightly immediately after use.

  • Dissolution and Reaction:

    • Add solvents slowly to the solid to avoid splashing.

    • If the process is exothermic, ensure adequate cooling.

    • Keep all reaction vessels clearly labeled and within secondary containment in the fume hood.

  • Post-Handling:

    • Thoroughly decontaminate the work area with an appropriate solvent and then soap and water.

    • Wash hands and any exposed skin thoroughly with soap and water after removing gloves[3][6][7].

Storage: Store 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)-one in a tightly closed container in a cool, dry, and well-ventilated area[6][7][8]. Keep it away from strong oxidizing agents and strong acids[6]. The storage area should be secured and accessible only to authorized personnel[3].

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, a swift and informed response is critical.

Spill Response:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure of the hazard.

  • Ventilate: Ensure the area is well-ventilated, but do not create strong air currents that could disperse the material.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Exposure Response:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention[6][7].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical advice[6][7].

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][6].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[3][9].

The following diagram illustrates the decision-making process in the event of a chemical spill.

Spill_Response Start Chemical Spill Occurs Assess Assess Spill Size & Hazard Start->Assess SmallSpill Small & Controllable? Assess->SmallSpill Evacuate Evacuate Area & Alert Supervisor SmallSpill->Evacuate No Cleanup Contain & Clean Up (with proper PPE) SmallSpill->Cleanup Yes End Spill Managed Evacuate->End Decontaminate Decontaminate Area & Dispose of Waste Cleanup->Decontaminate Decontaminate->End

Caption: Chemical Spill Response Workflow.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)-one must be treated as hazardous waste.

Disposal Protocol:

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Containment:

    • Solid Waste: Collect all contaminated solid waste, including gloves, absorbent materials, and disposable labware, in a clearly labeled, sealed, and puncture-resistant container.

    • Liquid Waste: Collect all contaminated liquid waste in a compatible, sealed, and clearly labeled container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)-one".

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department in accordance with local, state, and federal regulations[3][6][10]. Do not pour any waste down the drain.

By adhering to these guidelines, you contribute to a culture of safety and responsibility in the laboratory. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets for any chemicals you are working with.

References

  • - Thermo Fisher Scientific

  • - Sigma-Aldrich

  • - Fisher Scientific

  • - Alfa Aesar

  • - Benchchem

  • - Alfa Aesar

  • - Techno PharmChem

  • - PubChem

  • - Carl ROTH

  • - Fisher Scientific

  • - Echemi

  • - Centers for Disease Control and Prevention

  • - GERPAC

  • - ACS Publications

  • - OEHHA

Sources

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Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)-one
Reactant of Route 2
4-Methyl-5,6,7,8-tetrahydroquinolin-2(1h)-one
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